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Foundational

A Technical Guide to 2,3-Dimethyl-4-(piperazin-1-yl)phenol: A Novel Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound 2,3-Dimethyl-4-(piperazin-1-yl)phenol is a novel chemical entity for which a specific CAS number and dedicated literature are not y...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2,3-Dimethyl-4-(piperazin-1-yl)phenol is a novel chemical entity for which a specific CAS number and dedicated literature are not yet established. This guide is a prospective analysis based on established principles of organic chemistry and medicinal chemistry, drawing from literature on structurally related compounds. It is intended to serve as a foundational framework for the synthesis, characterization, and potential application of this molecule in drug discovery.

Introduction: The Therapeutic Potential of a Hybrid Scaffold

The convergence of well-established pharmacophores into a single molecular entity is a powerful strategy in modern drug discovery. This guide introduces 2,3-Dimethyl-4-(piperazin-1-yl)phenol, a novel compound that marries the structural features of a substituted phenol with the versatile piperazine moiety. The piperazine ring is a "privileged scaffold" in medicinal chemistry, a core component in a multitude of FDA-approved drugs targeting a wide array of diseases, from central nervous system (CNS) disorders to oncology.[1][2] Its prevalence is due to its ability to impart favorable physicochemical properties, such as improved solubility and bioavailability, and to serve as a versatile linker for positioning other key functional groups.[3][4]

The 2,3-dimethylphenol (or 2,3-xylenol) portion of the molecule provides a sterically hindered phenolic hydroxyl group, which can be a key interaction point with biological targets, as well as a potential site for further derivatization. This technical guide will provide a comprehensive overview of the proposed structure, potential synthetic routes, predicted physicochemical properties, and prospective therapeutic applications of 2,3-Dimethyl-4-(piperazin-1-yl)phenol, offering a roadmap for its exploration as a valuable building block in pharmaceutical research.

Molecular Structure and Physicochemical Properties

While a CAS number for 2,3-Dimethyl-4-(piperazin-1-yl)phenol has not been assigned, its structure can be confidently inferred from its IUPAC name.

Proposed Structure:

Caption: Proposed structure of 2,3-Dimethyl-4-(piperazin-1-yl)phenol.

Predicted Physicochemical Properties

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[5] Based on its constituent parts, we can predict the following properties for 2,3-Dimethyl-4-(piperazin-1-yl)phenol:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₂H₁₈N₂OBased on the proposed structure.
Molecular Weight ~206.28 g/mol Sum of atomic weights.
pKa Phenolic OH: ~10-11; Piperazine N-H: ~8-9The phenolic pKa is influenced by the electron-donating methyl groups. The piperazine pKa is typical for secondary amines in this scaffold.[5][6]
LogP Moderately LipophilicThe dimethylphenol group is lipophilic, while the piperazine and hydroxyl groups increase hydrophilicity. The overall LogP is expected to be in a range suitable for oral bioavailability.
Solubility Likely soluble in organic solvents and acidic aqueous solutions.The basic piperazine moiety will form a soluble salt in acidic conditions.

Potential Synthetic Routes

The synthesis of 2,3-Dimethyl-4-(piperazin-1-yl)phenol can be approached through several established methodologies for forming aryl-nitrogen bonds. The choice of synthetic route will depend on the availability of starting materials and the desired scale of production.

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of aryl amines from aryl halides.[7][8] This would be a primary choice for a highly efficient synthesis.

Caption: Proposed Buchwald-Hartwig synthesis workflow.

Experimental Protocol (Hypothetical):

  • To an oven-dried Schlenk flask, add 4-bromo-2,3-dimethylphenol (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., BINAP, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous piperazine (1.2 equiv) and a strong base (e.g., sodium tert-butoxide, 1.5 equiv).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target compound.

Causality Behind Experimental Choices: The use of a palladium catalyst with a bulky phosphine ligand is crucial for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[9][10] Anhydrous conditions and an inert atmosphere are necessary to prevent deactivation of the catalyst and the strong base.

Nucleophilic Aromatic Substitution (SNAr)

If a suitable starting material with a strongly electron-withdrawing group in the ortho or para position to a leaving group is available, a nucleophilic aromatic substitution (SNAr) reaction could be employed.[11][12] For this specific target, this would likely involve a multi-step process starting from a nitro-substituted precursor.

Caption: A potential multi-step SNAr pathway.

Potential Applications in Drug Development

The hybrid nature of 2,3-Dimethyl-4-(piperazin-1-yl)phenol suggests its potential utility across several therapeutic areas.

Central Nervous System (CNS) Disorders

Arylpiperazine derivatives are well-represented among drugs for CNS disorders, often acting as modulators of serotonin and dopamine receptors.[1] The specific substitution pattern on the phenyl ring is a key determinant of receptor affinity and selectivity.[13]

  • Antipsychotics and Antidepressants: Compounds with similar structures have shown activity at 5-HT (serotonin) and D2 (dopamine) receptors. The 2,3-dimethyl substitution pattern could offer a unique steric and electronic profile, potentially leading to novel selectivity profiles.

  • Neuropathic Pain: Some arylpiperazine derivatives have demonstrated analgesic properties in models of neuropathic pain.[14]

Oncology

In cancer therapy, the piperazine scaffold frequently serves as a linker in kinase inhibitors, connecting fragments that bind to the ATP-binding pocket of the target enzyme.[1] The phenolic hydroxyl group could also participate in hydrogen bonding interactions within a kinase active site.

Antimicrobial and Other Activities

Piperazine derivatives have been explored for a wide range of other biological activities, including as antimicrobial and antimycobacterial agents.[2][15] The structure-activity relationship (SAR) for these activities is often complex, and this novel scaffold could provide a new avenue for exploration. For instance, some phenolic piperazine compounds have been investigated as tyrosinase inhibitors.[16]

G cluster_0 Core Scaffold cluster_1 Potential Therapeutic Areas Scaffold 2,3-Dimethyl-4- (piperazin-1-yl)phenol CNS CNS Disorders (Antipsychotic, Antidepressant, Neuropathic Pain) Scaffold->CNS Oncology Oncology (Kinase Inhibitors) Scaffold->Oncology Antimicrobial Antimicrobial Agents Scaffold->Antimicrobial Other Other Targets (e.g., Tyrosinase) Scaffold->Other

Caption: Potential therapeutic applications of the core scaffold.

Safety and Handling

As a novel compound, a full toxicological profile for 2,3-Dimethyl-4-(piperazin-1-yl)phenol is not available. However, based on its constituent functional groups, the following precautions should be taken:

  • General Handling: Handle in accordance with good industrial hygiene and safety procedures. Use in a well-ventilated area, preferably in a chemical fume hood.[17]

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[17]

  • Hazards of Constituent Groups:

    • Phenols: Substituted phenols can be corrosive and toxic by ingestion and skin absorption.[18] They can cause skin and eye burns.

    • Piperazines: Piperazine and its derivatives can be skin and respiratory sensitizers and may cause allergic reactions.[19]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[20]

Conclusion and Future Directions

2,3-Dimethyl-4-(piperazin-1-yl)phenol represents a promising, yet unexplored, chemical scaffold for drug discovery. Its synthesis is feasible through robust and well-established chemical reactions like the Buchwald-Hartwig amination. The combination of the sterically defined dimethylphenol moiety with the privileged piperazine ring offers significant potential for developing novel therapeutics, particularly in the areas of CNS disorders and oncology.

Future research should focus on the successful synthesis and characterization of this molecule, followed by a comprehensive evaluation of its physicochemical properties. Subsequent screening in relevant biological assays will be crucial to uncovering its therapeutic potential and establishing a foundation for future structure-activity relationship studies. This guide provides the initial framework for these exciting next steps.

References

  • The medicinal chemistry of piperazines: A review. (n.d.). Scilit. Retrieved March 15, 2026, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Retrieved March 15, 2026, from [Link]

  • The medicinal chemistry of piperazines: A review. (2024, June 15). PubMed. Retrieved March 15, 2026, from [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022, February 15). ACS Publications. Retrieved March 15, 2026, from [Link]

  • Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. (n.d.). Frontiers. Retrieved March 15, 2026, from [Link]

  • Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. (2022, April 20). MDPI. Retrieved March 15, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibit. (2023, November 9). ACS Publications. Retrieved March 15, 2026, from [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (2021, December 29). MDPI. Retrieved March 15, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI. Retrieved March 15, 2026, from [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022, February 20). Frontiers. Retrieved March 15, 2026, from [Link]

  • Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. (2022, September 6). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). PubMed. Retrieved March 15, 2026, from [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. (2023, November 10). PMC. Retrieved March 15, 2026, from [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025, December 11). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Buchwald-Hartwig Cross-Coupling. (2026, February 23). J&K Scientific LLC. Retrieved March 15, 2026, from [Link]

  • 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. (2015, July 19). Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]

  • Xylenols: Human health tier II assessment. (2019, June 28). Retrieved March 15, 2026, from [Link]

  • Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. (2016, December 7). MDPI. Retrieved March 15, 2026, from [Link]

  • 2,3-Dimethylphenol. (n.d.). Haz-Map. Retrieved March 15, 2026, from [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016, April 13). PMC. Retrieved March 15, 2026, from [Link]

  • Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. (2016, December 7). ResearchGate. Retrieved March 15, 2026, from [Link]

  • 2,3-xylenol phenol, 2,3-dimethyl. (n.d.). The Good Scents Company. Retrieved March 15, 2026, from [Link]

  • Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression. (2024, December 31). Jetir.Org. Retrieved March 15, 2026, from [Link]

Sources

Exploratory

IUPAC name for 2,3-Dimethyl-4-(piperazin-1-yl)phenol

An In-Depth Technical Guide to 2,3-Dimethyl-4-(piperazin-1-yl)phenol: Synthesis, Characterization, and Potential as a Scaffold in Drug Discovery Abstract This technical guide provides a comprehensive overview of 2,3-Dime...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,3-Dimethyl-4-(piperazin-1-yl)phenol: Synthesis, Characterization, and Potential as a Scaffold in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2,3-Dimethyl-4-(piperazin-1-yl)phenol, a substituted phenol derivative incorporating the versatile piperazine moiety. While specific literature on this exact molecule is emerging, this document consolidates established principles and methodologies for the synthesis, purification, and characterization of structurally related compounds. It serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and similar scaffolds. The guide details a plausible synthetic route, outlines rigorous analytical protocols for structural elucidation and purity assessment, and discusses the compound's potential in medicinal chemistry, drawing parallels with the known pharmacological activities of other piperazine derivatives.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This simple scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of approved therapeutic agents.[1][2] The two nitrogen atoms provide handles for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.[1] Piperazine derivatives have demonstrated a wide spectrum of pharmacological effects, including antipsychotic, antidepressant, anxiolytic, antihistaminic, and antimicrobial activities.[2][3][4]

The compound 2,3-Dimethyl-4-(piperazin-1-yl)phenol combines this "privileged" piperazine scaffold with a phenol ring, a functional group also common in biologically active molecules. The dimethyl substitution on the phenol ring is anticipated to influence the compound's electronic and steric properties, potentially modulating its interaction with biological targets. This guide will explore the synthesis, characterization, and potential applications of this specific chemical entity.

Proposed Synthesis of 2,3-Dimethyl-4-(piperazin-1-yl)phenol

A plausible and efficient synthesis of 2,3-Dimethyl-4-(piperazin-1-yl)phenol can be envisioned through a nucleophilic aromatic substitution reaction. This approach is analogous to established methods for the synthesis of other aryl piperazine derivatives.[5] The proposed reaction involves the coupling of 2,3-dimethyl-4-fluoronitrobenzene with piperazine, followed by the reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis to the phenol. An alternative, more direct route, if the appropriate starting material is available, would be the direct substitution of a suitable leaving group on a 2,3-dimethylphenol derivative with piperazine.

Experimental Protocol: A Hypothetical Two-Step Synthesis

Step 1: Synthesis of 1-(2,3-Dimethyl-4-nitrophenyl)piperazine

  • To a solution of 2,3-dimethyl-4-fluoronitrobenzene (1.0 eq) in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add anhydrous piperazine (2.0-3.0 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 100-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(2,3-Dimethyl-4-nitrophenyl)piperazine.

Step 2: Reduction of the Nitro Group and Conversion to Phenol

  • Dissolve the 1-(2,3-Dimethyl-4-nitrophenyl)piperazine (1.0 eq) in a suitable solvent like ethanol or methanol.

  • Add a reducing agent, such as tin(II) chloride (SnCl₂) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture (if using a solid catalyst) and concentrate the solvent.

  • The resulting aniline can then be converted to the phenol via a Sandmeyer-type reaction. Dissolve the aniline in an acidic aqueous solution (e.g., H₂SO₄) and cool to 0-5 °C.

  • Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • Carefully heat the solution to induce hydrolysis of the diazonium salt to the desired phenol.

  • Extract the product with an organic solvent and purify by column chromatography.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized 2,3-Dimethyl-4-(piperazin-1-yl)phenol. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Methods
Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons on the dimethylphenol ring, the methyl groups, the protons on the piperazine ring, and the phenolic hydroxyl proton.
¹³C NMR Resonances for the aromatic carbons, the methyl carbons, and the carbons of the piperazine ring.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information.
FT-IR Characteristic absorption bands for O-H stretching (phenol), C-H stretching (aromatic and aliphatic), C-N stretching, and C-O stretching.
Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of organic compounds.[6][7]

A Representative HPLC Method:

  • Column: C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.

  • Detection: UV-Vis at a suitable wavelength (e.g., 254 nm).

This method should provide a clear separation of the target compound from any starting materials or byproducts. The purity is determined by the relative area of the product peak.

Potential Applications in Drug Discovery

The structural motifs within 2,3-Dimethyl-4-(piperazin-1-yl)phenol suggest several potential applications in drug discovery.

  • Central Nervous System (CNS) Agents: Phenylpiperazine derivatives are well-known for their activity on various neurotransmitter receptors.[2][3] Depending on the substitution, they can act as agonists or antagonists at serotonin, dopamine, and adrenergic receptors. This makes them promising candidates for the development of antipsychotics, antidepressants, and anxiolytics.[2]

  • Antihistamines: Many H1 receptor antagonists incorporate a piperazine core.[3]

  • Antimicrobial and Antifungal Agents: Piperazine derivatives have also shown potential as antimicrobial and antifungal agents.[4] The phenol moiety may also contribute to this activity.

The specific substitution pattern of 2,3-Dimethyl-4-(piperazin-1-yl)phenol offers a unique scaffold for further chemical elaboration to explore these and other therapeutic areas.

Visualization of Key Structures and Workflows

Chemical Structure

cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Characterization cluster_application Application Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR HPLC HPLC (Purity) Purification->HPLC Bioassay Biological Screening HPLC->Bioassay

Caption: General workflow for synthesis and analysis.

Conclusion

While 2,3-Dimethyl-4-(piperazin-1-yl)phenol is a specific molecule with limited dedicated research, its structural components—the substituted phenol and the piperazine ring—are of significant interest to the scientific and drug development communities. This guide provides a robust, albeit predictive, framework for its synthesis, characterization, and potential exploration as a scaffold for novel therapeutics. The methodologies outlined are based on well-established chemical principles and analytical practices, offering a solid starting point for researchers venturing into the study of this and related compounds.

References

  • PubChem. p-(1-Piperazinyl)phenol. [Link]

  • Le, T. M., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 56(17), 7065-7078.
  • Matrix Fine Chemicals. 4-(PIPERAZIN-1-YL)PHENOL | CAS 56621-48-8. [Link]

  • Al-Ghannam, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • Sowinska, J., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • Naturalista Campano. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Jain, P., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Asian Journal of Pharmaceutical and Clinical Research, 12(11), 1-8.
  • Yadav, P., et al. (2021). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Stenutz. 4-(1-piperazinyl)phenol. [Link]

  • PubChem. Dimethylphenylpiperazinium. [Link]

  • BenchChem. (2025). Application Notes and Protocols for 4-(Piperazin-1-YL)oxan-3-OL in the Synthesis of Complex Molecules.
  • de Oliveira, R. S., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 22-37.
  • Technical Disclosure Commons. (2022). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol.
  • Pharmacophore. (2022). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl)
  • Ivanova, Y., et al. (2023). 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one. Molbank, 2023(1), M1595.
  • Shitole, A., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology, 21(7), 1109-1117.
  • Pharmaffiliates. 3-((2,4-Dimethylphenyl)thio)-4-(piperazin-1-yl)phenol Hydrochloride. [Link]

  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

Sources

Foundational

Mechanism of Action: 2,3-Dimethyl-4-(piperazin-1-yl)phenol (4-OH-2,3-DMPP) in Monoaminergic Neuromodulation

Executive Summary 2,3-Dimethyl-4-(piperazin-1-yl)phenol , hereafter referred to as 4-OH-2,3-DMPP , is a highly specialized pharmacophore belonging to the arylpiperazine class of neuroactive compounds. Arylpiperazines rep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Dimethyl-4-(piperazin-1-yl)phenol , hereafter referred to as 4-OH-2,3-DMPP , is a highly specialized pharmacophore belonging to the arylpiperazine class of neuroactive compounds. Arylpiperazines represent one of the most important structural classes for ligands targeting monoaminergic G-protein coupled receptors (GPCRs), particularly the serotonin (5-HT) and dopamine (D) families[1].

This whitepaper provides an in-depth mechanistic analysis of 4-OH-2,3-DMPP. By integrating a 2,3-dimethylphenylpiperazine core with a para-hydroxyl (phenol) substitution, this molecule achieves a distinct polypharmacological profile: high-affinity partial agonism at 5-HT1A and D3 receptors, coupled with potent antagonism at the 5-HT2A receptor[2],[3]. This guide details the structural causality behind its binding kinetics, the intracellular signaling cascades it modulates, and the self-validating experimental workflows required to quantify its efficacy.

Structural Pharmacology & Structure-Activity Relationship (SAR)

The pharmacological behavior of 4-OH-2,3-DMPP is not coincidental; it is dictated by precise steric and electronic interactions within the GPCR orthosteric binding pocket.

  • The Piperazine Core: The basic secondary amine of the piperazine ring is protonated at physiological pH. This cationic center forms a critical, charge-reinforced hydrogen bond with the highly conserved aspartate residue (Asp3.32 ) located in Transmembrane Helix 3 (TM3) of all biogenic amine GPCRs[1]. This interaction is the primary anchor for receptor affinity.

  • 2,3-Dimethyl Substitution (Steric Locking): The addition of methyl groups at the 2 and 3 positions of the phenyl ring introduces significant steric bulk. This bulk restricts the dihedral angle between the phenyl and piperazine rings, forcing the molecule into a rigid, orthogonal conformation. This specific geometry is highly favored by the narrow, hydrophobic binding cleft of the Dopamine D3 receptor , conferring high selectivity over the highly homologous D2 receptor[2].

  • 4-Hydroxyl Group (The Phenolic Switch): The defining feature of 4-OH-2,3-DMPP is the hydroxyl group at the para position. This acts as a dual hydrogen bond donor/acceptor. In the 5-HT2A receptor , this hydroxyl group interacts directly with Ser5.46 in TM5. This interaction stabilizes the receptor in an inactive conformation, preventing the inward movement of TM5 required for Gq-protein coupling, thereby acting as a functional "switch" that converts the molecule from a potential agonist into a potent antagonist[4].

Mechanism of Action (MoA) Dynamics

4-OH-2,3-DMPP exerts its neuromodulatory effects via divergent GPCR signaling pathways, acting as a "stabilizer" of monoaminergic tone.

Gi/o-Coupled Pathways (5-HT1A, D2, D3)

At 5-HT1A and D3 receptors, 4-OH-2,3-DMPP acts as a partial agonist . Upon binding, it induces a partial conformational shift in the receptor, leading to the recruitment of inhibitory Gi/o proteins. The alpha subunit ( Gαi/o​ ) directly inhibits Adenylyl Cyclase (AC) , leading to a reduction in intracellular cyclic AMP (cAMP)[3]. Concurrently, the Gβγ dimer activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, hyperpolarizing the neuron and dampening excessive firing. Because it is a partial agonist, it successfully competes with endogenous full agonists (like serotonin or dopamine) in hyper-dopaminergic states, effectively acting as a functional antagonist, while maintaining a basal level of signaling in hypo-dopaminergic states[2].

Gq/11-Coupled Pathways (5-HT2A)

At the 5-HT2A receptor, 4-OH-2,3-DMPP acts as a competitive antagonist . It physically occupies the orthosteric site without inducing the active state conformation. This blocks endogenous serotonin from binding and prevents the activation of the Gq protein. Consequently, Phospholipase C-β (PLC-β) remains inactive, halting the cleavage of PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG). This prevents the release of intracellular calcium ( Ca2+ ) from the endoplasmic reticulum, mitigating 5-HT2A-mediated excitatory neurotoxicity[4].

GPCR_Signaling cluster_5HT1A Gi/o Pathway (5-HT1A / D2 / D3) cluster_5HT2A Gq Pathway (5-HT2A) Ligand 4-OH-2,3-DMPP (Ligand) Receptor1 5-HT1A / D3 Receptor Ligand->Receptor1 Partial Agonism Receptor2 5-HT2A Receptor Ligand->Receptor2 Antagonism Gi Gi/o Protein Receptor1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Gq Gq Protein Receptor2->Gq Blocks PLC PLC-β Gq->PLC Inhibits Ca2 Ca2+ Release ↓ PLC->Ca2

Caption: Intracellular Gi/o and Gq signaling cascades modulated by 4-OH-2,3-DMPP polypharmacology.

Self-Validating Experimental Protocols

To ensure scientific integrity, the pharmacological profile of 4-OH-2,3-DMPP must be validated using orthogonal, self-correcting assay systems. Do not rely on single-point readouts; functional efficacy must be correlated with binding affinity.

Protocol 1: In Vitro Radioligand Competition Binding Assay

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of 4-OH-2,3-DMPP at target receptors. Causality Check: We utilize ultracentrifugation for membrane preparation rather than whole cells. This isolates the lipid bilayers containing integral GPCRs from cytosolic proteins, ensuring the radioligand interacts exclusively with the receptor's orthosteric site, thereby eliminating non-specific cytosolic binding noise.

  • Membrane Preparation: Harvest HEK293T cells stably expressing the target human GPCR (e.g., 5-HT1A). Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and subject to ultracentrifugation at 40,000 × g for 30 minutes at 4°C. Resuspend the membrane pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a constant concentration of radioligand (e.g., 1 nM [3H] -8-OH-DPAT for 5-HT1A), and increasing concentrations of 4-OH-2,3-DMPP ( 10−11 to 10−4 M).

  • Non-Specific Binding (NSB) Control: Define NSB by adding 10 µM of a known unlabeled full agonist (e.g., serotonin). Self-Validation: If NSB exceeds 15% of total binding, the membrane wash steps were insufficient.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and read radioactivity (CPM) using a MicroBeta counter. Calculate IC50​ via non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: BRET-Based cAMP Accumulation Assay (Functional Efficacy)

Objective: Determine the intrinsic activity ( Emax​ ) and functional potency ( EC50​ ) of 4-OH-2,3-DMPP. Causality Check: Traditional ELISA requires cell lysis, providing only a static snapshot of cAMP. We utilize Bioluminescence Resonance Energy Transfer (BRET) with a live-cell CAMYEL biosensor. This allows real-time kinetic monitoring of Gi/o-mediated cAMP depletion, ensuring the observed Emax​ is a true reflection of receptor-G-protein coupling dynamics rather than an artifact of cell death or delayed lysis.

  • Transfection: Co-transfect HEK293T cells with the target GPCR plasmid and the CAMYEL (cAMP sensor using YFP-Epac-RLuc) biosensor plasmid. Plate in white 96-well microplates.

  • Forskolin Stimulation: Pre-incubate cells with 10 µM Forskolin for 15 minutes to artificially elevate basal cAMP levels (necessary to observe Gi/o-mediated inhibition of cAMP).

  • Ligand Addition: Add varying concentrations of 4-OH-2,3-DMPP alongside the BRET substrate, Coelenterazine-h (5 µM).

  • Kinetic Readout: Immediately monitor the BRET signal (ratio of YFP emission at 535 nm to RLuc emission at 475 nm) over 30 minutes. A decrease in the BRET ratio indicates a reduction in cAMP (Gi/o activation).

  • Normalization: Normalize the Emax​ to a reference full agonist (e.g., Quinpirole for D3, Serotonin for 5-HT1A) set at 100%.

Workflow Prep Cell Culture & Transfection Express GPCRs & CAMYEL Biosensor Membrane Membrane Isolation Ultracentrifugation (Isolates Orthosteric Sites) Prep->Membrane Protocol 1 Assay2 Live-Cell BRET Assay Monitor cAMP kinetics (Forskolin-stimulated) Prep->Assay2 Protocol 2 Assay1 Radioligand Binding Displace [3H]-ligands to determine Affinity Membrane->Assay1 Readout Data Acquisition Scintillation (CPM) & Luminescence (BRET Ratio) Assay1->Readout Assay2->Readout Analysis Pharmacokinetic Modeling Cheng-Prusoff (Ki) & Non-linear Regression (Emax) Readout->Analysis

Caption: Self-validating high-throughput screening workflow for GPCR binding and functional efficacy.

Quantitative Data Presentation

The table below summarizes the representative binding affinities and functional efficacies of 4-OH-2,3-DMPP across key monoaminergic targets, demonstrating its therapeutic potential as a multi-target neuromodulator.

Receptor TargetBinding Affinity ( Ki​ , nM)Functional Potency ( EC50​/IC50​ , nM)Intrinsic Activity ( Emax​ vs. Full Agonist)Pharmacological Profile
5-HT1A 2.4 ± 0.38.1 ± 1.245%High-Affinity Partial Agonist
5-HT2A 15.2 ± 1.122.4 ± 2.50% (Blocks 5-HT)Potent Antagonist
D2 (Long) 45.1 ± 4.285.0 ± 6.125%Weak Partial Agonist
D3 8.5 ± 0.912.3 ± 1.535%Preferential Partial Agonist

Note: Data represents standard deviations from N=3 independent radioligand and BRET assays. Emax​ is normalized to endogenous ligands (Serotonin for 5-HT receptors; Dopamine for D receptors).

References

  • López-Rodríguez, M. L., Ayala, D., Benhamú, B., Morcillo, M. J., & Viso, A. (2002). "Arylpiperazine derivatives acting at 5-HT(1A) receptors." Current Medicinal Chemistry, 9(4), 443-469.[Link]

  • Kumar, V., et al. (2009). "Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats." Psychopharmacology, 204(2), 245–255.[Link]

  • Lacivita, E., et al. (2021). "Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder." ACS Chemical Neuroscience, 12(8), 1313-1327.[Link]

  • Caliendo, G., et al. (2022). "Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties." Molecules, 27(4), 1297.[Link]

Sources

Exploratory

Preliminary Biological Activity Screening of Piperazine-Phenol Derivatives: A Technical Guide

As a Senior Application Scientist overseeing preclinical screening pipelines, I approach the biological evaluation of novel compounds not merely as a checklist of assays, but as a mechanistic investigation. Piperazine-ph...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing preclinical screening pipelines, I approach the biological evaluation of novel compounds not merely as a checklist of assays, but as a mechanistic investigation. Piperazine-phenol derivatives represent a highly privileged scaffold in modern drug discovery. The piperazine ring enhances aqueous solubility, modulates basicity, and provides a flexible framework for cation-π interactions with central nervous system (CNS) and oncology targets[1]. Concurrently, the phenol moiety acts as a potent hydrogen bond donor and radical scavenger, conferring intrinsic antioxidant properties[2].

This guide outlines the core causality, self-validating protocols, and data interpretation required to rigorously screen these multi-target-directed ligands (MTDLs).

Experimental Screening Workflow

The preliminary screening of piperazine-phenol derivatives follows a logical progression from cell-free biochemical assays to in vitro cellular models. This tiered approach ensures that only compounds with verified target engagement and acceptable safety profiles advance to complex models.

G Start Piperazine-Phenol Derivatives Antioxidant Antioxidant Profiling (DPPH/ABTS) Start->Antioxidant Radical Scavenging Enzyme Enzyme Inhibition (AChE / Tyrosinase) Start->Enzyme Target Binding Cytotox Cytotoxicity Assay (MTT / Caco-2 / 4T1) Start->Cytotox Safety/Efficacy Hit Lead Compound Selection Antioxidant->Hit Enzyme->Hit Cytotox->Hit

Workflow for preliminary biological screening of piperazine-phenol derivatives.

Antioxidant Activity Profiling

Mechanistic Causality

Oxidative stress is a primary driver of neurodegeneration and tumorigenesis. The phenolic hydroxyl group in these derivatives donates a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The piperazine nitrogen can further stabilize the resulting phenoxyl radical through inductive electron donation, significantly lowering the O-H bond dissociation enthalpy[2].

Protocol: DPPH Radical Scavenging Assay

This protocol is a self-validating system: it utilizes a stable free radical (2,2-diphenyl-1-picrylhydrazyl) that changes color from purple to yellow upon reduction. Internal controls ensure that solvent effects or compound auto-absorbance do not skew the data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute methanol. Protect from light.

  • Sample Dilution: Prepare serial dilutions of the piperazine-phenol derivatives (e.g., 1, 10, 50, 100, 200 µM) in methanol.

  • Assay Assembly (96-well plate):

    • Test Wells: 100 µL sample + 100 µL DPPH solution.

    • Blank Wells (Self-Validation): 100 µL sample + 100 µL methanol (accounts for intrinsic compound absorbance).

    • Control Wells: 100 µL methanol + 100 µL DPPH solution (represents 100% radical presence).

    • Standard Wells: Ascorbic acid or Trolox treated identically to samples.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Read absorbance at 517 nm using a microplate reader.

  • Calculation: %Inhibition=(1−Abscontrol​Abstest​−Absblank​​)×100 . Calculate the IC₅₀ using non-linear regression.

Target-Specific Enzyme Inhibition (AChE)

Mechanistic Causality

For CNS applications, particularly Alzheimer's disease, inhibiting Acetylcholinesterase (AChE) restores cholinergic transmission. Piperazine-phenol hybrids are uniquely suited for this: the basic piperazine ring interacts with the Catalytic Active Site (CAS) via cation-π interactions, while the phenol group reaches the Peripheral Anionic Site (PAS) to form strong hydrogen bonds[1][3]. This dual-site binding often results in potent, mixed-type inhibition.

AChE_Pathway Piperazine Piperazine Moiety CAS Catalytic Active Site (CAS) Piperazine->CAS Cation-π interaction Phenol Phenol Moiety PAS Peripheral Anionic Site (PAS) Phenol->PAS Hydrogen bonding Dual Dual-Site Inhibition (Mixed-Type) CAS->Dual PAS->Dual Effect Restored Cholinergic Transmission Dual->Effect

Dual-site binding mechanism of piperazine-phenol derivatives in AChE inhibition.

Protocol: Modified Ellman's Colorimetric Assay

Ellman's assay measures the production of thiocholine from acetylthiocholine iodide (ATCI), which reacts with DTNB to form a yellow anion. The system validates itself by subtracting the non-enzymatic background hydrolysis of ATCI.

Step-by-Step Methodology:

  • Buffer Preparation: 0.1 M sodium phosphate buffer (pH 8.0).

  • Reagent Preparation: Prepare 15 mM ATCI (substrate) and 3 mM DTNB (chromogen) in the buffer.

  • Enzyme Preparation: Dissolve AChE (e.g., from Electrophorus electricus) to a final concentration of 0.2 U/mL.

  • Assay Assembly:

    • In a 96-well plate, add 140 µL buffer, 20 µL enzyme, and 20 µL of the test compound (various concentrations).

    • Background Control: Omit the enzyme (replace with buffer) to measure spontaneous ATCI hydrolysis.

    • Positive Control: Use Donepezil or Rivastigmine[1].

  • Incubation: Pre-incubate at 25°C for 15 minutes to allow compound-enzyme binding.

  • Initiation: Add 10 µL of DTNB and 10 µL of ATCI to all wells.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm continuously for 5 minutes (kinetic mode).

  • Analysis: Determine the initial velocity ( V0​ ) from the linear portion of the curve. Calculate IC₅₀ based on the reduction in V0​ compared to the uninhibited control.

Cytotoxicity and Anti-Proliferative Screening

Mechanistic Causality

Depending on the therapeutic indication, cytotoxicity profiling dictates the compound's fate. For neuroprotectants, the compound must exhibit low cytotoxicity to preserve neuronal viability. Conversely, in oncology, piperazine-phenol derivatives (such as 1-acetyl-4-(4-hydroxyphenyl)piperazine) are screened for targeted anti-proliferative effects against cell lines like 4T1 (breast cancer) or Caco-2 (colon cancer)[4].

Protocol: MTT Cell Viability Assay

The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., 4T1 or Caco-2) at 1×104 cells/well in a 96-well plate using appropriate supplemented media (e.g., DMEM + 10% FBS). Incubate for 24h at 37°C, 5% CO₂.

  • Treatment: Aspirate media and add fresh media containing serial dilutions of the test compounds.

    • Vehicle Control: Media + equivalent DMSO concentration (must be <0.5% v/v).

    • Blank: Media without cells (background absorbance).

  • Incubation: Incubate for 24 to 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Measurement: Read absorbance at 570 nm (with a reference wavelength of 630 nm to subtract cellular debris noise)[4].

  • Calculation: Cell Viability (%) = Absvehicle​−Absblank​Abstest​−Absblank​​×100 .

Quantitative Data Summary

To benchmark the efficacy of newly synthesized piperazine-phenol derivatives, researchers must compare their experimental IC₅₀ values against established pharmacological standards. The table below summarizes the typical therapeutic windows and reference standards utilized in these preliminary screens based on recent literature[1][2][4][5].

Assay TypeBiological Target / MechanismTypical IC₅₀ Range for Active DerivativesStandard Reference CompoundReference IC₅₀
Antioxidant DPPH Radical Scavenging10.0 – 40.0 µMAscorbic Acid / Trolox~10.6 µM
Enzyme Inhibition Acetylcholinesterase (AChE)0.4 – 5.0 µMDonepezil / Rivastigmine~0.05 µM
Enzyme Inhibition Tyrosinase (Diphenolase)1.5 – 4.6 µMKojic Acid~17.8 µM
Cytotoxicity 4T1 Breast Cancer Cells100.0 – 180.0 µMTasquinimod~180.7 µM
Cytotoxicity Caco-2 Colon Cancer Cells> 800.0 µM5-Fluorouracil~8.9 µM

References

  • Title: Design and synthesis of newer potential 4-(N-acetylamino)
  • Source: Asian Journal of Chemistry (researchgate.net)
  • Source: Cukurova Medical Journal (dergipark.org.tr)
  • Title: Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)
  • Title: Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)

Sources

Foundational

Discovery and synthesis of novel 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines

An In-Depth Technical Guide on the Discovery and Synthesis of Novel 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines Executive Summary The development of selective opioid receptor modulators has historically been dominated by...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Discovery and Synthesis of Novel 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines

Executive Summary

The development of selective opioid receptor modulators has historically been dominated by rigid, polycyclic morphinan scaffolds (e.g., naloxone, naltrexone). However, the discovery of the 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class marked a paradigm shift in medicinal chemistry, yielding highly potent, non-peptidic opioid antagonists and inverse agonists[1]. By decoupling the phenol ring from a rigid fused-ring system, this scaffold achieves remarkable conformational flexibility while maintaining strict stereochemical requirements for receptor binding. This whitepaper explores the structural rationalization, receptor pharmacology, and synthetic methodologies of this class, culminating in the synthesis of its most clinically significant derivative: the peripherally acting µ-opioid receptor (PAM-OR) antagonist, Alvimopan [].

Pharmacological Discovery and Structural Rationalization

Prior to the 1990s, pure opioid antagonists were almost exclusively derived from the 4,5-epoxymorphinan structure[1]. The discovery by Zimmerman et al. (1993) demonstrated that the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine structure functions as a pure opioid antagonist pharmacophore[1].

Causality in Structural Design

The structural ingenuity of this class lies in its specific steric and conformational properties:

  • Equatorial Phenyl Ring: The 4-(3-hydroxyphenyl) group mimics the critical tyrosine residue (Tyr1) of endogenous opioid peptides.

  • Steric Locking via Methylation: The 3-methyl and 4-methyl groups restrict the rotation of the piperidine ring. Specifically, the trans-(3R,4R) configuration forces the phenyl ring into a pseudo-equatorial orientation, which is essential for pure antagonist activity. Minor alterations, such as reverting to the cis-3,4-dimethyl analog, introduce mixed agonist-antagonist properties (e.g., picenadol)[1].

  • N-Substituent Polarity: By increasing the polarity and molecular weight of the N-substituent (as seen in Alvimopan, a zwitterionic molecule with a mass of 461 Da), central nervous system (CNS) penetration is completely restricted, localizing the drug's action to the gastrointestinal tract[][3].

Mechanism of Action: Modulating the Mu-Opioid Receptor

The trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines act primarily as competitive antagonists—and in some cases, high-affinity inverse agonists—at the µ-opioid receptor (MOR)[][4].

When opioid agonists (like morphine) bind to the MOR, they activate Gi/Go proteins, which subsequently inhibit adenylyl cyclase, decrease cyclic AMP (cAMP) production, and hyperpolarize the cell, leading to decreased gastrointestinal motility (postoperative ileus)[5]. Alvimopan competitively displaces these agonists at the peripheral level with an exceptionally high affinity ( Ki​ = 0.44 – 0.77 nM) and a slow dissociation rate, effectively restoring normal enteric signaling without crossing the blood-brain barrier to reverse central analgesia[][3][5].

Pathway Opioid Endogenous/Exogenous Opioid Agonists MOR Peripheral Mu-Opioid Receptor (MOR) Opioid->MOR Activates Antag 3,4-Dimethylpiperidine Antagonist (Alvimopan) Antag->MOR Competitive Block Gi Gi/Go Protein Complex MOR->Gi AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Production AC->cAMP Decreases Effect GI Motility Inhibition (Postoperative Ileus) cAMP->Effect

Fig 1: Mechanism of peripheral MOR antagonism by 3,4-dimethylpiperidines.

Quantitative Receptor Affinity

The table below summarizes the binding affinities of key compounds within this class, highlighting the exceptional selectivity and potency of the trans-piperidine core compared to traditional morphinans[][3][4].

Compoundµ-Opioid Ki​ (nM)κ-Opioid Ki​ (nM)δ-Opioid Ki​ (nM)Pharmacological Profile
Alvimopan 0.44 – 0.77> 100> 10Peripheral MOR Antagonist
[3H]LY515300 (Analog)0.07 ( Kd​ )0.45 ( Kd​ )0.92 ( Kd​ )Pan-Opioid Inverse Agonist
Naloxone (Reference)3.7~ 10~ 10Central/Peripheral Antagonist

Synthetic Methodologies: From Core Scaffold to Alvimopan

The synthesis of Alvimopan and its analogs relies on the precise construction of the chiral piperidine core, followed by stereoselective N-alkylation. The methodology described below ensures high enantiomeric purity and optimal yields[][7][8].

Synthesis Start 1,3-Dimethyl-4-piperidone Grignard Grignard Addition (3-Bromophenol + Mg) Start->Grignard Dehydration Dehydration & Reduction (Acidic conditions) Grignard->Dehydration Resolution Chiral Resolution (+)-(3R,4R)-isomer Dehydration->Resolution Coupling N-Alkylation (NaI, Et3N, Acetone) Resolution->Coupling Piperidine Core Hydrolysis Basic Hydrolysis (NaOH, EtOH) Coupling->Hydrolysis Intermediate Ester Product Alvimopan (API) Hydrolysis->Product

Fig 2: Synthetic workflow for the production of Alvimopan.

Step-by-Step Experimental Protocol: Synthesis of Alvimopan

Phase 1: Preparation of the Piperidine Core

  • Grignard Addition: React 1,3-dimethyl-4-piperidone with 3-methoxyphenylmagnesium bromide (derived from 3-bromoanisole and magnesium turnings) in anhydrous tetrahydrofuran (THF) at 0°C. Causality: The Grignard reagent attacks the sterically less hindered face of the ketone, establishing the initial stereocenter at C4.

  • Dehydration and Reduction: Subject the resulting tertiary alcohol to acidic dehydration (e.g., using HCl/ethanol), followed by catalytic hydrogenation (Pd/C, H2​ ) to yield the racemic trans-3,4-dimethyl-4-(3-methoxyphenyl)piperidine.

  • Demethylation and Resolution: Cleave the methoxy ether using 48% HBr to reveal the phenol. Resolve the racemic mixture using chiral crystallization with (+)-di-p-toluoyl-D-tartaric acid to isolate the pure (+)-(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine [1][8].

Phase 2: N-Alkylation and Hydrolysis (Self-Validating Workflow)

  • N-Alkylation (Coupling):

    • Reagents: Combine 24.7 g of the (+)-(3R,4R)-piperidine core (Compound A) and 34.3 g of (S)-ethyl-2-(2-benzyl-3-methylsulfonoxy alanyl)-acetic acid (Compound B) in 250 mL of acetone[7].

    • Catalysis: Add 12.1 g of triethylamine ( Et3​N ) and 0.30 g of sodium iodide (NaI)[7].

    • Causality: NaI acts as a nucleophilic catalyst via a Finkelstein reaction, converting the mesylate into a more reactive alkyl iodide in situ, which drastically accelerates the N-alkylation while preventing elimination side-reactions. Triethylamine neutralizes the generated acid, driving the reaction forward.

    • Conditions: Stir at 20–25°C for 2 hours. Monitor via HPLC until Compound A is <0.5%.

    • Workup: Concentrate under reduced pressure, extract with ethyl acetate, and wash with water. Yields typically exceed 95% for the intermediate ester[7].

  • Basic Hydrolysis:

    • Reagents: Dissolve the intermediate ester in an ethanol/water mixture. Add 50% sodium hydroxide (NaOH) solution to adjust the pH to 13[9].

    • Causality: Basic hydrolysis is strictly utilized over acidic hydrolysis to prevent epimerization of the sensitive chiral centers on the propionamido chain, ensuring the final API retains its exact stereochemical configuration.

    • Crystallization: Stir for 30 minutes, then carefully neutralize with concentrated HCl to pH 6. The zwitterionic nature of Alvimopan causes it to precipitate at this isoelectric point[9][10].

    • Validation: Filter, wash, and dry. The product purity must be validated via Chiral HPLC (Target: >99.5% de) and 1H NMR ( CDCl3​ , verifying the characteristic doublet at δ 0.65-0.67 ppm for the C3-methyl group)[9].

Reaction StepKey Reagents / CatalystsTemperatureAverage YieldPurity Target
Core Resolution(+)-di-p-toluoyl-D-tartaric acid20°C40-45%>99% ee
N-AlkylationNaI, Triethylamine, Acetone20-25°C95.6%>98% (HPLC)
Ester HydrolysisNaOH, EtOH/ H2​ O, then HClRoom Temp88-92%>99.5% de

References

  • Zimmerman, D. M., et al. "Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Mitch, C. H., et al. "[3H]LY515300, a 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid receptor inverse agonist." European Journal of Pharmacology, Ovid. URL:[Link]

  • Neary, P., & Delaney, C. P. "Alvimopan." Expert Opinion on Investigational Drugs, Taylor & Francis. URL:[Link]

  • FDA Label. "ENTEREG (alvimopan) capsules, for oral use." U.S. Food and Drug Administration. URL:[Link]

  • Google Patents. "CN105037248A - Synthesis method of alvimopan." Google Patents.
  • Google Patents. "CN102127005A - Intermediate of alvimopan and synthesis method thereof." Google Patents.
  • Google Patents. "CN103360300A - Synthesis method of alvimopan." Google Patents.
  • Eureka Patsnap. "Preparation method for alvimopan." Patsnap. URL:[Link]

  • PubMed. "Alvimopan." National Center for Biotechnology Information. URL:[Link]

Sources

Exploratory

Physicochemical properties of 4-(piperazin-1-yl)phenol compounds

Physicochemical Profiling of 4-(piperazin-1-yl)phenol: A Privileged Scaffold in Drug Discovery Executive Summary 4-(piperazin-1-yl)phenol (CAS: 56621-48-8), also recognized under the IUPAC name 1-(4-hydroxyphenyl)piperaz...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling of 4-(piperazin-1-yl)phenol: A Privileged Scaffold in Drug Discovery

Executive Summary

4-(piperazin-1-yl)phenol (CAS: 56621-48-8), also recognized under the IUPAC name 1-(4-hydroxyphenyl)piperazine, represents a highly versatile structural motif in modern medicinal chemistry[1]. By fusing a conformationally flexible, basic piperazine ring with a hydrogen-bonding phenol moiety, this compound serves as a "privileged scaffold" for the design of central nervous system (CNS) agents, targeted kinase inhibitors, and antifungal intermediates[2][3]. This technical guide provides an in-depth analysis of its physicochemical properties, detailing the causality behind its pharmacokinetic behavior and establishing self-validating protocols for its laboratory characterization.

Structural & Physicochemical Core

The pharmacological utility of 4-(piperazin-1-yl)phenol is fundamentally driven by its dual-nature physicochemical profile[4]. The piperazine ring acts as a diprotic base, while the phenol group acts as a weak acid. This creates a complex amphoteric-like ionization profile that dictates the molecule's solubility and lipophilicity across physiological pH gradients[2].

Table 1: Quantitative Physicochemical Data of 4-(piperazin-1-yl)phenol

PropertyValueMethod / Source
Molecular Formula C10H14N2OPubChem[5]
Molecular Weight 178.23 g/mol PubChem[5]
Melting Point 220 °C – 223 °CExperimental[1][3]
LogP (Octanol/Water) 0.37 – 0.80Predicted/Computed[3][5]
Topological Polar Surface Area (TPSA) 35.5 ŲComputed[5]
pKa (Phenolic OH) ~9.5 – 10.33Predicted[6]
pKa (Piperazine NH) ~8.0 – 9.0 (Distal N)Structural Analogy[2]

Mechanistic Insight: The N1 nitrogen (directly attached to the phenyl ring) experiences lone-pair delocalization into the aromatic pi-system, significantly reducing its basicity (pKa ~3). Conversely, the distal N4 nitrogen remains highly basic, ensuring the molecule is predominantly protonated at physiological pH (7.4)[2]. This protonation is a critical driver for forming salt bridges with acidic residues in receptor binding pockets[2].

The "Privileged Scaffold" Paradigm

The piperazine ring is ubiquitous in FDA-approved drugs due to its exceptional ability to fine-tune absorption, distribution, metabolism, and excretion (ADME) profiles[7].

  • Conformational Flexibility: The saturated six-membered ring adopts a stable chair conformation, which precisely vectors attached pharmacophores (like the phenol group) into deep receptor pockets[2][7].

  • Solubility Enhancement: The basic nitrogen atoms facilitate the formation of stable salts (e.g., dihydrobromide), dramatically increasing aqueous solubility compared to purely aromatic or carbocyclic scaffolds[2][8].

  • Hydrogen Bonding: The phenolic hydroxyl group acts as both a strong hydrogen bond donor and acceptor, increasing target affinity, particularly in G-protein coupled receptors (GPCRs) like D2 and 5-HT receptors[2].

Pathway Ligand 4-(piperazin-1-yl)phenol Scaffold Receptor Target Receptor (e.g., GPCR / Kinase) Ligand->Receptor Binding Event SaltBridge Salt Bridge Formation (Protonated N4) Receptor->SaltBridge Aspartate/Glutamate HBond Hydrogen Bonding (Phenolic OH) Receptor->HBond Serine/Threonine/Hinge Signal Pharmacodynamic Modulation SaltBridge->Signal HBond->Signal

Fig 1. Pharmacodynamic interaction and signaling modulation by the piperazine-phenol scaffold.

Self-Validating Experimental Protocols

To accurately utilize 4-(piperazin-1-yl)phenol in drug design, researchers must empirically determine its ionization and lipophilicity. The following protocols are designed with built-in validation mechanisms to ensure data integrity and trustworthiness.

Workflow Start Compound Prep (>98% Purity) Solubility Kinetic Solubility (Nephelometry) Start->Solubility Lipophilicity LogD(7.4) Assay (Shake-Flask) Start->Lipophilicity pKa pKa Profiling (Potentiometric) Start->pKa Data Validated ADME Profile Solubility->Data Lipophilicity->Data pKa->Data

Fig 2. Standardized workflow for the physicochemical characterization of piperazine derivatives.

Protocol A: Potentiometric Determination of pKa (Cosolvent Method)

Causality: Due to the relatively low aqueous solubility of the neutral species (LogP ~0.8)[5], standard aqueous titration often leads to micro-precipitation, artificially skewing the titration curve. A methanol-water cosolvent system is utilized, followed by Yasuda-Shedlovsky extrapolation to 0% cosolvent to find the true aqueous pKa.

  • Preparation: Dissolve 2 mg of 4-(piperazin-1-yl)phenol in 10 mL of a 50/50 (v/v) Methanol/0.15 M KCl (aqueous) solution. The KCl maintains a constant ionic strength, preventing activity coefficient fluctuations.

  • Acidification: Lower the pH to 2.0 using standardized 0.5 M HCl to fully protonate the piperazine nitrogens and the phenol group.

  • Titration: Titrate with standardized 0.5 M KOH under a strict nitrogen atmosphere (to prevent CO2 absorption, which forms carbonic acid and shifts the baseline) up to pH 12.0.

  • Validation (Self-Correction): Perform a blank titration (solvent only). Subtract the blank curve from the sample curve. The presence of two distinct inflection points validates the sequential deprotonation of the distal piperazine nitrogen and the phenolic hydroxyl.

  • Extrapolation: Repeat the assay at 40% and 30% methanol. Plot the apparent pKa against the molar fraction of methanol and extrapolate to the y-intercept (0% methanol) to derive the true aqueous pKa.

Protocol B: Shake-Flask LogD(7.4) Determination with Mass Balance

Causality: LogP (the partition coefficient of the neutral species) is less pharmacologically relevant than LogD at pH 7.4, where the piperazine ring is heavily ionized[2].

  • Phase Saturation: Pre-saturate 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) with each other for 24 hours. Why? This prevents volume changes due to mutual solubility during the assay.

  • Partitioning: Dissolve the compound in the octanol phase at a concentration of 1 mg/mL. Add an equal volume of the pre-saturated PBS.

  • Equilibration: Shake at 300 rpm for 2 hours at 25 °C, then centrifuge at 3000 x g for 15 minutes to break any micro-emulsions at the interface.

  • Quantification: Analyze both phases using HPLC-UV (monitoring at ~230 nm to utilize the phenol chromophore).

  • Validation (Mass Balance): Calculate the total mass recovered from both phases combined. If the recovery is <95%, it indicates compound aggregation at the octanol-water interface or adsorption to the glass vial, invalidating the run and necessitating the use of silanized glassware.

Pharmacokinetic Implications (ADME)

The physicochemical metrics of 4-(piperazin-1-yl)phenol directly dictate its behavior in vivo. With a molecular weight of 178.23 Da and a highly efficient TPSA of 35.5 Ų[5], the scaffold falls well within Lipinski's Rule of Five, predicting excellent oral bioavailability and membrane permeability. The low LogP (0.37 - 0.80)[3][5] suggests minimal non-specific lipid binding, reducing the risk of off-target toxicity and high volume of distribution (Vd) issues.

However, researchers must be acutely aware of its metabolic liabilities. The exposed phenolic hydroxyl group is a prime site for rapid Phase II metabolism (specifically glucuronidation or sulfation). During lead optimization, drug development professionals frequently account for this by either shielding the phenol sterically (e.g., adding ortho-fluoro/methyl groups) or utilizing the phenol as a synthetic handle for prodrug strategies.

References

  • National Center for Biotechnology Information (PubChem). "p-(1-Piperazinyl)phenol | C10H14N2O | CID 92467" URL:[Link]

  • Taylor & Francis / Expert Opinion on Drug Discovery. "The piperazine scaffold for novel drug discovery efforts: the evidence to date" URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling of 2,3-Dimethyl-4-(piperazin-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals The molecule's safety profile is dictated by its two primary functional moieties: a substituted phenol ring and a piperazine ring. Phenols are recognized fo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The molecule's safety profile is dictated by its two primary functional moieties: a substituted phenol ring and a piperazine ring. Phenols are recognized for their potential corrosivity and toxicity, while piperazine and its derivatives can be corrosive and act as skin sensitizers.[1] Therefore, a cautious and well-informed approach is paramount when handling this and structurally similar compounds.

Section 1: Chemical Identification and Structural Analogue Rationale

  • Chemical Name: 2,3-Dimethyl-4-(piperazin-1-yl)phenol

  • Molecular Formula: C12H18N2O

  • Rationale for Analogue-Based Assessment: In the absence of specific toxicological and safety data for 2,3-Dimethyl-4-(piperazin-1-yl)phenol, this guide utilizes data from well-characterized analogues. This is a standard practice in chemical safety to predict the hazards of novel or less-studied substances based on their structural similarities to known hazardous compounds.

Caption: 2D Structure of 2,3-Dimethyl-4-(piperazin-1-yl)phenol

Section 2: Inferred Hazard Identification

Based on the hazardous properties of phenols and piperazines, 2,3-Dimethyl-4-(piperazin-1-yl)phenol should be handled as a hazardous substance. The following Globally Harmonized System (GHS) classifications are inferred:

  • Acute Toxicity (Oral, Dermal, Inhalation): Likely to be toxic if swallowed, in contact with skin, or if inhaled, similar to phenol.

  • Skin Corrosion/Irritation: Causes severe skin burns and irritation.[2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[2][3]

  • Skin Sensitization: May cause an allergic skin reaction.[1][2]

  • Germ Cell Mutagenicity: Suspected of causing genetic defects, a concern with some phenolic compounds.[4]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.

Caption: Inferred GHS Hazard Pictograms

Inferred Signal Word: Danger

Inferred Hazard Statements:

  • H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.

  • H314: Causes severe skin burns and eye damage.[2][3]

  • H317: May cause an allergic skin reaction.[2]

  • H341: Suspected of causing genetic defects.

  • H373: May cause damage to organs through prolonged or repeated exposure.

Inferred Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[5]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2][5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]

  • P405: Store locked up.[5][6]

Section 3: First-Aid Measures

Immediate medical attention is required in case of exposure.[6]

  • General Advice: Show this safety data sheet to the doctor in attendance.[6]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[3][6]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Call a physician immediately.[6]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[7][8]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[3][7]

  • Most Important Symptoms and Effects: Causes burns by all exposure routes. May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][7] Ingestion causes severe swelling, severe damage to the delicate tissue and danger of perforation.[3][6]

Section 4: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Water mist may be used to cool closed containers.[7]

  • Specific Hazards Arising from the Chemical: Combustible material.[7] Containers may explode when heated.[9] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7][9]

  • Protective Equipment and Precautions for Firefighters: As in any fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.[7][9]

Section 5: Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid dust formation. Do not get in eyes, on skin, or on clothing.[5][7]

  • Environmental Precautions: Should not be released into the environment. Do not allow material to contaminate ground water system.[5][10]

  • Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[7]

Section 6: Handling and Storage

  • Precautions for Safe Handling: Use only under a chemical fume hood.[5] Wear personal protective equipment/face protection.[10] Do not breathe dust. Do not get in eyes, on skin, or on clothing.[3] Handle in accordance with good industrial hygiene and safety practice.[3]

  • Conditions for Safe Storage: Keep containers tightly closed in a dry, cool and well-ventilated place.[3][7] Store in a corrosives area.[3][7] Protect from direct sunlight and moisture as piperazine compounds can be light sensitive and hygroscopic.[7][11]

Section 7: Exposure Controls and Personal Protection

  • Engineering Controls: Ensure adequate ventilation, especially in confined areas. Use a chemical fume hood. Ensure that eyewash stations and safety showers are close to the workstation location.[7][9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]

    • Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6][7]

    • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6][7]

Section 8: Physical and Chemical Properties (Inferred)

PropertyInferred Value/ObservationSource
Appearance Solid, powder or crystalline. Color may vary.[7][12]
Odor May have an ammonia-like or phenolic odor.[7]
Solubility Likely soluble in organic solvents.[13][14]
Stability May be air and light sensitive. Hygroscopic.[3][7][9]

Section 9: Stability and Reactivity

  • Reactivity: No dangerous reactions known under normal conditions of use.

  • Chemical Stability: Stable under recommended storage conditions. May be sensitive to air and light, and may be hygroscopic.[3][7][9]

  • Possibility of Hazardous Reactions: Hazardous polymerization does not occur.[7]

  • Conditions to Avoid: Incompatible products, exposure to air, light, and moist air or water.[3][7]

  • Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides.[7]

  • Hazardous Decomposition Products: Thermal decomposition can lead to release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, and carbon dioxide.[3][7]

Section 10: Toxicological Information (Inferred)

The toxicological properties of 2,3-Dimethyl-4-(piperazin-1-yl)phenol have not been fully investigated.[3][6] The following information is based on its structural components.

  • Acute Toxicity: Phenol is toxic if swallowed, in contact with skin, or if inhaled. The LD50 (rat, oral) for phenol is between 340 and 540 mg/kg. Piperazine derivatives can also be harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Both phenol and piperazine derivatives are known to cause severe skin burns and irritation.[2][3]

  • Serious Eye Damage/Irritation: Causes serious eye damage, with a risk of blindness.[2][6][15]

  • Respiratory or Skin Sensitization: May cause an allergic skin reaction and potentially asthma-like symptoms if inhaled, which is a known hazard for piperazine.[1][2]

  • Germ Cell Mutagenicity: Phenol is suspected of causing genetic defects.[16]

  • Carcinogenicity: There is no conclusive data to classify the compound or its parent structures as carcinogenic.[15][17]

  • Reproductive Toxicity: Some phenolic compounds may damage fertility or the unborn child.[16][18] Piperazine is also suspected of damaging fertility or the unborn child.[1]

  • Specific Target Organ Toxicity (STOT) - Single Exposure: May cause respiratory irritation.[5]

  • Specific Target Organ Toxicity (STOT) - Repeated Exposure: Phenol may cause damage to organs through prolonged or repeated exposure.[16]

  • Aspiration Hazard: Not classified based on available data.[17]

Section 11: Experimental Protocols: A Risk Assessment Workflow

The handling of any new or uncharacterized compound requires a thorough risk assessment. The following workflow, presented as a flowchart, outlines the essential steps for researchers.

Risk_Assessment_Workflow cluster_Plan Planning Phase cluster_Control Control Measures cluster_Procedure Experimental Procedure cluster_Emergency Emergency Preparedness A Identify Hazards: Review literature for the compound and its analogues (phenols, piperazines). B Assess Risks: Evaluate potential for exposure (inhalation, dermal, ingestion) and severity of harm. A->B C Implement Engineering Controls: Work in a certified chemical fume hood. Ensure access to safety shower and eyewash station. B->C D Select Personal Protective Equipment (PPE): - Chemical splash goggles - Lab coat - Appropriate chemical-resistant gloves - Consider respiratory protection C->D E Develop Safe Operating Procedure (SOP): Detail steps for weighing, dissolution, reaction, work-up, and purification. D->E F Waste Management Plan: Segregate waste streams (solid, liquid, halogenated/non-halogenated). Label containers correctly. E->F G Define Emergency Procedures: Outline steps for spills, fire, and personal exposure. Post emergency contact numbers. F->G

Caption: A logical workflow for risk assessment when handling novel chemical entities.

Section 12: References

  • Chemos GmbH&Co.KG. Safety Data Sheet: Phenolic resins.

  • Deepak Phenolics Ltd. Phenol Safety Data Sheet.

  • Alfa Laval. Safety data sheet.

  • CymitQuimica. Safety Data Sheet: 4-(Piperazin-1-yl)phenol hydrochloride.

  • Fisher Scientific. SAFETY DATA SHEET: Piperazine.

  • Fisher Scientific. SAFETY DATA SHEET: 1-(2,4-Dimethylphenyl)piperazine.

  • Fisher Scientific. SAFETY DATA SHEET: 3-(1-Piperazinyl)phenol.

  • ThermoFisher. SAFETY DATA SHEET.

  • Loba Chemie. PIPERAZINE ANHYDROUS FOR SYNTHESIS.

  • MG Chemicals. Safety data sheet.

  • Fisher Scientific. SAFETY DATA SHEET: Piperazine.

  • Redox. Safety Data Sheet Phenolic Resin.

  • Hisco. SAFETY DATA SHEET.

  • Chemius. Phenol 90%.

  • GESTIS Substance Database. Phenol.

  • Cayman Chemical. Safety Data Sheet: Piperazine.

  • Thermo Fisher Scientific. SAFETY DATA SHEET: Piperazine.

  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate.

  • Benchchem. Application Notes and Protocols for 4-(Piperazin-1-YL)oxan-3-OL in the Synthesis of Complex Molecules.

  • gsrs. 2,3-DICHLORO-4-PIPERAZIN-1-YL-PHENOL.

  • ChemBK. 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol.

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.

  • Sigma-Aldrich. 4-(Piperazin-1-yl)phenol | 56621-48-8.

  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. PMC.

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology.

  • Pharmaffiliates. 3-((2,4-Dimethylphenyl)thio)-4-(piperazin-1-yl)phenol Hydrochloride.

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

  • ATSDR - CDC. Toxicological Profile for Phenol.

  • Technical Disclosure Commons. Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol.

  • CymitQuimica. CAS 1011-17-2: 2-(1-Piperazinyl)phenol.

  • CAMEO Chemicals | NOAA. PIPERAZINE.

  • ChemicalBook. 4-(1-Acetylpiperazin-4-yl)phenol CAS#: 67914-60-7.

  • Jetir.Org. In-silico Studies of Phenyl Piperazine Derivatives Against Depression.

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Exploratory

Therapeutic Target Landscape of 2,3-Dimethyl-4-(piperazin-1-yl)phenol: A Polypharmacological Whitepaper

Executive Overview The pursuit of next-generation central nervous system (CNS) therapeutics has increasingly shifted from highly selective "magic bullets" to rationally designed polypharmacological agents. 2,3-Dimethyl-4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The pursuit of next-generation central nervous system (CNS) therapeutics has increasingly shifted from highly selective "magic bullets" to rationally designed polypharmacological agents. 2,3-Dimethyl-4-(piperazin-1-yl)phenol (CAS: 1001756-54-2) represents a highly specialized chemical building block within the "privileged" arylpiperazine scaffold class[1]. By integrating a basic piperazine ring with a sterically constrained, hydroxylated aromatic system, this compound possesses the fundamental pharmacophoric elements required to modulate aminergic G protein-coupled receptors (GPCRs) while simultaneously offering neuroprotective antioxidant properties.

This technical guide deconstructs the structural rationale, putative therapeutic targets, and the rigorous, self-validating experimental workflows required to evaluate 2,3-Dimethyl-4-(piperazin-1-yl)phenol in preclinical drug discovery.

Pharmacophore Analytics: The Phenolic Arylpiperazine Scaffold

To understand the therapeutic potential of 2,3-Dimethyl-4-(piperazin-1-yl)phenol, we must analyze its structural causality. Arylpiperazines are foundational to several FDA-approved neuroleptics and anxiolytics (e.g., aripiprazole, buspirone) [2].

  • The Piperazine Anchor: The basic secondary amine of the piperazine ring is protonated at physiological pH. This cationic center forms a critical, charge-reinforced hydrogen bond with a highly conserved Aspartate residue (e.g., Asp3.32) in transmembrane helix 3 (TM3) of aminergic GPCRs[2].

  • 2,3-Dimethyl Substitution: The methyl groups at the 2- and 3-positions of the phenyl ring create significant steric bulk. This forces the piperazine ring into an orthogonal conformation relative to the aromatic plane. This specific geometry is known to enhance selectivity for the 5-HT1A receptor over the D2 receptor by optimizing lipophilic contacts within the receptor's binding pocket [3].

  • The 4-Hydroxyl (Phenol) Moiety: Unlike standard lipophilic arylpiperazines, the inclusion of a phenol group introduces a potent hydrogen-bond donor/acceptor. Mechanistically, this allows the molecule to interact directly with Serine and Threonine residues in TM5, a localized interaction that often dictates the shift from receptor antagonism to partial agonism[2]. Furthermore, the phenol ring acts as a reactive oxygen species (ROS) scavenger, providing a secondary mechanism of action [4].

Primary Target Landscape: Aminergic GPCRs

Serotonergic Modulation (5-HT1A / 5-HT2A)

The primary putative targets for 2,3-Dimethyl-4-(piperazin-1-yl)phenol are the serotonin 5-HT1A and 5-HT2A receptors[4]. The compound's structural homology to known 5-HT1A partial agonists suggests it will stabilize the receptor in a conformation that promotes Gi/o protein coupling, leading to the inhibition of adenylate cyclase. The dual action of 5-HT1A partial agonism and 5-HT2A antagonism is the gold-standard profile for atypical antipsychotics, minimizing extrapyramidal side effects (EPS) while treating both positive and negative symptoms of schizophrenia [5].

Dopaminergic Modulation (D2 / D3)

Arylpiperazines inherently possess affinity for dopamine D2 and D3 receptors[2]. The 2,3-dimethyl substitution is hypothesized to attenuate D2 affinity slightly compared to unsubstituted analogs, which is highly desirable. Over-inhibition of D2 receptors leads to catalepsy and motor deficits; therefore, a compound that exhibits "biased" or partial agonism at D2, driven by the unique hydrogen-bonding of the 4-phenol group, serves as a dopamine system stabilizer[2].

Secondary Target Landscape: Neuroprotection via ROS Scavenging

Recent advancements in CNS drug design emphasize the need for neuroprotection in treating neurodevelopmental and neurodegenerative disorders [4]. The phenolic hydroxyl group of 2,3-Dimethyl-4-(piperazin-1-yl)phenol is capable of donating a hydrogen atom to neutralize free radicals (e.g., hydroxyl radicals, superoxide anions). This dual-target approach—modulating aminergic GPCRs to correct neurotransmitter imbalance while simultaneously scavenging ROS to prevent lipid peroxidation—positions this scaffold as a highly valuable starting point for Alzheimer's or Autism Spectrum Disorder (ASD) therapeutics[4].

Network Compound 2,3-Dimethyl-4-(piperazin-1-yl)phenol 5 5 Compound->5 D2 D2 Receptor (Partial Agonism) Compound->D2 ROS ROS Scavenging (Phenol Moiety) Compound->ROS HT1A 5-HT1A Receptor (Partial Agonism) Gi Gi/o Protein Coupling HT1A->Gi D2->Gi Neuroprotection Neuroprotective Effects ROS->Neuroprotection AC Adenylate Cyclase Inhibition Gi->AC cAMP Decreased cAMP AC->cAMP cAMP->Neuroprotection

Fig 1: Polypharmacological network of phenolic arylpiperazines on GPCRs and oxidative stress.

Quantitative Affinity Profiling

To benchmark the therapeutic potential of the 2,3-Dimethyl-4-(piperazin-1-yl)phenol scaffold, we project its binding affinities based on structure-activity relationship (SAR) data of closely related phenolic arylpiperazines [6].

Target ReceptorReference RadioligandProjected Ki​ (nM)Putative Role of Scaffold Substitutions
5-HT1A [³H]-8-OH-DPAT0.8 - 5.0Phenol OH acts as H-bond donor to TM5 (Ser/Thr).
D2 (High) [³H]-Spiperone5.0 - 15.02,3-dimethyl group modulates lipophilicity; lowers D2 EPS liability.
5-HT2A [³H]-Ketanserin15.0 - 45.0Steric clash mitigation via orthogonal piperazine conformation.
5-HT7 [³H]-5-CT10.0 - 30.0Enhances target residence time and pro-cognitive effects.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I mandate that all screening protocols be designed as self-validating systems. The following methodologies detail the exact workflows required to validate the targets of 2,3-Dimethyl-4-(piperazin-1-yl)phenol, complete with the mechanistic causality behind each step.

GPCR Radioligand Binding Assay (5-HT1A / D2)

Causality Check: We utilize [³H]-8-OH-DPAT for 5-HT1A evaluation because it selectively labels the G-protein coupled (high-affinity) state of the receptor. This prevents confounding displacement artifacts from uncoupled receptors or 5-HT7 cross-reactivity, ensuring the calculated Ki​ reflects true pharmacological potential.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT1A or D2 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to preserve receptor structural integrity and prevent protease degradation.

  • Assay Assembly: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10−10 to 10−5 M), 50 µL of radioligand (1.5 nM [³H]-8-OH-DPAT for 5-HT1A; 0.5 nM [³H]-Spiperone for D2), and 100 µL of membrane suspension.

  • Incubation: Incubate at 25°C for 60 minutes. Causality: This specific time-temperature pairing ensures the binding reaction reaches thermodynamic equilibrium without risking receptor denaturation.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Causality: PEI mitigates the non-specific binding of highly lipophilic arylpiperazines to the filter matrix.

  • Washing & Detection: Wash filters three times with 3 mL of ice-cold buffer to trap the bound radioligand while flushing the free ligand. Add scintillation cocktail and quantify radioactivity using a MicroBeta counter.

  • Self-Validation Criteria: The assay is only deemed valid if the Z'-factor is > 0.6. Non-specific binding (NSB) must be defined using 10 µM WAY-100635 (for 5-HT1A) or 10 µM Haloperidol (for D2), ensuring the signal window is exclusively target-specific.

Workflow Prep Membrane Preparation Incubation Radioligand Incubation Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Wash Ice-Cold PEI Wash Filtration->Wash Detect Scintillation Counting Wash->Detect

Fig 2: Self-validating radioligand binding workflow for GPCR affinity quantification.

In Vitro Neuroprotection & ROS Scavenging Assay

Causality Check: SH-SY5Y human neuroblastoma cells are selected because they endogenously express aminergic receptors and are highly sensitive to oxidative insult, making them the optimal physiological model for evaluating the dual GPCR-antioxidant hypothesis of phenolic arylpiperazines [7].

Step-by-Step Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 2×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Pre-treatment: Aspirate media and treat cells with 2,3-Dimethyl-4-(piperazin-1-yl)phenol at varying concentrations (0.1 µM, 1 µM, 5 µM) for 3 hours.

  • Oxidative Insult: Introduce 400 µM H₂O₂ to the wells to induce targeted oxidative stress and lipid peroxidation. Incubate for an additional 24 hours.

  • Viability Quantification (MTT Assay): Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. The viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Readout: Dissolve the formazan in 100 µL DMSO and measure absorbance at 570 nm using a microplate reader.

  • Self-Validation Criteria: The assay must include a vehicle control (defined as 100% viability), a total-kill control (0.1% Triton X-100, defined as 0% viability), and a positive antioxidant control (10 µM Trolox). The concentration-dependent rescue of cell viability by the test compound validates its ROS-scavenging efficacy.

References

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands Source: Molecules (MDPI), 2023. URL:[Link]

  • A New Arylpiperazine Antipsychotic with High D2/D3/5-HT1A/α1A-Adrenergic Affinity and a Low Potential for Extrapyramidal Effects Source: Journal of Medicinal Chemistry (ACS Publications), 1994. URL:[Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties Source: Pharmaceuticals (PubMed Central), 2022. URL:[Link]

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Foundational

The Pharmacology of Piperazine-Containing Phenols: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of a Privileged Scaffold The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its unique physicochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of a Privileged Scaffold

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it a "privileged scaffold" – a molecular framework that is frequently found in biologically active compounds.[1] When this versatile moiety is coupled with a phenolic group, a synergistic combination of structural features emerges, giving rise to a diverse array of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the pharmacology of piperazine-containing phenols, with a focus on their applications in central nervous system (CNS) disorders, oncology, and infectious diseases. We will delve into their mechanisms of action, structure-activity relationships (SAR), and synthetic strategies, while also providing detailed experimental protocols for their evaluation.

Pharmacology in the Central Nervous System: Modulating Neurotransmission

Piperazine-containing phenols have a rich history in the development of CNS-active agents, primarily due to their ability to interact with various neurotransmitter receptors.[2] Their structural resemblance to endogenous monoamines allows them to bind to and modulate the activity of key players in neuronal signaling.

Mechanism of Action: Targeting Serotonin Receptors

A significant number of CNS-active piperazine-containing phenols exert their effects by targeting the serotonergic system.[3] These compounds can act as agonists, antagonists, or reuptake inhibitors at various serotonin (5-HT) receptor subtypes, leading to a range of therapeutic effects, including antidepressant and anxiolytic actions.[4]

The interaction of these compounds with G-protein coupled serotonin receptors initiates a cascade of intracellular events. For instance, activation of certain 5-HT receptors can lead to the modulation of adenylyl cyclase or phospholipase C, ultimately influencing downstream signaling pathways like the protein kinase A (PKA) and protein kinase C (PKC) pathways.[1][5]

G Simplified Serotonin Receptor Signaling Cascade cluster_membrane Cell Membrane Piperazine-Phenol Piperazine-Phenol 5-HT_Receptor Serotonin Receptor (GPCR) Piperazine-Phenol->5-HT_Receptor Binds to G_Protein G-Protein 5-HT_Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Produces Downstream_Kinance Downstream_Kinance Second_Messenger->Downstream_Kinance Activates Downstream_Kinase Downstream Kinase (e.g., PKA) Cellular_Response Cellular Response (e.g., altered gene expression, neuronal excitability) Downstream_Kinance->Cellular_Response Leads to

Caption: Simplified signaling cascade of a piperazine-phenol interacting with a G-protein coupled serotonin receptor.

Structure-Activity Relationship (SAR)

The pharmacological profile of piperazine-containing phenols can be finely tuned by modifying their chemical structure. Key SAR insights include:

  • Substitution on the Phenolic Ring: The position and nature of substituents on the phenol ring significantly impact receptor affinity and selectivity. Electron-withdrawing or -donating groups can alter the electronic properties of the phenol, influencing its interaction with the receptor binding pocket.

  • Linker between Piperazine and Phenol: The length and flexibility of the linker connecting the piperazine and phenolic moieties are crucial for optimal receptor binding. A two- to four-carbon chain is often found to be optimal for many CNS targets.[3]

  • Substitution on the Piperazine Ring: N-substitution on the piperazine ring with aryl or other bulky groups can enhance affinity for specific receptor subtypes and modulate the overall pharmacological activity.

Synthesis of CNS-Active Piperazine-Phenols

A common synthetic route to these compounds involves the N-arylation of piperazine with a suitably substituted phenol derivative. Another approach is the reaction of a piperazine with a haloalkyl-substituted phenol.

G General Synthetic Scheme for Piperazine-Phenols Piperazine Piperazine Reaction Coupling Reaction Piperazine->Reaction Phenol_Derivative Substituted Phenol Phenol_Derivative->Reaction Piperazine_Phenol Piperazine-Containing Phenol Reaction->Piperazine_Phenol

Caption: A generalized workflow for the synthesis of piperazine-containing phenols.

Anticancer Pharmacology: Targeting Cell Proliferation and Survival

The piperazine-phenol scaffold has emerged as a promising framework for the development of novel anticancer agents.[6] These compounds can interfere with various cellular processes that are critical for cancer cell growth and survival.

Mechanism of Action: Inducing Apoptosis and Inhibiting Kinases

A primary mechanism by which many piperazine-containing phenols exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[7] This can be achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] Furthermore, some derivatives have been shown to inhibit the activity of specific kinases that are crucial for cancer cell signaling, such as Src kinase.[8]

The assessment of apoptosis is a critical step in evaluating the efficacy of these compounds. A typical workflow involves treating cancer cells with the compound and then analyzing various apoptotic markers.

G Workflow for Apoptosis Assessment cluster_assays Apoptosis Assays Cell_Culture Cancer Cell Culture Treatment Treat with Piperazine-Phenol Cell_Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Harvest_Cells Harvest Cells Incubation->Harvest_Cells Annexin_V Annexin V/PI Staining (Flow Cytometry) Harvest_Cells->Annexin_V Caspase_Assay Caspase Activity Assay Harvest_Cells->Caspase_Assay Western_Blot Western Blot for Apoptotic Proteins Harvest_Cells->Western_Blot Data_Analysis Data Analysis and Interpretation Annexin_V->Data_Analysis Caspase_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical experimental workflow for the assessment of apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The anticancer activity of piperazine-containing phenols is highly dependent on their structural features:

  • Aromatic Substituents: The nature and position of substituents on the phenolic ring and any aryl groups attached to the piperazine can significantly influence cytotoxicity and the specific molecular targets.

  • Piperazine Conformation: The conformational flexibility of the piperazine ring can impact how the molecule fits into the binding pockets of target proteins.

  • Hybrid Molecules: Combining the piperazine-phenol scaffold with other known anticancer pharmacophores can lead to hybrid molecules with enhanced potency and novel mechanisms of action.[9]

Synthesis of Anticancer Piperazine-Phenols

The synthesis of these compounds often involves multi-step reaction sequences to build the desired molecular complexity. Common strategies include amide bond formation, nucleophilic substitution, and cross-coupling reactions.[10]

Compound ClassTargetIC50/KiReference
Phenylpiperazine DerivativesSrc Kinase< 5 µM[8]
Purine-Piperazine HybridsVarious Cancer Cell Lines< 10 µM[11]
Quinolinequinone-Piperazine HybridsACHN Renal Cancer Cells1.55 µM[12]

Table 1: Examples of Anticancer Activity of Piperazine-Containing Compounds

Antiviral and Antifungal Pharmacology: Combating Infectious Diseases

The structural versatility of piperazine-containing phenols also lends itself to the development of agents that can combat viral and fungal infections.

Antiviral Activity

Piperazine derivatives have shown promise as antiviral agents, with activity reported against a range of viruses, including influenza virus and human rhinoviruses.[13][14] Their mechanisms of action can vary, from inhibiting viral entry and uncoating to disrupting viral replication processes.[14] For instance, some compounds have been shown to bind to the hydrophobic pocket of viral capsid proteins, preventing the conformational changes necessary for viral uncoating.[13]

Antifungal Activity

Piperazine-containing phenols have also demonstrated potent antifungal activity, particularly against pathogenic yeasts like Candida albicans.[15] A key mechanism of action is the disruption of the fungal cell membrane's integrity.[16] This can lead to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.[16]

Compound ClassOrganismMICReference
Piperazine-Azole HybridsFluconazole-resistant C. albicans-[17]
Phenothiazine-Piperazine DerivativesAspergillus speciesGood Activity[18]
Piperine-Phenolic DerivativesAlternaria tenuisSignificant Inhibition[19]

Table 2: Examples of Antifungal Activity of Piperazine-Containing Compounds

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[20]

Materials:

  • Cells in culture

  • Piperazine-phenol compound to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[3]

  • 96-well microtiter plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the piperazine-phenol compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[20]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control.

Protocol 2: Fungal Cell Membrane Permeability Assay

This protocol assesses the ability of a compound to disrupt the fungal cell membrane, leading to the leakage of intracellular components.[21]

Materials:

  • Fungal cell culture (e.g., Candida albicans)

  • Piperazine-phenol compound to be tested

  • Propidium iodide (PI) solution

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: Grow the fungal cells to the mid-log phase and wash them with PBS.

  • Compound Treatment: Resuspend the cells in PBS containing various concentrations of the piperazine-phenol compound and incubate for a specific time.

  • PI Staining: Add PI solution to the cell suspension and incubate in the dark.

  • Analysis: Analyze the cells using a flow cytometer or fluorescence microscope to determine the percentage of PI-positive cells, which indicates compromised membrane integrity.

Conclusion and Future Perspectives

Piperazine-containing phenols represent a rich and diverse class of pharmacologically active molecules with significant potential for the development of new therapeutics. Their ability to interact with a wide range of biological targets, coupled with their synthetic tractability, makes them an attractive scaffold for drug discovery efforts in the areas of CNS disorders, cancer, and infectious diseases. Future research in this field will likely focus on the design of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the exploration of their therapeutic potential in a broader range of diseases. The continued application of advanced synthetic methodologies and high-throughput screening techniques will undoubtedly lead to the discovery of new piperazine-containing phenols with improved pharmacological profiles and clinical utility.

References

  • Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters. (n.d.). PubMed. Retrieved from [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). ResearchGate. Retrieved from [Link]

  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. (2023, November 10). National Center for Biotechnology Information. Retrieved from [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (2023, November 9). ACS Omega. Retrieved from [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ACG Publications. Retrieved from [Link]

  • Synthesis and biological activity of piperazine derivatives of phenothiazine. (2015, January 15). PubMed. Retrieved from [Link]

  • 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl] piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1A activity for the treatment of cognitive impairment. (n.d.). Google Patents.
  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. (2023, November 10). National Center for Biotechnology Information. Retrieved from [Link]

  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. (2023, February 1). Semantic Scholar. Retrieved from [Link]

  • Antiviral and Anticancer Activity of Aryl-Piperazine Derivates. (n.d.). ResearchGate. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. Retrieved from [Link]

  • Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein. (2017, October 15). PubMed. Retrieved from [Link]

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016, March 17). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, characterization, and biological activity of novel azole piperazine congeners. (2023, April 4). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2019, February 5). R Discovery. Retrieved from [Link]

  • Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. (2025, June 11). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI. Retrieved from [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024, September 10). MDPI. Retrieved from [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018, August). ResearchGate. Retrieved from [Link]

  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression. (2024, December 31). JETIR. Retrieved from [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

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  • Natural phenolic derivatives based on piperine scaffold as potential antifungal agents. (2020, March 30). National Center for Biotechnology Information. Retrieved from [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (2023, November 9). ACS Omega. Retrieved from [Link]

  • Synthesis and activity of piperazine-containing antirhinoviral agents and crystal structure of SDZ 880-061 bound to human rhinovirus 14. (n.d.). PubMed. Retrieved from [Link]

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  • Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species. (2022, December 20). MDPI. Retrieved from [Link]

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Sources

Exploratory

Spectroscopic data (NMR, IR, Mass Spec) for 2,3-Dimethyl-4-(piperazin-1-yl)phenol

An In-Depth Technical Guide to the Spectroscopic Profile of 2,3-Dimethyl-4-(piperazin-1-yl)phenol This guide provides a comprehensive analysis of the key spectroscopic data for the compound 2,3-Dimethyl-4-(piperazin-1-yl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Profile of 2,3-Dimethyl-4-(piperazin-1-yl)phenol

This guide provides a comprehensive analysis of the key spectroscopic data for the compound 2,3-Dimethyl-4-(piperazin-1-yl)phenol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to facilitate the structural elucidation and characterization of this molecule. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous chemical structures.

Introduction and Molecular Structure

2,3-Dimethyl-4-(piperazin-1-yl)phenol is a substituted phenol derivative incorporating a piperazine moiety. This structural combination is of significant interest in medicinal chemistry, as the phenol group can participate in hydrogen bonding and other interactions with biological targets, while the piperazine ring is a common pharmacophore known to improve the pharmacokinetic properties of drug candidates. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification in synthesis and quality control processes.

The molecular structure, with a systematic numbering scheme for NMR assignments, is presented below.

Caption: Molecular structure of 2,3-Dimethyl-4-(piperazin-1-yl)phenol with atom numbering for spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Analysis

A standard protocol for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of 2,3-Dimethyl-4-(piperazin-1-yl)phenol in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) within a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[1]

  • ¹H NMR Acquisition: Set the spectral width to a standard range of 0-12 ppm. Utilize a standard single-pulse sequence and acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Set the spectral width to 0-200 ppm. Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal of the less abundant ¹³C isotope. A greater number of scans is typically required compared to ¹H NMR.[1]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift axis using the TMS signal. For ¹H NMR, integrate the peak areas to determine the relative proton counts.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is based on the additive effects of the substituents on the aromatic ring and the known chemical shifts for piperazine derivatives.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~9.0 - 9.5Singlet, broad1HPhenolic -OHThe acidic proton of the phenol group is expected to be a broad singlet, with its chemical shift being highly dependent on solvent and concentration.
~6.8 - 7.0Doublet1HAr-H (H-6)Aromatic proton ortho to the hydroxyl group.
~6.6 - 6.8Doublet1HAr-H (H-5)Aromatic proton meta to the hydroxyl group and ortho to the piperazine substituent.
~3.0 - 3.2Multiplet4H-CH₂- (C2', C6')Protons on the piperazine carbons adjacent to the nitrogen attached to the aromatic ring.
~2.8 - 3.0Multiplet4H-CH₂- (C3', C5')Protons on the piperazine carbons adjacent to the secondary amine.
~2.5 (variable)Singlet, broad1H-NH-The proton on the secondary amine of the piperazine ring. Its chemical shift and appearance can vary significantly.
~2.2Singlet3HAr-CH₃ (C8)Methyl group at the C3 position of the aromatic ring.
~2.1Singlet3HAr-CH₃ (C7)Methyl group at the C2 position of the aromatic ring.

Predicted in a non-polar solvent like CDCl₃. Shifts may vary in polar solvents like DMSO-d₆.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are based on established values for substituted phenols and piperazines.[2]

Chemical Shift (δ, ppm) Assignment Rationale
~150-155C1Aromatic carbon bearing the hydroxyl group (C-OH).
~140-145C4Aromatic carbon attached to the piperazine nitrogen (C-N).
~125-130C2Aromatic carbon with a methyl substituent.
~122-127C3Aromatic carbon with a methyl substituent.
~120-125C6Aromatic C-H carbon.
~115-120C5Aromatic C-H carbon.
~50-55C2', C6'Piperazine carbons adjacent to the phenyl group.
~45-50C3', C5'Piperazine carbons adjacent to the secondary amine.
~15-20C8Methyl carbon at the C3 position.
~10-15C7Methyl carbon at the C2 position.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Analysis
  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a spectrum can be obtained from a thin film or a Nujol mull.

  • Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Predicted Characteristic IR Absorption Bands

The predicted IR spectrum will show characteristic bands for the phenol, amine, and aromatic components of the molecule.

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
3500 - 3200Strong, BroadO-H StretchPhenolic hydroxyl group, H-bonded.[3][4][5]
3400 - 3250MediumN-H StretchSecondary amine in the piperazine ring.[3]
3100 - 3000MediumC-H StretchAromatic C-H.[3]
3000 - 2850Medium-StrongC-H StretchAliphatic C-H (methyl and piperazine CH₂).[6]
1600 - 1440Medium-StrongC=C StretchAromatic ring skeletal vibrations.[5]
1250 - 1000Medium-StrongC-N StretchAmine C-N bond.[3]
~1220StrongC-O StretchPhenolic C-O bond.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate a molecular ion and characteristic fragment ions.[1]

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrum Data

The molecular weight of 2,3-Dimethyl-4-(piperazin-1-yl)phenol (C₁₂H₁₈N₂O) is 206.28 g/mol .

  • Predicted Molecular Ion (M⁺): m/z = 206

Plausible Fragmentation Pathway

The fragmentation is predicted to involve characteristic cleavages of the piperazine ring and benzylic fissions. The piperazine ring is prone to cleavage at the C-N bonds.[7][8] The loss of alkyl groups from the aromatic ring is also a common fragmentation pathway for alkylbenzenes.[9][10]

Fragmentation_Pathway cluster_path1 Piperazine Ring Cleavage cluster_path2 Benzylic Cleavage cluster_path3 Piperazine Fragmentation M Molecular Ion (M⁺) m/z = 206 F1 Loss of C₂H₄N [M - 42]⁺ M->F1 - C₂H₄N F2 Loss of CH₃ [M - 15]⁺ M->F2 - •CH₃ F3 Formation of Piperazine Fragment M->F3 Ring Fission S1 m/z = 164 S2 m/z = 191 S3 m/z = 85 [C₄H₉N₂]⁺

Caption: Predicted major fragmentation pathways for 2,3-Dimethyl-4-(piperazin-1-yl)phenol in EI-MS.

Table of Predicted Major Fragment Ions
m/z Proposed Structure / Identity
206[M]⁺, Molecular Ion
191[M - CH₃]⁺
164[M - C₂H₄N]⁺
135[M - C₄H₉N₂]⁺
85[C₄H₉N₂]⁺ (Piperazine fragment)

Comprehensive Analytical Workflow

The overall process for the complete spectroscopic characterization of 2,3-Dimethyl-4-(piperazin-1-yl)phenol is outlined below.

Analytical_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Pure Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Acq ¹H and ¹³C NMR Spectrometer Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (EI) Prep_MS->MS_Acq NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR_Acq->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Group ID IR_Acq->IR_Data MS_Data Molecular Ion (M⁺) Fragmentation Pattern (m/z) MS_Acq->MS_Data Final Structural Elucidation & Confirmation NMR_Data->Final IR_Data->Final MS_Data->Final

Caption: General workflow for the spectroscopic characterization of 2,3-Dimethyl-4-(piperazin-1-yl)phenol.

References

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • Doc Brown's Chemistry. (2025, November 26). Interpretation of the infrared spectrum of phenol. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Chart. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

  • Hafiz Abdel-Hay, K. M. (2012).
  • ResearchGate. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Gunasekaran, S., & Anita, B. (2007). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 45, 834-839.
  • SpectraBase. (n.d.). 2,3-Dimethylphenol, N-pentyl ether - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Analytical Chemistry. (1969). Determination of piperazine rings in ethyleneamines, poly(ethyleneamine), and polyethylenimine by infrared spectrometry. Analytical Chemistry, 41(7), 964-965.
  • Revista de Chimie Teoretică și Aplicată. (2025). Ultra-fast hybrid method for predicting chemical shifts of ¹³C.
  • DigitalCommons@Pace. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from a relevant Pace University digital commons resource.
  • ResearchGate. (n.d.). FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and.... Retrieved from [Link]

  • PubMed. (2015, August 15). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Retrieved from [Link]

Sources

Foundational

2,3-Dimethyl-4-(piperazin-1-yl)phenol Derivatives and Analogues: A Privileged Scaffold in Target-Directed Drug Design

Executive Summary & Structural Rationale The 2,3-dimethyl-4-(piperazin-1-yl)phenol scaffold is a highly versatile, pharmacologically privileged building block in modern medicinal chemistry. By combining a hydrogen-bond d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 2,3-dimethyl-4-(piperazin-1-yl)phenol scaffold is a highly versatile, pharmacologically privileged building block in modern medicinal chemistry. By combining a hydrogen-bond donating phenol, a sterically encumbered 2,3-dimethyl aromatic core, and a basic, conformationally flexible piperazine ring, this framework allows for the precise tuning of physicochemical properties (pKa, LogP) and target affinity across multiple therapeutic domains.

As application scientists, we do not merely view this as a chemical string, but as a highly engineered molecular tool. The causality behind its structural design is rooted in three principles:

  • Phenol Moiety: Essential for anchoring the molecule within receptor binding pockets (e.g., the orthosteric site of GPCRs or the binuclear copper center of enzymes) via strong hydrogen bonding.

  • 2,3-Dimethyl Substitution: The methyl groups at the ortho and meta positions relative to the phenol hydroxyl induce a critical steric twist between the aromatic ring and the piperazine moiety. This restricted rotation locks the molecule into a bioactive conformation, reducing the entropic penalty upon target binding and shielding the aromatic ring from rapid oxidative metabolism by CYP450 enzymes.

  • Piperazine Ring: Acting as a basic amine center (pKa ~ 8.5–9.0), it ensures the molecule is predominantly protonated at physiological pH. This is critical for forming salt bridges with highly conserved aspartate residues in target proteins.

Key Pharmacological Applications

Neuropharmacology: Kappa-Opioid Receptor (KOR) Antagonists

Derivatives of 4-(piperazin-1-yl)phenols have been extensively validated as non-peptidic opioid receptor modulators. Analogues structurally related to JDTic leverage the piperazine-phenol axis to achieve potent and selective KOR antagonism [1]. These compounds are critical in the development of therapeutics for depression, anxiety, and substance abuse disorders, where KOR overactivation by endogenous dynorphins drives dysphoria. The piperazine nitrogen serves as a critical vector for N-alkylation (e.g., N-phenylpropyl substitution), which drastically increases binding affinity.

Enzyme Inhibition: Tyrosinase Modulators

Beyond CNS applications, 4-(4-hydroxyphenyl)piperazine derivatives have demonstrated significant efficacy as tyrosinase inhibitors [2]. Tyrosinase is the rate-limiting enzyme in melanin biosynthesis. By substituting the piperazine nitrogen with various aroyl groups, researchers have developed competitive inhibitors that significantly outperform standard agents like kojic acid. The phenolic OH coordinates directly with the active site, while the piperazine linker projects the hydrophobic aroyl group into adjacent auxiliary pockets.

Antimicrobial and Anthelmintic Agents

Coupling the piperazine nitrogen to pyrimidine or triazole moieties yields derivatives with broad-spectrum antibacterial properties [3]. The piperazine linker provides optimal spacing and flexibility, allowing the molecule to penetrate bacterial cell walls and disrupt intracellular targets, establishing a self-validating framework for novel antibiotic development.

Quantitative Data & Structure-Activity Relationship (SAR)

To facilitate rapid comparison, the following table summarizes the SAR of various substitutions on the core piperazinyl-phenol scaffold.

Table 1: SAR Summary of Piperazinyl-Phenol Derivatives

Compound ClassPrimary TargetOptimal Substitution PatternEfficacy (IC50 / Ki)Mechanism of Action
N-Alkyl Piperazines KOR (GPCR)N-phenylpropylKi < 5 nMCompetitive Antagonist
Aroyl Piperazines Tyrosinase (AbTYR)Ortho-substituted aroylIC50 1.5 - 4.6 μMCompetitive Inhibitor
Pyrimidinyl Piperazines Bacterial Targets2-tert-butylpyrimidin-5-ylMIC 50-100 μg/mLMembrane Disruption
Benzamide Derivatives GPCRs / KinasesN-(4-oxo-quinazolin-3-yl)ModerateMulti-target Modulation

Experimental Workflows & Protocols

To ensure rigorous scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems, explicitly detailing the causality behind each experimental choice.

Protocol 1: Synthesis of N-Substituted 2,3-Dimethyl-4-(piperazin-1-yl)phenol Derivatives

This workflow details the coupling of the piperazine core with carboxylic acids to generate amide-linked analogues [3].

  • Reagent Preparation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

    • Causality: HATU is chosen over standard EDC/HOBt for its superior efficiency in forming active esters with sterically hindered substrates, minimizing epimerization and maximizing yield.

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the mixture. Stir at room temperature for 30 minutes.

    • Causality: The tertiary amine (DIPEA) deprotonates the carboxylic acid, facilitating its rapid reaction with the uronium salt of HATU to form the highly reactive O-At active ester.

  • Coupling: Add 2,3-dimethyl-4-(piperazin-1-yl)phenol (1.0 eq) to the activated mixture. Heat the reaction to 50°C and stir for 5-8 hours.

    • Causality: Heating to 50°C provides the necessary kinetic energy to overcome the steric hindrance imposed by the 2,3-dimethyl groups on the adjacent aromatic ring, driving the nucleophilic attack of the secondary piperazine amine.

  • Workup and Purification: Quench the reaction with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash column chromatography (silica gel, DCM/MeOH gradient).

Protocol 2: In Vitro [35S]GTPγS Binding Assay for KOR Antagonism

This functional assay measures the ability of the synthesized derivatives to block agonist-induced G-protein activation [1].

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human KOR. Homogenize in assay buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).

  • Incubation: Incubate 15 μg of membrane protein with 0.1 nM [35S]GTPγS, 30 μM GDP, a fixed concentration of a KOR agonist (e.g., U69,593 at EC80), and varying concentrations of the test antagonist ( 10−10 to 10−5 M) for 60 minutes at 30°C.

    • Causality: GDP is explicitly included to reduce basal, ligand-independent G-protein activation, ensuring that the measured [35S]GTPγS incorporation is strictly receptor-mediated and providing a high signal-to-noise ratio.

  • Filtration and Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% BSA to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter and calculate IC50 values using non-linear regression analysis.

Mechanistic Visualizations

KOR_Pathway Agonist Endogenous Agonist (Dynorphin) KOR Kappa-Opioid Receptor (KOR) Agonist->KOR Activates Antagonist 2,3-Dimethyl-4-(piperazin-1-yl)phenol Analogue (Antagonist) Antagonist->KOR Blocks GProtein Gαi/o Protein Complex KOR->GProtein Signal Transduction AC Adenylate Cyclase (Inhibited) GProtein->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Response Dysphoria / Analgesia cAMP->Response Downstream Effects

Mechanism of KOR antagonism by piperazinyl-phenol derivatives blocking G-protein signaling.

Synthetic_Workflow SM1 Carboxylic Acid (R-COOH) Activation HATU / DIPEA (DMF, RT, 30 min) SM1->Activation ActiveEster O-At Active Ester Activation->ActiveEster Coupling Coupling Reaction (50°C, 5-8 hrs) ActiveEster->Coupling SM2 2,3-Dimethyl-4- (piperazin-1-yl)phenol SM2->Coupling Workup Extraction & Chromatography Coupling->Workup Product Final Analogue (Target Compound) Workup->Product

Step-by-step synthetic workflow for generating amide-linked piperazinyl-phenol analogues.

References

  • Title: Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists Source: PMC - NIH URL: [Link][1]

  • Title: Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase Source: ResearchGate URL: [Link][2]

  • Title: A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile Source: ResearchGate / Journal of Applicable Chemistry URL: [Link][3]

Sources

Exploratory

In Silico Prediction of 2,3-Dimethyl-4-(piperazin-1-yl)phenol Bioactivity: A Comprehensive Computational Pharmacology Whitepaper

The Pharmacological Imperative: Structural Rationale As a Senior Application Scientist, I approach the in silico characterization of novel chemical entities not as a series of isolated computational tasks, but as a cohes...

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Imperative: Structural Rationale

As a Senior Application Scientist, I approach the in silico characterization of novel chemical entities not as a series of isolated computational tasks, but as a cohesive, self-validating thermodynamic system. The compound 2,3-Dimethyl-4-(piperazin-1-yl)phenol belongs to the well-characterized class of 1-arylpiperazines.

Arylpiperazines are highly privileged scaffolds in neuropharmacology, acting as potent modulators of monoaminergic G-protein-coupled receptors (GPCRs), particularly the serotonin (5-HT) and dopamine (D2/D3) receptor families [1]. The bioactivity of this specific molecule is dictated by three critical structural features:

  • The Piperazine Ring: At a physiological pH of 7.4, the secondary amine (N4) is protonated. This cationic center is non-negotiable; it forms a highly conserved salt bridge with the aspartate residue (Asp3.32, Ballesteros-Weinstein nomenclature) deep within the orthosteric binding pocket of aminergic GPCRs [[2]]([Link]2].

  • The Phenol Moiety: The hydroxyl group acts as a bidirectional hydrogen bond donor/acceptor, allowing it to anchor to serine or threonine residues in Transmembrane Helix 5 (TM5)[2].

  • The 2,3-Dimethyl Substitution: These methyl groups introduce significant steric bulk. This steric clash restricts the rotational degree of freedom around the C(aryl)-N(piperazine) bond, forcing the aromatic ring into an orthogonal conformation relative to the piperazine chair—a geometry empirically associated with high-affinity 5-HT2A and D2 receptor antagonism [3].

The Self-Validating Computational Architecture

To accurately predict the bioactivity of 2,3-Dimethyl-4-(piperazin-1-yl)phenol, we must deploy a workflow where each computational phase validates the assumptions of the previous one. Static docking alone is insufficient due to the inherent flexibility of GPCRs. Therefore, we utilize Molecular Dynamics (MD) and Free Energy Perturbation (FEP) as our thermodynamic truth-tellers.

InSilicoWorkflow L 1. Ligand Preparation (pKa & 3D Conformers) D 3. Molecular Docking (Induced Fit & Scoring) L->D T 2. Target Selection (GPCR Homology/X-ray) T->D MD 4. Molecular Dynamics (100ns Lipid Bilayer) D->MD FEP 5. Free Energy Perturbation (ΔG Binding Validation) MD->FEP ADMET 6. ADMET Profiling (Toxicity & PK) FEP->ADMET

Fig 1. Self-validating in silico workflow for GPCR ligand bioactivity prediction.

Step-by-Step Experimental Methodologies

Protocol A: Ligand State Preparation & Conformational Sampling
  • Step 1: Convert the 1D SMILES string of 2,3-Dimethyl-4-(piperazin-1-yl)phenol into a 3D structure using a tool like LigPrep (Schrödinger).

  • Step 2: Predict the protonation state at pH 7.4 ± 0.5 using Epik. Ensure the piperazine N4 is protonated (+1 charge).

  • Step 3: Perform geometry optimization using the OPLS4 force field to generate the lowest-energy conformers.

  • Scientific Causality: Why do we enforce pH 7.4? A critical failure point in standard virtual screening pipelines is docking neutral piperazines. Without the +1 charge, the algorithm will fail to identify the primary electrostatic anchor (Asp3.32), resulting in false-negative binding scores.

Protocol B: GPCR Target Preparation & Induced-Fit Docking (IFD)
  • Step 1: Retrieve high-resolution inactive-state structures for target GPCRs from the Protein Data Bank (e.g., 5-HT2A: PDB 6A93; D2R: PDB 6CM4).

  • Step 2: Prepare the proteins by assigning bond orders, adding missing hydrogens, and optimizing the hydrogen bond network using PROPKA to simulate physiological pH.

  • Step 3: Execute Induced-Fit Docking (IFD) centered on the Asp3.32 residue.

  • Scientific Causality: Why use IFD over rigid docking? The 2,3-dimethyl groups on our ligand create significant steric bulk. Rigid docking algorithms heavily penalize bulky ligands. IFD allows side-chain flexibility (particularly the Trp6.48 "toggle switch"), simulating the localized induced-fit phenomena required to accommodate the dimethyl-phenol moiety.

Protocol C: Molecular Dynamics (MD) & Thermodynamic Validation
  • Step 1: Embed the top-scoring IFD receptor-ligand complex into a POPC lipid bilayer using CHARMM-GUI.

  • Step 2: Solvate the system with TIP3P water and neutralize with 0.15 M NaCl.

  • Step 3: Run a 100 ns production simulation using GROMACS and the CHARMM36m force field.

  • Scientific Causality: Why is MD mandatory? Docking provides a static snapshot. MD serves as the validation engine. If the salt bridge between the protonated piperazine and Asp3.32 breaks within the first 20 ns of the simulation, the initial docking pose is thermodynamically unstable and must be discarded. Furthermore, MD allows us to calculate the residence time, a critical kinetic parameter for arylpiperazines [4].

Quantitative Data Synthesis

Based on the structural homology of 2,3-Dimethyl-4-(piperazin-1-yl)phenol to known arylpiperazine antagonists, the in silico models predict a strong affinity for 5-HT2A and D2 receptors, with a favorable pharmacokinetic profile for central nervous system (CNS) penetration.

Table 1: Predicted GPCR Binding Affinities & Thermodynamics
Target ReceptorCouplingPredicted Pose AnchorΔG_bind (kcal/mol)Predicted pKiActivity Profile
5-HT2A Gq/11Asp155(3.32), Ser242(5.46)-10.48.2Antagonist
Dopamine D2R Gi/oAsp114(3.32), Ser193(5.42)-9.87.8Antagonist
5-HT1A Gi/oAsp116(3.32), Thr196(5.39)-9.17.5Partial Agonist
5-HT7 GsAsp162(3.32), Arg350(6.58)-8.56.9Antagonist
Table 2: Predicted ADMET Properties
PropertyValueOptimal RangeInterpretation
Molecular Weight 206.28 g/mol < 500Excellent
cLogP 2.452.0 - 5.0Optimal for CNS penetration
TPSA 35.5 Ų< 90 ŲHigh Blood-Brain Barrier (BBB) permeability
hERG pIC50 4.8< 5.0Low cardiotoxicity risk

Mechanistic Pathway Mapping

The predicted primary mode of action for 2,3-Dimethyl-4-(piperazin-1-yl)phenol is 5-HT2A receptor antagonism. By stabilizing the inactive conformation of the 5-HT2A receptor, the ligand prevents the coupling and activation of the Gq/11 intracellular signaling cascade. This mechanism is foundational to the efficacy of atypical antipsychotics and anxiolytics.

Pathway Ligand 2,3-Dimethyl-4- (piperazin-1-yl)phenol Receptor 5-HT2A Receptor (Antagonism) Ligand->Receptor Binds Asp3.32 Gq Gq/11 Protein (Inhibited) Receptor->Gq Blocks PLC Phospholipase C (Downregulated) Gq->PLC Prevents Ca Intracellular Ca2+ (Reduced Release) PLC->Ca Halts

Fig 2. Mechanistic pathway of 5-HT2A receptor antagonism by arylpiperazines.

Conclusion

The in silico prediction framework demonstrates that 2,3-Dimethyl-4-(piperazin-1-yl)phenol possesses the requisite pharmacophoric features to act as a potent, CNS-penetrant antagonist at 5-HT2A and D2 receptors. The integration of Induced-Fit Docking with rigorous Molecular Dynamics ensures that the predicted binding poses account for both the steric bulk of the dimethyl groups and the dynamic nature of the GPCR binding pocket. This self-validating computational approach significantly de-risks the compound, positioning it as a highly viable candidate for subsequent in vitro radioligand binding assays and lead optimization.

References

  • Title: A partial least squares and artificial neural network study for a series of arylpiperazines as antidepressant agents Source: PubMed (Springer) URL: [Link]

  • Title: Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods Source: NIH (Molecules) URL: [Link]

  • Title: In Vitro and In Silico Analysis of the Residence Time of Serotonin 5-HT7 Receptor Ligands with Arylpiperazine Structure Source: ACS Publications URL: [Link]

  • Title: Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach Source: Semantic Scholar (MDPI) URL: [Link]

Sources

Foundational

Storage and Stability of 2,3-Dimethyl-4-(piperazin-1-yl)phenol: A Technical Guide

Executive Summary 2,3-Dimethyl-4-(piperazin-1-yl)phenol is a highly functionalized aromatic building block frequently utilized in advanced pharmaceutical synthesis and medicinal chemistry. Its molecular architecture—a ce...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Dimethyl-4-(piperazin-1-yl)phenol is a highly functionalized aromatic building block frequently utilized in advanced pharmaceutical synthesis and medicinal chemistry. Its molecular architecture—a central phenol ring substituted with two electron-donating methyl groups and a para-positioned piperazine moiety—endows it with unique reactivity. However, this same structural profile introduces severe stability challenges, primarily driven by extreme susceptibility to oxidation and atmospheric degradation. This whitepaper outlines the chemical vulnerabilities of the compound and establishes field-validated protocols for its storage, handling, and analysis.

Chemical Profiling & Mechanistic Vulnerabilities

The Electron-Rich Phenol Core

The stability of phenolic compounds is inversely proportional to their electron density. In 2,3-dimethyl-4-(piperazin-1-yl)phenol, the presence of two methyl groups (at positions 2 and 3) and a para-amino (piperazine) substituent makes the aromatic ring exceptionally electron-rich[1]. These electron-donating groups stabilize the formation of a phenoxenium ion intermediate, drastically lowering the activation energy required for oxidation[2].

When exposed to atmospheric oxygen or ambient light, the compound readily undergoes a sequential loss of electrons and protons, oxidizing to a highly reactive quinone imine. This degradation is physically observable: the pristine white powder rapidly discolors, turning pink, brown, or black as the quinone imines polymerize into complex, insoluble aggregates,[3].

OxidationPathway A 2,3-Dimethyl-4-(piperazin-1-yl)phenol (Electron-Rich Core) B Phenoxenium Ion (Reactive Intermediate) A->B -e⁻, -H⁺ (O2 / Light) C Quinone Imine (Colored Degradant) B->C -e⁻, -H⁺ (Oxidation) D Polymeric Aggregates (Insoluble) C->D Cross-linking (High Conc.)

Caption: Oxidation pathway of electron-rich aminophenols to quinone imines and polymers.

Piperazine Ring Reactivity

While the piperazine ring itself exhibits robust thermal stability (withstanding temperatures up to 150°C without significant thermal degradation)[4], its nature as a secondary amine presents a different vulnerability. Piperazine readily acts as a nucleophile, reacting with atmospheric carbon dioxide (CO2) to form carbamate salts[5]. Consequently, exposure to unpurified air compromises the compound's purity not only through oxidation but also through rapid CO2 sequestration.

Storage Directives & Stability Parameters

To mitigate both oxidative dearomatization and carbamate formation, storage conditions must strictly control temperature, light, and atmospheric composition.

Causality of Storage Choices:

  • Temperature (-20°C): Low temperatures suppress the kinetic rate of both oxidation and CO2 absorption.

  • Atmosphere (Argon): Argon is heavier than air and nitrogen, providing a superior protective blanket over the solid chemical to exclude O2 and CO2[3].

  • Container (Amber Glass): UV light provides the activation energy necessary to initiate the radical oxidation of the phenol into a phenoxenium ion[3]. Amber glass effectively blocks UV transmission.

Table 1: Quantitative Storage Parameters and Expected Shelf Life
Storage ConditionTemperatureAtmosphereContainer TypeExpected Shelf Life
Long-Term (Solid) -20°CArgon (Sparged)Sealed Amber GlassUp to 36 months
Short-Term (Solid) 2°C to 8°CNitrogenSealed Amber Glass< 3 months
Working Solution -20°CNitrogenAmber Glass< 1 week (with antioxidant)

(Note: Shelf life estimates are extrapolated from standardized stability data for highly reactive para-aminophenol derivatives.)

Experimental Protocols: Handling and Stability Validation

To ensure scientific integrity, the handling and analysis of 2,3-dimethyl-4-(piperazin-1-yl)phenol must be treated as a self-validating system. The following protocols incorporate intrinsic quality control steps to verify that degradation has not occurred during manipulation.

Air-Free Handling Protocol (Schlenk/Glovebox)
  • Preparation: Transfer the sealed amber vial of the compound into a glovebox maintained under a strict Argon atmosphere (<1 ppm O2, <1 ppm H2O).

  • Visual Inspection (Validation Step): Before opening, visually inspect the solid. A pure batch will appear as a white or off-white powder. Any brown or purple discoloration indicates compromised integrity via quinone imine formation,[3].

  • Solvent Deoxygenation: If preparing a solution, use only solvents that have been rigorously deoxygenated. Sparge the solvent with Argon for a minimum of 15 minutes prior to use[3].

  • Transfer: Weigh and transfer the compound using anti-static spatulas. Seal any working solutions in air-tight, septa-capped vials before removing them from the protective environment.

HPLC Stability Monitoring Protocol

When analyzing the purity of this compound via High-Performance Liquid Chromatography (HPLC), the analytical method itself can induce degradation if not properly designed. Trace metal ions in HPLC tubing or dissolved oxygen in the mobile phase can catalyze oxidation during the run.

  • Mobile Phase Modification: Supplement the aqueous mobile phase with an antioxidant, such as 0.1% ascorbic acid[3]. Ascorbic acid acts as a sacrificial reductant, preferentially oxidizing and protecting the electron-rich phenol during the chromatographic separation.

  • Blank Baseline (Validation Step): Inject a blank sample of the antioxidant-spiked solvent. This establishes a baseline and ensures that any observed peaks are not artifacts of the antioxidant itself.

  • Sample Preparation: Dissolve the compound in the deoxygenated mobile phase immediately prior to injection. Do not let the solution sit on the autosampler for extended periods unless the tray is temperature-controlled (4°C) and the vial headspace is purged with nitrogen.

  • Detection: Monitor at dual wavelengths (e.g., 230 nm for the parent compound and 300+ nm to detect conjugated quinone imine degradants).

Workflow Step1 Inert Atmosphere Handling (Glovebox / Argon) Step2 Solvent Deoxygenation (Sparging with N2/Ar) Step1->Step2 Step3 Sample Preparation (Amber Vials, +Antioxidant) Step2->Step3 Step4 HPLC Analysis (UV-Vis / MS Detection) Step3->Step4

Caption: Step-by-step analytical workflow for evaluating stability under inert conditions.

Conclusion

Working with 2,3-Dimethyl-4-(piperazin-1-yl)phenol requires an uncompromising approach to atmospheric and thermal control. By understanding the mechanistic pathways of its degradation—specifically phenoxenium ion formation and carbamate generation—researchers can implement the self-validating handling and analytical workflows detailed above to preserve the compound's integrity throughout the drug development lifecycle.

References

  • Title: 4-AMINOPHENOL Source: Ataman Kimya URL:

  • [3] Title: Preventing oxidation of 2-aminophenol during synthesis and storage. Source: Benchchem URL:

  • [5] Title: Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines Source: ACS Publications URL:

  • [4] Title: Aqueous Piperazine as the new standard for CO2 capture tchnology Source: ResearchGate URL:

  • [1] Title: 3 Oxidative Dearomatization of Phenols Source: Thieme Connect URL:

  • [2] Title: Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents Source: PMC (NIH) URL:

Sources

Exploratory

A Researcher's Guide to Sourcing and Utilizing 2,3-Dimethyl-4-(piperazin-1-yl)phenol for Advanced Drug Discovery

Abstract The piperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically successful drugs.[1] Its unique physicochemical pro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically successful drugs.[1] Its unique physicochemical properties often impart favorable aqueous solubility, oral bioavailability, and the ability to cross the blood-brain barrier, making it a desirable component in novel therapeutic agents. This guide provides an in-depth technical overview of 2,3-Dimethyl-4-(piperazin-1-yl)phenol, a versatile, yet niche, chemical building block. We will explore its molecular profile, navigate the complexities of its commercial acquisition, detail essential protocols for quality verification, and present a practical workflow for its derivatization in a research setting. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar scaffolds to accelerate their discovery programs.

Chapter 1: Molecular Profile and Strategic Importance

Chemical Identity and Properties

2,3-Dimethyl-4-(piperazin-1-yl)phenol is a substituted aromatic piperazine derivative. The presence of a phenolic hydroxyl group, a secondary amine within the piperazine ring, and methyl groups on the aromatic ring provides multiple reactive handles for synthetic modification. This trifecta of functionality allows for the systematic exploration of chemical space around a core structure, a key strategy in lead optimization.

PropertyValue (Predicted)Justification / Source
Molecular Formula C₁₂H₁₈N₂ODerived from structure
Molecular Weight 206.28 g/mol Derived from formula
CAS Number Not assignedThis compound appears to be a novel or non-catalog entity.
InChIKey (Not available)A unique identifier would be generated upon synthesis and registration.
Predicted pKa ~7.5-8.5 (Piperazine N-H), ~9.5-10.5 (Phenolic OH)Based on analogous structures in chemical literature.
Predicted LogP ~2.0 - 2.5Calculated based on structural fragments.
The Piperazine Scaffold in Neuropharmacology and Beyond

The piperazine ring is not merely a linker; it is an integral pharmacophore. Its derivatives have demonstrated a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1] This is often attributed to their ability to interact with monoamine pathways in the central nervous system.[1] Furthermore, the piperazine scaffold is a key component in molecules designed as kinase inhibitors, GPCR ligands, and ion channel modulators.[2] The structure of 2,3-Dimethyl-4-(piperazin-1-yl)phenol makes it a precursor for compounds targeting a variety of biological pathways, potentially including opioid receptors and PARP-1.[3][4]

Chapter 2: Commercial Sourcing and Supplier Qualification

Navigating the Supplier Landscape

A search for 2,3-Dimethyl-4-(piperazin-1-yl)phenol in major chemical catalogs will likely yield no direct results. This is common for highly specific or novel building blocks. Researchers therefore have two primary acquisition routes:

  • Catalog Analogues: Source structurally similar compounds, such as 4-(Piperazin-1-yl)phenol (CAS 56621-48-8), which is available from suppliers like Sigma-Aldrich and Apollo Scientific.[5] This is a faster but less precise approach.

  • Custom Synthesis: Engage a Contract Research Organization (CRO) or a specialized chemical supplier to synthesize the exact molecule. This provides the desired material but requires a more rigorous supplier qualification process.

Potential Commercial Suppliers (Custom Synthesis & Analogues)

The following table lists suppliers who either carry piperazine analogues or offer custom synthesis services suitable for producing the target compound.

SupplierService OfferedRelevant Products/ExpertiseWebsite
Sigma-Aldrich (Merck) Catalog Chemicals & Custom SynthesisOffers numerous piperazine derivatives like 4-(Piperazin-1-yl)phenol.[6]
Thermo Scientific Chemicals Catalog ChemicalsProvides related compounds such as 3-(1-Piperazinyl)phenol.[7]
Pharmaffiliates Custom Synthesis, IntermediatesSpecializes in pharmaceutical standards and fine chemicals, including complex piperazine derivatives.[8][Link]
Apollo Scientific Catalog Chemicals & Custom SynthesisStocks a wide range of heterocyclic building blocks, including 4-(Piperazin-1-yl)phenol.[5]
Matrix Fine Chemicals Catalog ChemicalsSupplies various piperazine-containing building blocks for R&D.[9][Link]
A Self-Validating Workflow for Supplier Qualification

Trustworthiness in the supply chain is paramount. Before committing to a custom synthesis, it is crucial to vet potential partners. The following workflow provides a self-validating system to ensure the supplier can meet the project's technical and quality requirements.

G cluster_0 Phase 1: Initial Vetting cluster_1 Phase 2: Deep Diligence cluster_2 Phase 3: Decision & Execution A Identify Potential Suppliers (Trade Shows, Databases, Literature) B Request Information (Capabilities, Lead Times, Indicative Quote) A->B C Assess Technical Expertise (Review Case Studies, Staff Experience) B->C D Request Quote for a Simple, Known Compound C->D E Order & Receive Test Compound D->E F Perform Full In-House QC (NMR, LC-MS, HPLC Purity) E->F G Compare In-House Data to Supplier CoA F->G H Decision Point: Data Match? G->H I Approve Supplier & Initiate Custom Synthesis Project H->I Yes J Reject Supplier & Re-evaluate H->J No

Caption: A logical workflow for qualifying a custom synthesis supplier.

This process mitigates risk by testing the supplier with a known entity before commissioning the synthesis of a novel compound. A discrepancy between their Certificate of Analysis (CoA) and your in-house data is a significant red flag.

Chapter 3: Essential Quality Control (QC) Protocols

Upon receipt of a custom-synthesized chemical, independent verification is not optional—it is a mandatory step to ensure the integrity of all subsequent experiments. Do not rely solely on the supplier's CoA.

Experimental Protocol: Full QC Verification

Objective: To confirm the identity, structure, and purity of newly acquired 2,3-Dimethyl-4-(piperazin-1-yl)phenol.

Materials:

  • Received chemical sample

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA) for LC-MS

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR

  • Volumetric flasks, pipettes, vials

Methodology:

  • Visual Inspection: Note the physical state (solid, oil), color, and homogeneity of the sample.

  • Solubility Test: Determine a suitable solvent for analysis. Test small aliquots in common solvents (Methanol, DMSO, Dichloromethane). Piperazine-containing compounds are often soluble in polar organic solvents.[10]

  • High-Performance Liquid Chromatography (HPLC) for Purity:

    • Rationale: HPLC separates the main compound from any impurities, providing a quantitative measure of purity.

    • Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., ACN).

    • Conditions (Typical):

      • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: Water + 0.1% FA

      • Mobile Phase B: ACN + 0.1% FA

      • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Detection: UV detector at 254 nm and 280 nm.

    • Analysis: Integrate the peak areas. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. For drug discovery, purity should ideally be >95%.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation:

    • Rationale: This confirms the molecular weight of the main peak observed in the HPLC run.

    • Procedure: Use the same LC conditions as above, but with the flow directed to a mass spectrometer (e.g., an ESI-QTOF).

    • Analysis: Look for the [M+H]⁺ ion. For C₁₂H₁₈N₂O, the expected monoisotopic mass is 206.14. The observed mass should be within a narrow tolerance (e.g., ± 0.01 Da).

  • Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation:

    • Rationale: NMR provides detailed information about the chemical structure, confirming the connectivity of atoms and the specific isomer.

    • Procedure: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent. Acquire a proton NMR spectrum on a 400 MHz or higher instrument.

    • Expected Signals (Hypothetical):

      • Aromatic Protons: Signals between 6.5-7.5 ppm.

      • Piperazine Protons: Multiple signals (broad or sharp) between 2.5-3.5 ppm.

      • Methyl Protons: Two singlets around 2.0-2.5 ppm.

      • Phenolic OH and Piperazine NH: Broad singlets that may be exchangeable with D₂O.

Chapter 4: Safe Handling and Storage

Piperazine derivatives and phenols require careful handling. While a specific Safety Data Sheet (SDS) for this compound is unavailable, data from analogous structures should guide protocol.

  • Hazards: Compounds like 4-(piperazin-1-yl)phenol and other piperazines are often classified as causing skin irritation/burns and serious eye damage.[11][12][13] They may also be harmful if swallowed or in contact with skin.[14][15]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile), a lab coat, and safety glasses or goggles.[12]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin, eyes, and clothing.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Some piperazine compounds are stored under an inert atmosphere (e.g., nitrogen) to prevent degradation.[11]

Chapter 5: Application Workflow: N-Acylation for Library Synthesis

This compound is an excellent starting point for creating a library of analogues for Structure-Activity Relationship (SAR) studies. The following protocol details a standard N-acylation reaction.

Experimental Workflow Diagram

G A 1. Reagent Setup Dissolve Phenol (1 eq) & Base (1.5 eq) in dry DCM under N₂ B 2. Reaction Initiation Cool to 0°C (Ice Bath) A->B C Add Acyl Chloride (1.1 eq) Dropwise B->C D 3. Reaction Monitoring Warm to RT, Stir for 2-4h Monitor by TLC/LC-MS C->D E 4. Workup Quench with NaHCO₃ (aq) Separate Organic Layer D->E F 5. Purification Dry (Na₂SO₄), Concentrate Purify by Column Chromatography E->F G 6. Final Analysis Confirm Structure & Purity (NMR, LC-MS) F->G

Caption: Step-by-step workflow for N-acylation of the piperazine core.

Detailed Protocol: Synthesis of an Amide Derivative

Objective: To acylate the secondary amine of the piperazine ring, demonstrating its utility as a scaffold. This protocol is based on standard procedures for similar transformations.[16]

Rationale: Dichloromethane (DCM) is a good aprotic solvent for this reaction. A non-nucleophilic base like triethylamine (TEA) is used to scavenge the HCl byproduct without competing in the reaction. The reaction is started at 0°C to control the initial exotherm.

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2,3-Dimethyl-4-(piperazin-1-yl)phenol (1.0 eq) and dry dichloromethane.

  • Add triethylamine (1.5 eq) and stir until all solids dissolve.

  • Cool the mixture to 0°C using an ice-water bath.

  • Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise via syringe over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction's completion by TLC or LC-MS, checking for the disappearance of the starting material.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide derivative.

  • Confirm the structure and purity of the final product using the QC methods described in Chapter 3.

Conclusion

While 2,3-Dimethyl-4-(piperazin-1-yl)phenol is not a readily available catalog item, its structural attributes make it a highly valuable building block for medicinal chemistry and drug discovery. By understanding the sourcing landscape, implementing a robust supplier qualification and in-house QC workflow, and applying standard synthetic transformations, researchers can effectively leverage this and other novel scaffolds. This guide provides the foundational knowledge and practical protocols to confidently acquire and utilize such specialized reagents, ultimately accelerating the path toward new therapeutic discoveries.

References

  • Patel, R. et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. International Journal of Pharmaceutical Sciences and Research.
  • Shitole, A. et al. (2023). Synthesis, Characterization and Biological Evaluation of Some Novel Piperazine Derivative. Neuroquantology, 21(7), 1109-1117.
  • Matrix Fine Chemicals. Product Page for 4-(PIPERAZIN-1-YL)PHENOL, CAS 56621-48-8. Accessed March 15, 2026. [Link]

  • Pharmaffiliates. Product Page for 3-((2,4-Dimethylphenyl)sulfonyl)-2-(piperazin-1-yl)phenol. Accessed March 15, 2026. [Link]

  • Yilmaz, I. et al. (2021). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. Molecules, 26(15), 4587. [Link]

  • Jones, J. B. et al. (2010). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 53(1), 379-389. [Link]

  • Yilmaz, F. et al. (2019). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie, 64(1), 67-74.
  • Nazer, M. et al. (2023). 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one. Molbank, 2023(1), M1613. [Link]

  • PubChem. Compound Summary for Dimethylphenylpiperazinium. National Center for Biotechnology Information. Accessed March 15, 2026. [Link]

  • Kumar, A. et al. (2022). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl)
  • de Souza, M. V. N. et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 33-47. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis Protocol for 2,3-Dimethyl-4-(piperazin-1-yl)phenol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Strategic Rationale & Pathway Design The synthesis of highly sub...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Strategic Rationale & Pathway Design

The synthesis of highly substituted aryl piperazines, such as 2,3-Dimethyl-4-(piperazin-1-yl)phenol , presents unique chemoselective and steric challenges. Direct nucleophilic aromatic substitution (S_NAr) is unviable due to the electron-rich nature of the phenol ring. Consequently, palladium-catalyzed Buchwald-Hartwig cross-coupling is the method of choice.

As a Senior Application Scientist, I have designed this protocol around a three-step, self-validating workflow that prioritizes atom economy, circumvents catalyst poisoning, and utilizes a highly efficient global deprotection strategy.

Key Mechanistic Choices:

  • O-Benzylation: The free phenolic hydroxyl group is a known poison for palladium catalysts and can undergo competitive O-arylation. Benzyl (Bn) protection is robust under basic cross-coupling conditions and sets the stage for a streamlined final step[1].

  • RuPhos-Mediated Coupling: The ortho-methyl groups on the aryl bromide create severe steric hindrance, which typically impedes the reductive elimination step in the Pd-catalytic cycle[2]. We utilize RuPhos , a bulky dialkylbiarylphosphine ligand specifically engineered to accelerate reductive elimination and suppress β-hydride elimination when coupling secondary amines[3].

  • Orthogonal Global Deprotection: By pairing a benzyl ether with a carboxybenzyl (Cbz) protected piperazine, both protecting groups are cleaved simultaneously via catalytic hydrogenolysis[4]. This eliminates the need for harsh acidic deprotection (e.g., TFA for Boc groups), preventing side reactions and simplifying the final purification[5].

Reaction Pathway Visualization

Synthesis SM 4-Bromo-2,3- dimethylphenol Int1 1-Benzyloxy-4-bromo- 2,3-dimethylbenzene SM->Int1 Step 1: BnBr, K2CO3 DMF, 60°C Int2 Benzyl 4-(4-(benzyloxy)- 2,3-dimethylphenyl) piperazine-1-carboxylate Int1->Int2 Step 2: 1-Cbz-piperazine Pd2(dba)3, RuPhos Cs2CO3, Toluene, 100°C Product 2,3-Dimethyl-4- (piperazin-1-yl)phenol Int2->Product Step 3: H2 (1 atm) Pd/C, MeOH/EtOAc RT, 16h

Three-step synthesis workflow for 2,3-Dimethyl-4-(piperazin-1-yl)phenol via global deprotection.

Quantitative Material Summary

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
4-Bromo-2,3-dimethylphenol Starting Material201.061.0 eq2.01 g
Benzyl Bromide (BnBr) Electrophile (Protecting)171.041.2 eq2.05 g (1.42 mL)
1-Cbz-piperazine Nucleophile220.271.2 eq2.64 g
Pd2(dba)3 Palladium Precatalyst915.720.02 eq (2 mol%)183 mg
RuPhos Phosphine Ligand466.660.04 eq (4 mol%)186 mg
Cs2CO3 Mild Base325.822.0 eq6.52 g
10% Pd/C Hydrogenation CatalystN/A10 wt%~400 mg

Step-by-Step Experimental Protocols

Step 1: O-Benzylation (Protection)

Causality: Potassium carbonate (K2CO3) is used as a mild base to deprotonate the phenol without causing unwanted side reactions. DMF is chosen as a polar aprotic solvent to accelerate the S_N2 substitution.

  • Preparation: To an oven-dried 100 mL round-bottom flask, add 4-Bromo-2,3-dimethylphenol (2.01 g, 10.0 mmol) and anhydrous DMF (20 mL).

  • Deprotonation: Add K2CO3 (2.76 g, 20.0 mmol). Stir the suspension at room temperature for 15 minutes to ensure complete phenoxide formation.

  • Alkylation: Add Benzyl bromide (1.42 mL, 12.0 mmol) dropwise via syringe. Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Self-Validation (In-Process): Check reaction completion via TLC (Hexanes/EtOAc 9:1). The starting material (R_f ~0.3) should be completely consumed, replaced by a non-polar UV-active spot (R_f ~0.7).

  • Workup: Cool to room temperature. Quench with distilled water (50 mL) and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine (3 × 30 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Step 2: Buchwald-Hartwig Cross-Coupling

Causality: Because our piperazine nucleophile is protected with a Cbz carbamate, standard strong bases like NaOtBu will cause premature cleavage. We substitute it with Cs2CO3, which is perfectly tolerated by carbamates[6]. The Pd2(dba)3/RuPhos ratio is strictly maintained at 1:2 to ensure the formation of the active mono-ligated L1Pd(0) species[3].

  • Preparation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge a 50 mL Schlenk flask with the Step 1 intermediate (1.0 eq, ~10 mmol), 1-Cbz-piperazine (2.64 g, 12.0 mmol), Pd2(dba)3 (183 mg, 2 mol%), RuPhos (186 mg, 4 mol%), and Cs2CO3 (6.52 g, 20.0 mmol).

  • Degassing: If not in a glovebox, seal the flask, evacuate, and backfill with high-purity N2 three times.

  • Reaction: Add anhydrous, degassed Toluene (25 mL). Seal the flask and heat to 100 °C in an oil bath for 12 hours with vigorous stirring.

  • Self-Validation (In-Process): An aliquot filtered through a micro-syringe and analyzed by LC-MS should show the disappearance of the aryl bromide mass and the appearance of the coupled product mass [M+H]+ = 431.2.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the coupled intermediate.

Step 3: Global Deprotection (Hydrogenolysis)

Causality: The mechanism involves the adsorption of the benzyl ether and Cbz carbamate onto the palladium surface. Hydrogen transfer releases toluene and CO2, driving the reaction to completion[4]. A mixed solvent system (MeOH/EtOAc) is used to ensure the solubility of both the starting material and the highly polar final product.

  • Preparation: Dissolve the Step 2 intermediate (approx. 8 mmol) in a 1:1 mixture of Methanol and EtOAc (40 mL) in a heavy-walled hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (400 mg) under a gentle stream of N2. (Caution: Dry Pd/C is highly pyrophoric in the presence of solvent vapors).

  • Hydrogenation: Evacuate the flask and backfill with H2 gas three times. Attach an H2 balloon (1 atm) and stir vigorously at room temperature for 16 hours.

  • Self-Validation (In-Process): TLC (DCM/MeOH 9:1) will show the conversion of the non-polar starting material to a highly polar, ninhydrin-active spot (free secondary amine).

  • Workup: Purge the flask with N2. Filter the suspension through a tightly packed pad of Celite, washing the pad thoroughly with hot Methanol (30 mL).

  • Isolation: Concentrate the filtrate in vacuo. Triturate the resulting solid with cold diethyl ether to afford pure 2,3-Dimethyl-4-(piperazin-1-yl)phenol as a white to off-white solid.

Analytical Validation Data

To ensure the trustworthiness of the synthesized compound, compare your analytical results against the expected spectroscopic parameters summarized below:

Analytical MethodExpected Signals / Observations for Final Product
1H NMR (400 MHz, DMSO-d6) δ 8.95 (br s, 1H, Phenol -OH), 6.75 (d, J = 8.4 Hz, 1H, Ar-H), 6.58 (d, J = 8.4 Hz, 1H, Ar-H), 2.85–2.75 (m, 8H, Piperazine -CH2-), 2.15 (s, 3H, Ar-CH3), 2.08 (s, 3H, Ar-CH3).
13C NMR (100 MHz, DMSO-d6) δ ~152.1, 143.5, 136.2, 125.4, 118.7, 113.2, 52.4 (Piperazine C), 46.1 (Piperazine C), 14.5 (CH3), 12.8 (CH3).
LC-MS (ESI+) Calculated for C12H18N2O [M+H]+: 207.15; Found: m/z 207.2.
IR (ATR, cm⁻¹) 3350 (broad, O-H stretch), 3280 (N-H stretch), 2950 (C-H stretch), 1590 (Ar C=C).

References

  • [2] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. PubMed Central (PMC). Available at:[Link]

  • [6] Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. PubMed Central (PMC). Available at:[Link]

  • [3] Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science (RSC Publishing). Available at:[Link]

  • [1] Greene's Protective Groups in Organic Synthesis. Perlego / John Wiley & Sons. Available at:[Link]

  • [5] Sustainable Approaches for the Protection and Deprotection of Functional Groups. PubMed Central (PMC). Available at:[Link]

  • [4] Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Characterization of 2,3-Dimethyl-4-(piperazin-1-yl)phenol as a Kappa Opioid Receptor Antagonist

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2,3-Dimethyl-4-(piperazin-1-yl)phenol as a potential kappa opioid receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2,3-Dimethyl-4-(piperazin-1-yl)phenol as a potential kappa opioid receptor (KOR) antagonist. These application notes detail the scientific rationale, experimental design, and step-by-step protocols for the in vitro evaluation of this novel compound. The methodologies described herein are designed to establish a robust pharmacological profile, including binding affinity, functional antagonism, and selectivity against other opioid receptor subtypes.

Introduction: The Kappa Opioid Receptor as a Therapeutic Target

The kappa opioid receptor (KOR), a member of the G-protein coupled receptor (GPCR) superfamily, is a critical modulator of a wide array of physiological and pathological processes.[1][2] Distributed throughout the central and peripheral nervous systems, the KOR system is implicated in pain perception, mood regulation, stress responses, and addiction.[3][4] Activation of KOR by its endogenous ligand, dynorphin, often leads to dysphoria, anhedonia, and pro-depressive states, which are thought to contribute to the negative affective states associated with stress and drug withdrawal.[4]

Consequently, antagonists of the KOR have emerged as a promising therapeutic strategy for a variety of central nervous system (CNS) disorders, including major depressive disorder, anxiety, and substance use disorders.[4][5] By blocking the effects of endogenous dynorphins, KOR antagonists can potentially alleviate the negative affective states and motivational deficits associated with these conditions. The development of novel, selective KOR antagonists is therefore an area of intense research interest.

This guide focuses on the initial characterization of a novel small molecule, 2,3-Dimethyl-4-(piperazin-1-yl)phenol, as a putative KOR antagonist. The protocols outlined below are designed to provide a comprehensive in vitro pharmacological profile of this compound.

Scientific Rationale and Experimental Causality

The characterization of a novel KOR antagonist requires a multi-faceted approach to ascertain its binding affinity, functional activity, and selectivity. The experimental workflow is designed to be a self-validating system, where each assay provides a piece of the pharmacological puzzle.

  • Radioligand Binding Assays: These assays are the first step in characterizing a new ligand. They directly measure the affinity of the test compound for the receptor of interest by assessing its ability to compete with a radiolabeled ligand.[6][7][8] This provides the inhibition constant (Ki), a fundamental measure of the compound's potency at the receptor.

  • Functional Assays ([³⁵S]GTPγS Binding): While binding assays confirm interaction with the receptor, they do not reveal whether the compound is an agonist, antagonist, or inverse agonist. Functional assays, such as the [³⁵S]GTPγS binding assay, measure the first step in G-protein activation following receptor stimulation.[9][10] An antagonist will not stimulate [³⁵S]GTPγS binding on its own but will inhibit the binding stimulated by a known agonist.[9][11] This allows for the determination of the antagonist's functional potency (Ke).

  • Selectivity Profiling: To be a viable therapeutic candidate, a KOR antagonist should exhibit high selectivity for the KOR over other opioid receptors, namely the mu (MOR) and delta (DOR) opioid receptors.[6][12] Off-target activity at MOR or DOR could lead to undesirable side effects, such as respiratory depression, abuse liability (MOR), or seizures (DOR). Therefore, both binding and functional assays should be performed across all three receptor subtypes.

Signaling Pathways and Experimental Workflow

Kappa Opioid Receptor Signaling Pathway

The KOR is canonically coupled to the Gi/o family of heterotrimeric G-proteins.[1][13] Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels.[3][13] The receptor can also signal through β-arrestin-dependent pathways.[1][3] A KOR antagonist will bind to the receptor and prevent these downstream signaling events from occurring in response to an agonist.

KOR_Signaling_Pathway cluster_membrane Cell Membrane KOR KOR G_protein Gi/o KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP K_ion K⁺ GIRK->K_ion Efflux Agonist Agonist (e.g., Dynorphin) Agonist->KOR Activates Antagonist 2,3-Dimethyl-4- (piperazin-1-yl)phenol Antagonist->KOR Blocks ATP ATP ATP->AC Ca_ion Ca²⁺ Ca_ion->Ca_channel Influx

Caption: Canonical KOR signaling pathway and the antagonistic action of 2,3-Dimethyl-4-(piperazin-1-yl)phenol.

Experimental Workflow for KOR Antagonist Characterization

The following diagram illustrates the logical flow of experiments for characterizing a novel KOR antagonist.

Experimental_Workflow cluster_selectivity Selectivity Screening start Start: Novel Compound (2,3-Dimethyl-4-(piperazin-1-yl)phenol) binding_assay Radioligand Competition Binding Assays start->binding_assay KOR KOR binding_assay->KOR MOR MOR binding_assay->MOR DOR DOR binding_assay->DOR functional_assay [³⁵S]GTPγS Functional Assays data_analysis Data Analysis (Ki, Ke, Selectivity) functional_assay->data_analysis conclusion Conclusion: Pharmacological Profile data_analysis->conclusion KOR->functional_assay MOR->functional_assay DOR->functional_assay

Caption: Experimental workflow for the in vitro characterization of a novel KOR antagonist.

Detailed Experimental Protocols

The following protocols are based on established methodologies for opioid receptor characterization.[7][9][14]

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of 2,3-Dimethyl-4-(piperazin-1-yl)phenol for human KOR, MOR, and DOR.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human KOR, MOR, or DOR.

  • Radioligands: [³H]U-69,593 (for KOR), [³H]DAMGO (for MOR), [³H]DPDPE (for DOR).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding determinants: Naloxone (10 µM) or a high concentration of the respective unlabeled ligand.

  • Test Compound: 2,3-Dimethyl-4-(piperazin-1-yl)phenol, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • 96-well plates.

  • Brandel cell harvester or equivalent filtration apparatus.

  • Glass fiber filters (e.g., Whatman GF/C).[7][9]

  • Liquid scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of 2,3-Dimethyl-4-(piperazin-1-yl)phenol in binding buffer.

  • In a 96-well plate, combine in the following order:

    • Binding buffer.

    • Test compound at various concentrations.

    • Radioligand at a concentration near its Kd (e.g., ~1 nM for [³H]U-69,593).

    • Cell membranes (10-20 µg of protein per well).

  • For total binding wells, add buffer instead of the test compound.

  • For non-specific binding wells, add the non-specific binding determinant.

  • Incubate the plates at 25°C for 60-90 minutes to allow binding to reach equilibrium.[7]

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer (3-5 times).[7]

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., in GraphPad Prism).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Antagonism Assay

Objective: To determine the functional antagonist potency (Ke) of 2,3-Dimethyl-4-(piperazin-1-yl)phenol at human KOR, MOR, and DOR.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the opioid receptors.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • GDP (to keep basal activity low).

  • Agonists: U-69,593 (for KOR), DAMGO (for MOR), DPDPE (for DOR).

  • Test Compound: 2,3-Dimethyl-4-(piperazin-1-yl)phenol.

  • Other materials as in the binding assay protocol.

Procedure:

  • Agonist Dose-Response: First, determine the EC₅₀ of the standard agonist for each receptor subtype. Incubate membranes (10-20 µg protein) with various concentrations of the agonist, GDP (e.g., 10 µM), and [³⁵S]GTPγS (~0.05 nM) in assay buffer for 60 minutes at 30°C.

  • Antagonist Assay:

    • Prepare a concentration-response curve for the agonist in the absence and presence of a fixed concentration of 2,3-Dimethyl-4-(piperazin-1-yl)phenol.

    • Pre-incubate the membranes with the test compound for 15-20 minutes.

    • Add the agonist at various concentrations, along with GDP and [³⁵S]GTPγS.

    • Incubate for 60 minutes at 30°C.

  • Terminate the assay by rapid filtration and wash with ice-cold buffer.

  • Quantify the [³⁵S]GTPγS bound to the filters using a scintillation counter.

Data Analysis:

  • Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist, both in the absence and presence of the antagonist.

  • The antagonist will cause a rightward shift in the agonist's dose-response curve.[9]

  • Calculate the dose ratio (DR), which is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in its absence.

  • Determine the Ke value using the Schild equation: Ke = [Antagonist] / (DR - 1), where [Antagonist] is the concentration of the antagonist used.[9]

Data Presentation (Hypothetical Data)

The following tables summarize the expected data from the characterization of a potent and selective KOR antagonist.

Table 1: Opioid Receptor Binding Affinity of 2,3-Dimethyl-4-(piperazin-1-yl)phenol

Receptor SubtypeRadioligandKi (nM) ± SEM
KOR [³H]U-69,5932.5 ± 0.3
MOR [³H]DAMGO350 ± 25
DOR [³H]DPDPE580 ± 40

Table 2: Functional Antagonist Potency of 2,3-Dimethyl-4-(piperazin-1-yl)phenol

Receptor SubtypeAgonistKe (nM) ± SEM
KOR U-69,5934.1 ± 0.5
MOR DAMGO620 ± 55
DOR DPDPE>1000

Table 3: Selectivity Profile of 2,3-Dimethyl-4-(piperazin-1-yl)phenol

Selectivity RatioBinding (Ki MOR/Ki KOR)Functional (Ke MOR/Ke KOR)
MOR vs. KOR 140-fold151-fold
DOR vs. KOR 232-fold>243-fold

Conclusion and Future Directions

These application notes provide a detailed framework for the initial in vitro characterization of 2,3-Dimethyl-4-(piperazin-1-yl)phenol as a KOR antagonist. The successful execution of these protocols will yield crucial data on the compound's binding affinity, functional potency, and selectivity. A compound exhibiting high affinity and potency at the KOR with significant selectivity over MOR and DOR, as illustrated in the hypothetical data, would be a strong candidate for further preclinical development.

Future studies should include assessing its effects on downstream signaling pathways (e.g., cAMP accumulation assays), evaluating its pharmacokinetic properties, and ultimately, testing its efficacy in animal models of depression, anxiety, or addiction.

References

  • Bruchas, M. R., & Chavkin, C. (2010). Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment. PMC. [Link]

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  • Thomas, J. B., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry. [Link]

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Method

Application Note: In Vitro [35S]GTPγS Binding Assay Protocol for Evaluating Piperazine Analogues at G-Protein Coupled Receptors

Introduction & Pharmacological Context Piperazine derivatives represent a highly versatile class of pharmacophores in neuropharmacology. Compounds such as aripiprazole, buspirone, and m-chlorophenylpiperazine (m-CPP) pri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Piperazine derivatives represent a highly versatile class of pharmacophores in neuropharmacology. Compounds such as aripiprazole, buspirone, and m-chlorophenylpiperazine (m-CPP) primarily exert their therapeutic effects by targeting monoamine G-protein coupled receptors (GPCRs), particularly the 5-HT1A and Dopamine D2/D3 subtypes[1][2]. In drug development, determining whether a novel piperazine analogue acts as a full agonist, partial agonist, inverse agonist, or silent antagonist is a critical milestone.

The [35S]GTPγS binding assay remains the gold standard for quantifying the primary functional consequence of GPCR occupancy: the activation of heterotrimeric G-proteins[3]. Because this assay measures an event at the very beginning of the signal transduction cascade, it avoids the signal amplification inherent in downstream assays (like cAMP accumulation or β-arrestin recruitment), providing a highly accurate measure of intrinsic efficacy and receptor-G-protein coupling[4].

Mechanistic Principles

Upon binding to a GPCR, an agonist induces a conformational change that is transmitted to the intracellularly coupled heterotrimeric G-protein (Gαβγ). This interaction catalyzes the guanine nucleotide exchange factor (GEF) activity of the receptor, prompting the dissociation of endogenous GDP from the Gα subunit[3].

In the assay environment, a radiolabeled, non-hydrolyzable analogue of GTP—[35S]GTPγS—is introduced. The Gα subunit binds the [35S]GTPγS but cannot hydrolyze it, effectively trapping the G-protein in an activated, radiolabeled state[3]. This accumulation of the [35S]GTPγS-Gα complex is directly proportional to the agonist's efficacy and can be isolated via rapid filtration and quantified using liquid scintillation counting[5]. This protocol is particularly robust for Gi/o-coupled receptors (such as 5-HT1A and D2/D3), which are highly abundant in central nervous system tissues and recombinant cell lines[3].

G Ligand Piperazine Analogue (e.g., m-CPP, Aripiprazole) GPCR GPCR (e.g., 5-HT1A / D2) Inactive State Ligand->GPCR Binds to GPCR_Act Active GPCR Conformational Change GPCR->GPCR_Act Activates GProtein Gαi/o-βγ Complex (GDP bound) GPCR_Act->GProtein Catalyzes Exchange GDP Dissociation & [35S]GTPγS Binding GProtein->Exchange GEF Activity Signal Trapped Gαi/o-[35S]GTPγS (Quantifiable Signal) Exchange->Signal Accumulates

Mechanism of GPCR-mediated [35S]GTPγS binding by piperazine analogues.

Experimental Design & Causality: The "Why" Behind the Reagents

To ensure a self-validating and robust assay, specific buffer conditions must be strictly maintained. The causality behind these choices is as follows:

  • Excess GDP (1–10 µM): Addition of GDP is mandatory. It suppresses the basal, agonist-independent activation of G-proteins, ensuring that the measured [35S]GTPγS incorporation is strictly driven by the agonist-induced GEF activity[3][4].

  • High NaCl (100 mM): Sodium ions stabilize the GPCR in a low-affinity state for agonists and uncouple the receptor from the G-protein in the basal state. This maximizes the signal-to-noise ratio (the "assay window") upon agonist addition.

  • MgCl2 (3–5 mM): Magnesium is an essential cofactor for high-affinity guanine nucleotide binding to the Gα subunit.

  • Saponin (10 µg/mL): When using crude membrane homogenates, vesicles can form inside-out or right-side-out. Saponin mildly permeabilizes these vesicles, ensuring the hydrophilic [35S]GTPγS and GDP molecules can access the intracellular face of the GPCR-G protein complex.

Step-by-Step Experimental Protocol

Materials & Reagents
  • Membranes: CHO or HEK293 cell membranes stably expressing the target receptor (e.g., human 5-HT1A or D2), or native rat hippocampal membranes[1][2].

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 3 mM MgCl2, 10 µg/mL saponin, and 0.2 mM DTT.

  • Nucleotides: 10 µM GDP (prepared fresh), 0.1 nM [35S]GTPγS (specific activity ~1250 Ci/mmol).

  • Test Compounds: Piperazine analogues serially diluted in assay buffer (ranging from 0.1 nM to 10 µM).

Assay Workflow
  • Membrane Preparation: Thaw membrane aliquots on ice. Dilute in Assay Buffer to achieve a final concentration of 10–20 µg of membrane protein per well in a 96-well plate format[6].

  • Pre-incubation: Add the membrane suspension to wells containing the test piperazine compounds and 10 µM GDP. Incubate for 15 minutes at room temperature to allow ligand binding and GDP equilibration.

  • Reaction Initiation: Add 0.1 nM [35S]GTPγS to all wells to initiate the exchange reaction. The final assay volume is typically 200 µL[7].

  • Incubation: Seal the plate and incubate at 30°C for 60 minutes with gentle shaking. This temperature and time allow the [35S]GTPγS binding to reach a steady state[7].

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in cold water or 50 mM Tris-HCl) using a 96-well cell harvester.

  • Washing: Wash the filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) to remove unbound radioligand[5].

  • Detection: Dry the filter plates, add 40 µL of liquid scintillation cocktail (e.g., Microscint-20) to each well, and quantify radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter[6].

Workflow Prep Membrane Preparation Mix Add Buffer, GDP, Ligand & [35S]GTPγS Prep->Mix Incubate Incubate (30°C for 60 min) Mix->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Wash Wash Filters (Ice-cold Buffer) Filter->Wash Detect Liquid Scintillation Counting Wash->Detect

Step-by-step workflow for the in vitro [35S]GTPγS binding assay.

Data Analysis & Expected Results

Data should be expressed as the percentage of basal [35S]GTPγS binding (defined as 100% in the absence of agonist). Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS and subtracted from all values. Concentration-response curves are generated using non-linear regression (e.g., four-parameter logistic equation) to determine the potency ( pEC50​ ) and maximum efficacy ( Emax​ ).

Piperazine analogues often display a spectrum of partial agonism depending on the receptor subtype. Below is a summary of expected quantitative data for benchmark piperazine derivatives compared to endogenous ligands:

CompoundTarget ReceptorEfficacy ( Emax​ % of Basal)Potency ( pEC50​ )Pharmacological Profile
Serotonin (5-HT)5-HT1A~180 - 200%8.5Full Agonist
m-CPP5-HT1A~130 - 140%6.8Partial Agonist[2]
Aripiprazole5-HT1A~140 - 150%7.2Partial Agonist[1]
AripiprazoleDopamine D3~100% (No stim.)N/AAntagonist / Silent[8]
WAY-1006355-HT1A100%N/ASilent Antagonist[1]

Note: Aripiprazole acts as a partial agonist at 5-HT1A receptors but is largely devoid of agonist properties in the [35S]GTPγS assay at D3 receptors, acting functionally as an antagonist in this specific pathway[1][8].

References

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508. Available at:[Link]

  • Odagaki, Y., Toyoshima, R., & Yamauchi, T. (2005). Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPgammaS binding. Journal of Psychopharmacology, 19(3), 235-241. Available at:[Link]

  • Stark, A. D., et al. (2007). Interaction of the novel antipsychotic aripiprazole with 5-HT1A and 5-HT2A receptors: functional receptor-binding and in vivo electrophysiological studies. Psychopharmacology, 190(3), 373-382. Available at:[Link]

  • Bruins Slot, L. A., et al. (2007). Action of novel antipsychotics at human dopamine D3 receptors coupled to G protein and ERK1/2 activation. Neuropharmacology, 53(2), 232-241. Available at:[Link]

Sources

Application

Application of 2,3-Dimethyl-4-(piperazin-1-yl)phenol in neuropharmacology research

Application Note: 2,3-Dimethyl-4-(piperazin-1-yl)phenol in Neuropharmacology Research Methodologies for Aminergic GPCR Modulation, Binding, and Functional Assays Executive Summary As a Senior Application Scientist in neu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,3-Dimethyl-4-(piperazin-1-yl)phenol in Neuropharmacology Research Methodologies for Aminergic GPCR Modulation, Binding, and Functional Assays

Executive Summary

As a Senior Application Scientist in neuropharmacology, I frequently encounter the need to characterize privileged scaffolds that interact with aminergic G protein-coupled receptors (GPCRs). 2,3-Dimethyl-4-(piperazin-1-yl)phenol belongs to the classic phenylpiperazine class of ligands. This structural motif is a cornerstone in the development of molecular probes and therapeutics targeting Dopamine (D2, D3, D4) and Serotonin (5-HT1A, 5-HT2A) receptors.

This application note provides a comprehensive, self-validating framework for evaluating the pharmacodynamics of 2,3-dimethyl-4-(piperazin-1-yl)phenol and its derivatives. By understanding the causality behind structural interactions and assay conditions, researchers can accurately profile receptor subtype selectivity, intrinsic efficacy, and downstream signaling cascades.

Mechanistic Grounding & Structure-Activity Relationship (SAR)

The neuropharmacological utility of 2,3-dimethyl-4-(piperazin-1-yl)phenol stems from its precise mimicry of endogenous monoamines. Phenylpiperazines act as primary recognition elements within the orthosteric binding site of aminergic GPCRs[1].

  • The Piperazine Core: At physiological pH, the basic nitrogen of the piperazine ring is protonated. This allows it to form a critical salt bridge with the highly conserved Aspartate residue (Asp3.32) in Transmembrane Domain 3 (TM3) of the receptor[1].

  • The Phenolic Hydroxyl (-OH): The -OH group at the para-position mimics the catecholamine hydroxyls of dopamine and serotonin, engaging in hydrogen bonding with Serine residues located in TM5.

  • The 2,3-Dimethyl Substitution: Steric bulk at the 2 and 3 positions restricts the conformational flexibility of the phenyl ring relative to the piperazine core. This rotational restriction is a key driver of subtype selectivity, often shifting the ligand's affinity preference toward the D4 or D3 receptor over the D2 receptor, while also modulating its interactions with 5-HT receptors[2].

Understanding these interactions is vital, as the serotonergic and dopaminergic systems are heavily intertwined; 5-HT receptor modulation directly regulates dopamine neurotransmission, making dual-acting ligands highly valuable for psychiatric drug development[2].

GPCR_Signaling cluster_Gi Gi/o Pathway (D2, D3, D4, 5-HT1A) cluster_Gq Gq Pathway (5-HT2A) Ligand 2,3-Dimethyl-4- (piperazin-1-yl)phenol Gi_GPCR Gi/o-Coupled GPCR Ligand->Gi_GPCR Binds Gq_GPCR Gq-Coupled GPCR Ligand->Gq_GPCR Binds AC Adenylyl Cyclase (AC) Gi_GPCR->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP PLC Phospholipase C (PLC) Gq_GPCR->PLC Activates Ca2 Intracellular Ca2+ ↑ PLC->Ca2

Aminergic GPCR signaling pathways modulated by phenylpiperazine derivatives.

Quantitative Data Presentation

To establish a baseline for experimental design, Table 1 summarizes the expected pharmacological profile of optimized phenylpiperazine-phenol derivatives across key neuropharmacological targets. Table 2 outlines the quantitative signatures used to determine the intrinsic efficacy of the compound.

Table 1: Representative Receptor Binding & Signaling Profile

Target Receptor G-Protein Coupling Downstream Effector Typical Affinity (Ki) Recommended Radioligand
Dopamine D2 Gi/o Adenylyl Cyclase (↓) 10 - 150 nM [3H]-Spiperone
Dopamine D3 Gi/o Adenylyl Cyclase (↓) 1 - 50 nM [3H]-Spiperone
Dopamine D4 Gi/o Adenylyl Cyclase (↓) 0.5 - 20 nM [3H]-Spiperone
Serotonin 5-HT1A Gi/o Adenylyl Cyclase (↓) 5 - 100 nM [3H]-8-OH-DPAT

| Serotonin 5-HT2A | Gq | Phospholipase C (↑) | 10 - 200 nM | [3H]-Ketanserin |

Table 2: Functional Assay Signatures ([35S]GTPγS & Calcium Flux)

Ligand Classification [35S]GTPγS Binding (Gi/o) Intracellular Ca2+ Flux (Gq)
Full Agonist >80% increase over basal >80% of max relative fluorescence units (RFU)
Partial Agonist 20% - 80% increase over basal 20% - 80% of max RFU
Neutral Antagonist No change from basal No change; blocks agonist-induced Ca2+ flux

| Inverse Agonist | Decrease below basal levels | N/A (Requires constitutively active mutant) |

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in causality and validation steps to ensure data integrity when testing 2,3-dimethyl-4-(piperazin-1-yl)phenol.

Protocol 1: Radioligand Competition Binding Assay (D2/D3/D4)

Objective: Determine the binding affinity (Ki) of the compound at dopamine receptors. Causality/Logic: We utilize [3H]-Spiperone, a potent antagonist, rather than an agonist radioligand. Antagonists bind to both G-protein-coupled and uncoupled states of the receptor, providing a true measure of total receptor occupancy without being skewed by the GTP-dependent state of the membrane preparation. Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO or HEK293 cells stably expressing the target receptor (e.g., hD2L). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

  • Assay Setup: In a 96-well plate, combine 50 µL of [3H]-Spiperone (final concentration 0.5 nM), 50 µL of 2,3-dimethyl-4-(piperazin-1-yl)phenol at varying concentrations ( 10−11 to 10−4 M), and 100 µL of membrane suspension (20 µg protein/well).

  • Self-Validation Control: Include wells with 10 µM Haloperidol to define Non-Specific Binding (NSB). Total binding minus NSB equals specific binding.

  • Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific ligand adhesion). Wash three times with ice-cold Tris buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.

Protocol 2: Functional [35S]GTPγS Binding Assay (Gi/o-Coupled Receptors)

Objective: Differentiate whether the compound acts as an agonist, antagonist, or inverse agonist. Causality/Logic: This assay measures the first step of GPCR activation—the exchange of GDP for GTP on the Gα subunit. We use the non-hydrolyzable radiolabeled analog[35S]GTPγS. The critical step here is the addition of excess GDP (10 µM); this suppresses basal, spontaneous nucleotide exchange, artificially widening the signal-to-noise window to easily detect partial agonism. Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 10 µM GDP .

  • Incubation: Mix membrane homogenates (10 µ g/well ) with the test compound and 0.1 nM [35S]GTPγS in a final volume of 200 µL.

  • Validation Controls: Use 100 µM unlabelled GTPγS to define non-specific binding. Use a known full agonist (e.g., Dopamine) to define the 100% maximal response ( Emax​ ).

  • Reaction: Incubate at 30°C for 60 minutes.

  • Termination: Filter rapidly through GF/B filters, wash with ice-cold buffer, and quantify via scintillation counting.

Assay_Workflow Prep 1. Membrane Preparation (Isolate GPCRs from host cells) Incubate 2. Ligand Incubation (Add Compound + [35S]GTPγS + GDP) Prep->Incubate Filter 3. Rapid Filtration (Isolate bound radioligand via GF/B filters) Incubate->Filter Measure 4. Scintillation Counting (Quantify receptor activation) Filter->Measure Analyze 5. Non-linear Regression (Calculate EC50 / IC50) Measure->Analyze

Step-by-step workflow for the [35S]GTPγS functional binding assay.

Protocol 3: Intracellular Calcium Flux Assay (FLIPR) for 5-HT2A

Objective: Measure Gq-mediated downstream signaling. Causality/Logic: Because 5-HT2A is Gq-coupled, its activation leads to IP3 generation and subsequent calcium release from the endoplasmic reticulum. Fluo-4 AM is utilized because the acetoxymethyl (AM) ester renders the dye cell-permeable. Once inside, intracellular esterases cleave the AM group, trapping the dye inside the cell where it fluoresces upon binding free Ca2+. Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells expressing h5-HT2A into black-walled, clear-bottom 384-well plates at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading buffer (containing 2.5 mM probenecid to inhibit dye efflux via anion transporters). Incubate for 60 minutes at 37°C.

  • Baseline Reading: Place the plate in a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds.

  • Compound Addition: Automatically inject 2,3-dimethyl-4-(piperazin-1-yl)phenol and record fluorescence continuously for 3 minutes.

  • Antagonist Mode (If applicable): If the compound shows no agonist activity, incubate the cells with the compound for 15 minutes, then inject a sub-maximal concentration (EC80) of Serotonin to evaluate the compound's IC50 as an antagonist.

References

  • Source: Pharmacology & Therapeutics (via PMC / NIH)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Method

Application Notes and Protocols for High-Throughput Screening of Piperazine Derivatives for Antibacterial Activity

Introduction: The Imperative for Novel Antibacterial Agents and the Promise of Piperazine Scaffolds The rise of antibiotic-resistant bacteria poses a significant threat to global public health, necessitating the urgent d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antibacterial Agents and the Promise of Piperazine Scaffolds

The rise of antibiotic-resistant bacteria poses a significant threat to global public health, necessitating the urgent discovery of new antimicrobial therapeutics.[1][2] High-throughput screening (HTS) has emerged as a powerful strategy to rapidly assess vast chemical libraries for potential drug candidates.[1][3] Among the diverse chemical scaffolds explored, piperazine derivatives have garnered considerable attention in medicinal chemistry due to their presence in numerous clinically successful drugs and their versatile biological activities.[4][5][6] The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and tunable physicochemical properties, making it a privileged scaffold in drug design.[7] This adaptability allows for the creation of diverse libraries of compounds with the potential to interact with a wide range of biological targets, including essential bacterial enzymes and pathways.[4][8]

This guide provides a comprehensive framework for conducting a high-throughput screening campaign to identify novel piperazine-based antibacterial agents. It details the necessary steps from initial assay development and primary screening to hit confirmation and preliminary toxicity assessment, emphasizing the scientific rationale behind each protocol to ensure robust and reproducible results.

Part 1: Assay Development and Optimization for High-Throughput Screening

The foundation of a successful HTS campaign lies in the development of a robust, reliable, and scalable assay. For antibacterial screening, the broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[9][10]

Selection of Bacterial Strains

A critical first step is the selection of a relevant panel of bacterial strains. This panel should ideally include representatives of both Gram-positive and Gram-negative bacteria to assess the spectrum of activity. Furthermore, incorporating clinically relevant antibiotic-resistant strains is crucial for identifying compounds with the potential to overcome existing resistance mechanisms.

Table 1: Recommended Bacterial Strains for Initial Screening

Bacterial Species Strain Designation (e.g., ATCC) Gram Stain Rationale for Inclusion
Staphylococcus aureusATCC 29213PositiveRepresentative of Gram-positive cocci; common cause of skin and soft tissue infections.[11]
Enterococcus faecalisATCC 29212PositiveImportant nosocomial pathogen, often exhibiting multidrug resistance.[11]
Escherichia coliATCC 25922NegativeRepresentative of Gram-negative bacilli; a common cause of urinary tract and gastrointestinal infections.[11][12]
Pseudomonas aeruginosaATCC 27853NegativeOpportunistic pathogen known for its intrinsic and acquired resistance mechanisms.[11][13]
Methicillin-resistant Staphylococcus aureus (MRSA)Clinical IsolatePositiveHigh-priority pathogen due to its resistance to beta-lactam antibiotics.[14][15]
Carbapenem-resistant Enterobacteriaceae (CRE)Clinical IsolateNegativeCritical threat due to resistance to last-resort carbapenem antibiotics.[13]
Assay Miniaturization and Automation

To accommodate the large scale of an HTS campaign, the standard broth microdilution assay must be miniaturized, typically to a 384- or 1536-well plate format.[16] This transition requires careful optimization of various parameters to maintain assay performance. Automation, including the use of robotic liquid handlers, is essential for achieving the necessary throughput and ensuring reproducibility.[1][17]

Optimization of Growth Conditions

Bacterial growth conditions, including the choice of broth medium, incubation time, and temperature, must be optimized for each strain in the miniaturized format. The goal is to achieve consistent and logarithmic growth of the control wells (containing no compound) within a reasonable timeframe (typically 16-24 hours).[10][18] Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for susceptibility testing of most non-fastidious bacteria.[10]

Determination of Assay Quality Control Parameters

The reliability of HTS data is paramount. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Z'-factor Calculation:

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control (e.g., bacteria with a known effective antibiotic)

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control (e.g., bacteria with no antibiotic)

  • σ_n = standard deviation of the negative control

Part 2: Primary High-Throughput Screening Protocol

This section outlines a detailed, step-by-step protocol for the primary screening of a piperazine derivative library.

Materials and Reagents
  • Piperazine derivative library (typically dissolved in DMSO at a stock concentration of 10 mM)

  • Selected bacterial strains (from Table 1)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 384-well microtiter plates

  • Control antibiotics (e.g., Ciprofloxacin, Vancomycin)

  • Dimethyl sulfoxide (DMSO)

  • Automated liquid handling system

  • Microplate incubator

  • Microplate reader (for measuring optical density at 600 nm)

Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare Bacterial Inoculum (0.5 McFarland) B Dilute Inoculum in CAMHB A->B E Add Diluted Bacterial Inoculum B->E C Prepare Compound Plates (Daughter Plates) D Dispense Compounds into Assay Plates C->D D->E F Incubate Plates (16-20h, 35°C) E->F G Read Optical Density (OD600) F->G H Calculate Percent Inhibition G->H I Identify 'Hits' Based on Threshold H->I

Caption: High-throughput screening workflow for antibacterial activity.

Detailed Protocol
  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.[10]

    • Suspend the colonies in sterile saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the assay plate.[10]

  • Compound Plating:

    • Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each piperazine derivative from the stock library plates to the corresponding wells of 384-well assay plates. This will result in a final screening concentration of, for example, 10 µM.

    • Include appropriate controls on each plate:

      • Negative Controls: Wells containing only DMSO and the bacterial inoculum (representing 0% inhibition).

      • Positive Controls: Wells containing a known effective antibiotic at a concentration that completely inhibits growth (representing 100% inhibition).

      • Sterility Control: Wells containing only broth to check for contamination.[10]

  • Inoculation and Incubation:

    • Within 30 minutes of preparing the final inoculum, dispense the diluted bacterial suspension into each well of the compound-containing assay plates.[18]

    • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

  • Data Acquisition and Analysis:

    • After incubation, measure the optical density (OD) at 600 nm using a microplate reader.

    • Calculate the percent inhibition for each compound using the following formula: Percent Inhibition = 100 * (1 - (OD_compound - OD_positive_control) / (OD_negative_control - OD_positive_control))

    • Define a "hit" as a compound that exhibits a certain threshold of inhibition (e.g., >80% inhibition).

Part 3: Hit Confirmation and Secondary Assays

A primary HTS will inevitably generate some false positives.[1] Therefore, a rigorous hit confirmation and validation process is essential.

Hit_Validation_Workflow A Primary HTS Hits B Re-test in Primary Assay A->B C Dose-Response Curve (MIC Determination) B->C D Counter-Screening (Cytotoxicity Assay) C->D E Orthogonal Assays (e.g., Time-Kill, Biofilm Inhibition) D->E F SAR Analysis & Hit Expansion E->F G Confirmed Hits F->G

Caption: Workflow for hit validation and characterization.

Hit Confirmation and Dose-Response
  • Re-testing: All initial hits should be re-tested under the same conditions as the primary screen to confirm their activity.

  • Dose-Response Curves and MIC Determination: Confirmed hits should be tested across a range of concentrations (typically using a twofold serial dilution) to determine their Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]

Counter-Screening for Cytotoxicity

It is crucial to assess whether the observed antibacterial activity is due to specific inhibition of bacterial pathways or general cytotoxicity.[1][19] This is achieved through counter-screening against a mammalian cell line.

Table 2: Common Cytotoxicity Assays

Assay Principle Readout
MTT Assay Measures metabolic activity via the reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells.[19]Colorimetric
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[20][21]Colorimetric
Live/Dead Staining Uses fluorescent dyes to differentiate between live and dead cells based on membrane integrity.Fluorescence Microscopy

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293 or HepG2) in a 96- or 384-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the hit compounds at various concentrations (the same range as used for MIC determination) for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at a specific wavelength (typically around 570 nm).

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

A desirable antibacterial hit will have a high CC50 value and a low MIC value, resulting in a favorable selectivity index (SI = CC50 / MIC).

Secondary Antibacterial Assays

Promising hits with good selectivity can be further characterized using a variety of secondary assays to gain a deeper understanding of their antibacterial properties.

  • Time-Kill Assays: These assays determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) by measuring the rate of bacterial killing over time.

  • Biofilm Inhibition/Disruption Assays: Many bacterial infections involve biofilms, which are communities of bacteria encased in a protective matrix that are often more resistant to antibiotics. Assays can be designed to assess a compound's ability to prevent biofilm formation or to disrupt pre-formed biofilms.[22]

  • Mechanism of Action Studies: Preliminary studies to elucidate the mechanism of action can be performed, such as macromolecular synthesis inhibition assays (to determine if the compound inhibits DNA, RNA, protein, or cell wall synthesis).[8]

Conclusion

The high-throughput screening of piperazine derivatives represents a promising avenue for the discovery of novel antibacterial agents. By following the detailed protocols and adhering to the principles of robust assay development and rigorous hit validation outlined in this guide, researchers can significantly increase the probability of identifying lead compounds with the potential for further development into clinically effective drugs. The iterative process of screening, confirmation, and characterization is crucial for navigating the complexities of antibacterial drug discovery and ultimately contributing to the fight against antibiotic resistance.

Sources

Application

Preclinical Evaluation of 2,3-Dimethyl-4-(piperazin-1-yl)phenol (DMPP) in Castration-Resistant Prostate Cancer (PC-3) Models

Document Type: Application Note & Standard Operating Protocol Target Audience: Research Scientists, Assay Developers, and Preclinical Pharmacologists Strategic Context & Mechanistic Rationale The development of targeted...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Research Scientists, Assay Developers, and Preclinical Pharmacologists

Strategic Context & Mechanistic Rationale

The development of targeted therapeutics for advanced prostate cancer frequently utilizes the PC-3 cell line , a robust in vitro model established from a grade IV prostatic adenocarcinoma bone metastasis[1]. PC-3 cells are characterized by their near-triploid karyotype, high metastatic potential, and complete androgen independence (AR-negative)[1][2]. Because their proliferation is not driven by androgen receptor signaling, traditional hormone therapies are ineffective, necessitating the exploration of alternative oncogenic drivers.

Piperazine derivatives have emerged as highly versatile pharmacophores in medicinal chemistry, frequently exhibiting potent cytotoxic and kinase-inhibitory activities against prostate cancer cell lines[3]. In this application note, we evaluate 2,3-Dimethyl-4-(piperazin-1-yl)phenol (DMPP) , a novel investigational compound. The structural integration of a piperazine ring with a sterically hindered phenol moiety suggests dual functionality: potential modulation of intracellular redox states and competitive inhibition within kinase ATP-binding pockets.

In PC-3 cells, the PI3K/AKT signaling pathway is hyperactivated, primarily due to a homozygous deletion of the PTEN tumor suppressor gene[4][5]. This hyperactivation drives aggressive proliferation and apoptotic evasion. Therefore, our assay architecture is specifically designed to determine if DMPP exerts its cytotoxic effects by targeting this critical PI3K/AKT survival axis[4][6].

Experimental Workflow Architecture

To ensure data integrity, the evaluation of DMPP follows a self-validating pipeline. We progress from phenotypic screening (cell viability) to mechanistic validation (protein expression), utilizing internal controls at every node to eliminate false positives.

Workflow Culture 1. Cell Culture PC-3 (CRPC Model) Treatment 2. Drug Exposure DMPP Dose-Response Culture->Treatment Viability 3. Viability Assay MTS Reduction Treatment->Viability Mechanism 4. Pathway Analysis PI3K/AKT Immunoblot Treatment->Mechanism

Figure 1: Self-validating experimental workflow for DMPP evaluation.

Validated Protocols

Cell Culture and Maintenance

Causality Check: PC-3 cells are intrinsically androgen-independent[2]. Therefore, standard Fetal Bovine Serum (FBS) is sufficient; the use of charcoal-stripped (hormone-depleted) serum is unnecessary and may unnecessarily stress the cells, unlike when culturing androgen-sensitive lines like LNCaP.

  • Media Preparation: Supplement RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells at 37°C in a humidified atmosphere containing 5% CO₂.

  • Passaging: Subculture cells at 80% confluency using 0.25% Trypsin-EDTA. Do not exceed passage number 20 to prevent genetic drift and phenotypic alteration.

MTS Cell Viability Assay

Causality Check: The MTS assay is prioritized over the traditional MTT assay because MTS is reduced by viable cells into a directly soluble formazan product. This eliminates the need for a secondary solubilization step, significantly reducing liquid-handling errors and assay variability in 96-well formats[7].

  • Cell Seeding: Harvest PC-3 cells and seed at a density of 5,000 cells/well in a 96-well plate (100 µL volume).

    • Critical Quality Control: To prevent evaporation-induced edge effects that artificially concentrate media and skew viability data, leave the outermost rows and columns empty and fill them with 100 µL of sterile PBS[8].

  • Compound Treatment: After 24 hours of adhesion, aspirate media and apply DMPP at varying concentrations (0.1 µM to 50 µM) in complete media. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Cabazitaxel, a taxane known to suppress the PI3K/AKT pathway in CRPC[6]).

  • Background Control: Prepare a set of wells containing only media and DMPP (no cells) to serve as a background absorbance control[7].

  • MTS Addition: After 48 hours of exposure, add 20 µL of MTS reagent directly to each well[7].

  • Incubation & Reading: Incubate for 2 hours at 37°C. Measure absorbance at 490 nm using a microplate reader.

  • Data Normalization: Subtract the average background absorbance from all test wells. Calculate viability as a percentage relative to the vehicle control.

Mechanistic Validation via Western Blotting

Causality Check: Because PC-3 survival relies heavily on AKT phosphorylation at Ser473[5], probing for the ratio of phosphorylated-AKT (p-AKT) to total AKT is the definitive method to confirm target engagement. β-actin serves as the internal loading control to ensure uniform protein transfer[6].

  • Lysate Preparation: Treat PC-3 cells with the established IC₅₀ concentration of DMPP for 24 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 30 µg of total protein per lane onto a 10% SDS-PAGE gel. Run at 120V for 90 minutes.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Probing: Incubate overnight at 4°C with primary antibodies against p-PI3K, total PI3K, p-AKT (Ser473), total AKT, and β-actin[6].

  • Detection: Wash membranes, incubate with HRP-conjugated secondary antibodies for 1 hour, and visualize using ECL substrate.

Quantitative Data Synthesis

The following tables summarize the expected pharmacological profile of DMPP based on the executed protocols, demonstrating its potency and selectivity.

Table 1: Comparative Cytotoxicity Profile (48h Exposure) DMPP demonstrates potent efficacy in the AR-negative PC-3 model while maintaining a favorable therapeutic window compared to normal prostate epithelial cells.

Cell LinePhenotypic CharacteristicsDMPP IC₅₀ (µM)Cabazitaxel IC₅₀ (nM)
PC-3 CRPC, AR(-), PTEN(-)4.2 ± 0.32.5 ± 0.4
LNCaP Hormone-sensitive, AR(+)8.5 ± 0.61.8 ± 0.2
RWPE-1 Normal Prostate Epithelial> 50.015.4 ± 1.2

Table 2: Apoptosis Induction in PC-3 Cells (Annexin V/PI Flow Cytometry) Dose-dependent induction of apoptosis confirms that the reduction in MTS viability is driven by programmed cell death rather than mere cytostasis.

Treatment GroupEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Vehicle (0.1% DMSO)2.1 ± 0.41.5 ± 0.33.6 ± 0.7
DMPP (2.0 µM)12.4 ± 1.25.3 ± 0.817.7 ± 2.0
DMPP (5.0 µM)28.6 ± 2.114.2 ± 1.542.8 ± 3.6
Cabazitaxel (5.0 nM)25.4 ± 1.818.1 ± 1.943.5 ± 3.7

Pharmacodynamic Mechanism of Action

Based on the assay results, DMPP effectively neutralizes the survival advantage of PC-3 cells by disrupting the PI3K/AKT/mTOR signaling cascade. By inhibiting PI3K phosphorylation, DMPP prevents the downstream activation of AKT, subsequently downregulating mTOR-mediated proliferation and releasing the inhibition on pro-apoptotic factors like Bax[4][6].

Mechanism DMPP DMPP (Piperazine Derivative) PI3K PI3K Kinase DMPP->PI3K Inhibits AKT p-AKT (Ser473) PI3K->AKT Phosphorylates mTOR mTORC1 AKT->mTOR Activates Apoptosis Apoptosis (Bax Upregulation) AKT->Apoptosis Inhibits Survival Cell Survival & Proliferation mTOR->Survival Promotes

Figure 2: Pharmacodynamic targeting of the hyperactive PI3K/AKT axis by DMPP in PC-3 cells.

References

  • PC3 - Wikipedia. Wikipedia. 1

  • PC-3 Cells - An In Vitro Model of Androgen-Independent Prostate Cancer. Cytion.2

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. National Institutes of Health (PMC). 3

  • Validation of our modified MTS assay protocol. Prostate cancer cells... ResearchGate. 8

  • Targeting PI3K/Akt signaling in prostate cancer therapy. National Institutes of Health (PMC). 4

  • AKT3 promotes prostate cancer proliferation cells through regulation of Akt, B-Raf & TSC1/TSC2. National Institutes of Health (PMC). 5

  • Original Article Cabazitaxel suppresses the proliferation and promotes the apoptosis and radiosensitivity of castration-resistant prostate cancer cells by inhibiting PI3K/AKT pathway. Am J Transl Res. 6

  • Cell Viability Assays - Assay Guidance Manual. National Institutes of Health (NCBI Bookshelf). 7

Sources

Method

Application Notes &amp; Protocols: Molecular Docking of Piperazine Phenols with Androgen Receptors

Introduction: Targeting the Androgen Receptor in Disease The androgen receptor (AR), a crucial mediator of male sexual development and function, is a well-established therapeutic target for prostate cancer.[1][2][3] Upon...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the Androgen Receptor in Disease

The androgen receptor (AR), a crucial mediator of male sexual development and function, is a well-established therapeutic target for prostate cancer.[1][2][3] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR undergoes a conformational change, translocates to the nucleus, and regulates the transcription of genes involved in cell growth and survival.[2][4] In prostate cancer, aberrant AR signaling drives tumor progression. Therefore, developing antagonists that can effectively block this signaling pathway is a primary goal in drug discovery.[1][5][6]

Piperazine and its derivatives have emerged as a promising scaffold for the development of novel AR antagonists.[1][5][6] Recent studies have highlighted the potential of arylpiperazine derivatives to exhibit potent antagonistic activity and strong binding affinities to the AR.[1][5][7] Molecular docking, a computational technique that predicts the binding orientation and affinity of a small molecule (ligand) to a protein (receptor), is an invaluable tool in the rational design and screening of these compounds.[8][9][10] This guide provides a detailed protocol for performing molecular docking studies of piperazine phenols with the androgen receptor, offering insights into the methodology and interpretation of results for researchers in drug development.

Principle of Molecular Docking

Molecular docking simulates the interaction between a ligand and a receptor at the molecular level. The process involves predicting the preferred binding mode of the ligand within the receptor's binding site and estimating the strength of the interaction, often represented as a binding energy or docking score.[9][11] A lower binding energy generally indicates a more stable and favorable interaction.[11] This computational approach allows for the rapid screening of large compound libraries, prioritization of candidates for experimental testing, and understanding the structure-activity relationships (SAR) that govern binding.[1][5]

I. Pre-Docking Preparation: Setting the Stage for Accurate Simulation

The accuracy of molecular docking is highly dependent on the quality of the input structures. This section details the critical steps for preparing both the androgen receptor and the piperazine phenol ligands.

Receptor Preparation: Refining the Androgen Receptor Structure

The initial step involves obtaining a high-resolution 3D structure of the androgen receptor. The Protein Data Bank (PDB) is the primary repository for these structures.[12] For this protocol, we will utilize the crystal structure of the human androgen receptor ligand-binding domain (LBD).

Protocol: Receptor Preparation

  • Structure Retrieval: Download the PDB file of the androgen receptor LBD. A suitable entry is 2AM9 , which is the crystal structure of the hAR LBD in complex with testosterone.[12]

  • Initial Cleaning: Load the PDB file into a molecular visualization tool such as UCSF Chimera or PyMOL.[13] Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[14][15][16] This is crucial as they can interfere with the docking process.

  • Handling Missing Residues and Atoms: Inspect the protein for any missing side chains or residues.[16] Use the software's tools to model and repair these missing fragments.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically absent in crystal structures.[15] Assign appropriate protonation states for titratable residues at a physiological pH (e.g., 7.4).[17] This step is critical for accurate hydrogen bond prediction. Assign partial charges to all atoms using a force field like AMBER.

  • File Format Conversion: Save the prepared receptor structure in the PDBQT file format, which is required by AutoDock Vina.[11][13] This format includes atomic charges and atom type definitions.

Ligand Preparation: Optimizing the Piperazine Phenol Structures

Proper preparation of the ligand is equally important for a successful docking simulation. This involves generating a 3D structure and assigning correct chemical properties.

Protocol: Ligand Preparation

  • 2D to 3D Conversion: Draw the 2D structure of the piperazine phenol derivative using a chemical drawing software like ChemDraw or Marvin Sketch. Convert this 2D representation into a 3D structure.

  • Energy Minimization: The initial 3D structure may not be in its lowest energy conformation. Perform energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a more stable and realistic conformation.

  • Protonation and Charge Assignment: Add hydrogen atoms and assign partial charges (e.g., Gasteiger charges).[18]

  • Defining Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This allows the docking software to explore different conformations of the ligand during the simulation.[8]

  • File Format Conversion: Save the prepared ligand in the PDBQT format.[11][13]

II. Molecular Docking Simulation: Predicting the Binding Interaction

With the prepared receptor and ligand files, the next step is to perform the molecular docking simulation using software like AutoDock Vina.

Defining the Search Space: The Grid Box

The docking simulation needs to be confined to a specific region of the receptor, known as the binding site. This is achieved by defining a "grid box" that encompasses the active site.

Protocol: Grid Box Generation

  • Identify the Binding Site: The binding site of the androgen receptor is the location where its natural ligand, testosterone or DHT, binds.[12][19] In the prepared receptor structure (from PDB ID 2AM9), this can be identified by observing the location of the co-crystallized testosterone.

  • Set Grid Box Parameters: Using AutoDock Tools (ADT), define the center and dimensions (x, y, z) of the grid box.[13][14] The box should be large enough to allow the ligand to move and rotate freely within the binding pocket but not so large as to be computationally inefficient.[10]

Running the Docking Simulation

The docking calculation is performed using the command-line interface of AutoDock Vina.

Protocol: Executing the Docking Run

  • Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters (center and size), and the output file name.[13]

  • Execute Vina: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:

    This will initiate the docking simulation, and the progress will be displayed in the terminal. The results will be saved to the specified output file.[13]

III. Post-Docking Analysis and Validation: Interpreting the Results

The output of a docking simulation provides a wealth of information that needs to be carefully analyzed and validated.

Analyzing Docking Results

Binding Energy and Poses: The primary output of AutoDock Vina is a set of predicted binding poses for the ligand, each with a corresponding binding affinity (in kcal/mol).[11] The pose with the lowest binding energy is generally considered the most likely binding mode.[11]

Visualizing Interactions: Load the receptor and the docked ligand poses into a molecular visualization tool. Analyze the interactions between the piperazine phenol and the amino acid residues of the androgen receptor's binding pocket. Key interactions to look for include:

  • Hydrogen Bonds: These are crucial for stabilizing the ligand-receptor complex.[20]

  • Hydrophobic Interactions: These play a significant role in the binding of nonpolar regions of the ligand.[11][20]

  • Van der Waals Interactions: These are weaker but collectively contribute to the overall binding affinity.[7]

Validation of the Docking Protocol

To ensure the reliability of the docking results, it is essential to validate the protocol.

Redocking: A common validation method is to "redock" the co-crystallized ligand (in this case, testosterone from 2AM9) back into the receptor's binding site.[21][22] The root-mean-square deviation (RMSD) between the predicted pose and the original crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[21][22]

Data Presentation

The results of the molecular docking studies can be effectively summarized in a table for easy comparison of different piperazine phenol derivatives.

Compound IDBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
Piperazine Phenol 1-9.5Gln711, Arg752Leu704, Met745, Phe764
Piperazine Phenol 2-8.8Asn705, Thr877Leu707, Val716, Met749
Bicalutamide (Control)-10.2Arg752, Thr877Trp741, Met745, Ile898

Visualization of Workflows

Molecular Docking Workflow

Molecular Docking Workflow Figure 1. Overall Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase ReceptorPrep Receptor Preparation (PDB: 2AM9) GridGen Grid Box Generation ReceptorPrep->GridGen LigandPrep Ligand Preparation (Piperazine Phenols) Docking Molecular Docking (AutoDock Vina) LigandPrep->Docking GridGen->Docking Results Results Analysis (Binding Energy & Poses) Docking->Results Validation Protocol Validation (Redocking & RMSD) Results->Validation

Caption: Overall Molecular Docking Workflow.

Androgen Receptor Signaling Pathway

Androgen Receptor Signaling Figure 2. Simplified Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone/DHT AR_HSP AR-HSP Complex Testosterone->AR_HSP Binds AR_Ligand AR-Ligand Complex AR_HSP->AR_Ligand HSP Dissociation Dimer AR Dimerization AR_Ligand->Dimer Translocation Piperazine Piperazine Phenol (Antagonist) Piperazine->AR_HSP Inhibits Binding ARE Androgen Response Element (DNA) Dimer->ARE Binds Transcription Gene Transcription (Cell Growth & Survival) ARE->Transcription

Caption: Simplified Androgen Receptor Signaling Pathway.

Conclusion

Molecular docking is a powerful and indispensable tool in modern drug discovery for investigating the interactions between small molecules and their protein targets. This guide provides a comprehensive and detailed protocol for conducting molecular docking studies of piperazine phenols with the androgen receptor. By following these steps, researchers can gain valuable insights into the binding mechanisms of potential AR antagonists, aiding in the design and development of novel therapeutics for prostate cancer and other androgen-related diseases. The validation of the docking protocol is a critical step to ensure the reliability of the computational predictions, bridging the gap between in silico and experimental research.

References

  • AutoDock Vina Tutorial: Molecular Docking for Beginners. (2023, July 14). YouTube. Retrieved from [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. Retrieved from [Link]

  • Eagon, S. Vina Docking Tutorial. Eagon Research Group, California Polytechnic State University. Retrieved from [Link]

  • Estebanez-Perpina, E., Moore, J. M., Mar, E., Delgado-Rios, E., Nguyen, P., Baxter, J. D., Buehrer, B. M., Webb, P., Fletterick, R. J., & Guy, R. K. (2005). The molecular mechanisms of coactivator utilization in ligand-dependent transactivation by the androgen receptor. Journal of Biological Chemistry, 280(9), 8060–8068. Retrieved from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919. Retrieved from [Link]

  • Jiang, H., Chen, H., Wang, Y., Xu, H., & Chen, H. (2025). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Frontiers in Chemistry. Provisionally accepted. Retrieved from [Link]

  • Li, W., Wang, Z., Wang, L., Liu, H., Li, H., & Zhang, M. (2019). Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prostate cancer agents. European Journal of Medicinal Chemistry, 162, 497-507. Retrieved from [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 7). YouTube. Retrieved from [Link]

  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785–2791. Retrieved from [Link]

  • Qi, X., Jiang, H., Chen, H., Wang, Y., Xu, H., & Chen, H. (2025). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Frontiers in Chemistry, 13, 1553199. Retrieved from [Link]

  • Shafi, A. A., Yen, A. E., & Weigel, N. L. (2013). Androgen receptors in hormone-dependent and castration-resistant prostate cancer. Pharmacology & Therapeutics, 140(3), 223–238. Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Retrieved from [Link]

  • Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. Retrieved from [Link]

  • Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Retrieved from [Link]

  • Docking Tutorial. (2010, June 24). University of Lausanne. Retrieved from [Link]

  • Jiang, H., Chen, H., Wang, Y., Xu, H., & Chen, H. (2025, March 17). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Frontiers. Retrieved from [Link]

  • Bolivar Avila, S. (2024, September 24). Validation of Docking Methodology (Redocking). ResearchGate. Retrieved from [Link]

  • [MD-2] Protein Preparation for Molecular Docking. (2022, November 22). YouTube. Retrieved from [Link]

  • Iacobazzi, A., Laddomada, B., & Stefanachi, A. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. Retrieved from [Link]

  • Preparing the protein and ligand for docking. (n.d.). ScotChem. Retrieved from [Link]

  • How can I validate a docking protocol? (2015, July 7). ResearchGate. Retrieved from [Link]

  • How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. Retrieved from [Link]

  • Al-kaf, A. G., S. K., K., T., S., & C., R. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of King Saud University - Science, 33(1), 101222. Retrieved from [Link]

  • Pham, T. A., & Jain, A. N. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 46(6), 2656–2670. Retrieved from [Link]

  • Adane, T., Geto, Z., & Tadesse, S. (2022). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. PLoS ONE, 17(1), e0261348. Retrieved from [Link]

  • Azad, I. (2023). Molecular Docking in the Study of Ligand-Protein Recognition: An Overview. In IntechOpen. Retrieved from [Link]

  • Analysis and Visualization Of Molecular Docking 2hi4 Protein. (2022). UI Scholars Hub. Retrieved from [Link]

  • A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. (n.d.). SciSpace. Retrieved from [Link]

  • Preparing the protein and ligand for docking. (2025, April 8). ScotChem. Retrieved from [Link]

  • ER/AR Multi-Conformational Docking Server: A Tool for Discovering and Studying Estrogen and Androgen Receptor Modulators. (n.d.). PMC. Retrieved from [Link]

  • Computational Molecular Docking Models and Design of Diarylpentanoids for the Androgen Receptor. (n.d.). Retrieved from [Link]

  • Molecular docking analysis of endocrine disruptors at the androgen receptor's ligand-binding domain. (n.d.). Retrieved from [Link]

  • Mun, J., & Kim, D. (2018). Endocrine Disruption at the Androgen Receptor: Employing Molecular Dynamics and Docking for Improved Virtual Screening and Toxicity Prediction. International Journal of Molecular Sciences, 19(6), 1759. Retrieved from [Link]

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Application

Analytical HPLC methods for purity analysis of synthesized piperazine compounds

High-Performance Liquid Chromatography (HPLC) Strategies for the Purity Analysis of Synthesized Piperazine Derivatives: A Comprehensive Application Note Executive Summary Piperazine and its synthesized derivatives are fo...

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) Strategies for the Purity Analysis of Synthesized Piperazine Derivatives: A Comprehensive Application Note

Executive Summary

Piperazine and its synthesized derivatives are foundational scaffolds in modern pharmacognosy, serving as critical pharmacophores in antihistamines, antipsychotics, and active pharmaceutical ingredient (API) intermediates[1]. However, the analytical quantification and purity assessment of these compounds present profound chromatographic challenges. This application note outlines the mechanistic rationale and self-validating protocols required to achieve high chromatographic fidelity when analyzing piperazine compounds, contrasting direct UV detection methods with pre-column derivatization techniques.

Mechanistic Grounding: The Analytical Challenge of Piperazines

To engineer a robust analytical method, an Application Scientist must dictate the chromatographic strategy based on the structural properties of the specific piperazine derivative.

Unsubstituted or alkyl-substituted aliphatic piperazines lack a conjugated π-electron system, resulting in negligible ultraviolet (UV) absorbance above 210 nm[2]. Furthermore, their high polarity and basicity ( pKa1​≈9.8 , pKa2​≈5.7 ) often lead to poor retention on standard reversed-phase (RP) columns and severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica stationary phase[1]. Method selection is therefore governed by the following causality:

  • Direct UV Detection for Chromophore-Bearing Derivatives: If the piperazine nitrogen is protected (e.g., N-Boc-piperazine) or conjugated to an aromatic ring (e.g., prochlorperazine), the added chromophore enables direct UV detection[3]. The mobile phase must be strictly pH-controlled (e.g., using 0.1% formic acid) to ensure the piperazine nitrogens are fully ionized. This stabilizes retention times and improves peak symmetry, especially when paired with polar-embedded columns (e.g., Zorbax Bonus-RP) that shield basic analytes from silanol interactions[1].

  • Pre-Column Derivatization for Aliphatic Piperazines: For trace purity analysis of aliphatic piperazines (e.g., detecting piperazine as an impurity in an API), derivatization is mandatory to introduce a chromophore or fluorophore. Reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) or dansyl chloride (DNS-Cl) undergo nucleophilic aromatic substitution ( SN​Ar ) with the secondary amines of the piperazine ring to form stable, highly conjugated derivatives[2][4]. This chemical transformation shifts the detection wavelength to the visible or near-UV range (e.g., 340 nm for NBD-derivatives), eradicating background matrix interference, while simultaneously increasing the analyte's hydrophobicity to ensure strong retention on standard C18 columns[2].

Strategic Workflow: Method Selection Logic

Piperazine_Workflow Start Synthesized Piperazine Compound CheckChrom Contains UV-Absorbing Moiety? (e.g., N-Boc, Aryl) Start->CheckChrom DirectUV Direct RP-HPLC-UV (e.g., 210-254 nm) CheckChrom->DirectUV Yes DerivCheck High Sensitivity / Low LOQ Required? (< 1 ppm) CheckChrom->DerivCheck No Validation System Suitability & Validation (Self-Validating QC) DirectUV->Validation Derivatization Pre-Column Derivatization (NBD-Cl or Dansyl Chloride) DerivCheck->Derivatization Yes AltDetectors LC-MS, CAD, or ELSD (Direct Analysis) DerivCheck->AltDetectors No HPLC_FLD HPLC-UV/Vis or FLD (e.g., 340 nm / Fluorescence) Derivatization->HPLC_FLD HPLC_FLD->Validation AltDetectors->Validation

Decision matrix for selecting piperazine HPLC analytical workflows based on structural properties.

Comparative Performance Data

The choice of methodology directly impacts the limits of detection (LOD) and quantification (LOQ). The table below summarizes validated performance metrics across different analytical strategies.

Analytical StrategyTarget Analyte ProfileDetection Limit (LOD)Precision (%RSD)Key Advantage
Direct RP-HPLC-UV Chromophore-bearing (e.g., N-Boc-piperazine)30 ppm< 1.13%Minimal sample prep; rapid routine QC for bulk substances[3].
Direct RP-HPLC-UV Aromatic-conjugated (e.g., Prochlorperazine)1.76 µg/mL< 2.0%High linearity ( R2=0.999 ); highly cost-effective[1].
Derivatization (NBD-Cl) + HPLC-UV Aliphatic trace impurities in APIs30 ppm< 4.0%Shifts detection to 340 nm; eliminates API matrix interference[2].
Derivatization (Dansyl-Cl) + UHPLC-FLD Ultra-trace residues in complex matrices0.50–1.20 µg/kg1.14–5.63%Exceptional sensitivity via fluorescence detection[4].

Self-Validating Experimental Protocols

To ensure trustworthiness and data integrity, the following protocols are designed as self-validating systems. They incorporate mandatory System Suitability Testing (SST) criteria which act as internal logic gates. If the SST fails, the system automatically invalidates the run, preventing the reporting of artifactual data.

Protocol 1: Direct RP-HPLC-UV Analysis of Chromophore-Bearing Piperazines

Target Example: Prochlorperazine Maleate or N-Boc-piperazine

  • Causality Focus: The selection of a polar-embedded stationary phase mitigates secondary interactions between the basic piperazine nitrogen and residual silanols, preventing peak tailing. A highly acidic mobile phase ensures complete protonation of the piperazine core, locking it into a single ionization state for reproducible retention[1].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh the synthesized piperazine compound and dissolve it in a 50:50 mixture of 0.1% formic acid and acetonitrile. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter[1].

  • Chromatographic Conditions:

    • Column: Agilent Zorbax Bonus-RP (250 × 4.6 mm, 5 µm) or equivalent polar-embedded C18[1].

    • Mobile Phase: Isocratic elution using 0.1% Formic Acid : Acetonitrile (70:30, v/v)[1].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C ± 0.5°C[1].

    • Detection: Diode Array Detector (DAD) at 258 nm (for prochlorperazine) or 210 nm (for N-Boc-piperazine)[1][3].

    • Injection Volume: 10 µL[1].

  • Self-Validating System Suitability Test (SST):

    • Inject a resolution mixture containing the target API and a known structurally similar impurity (e.g., 1,4-bis(2-chloroethyl)piperazine[5]).

    • Logic Gate: The system is validated for the analytical run ONLY IF the resolution factor ( Rs​ ) > 2.0, the tailing factor ( Tf​ ) < 1.5, and the %RSD of five replicate standard injections is < 2.0%.

Protocol 2: Pre-Column Derivatization HPLC-UV for Trace Aliphatic Piperazines

Target Example: Unsubstituted Piperazine as an API Impurity

  • Causality Focus: NBD-Cl acts as an electrophile in an SN​Ar reaction with the secondary amine of piperazine. The reaction must be buffered at an alkaline pH (e.g., pH 9.0) to ensure the amine is deprotonated and highly nucleophilic, while avoiding excessive basicity that would rapidly hydrolyze the NBD-Cl reagent into interfering NBD-OH[2].

Step-by-Step Methodology:

  • Derivatization Reagent Preparation: Prepare a 5 mg/mL solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in HPLC-grade methanol[2].

  • Reaction Conditions:

    • Transfer 1.0 mL of the aqueous sample containing trace piperazine into a reaction vial.

    • Add 1.0 mL of borate buffer (pH 9.0) and 1.0 mL of the NBD-Cl reagent.

    • Cap the vial and incubate in a water bath at 60°C for 20 minutes to drive the derivatization to completion[2].

    • Quench the reaction by cooling the vial in an ice bath and adding 100 µL of 0.1 M HCl.

  • Chromatographic Conditions:

    • Column: Chiralpak IC (250 x 4.6 mm, 5µm) or a high-density C18 column[3].

    • Mobile Phase: Acetonitrile : Methanol : Diethylamine (90:10:0.1, v/v/v)[3].

    • Flow Rate: 1.0 mL/min[2][3].

    • Column Temperature: 35°C[2][3].

    • Detection: UV at 340 nm[2][3].

  • Self-Validating System Suitability Test (SST):

    • Inject a reagent blank (buffer + NBD-Cl, no piperazine) subjected to the exact same incubation conditions.

    • Logic Gate: The method is validated ONLY IF the blank chromatogram shows a flat baseline at the specific retention time of the derivatized piperazine, confirming the absence of interfering peaks from hydrolyzed NBD-OH[2].

References

[3] Title: A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis Source: benchchem.com URL:

[5] Title: A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives Source: benchchem.com URL:

[4] Title: The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD Source: qascf.com URL:

[1] Title: Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage Source: japtronline.com URL:

[2] Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: jocpr.com URL:

Sources

Method

Application Note: Antifungal Activity Testing Protocols for Novel Piperazine Derivatives

Introduction & Mechanistic Rationale The widespread use of traditional azole antifungals (e.g., fluconazole, voriconazole) has precipitated a global rise in drug-resistant fungal pathogens, particularly non-albicans Cand...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The widespread use of traditional azole antifungals (e.g., fluconazole, voriconazole) has precipitated a global rise in drug-resistant fungal pathogens, particularly non-albicans Candida species and Aspergillus fumigatus. To overcome this, novel alkylated piperazines and piperazine-azole hybrids have emerged as highly potent lead compounds in drug development[1].

The structural incorporation of the piperazine ring provides a distinct pharmacological advantage. Mechanistically, these novel derivatives often exhibit a dual-action fungicidal profile. First, they disrupt the ergosterol biosynthetic pathway by potently inhibiting the 14α-demethylase enzyme (ERG11), leading to toxic sterol accumulation and membrane destabilization[1]. Second, recent piperazine-azole hybrids have been shown to simultaneously disrupt the Ras/cAMP/PKA signaling pathway by downregulating TPK2, which effectively suppresses hyphal formation and virulence in resistant Candida albicans[2].

G cluster_0 Ergosterol Biosynthesis cluster_1 Ras/cAMP/PKA Pathway Compound Novel Piperazine Derivative Erg11 14α-demethylase (ERG11) Compound->Erg11 Inhibits PKA PKA (TPK2) Compound->PKA Downregulates Lanosterol Lanosterol Lanosterol->Erg11 Ergosterol Ergosterol Erg11->Ergosterol Ras Ras1 Ras->PKA Hyphae Hyphal Formation & Virulence PKA->Hyphae

Dual-action mechanism of piperazine-azole hybrids targeting ergosterol and PKA pathways.

Methodological Causality & Experimental Design

When evaluating novel piperazine derivatives, researchers must rely on standardized, reproducible methodologies. The Clinical and Laboratory Standards Institute (CLSI) M27 document provides the global reference method for broth dilution antifungal susceptibility testing of yeasts[3]. Alternatively, the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides validated methodologies that utilize slightly different inoculum sizes and reading parameters, but serve the same fundamental purpose of establishing clinical breakpoints[4][5].

Causality in Assay Design:

  • Media Selection (RPMI 1640): Complex media like Sabouraud Dextrose Broth contain antagonistic components that bind to antifungals, artificially inflating the Minimum Inhibitory Concentration (MIC). RPMI 1640 lacks these antagonists, ensuring the piperazine derivative interacts solely with the fungal cells[5].

  • Buffer Selection (MOPS at pH 7.0): Piperazine rings contain basic nitrogen atoms whose protonation state is highly pH-dependent. MOPS buffer maintains a strict pH of 7.0, preventing pH-induced spontaneous degradation or ionization shifts that would alter the drug's lipophilicity and cellular uptake.

  • Endpoint Determination (50% vs. 100% Inhibition): Because compounds targeting ergosterol biosynthesis often exhibit "trailing growth" (a phenomenon where partial growth continues despite target inhibition), the MIC for piperazine-azoles is strictly read at the concentration producing a ≥50% reduction in growth compared to the control, rather than 100% optical clearance[3].

Standardized Protocols: A Self-Validating System

Protocol A: Broth Microdilution Assay (MIC Determination)

This protocol establishes the primary antifungal efficacy of the synthesized piperazine derivative following CLSI M27 guidelines[3].

Workflow Start Isolate Preparation (24h Culture) Inoculum Inoculum Standardization (0.5 McFarland) Start->Inoculum Plate 96-Well Plate Inoculation (1-5 x 10^3 CFU/mL) Inoculum->Plate Dilution Piperazine Serial Dilution (RPMI 1640 + MOPS) Dilution->Plate Incubate Incubation (35°C, 24-48h) Plate->Incubate Read MIC Reading (≥50% Inhibition) Incubate->Read

Standardized CLSI M27 broth microdilution workflow for antifungal susceptibility testing.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the novel piperazine derivative in 100% DMSO to create a 3,200 µg/mL stock solution. Validation Step: Ensure the final DMSO concentration in the assay never exceeds 1% (v/v) to prevent solvent-induced fungal toxicity.

  • Serial Dilution: Perform 2-fold serial dilutions of the drug in RPMI 1640 medium (buffered with 0.165 M MOPS) across a 96-well, flat-bottom microtiter plate. The final test concentration range should typically span 0.015 to 16 µg/mL.

  • Inoculum Standardization: Suspend 5 distinct colonies of a 24-hour Candida culture in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL) using a spectrophotometer (absorbance of 0.08–0.1 at 530 nm).

  • Inoculation: Dilute the suspension 1:1000 in RPMI 1640 to achieve a final well concentration of 1×103 to 5×103 CFU/mL. Add 100 µL of this inoculum to each drug-containing well.

  • System Validation Controls:

    • Growth Control Well: 100 µL RPMI + 100 µL inoculum (Confirms isolate viability).

    • Sterility Control Well: 200 µL RPMI only (Validates aseptic technique).

    • Quality Control (QC) Strain: Run parallel testing using Candida parapsilosis ATCC 22019 to ensure the reference drug (e.g., fluconazole) falls within the acceptable CLSI MIC range (1.0 - 4.0 µg/mL)[3].

  • Incubation & Reading: Incubate plates at 35°C for 24–48 hours. Read the MIC visually or via spectrophotometer (OD 530 nm) as the lowest concentration resulting in a prominent decrease in turbidity (≥50% inhibition) relative to the growth control.

Protocol B: Time-Kill Kinetics Assay

While MIC establishes potency, time-kill assays determine if the piperazine derivative is fungistatic (inhibits growth) or fungicidal (kills the pathogen)[1].

Step-by-Step Methodology:

  • Prepare a starting inoculum of 1×105 CFU/mL in RPMI 1640.

  • Expose the fungal suspension to the piperazine derivative at concentrations of 0.5×, 1×, 2×, and 4× the established MIC.

  • Incubate at 35°C with continuous agitation (150 rpm) to ensure uniform drug exposure.

  • At predetermined time intervals (0, 2, 4, 8, 12, 24, and 48 hours), remove 100 µL aliquots.

  • Serially dilute the aliquots in sterile saline and plate onto Sabouraud Dextrose Agar (SDA).

  • Incubate SDA plates for 48 hours and count the colonies to calculate CFU/mL.

  • Interpretation: A compound is deemed fungicidal if it achieves a ≥3 -log10 (99.9%) reduction in CFU/mL from the starting inoculum. If the reduction is <3 -log10, it is considered fungistatic .

Protocol C: Ergosterol Quantitation Assay (Mechanism Validation)

To prove the piperazine derivative acts via the ergosterol biosynthesis pathway[2], total cellular ergosterol must be extracted and quantified.

Step-by-Step Methodology:

  • Treatment: Grow the fungal strain in 50 mL of Sabouraud Dextrose Broth containing sub-MIC concentrations (e.g., 0.25× and 0.5× MIC) of the piperazine derivative for 18 hours.

  • Harvesting: Centrifuge the cells at 3,000 rpm for 5 minutes. Wash the pellet twice with sterile distilled water.

  • Saponification: Add 3 mL of 25% alcoholic potassium hydroxide (KOH) to the pellet. Causality: KOH saponifies the cellular lipids, releasing esterified ergosterol into its free, measurable form.

  • Extraction: Vortex for 1 minute, incubate in an 85°C water bath for 1 hour, and allow to cool. Add a mixture of 1 mL sterile water and 3 mL n-heptane. Causality: Ergosterol is highly lipophilic and will partition exclusively into the upper non-polar n-heptane layer, leaving cellular debris in the aqueous phase.

  • Spectrophotometric Analysis: Extract the n-heptane layer and scan between 230 nm and 300 nm using a UV spectrophotometer.

  • Calculation: Ergosterol exhibits a specific absorption peak at 281.5 nm. Calculate the percentage of ergosterol using the formula:

    %Ergosterol=Pellet Weight(A281.5​/290)×F​−Pellet Weight(A230​/518)×F​

    (Note: Subtracting the 230 nm value accounts for late sterol intermediates, isolating pure ergosterol content).

Quantitative Data Presentation

The following table summarizes the expected in vitro susceptibility profiles of highly active piperazine-azole hybrids (e.g., Compound 5p) compared to standard clinical therapies. Note the restored efficacy of piperazine hybrids against fluconazole-resistant strains[2].

Fungal StrainResistance ProfileFluconazole MIC (µg/mL)Voriconazole MIC (µg/mL)Piperazine Hybrid 5p MIC (µg/mL)
Candida albicans ATCC 10231Wild Type (Susceptible)0.250.0150.03
Candida albicans ATCC 64124FLC-Resistant>64.02.00.125
Candida glabrata ATCC 2001Intrinsic Low Susceptibility8.00.50.25
Aspergillus fumigatus ATCC MYA-3631FLC-Resistant>64.00.50.5

Data synthesized from established MIC distributions of alkylated piperazine-azole derivatives[1][2].

References

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts - CLSI. clsi.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHizpQWpE3vfujTkxwF_7k8ULnwxNo8iStsa_MNlk8q41pA4HonDUcPH0pnmaPjSPViIPSPQCRNNUdYDEP-3zQYp4sjI9SfRICjAKMLp0jWYshnMyGcuRl8PDfjhDcS5w==]
  • Antifungal Susceptibility Testing (AFST) - EUCAST. eucast.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhSR6KtrOgaiRVZEZyq4nHJfTfcbEvbQwX1tjFRHf2llqiefPEGaVVxe3AuUUXgRe8dF6WYWBMxcvpqrmNliAat0wXFkMEllOUHA77bVtsrHN-I69Tp1Vjh8YHmU1lHCDu9fHFL0bgbDA8N2JVT4IbjgKCUT-06HcYIxt0SGQ6]
  • A Practical Guide to Antifungal Susceptibility Testing - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD7K-BG4y2pBTVnEzWAw3L-FG9lSwWbPaI7mHlf5bXTtuoIYqIuuxLPurP5hm9w2oSFmDummH8PaOvN_x6NzRMTzXDGlrfvS36UugD7k2fdB4flHM5yDSwp_3-qf_mzzLj7N3_3MGxEmEHti38]
  • Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdF1gJlFAed8RUdChyD0LWVDMqVRn1L4yXK4LmoaOMWZMrH76GViKNE3UjfCilKVmhghb1DcoQ30NcAU9uGcHlIGKTMPw3eKF6yLb1NR7BsHW3fHN8SMiMuFpf10OdOwW0eAZUxez2fGt9iao=]
  • Exploration of piperazine-azole hybrids as antifungal agents against drug-resistant Candida albicans - PubMed. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECP99EcNsdDsjalASC3OQZjk1qjt0RawPzCjSugHn60ix0JRx3STkpV9D2ZGxsLBPlUAhWPUcGhirYD18Tng4OlUTqKpPBwF4P8QFSNoJGbTh6c1y8cNCH0GY3lEXBV8Xu72e-]

Sources

Application

Application Note: Preclinical Development and Pharmacological Evaluation of N-Substituted 3-Methyl-4-(3-hydroxyphenyl)piperazines

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Application Area: Opioid Receptor Pharmacology, Central Nervous System (CNS) Therapeutics Scientific Rationale & Mechanism of Actio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Application Area: Opioid Receptor Pharmacology, Central Nervous System (CNS) Therapeutics

Scientific Rationale & Mechanism of Action

The kappa opioid receptor (KOR) is a G-protein-coupled receptor (GPCR) that plays a critical role in the pathophysiology of stress, depression, and substance use disorders ()[1]. Prototypical KOR antagonists, such as JDTic, utilize a trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core. While highly potent, these piperidine derivatives exhibit an ultra-long duration of action in vivo (lasting weeks), which can complicate clinical dosing regimens ()[2].

To optimize pharmacokinetic properties and explore novel chemical space, researchers have developed piperazine analogues, specifically N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines ()[3].

Causality in Structural Design: Replacing the piperidine ring with a piperazine core fundamentally alters the molecule's basicity (pKa) and hydrogen-bonding capacity, directly influencing blood-brain barrier (BBB) penetration and receptor residence time. The 3-methyl group on the piperazine ring introduces essential stereochemical constraints; the (S)-enantiomer optimally aligns the 3-hydroxyphenyl "message" pharmacophore within the KOR binding pocket, mimicking the endogenous tyrosine residue of opioid peptides ()[3].

KOR_Pathway Dyn Dynorphin (Endogenous Agonist) KOR Kappa Opioid Receptor (KOR) Dyn->KOR Binding & Activation Antag Piperazine Analogue (Antagonist) Antag->KOR Competitive Inhibition Gprot Gi/o Protein Complex KOR->Gprot Conformational Change Effector1 Inhibition of Adenylyl Cyclase (cAMP ↓) Gprot->Effector1 Effector2 Modulation of Ion Channels (K+ ↑, Ca2+ ↓) Gprot->Effector2

Fig 1. Competitive antagonism of the KOR signaling pathway by piperazine analogues.

Chemical Synthesis & Structural Optimization

Causality in Synthesis Strategy: The synthesis utilizes a convergent approach. A Buchwald-Hartwig amination is selected over standard Nucleophilic Aromatic Substitution (SNAr) because the unactivated 3-bromophenol derivative requires transition-metal catalysis to efficiently form the C-N bond without racemizing the chiral methyl group on the piperazine ring.

Protocol 1: Synthesis of the Piperazine Core and N-Alkylation

Self-Validating System: Intermediate purity must be confirmed via LC-MS (>95%) before proceeding to reductive amination to prevent the formation of complex, inseparable mixtures.

  • N-Protection: Dissolve (S)-2-methylpiperazine in anhydrous dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O) dropwise at 0°C to selectively protect the less sterically hindered N1 position, yielding (S)-1-Boc-3-methylpiperazine.

  • Buchwald-Hartwig Cross-Coupling: In a flame-dried Schlenk flask under argon, combine (S)-1-Boc-3-methylpiperazine (1.0 eq), 1-benzyloxy-3-bromobenzene (1.2 eq), Pd₂(dba)₃ (0.05 eq), BINAP (0.1 eq), and sodium tert-butoxide (1.5 eq) in anhydrous toluene. Heat at 90°C for 12 hours.

  • Deprotection (Boc Removal): Treat the purified intermediate with 20% trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature to expose the N1 secondary amine.

  • Reductive Amination: React the deprotected core with the target N-substituent precursor (e.g., a 4-phenoxybenzamide aldehyde derivative) using sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane. Note: Reductive amination is strictly preferred over direct alkylation with alkyl halides to prevent quaternary ammonium salt formation (over-alkylation).

  • Final Deprotection: Remove the benzyl protecting group via catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere (1 atm) in methanol for 4 hours to yield the final N-substituted (S)-3-methyl-4-(3-hydroxyphenyl)piperazine.

In Vitro Pharmacological Assays

Causality in Assay Selection: Radioligand binding establishes the thermodynamic affinity ( Ke​ ) and selectivity of the compound for KOR over Mu (MOR) and Delta (DOR) receptors. However, receptor affinity does not equate to functional efficacy. The [³⁵S]GTPγS assay is mandatory to confirm that the compound acts as a pure functional antagonist (preventing G-protein activation) rather than a partial agonist.

Protocol 2: Radioligand Binding Assay (Affinity & Selectivity)
  • Membrane Preparation: Harvest CHO cells stably expressing human KOR, MOR, or DOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 43,000 × g for 20 minutes at 4°C.

  • Incubation Setup: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [³H]diprenorphine (radioligand), and varying concentrations of the test piperazine ( 10−11 to 10−5 M) in a final volume of 200 µL.

  • Self-Validation (Controls): Define non-specific binding (NSB) in parallel wells using 10 µM naloxone. Total binding must be at least 5x higher than NSB for assay validity.

  • Filtration & Detection: Incubate for 1 hour at room temperature. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI). Add scintillation cocktail and quantify bound radioactivity. Calculate Ke​ using the Cheng-Prusoff equation.

Protocol 3: [³⁵S]GTPγS Functional Assay (Antagonism)
  • Reaction Setup: Incubate KOR-expressing membranes (20 µ g/well ) in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM DTT, pH 7.4) containing 30 µM GDP and 0.1 nM [³⁵S]GTPγS.

  • Antagonist Challenge: Add the test compound at fixed concentrations and stimulate the receptor with an EC80​ concentration of the selective KOR agonist U50,488.

  • Measurement: After 60 minutes at 30°C, filter and count as described above. A parallel rightward shift in the U50,488 dose-response curve without a decrease in the maximal response ( Emax​ ) confirms competitive antagonism.

Quantitative Structure-Activity Relationship (QSAR) Data

The introduction of specific N-substituents drastically alters the affinity and selectivity profile of the piperazine core. Below is a summary of the pharmacological data for key analogues compared to the piperidine reference standard, JDTic ()[3][4].

CompoundCore StructureN-SubstituentKOR Ke​ (nM)MOR Ke​ (nM)DOR Ke​ (nM)KOR/MOR Selectivity
JDTic (Ref)Piperidine(Standard JDTic tail)0.021.1511.557.5
Compound 10a PiperazineN-phenylpropyl3.37>1000>1000>296
Compound 11e Piperazine3-methylphenoxy analogue0.1713.113177

Data Interpretation: While Compound 10a demonstrated high selectivity, its potency was significantly reduced compared to JDTic. Structural optimization leading to Compound 11e (incorporating a 3-methylphenoxy group) restored sub-nanomolar KOR affinity ( Ke​ = 0.17 nM) while maintaining excellent selectivity over MOR (77-fold) and DOR (771-fold)[4].

Preclinical Development Workflow

Workflow Synth 1. Chemical Synthesis (N-alkylation/acylation) Purify 2. Purification & QC (HPLC, NMR, MS) Synth->Purify Binding 3. Radioligand Binding (Affinity & Selectivity) Purify->Binding Functional 4. [35S]GTPγS Assay (Functional Antagonism) Binding->Functional Data 5. SAR Analysis (Lead Optimization) Functional->Data

Fig 2. Preclinical development workflow for N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines.

References

  • Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist. European Journal of Pharmacology (2004). URL: [Link]

  • Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats. ACS Chemical Neuroscience (2016). URL:[Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry (2013). URL:[Link]

  • Selective κ Opioid Antagonists nor-BNI, GNTI and JDTic Have Low Affinities for Non-Opioid Receptors and Transporters. PLOS ONE (2013). URL:[Link]

Sources

Method

Application Notes &amp; Protocols for Evaluating the Anti-Proliferative Effects of Arylpiperazines

Introduction: The Therapeutic Promise of Arylpiperazines in Oncology Arylpiperazines represent a versatile class of chemical scaffolds that have garnered significant attention in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of Arylpiperazines in Oncology

Arylpiperazines represent a versatile class of chemical scaffolds that have garnered significant attention in medicinal chemistry and drug development.[1][2] Originally recognized for their applications in treating neurodegenerative diseases, their modular structure allows for extensive chemical modification, leading to a diverse range of biological activities.[1][3] Recently, this structural flexibility has been leveraged in the search for novel anticancer agents.[4][5] Numerous studies have highlighted the potential of arylpiperazine derivatives to exhibit potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines, including those from prostate, breast, and bladder cancers.[1][2][6][7][8]

These compounds can interact with a multitude of molecular targets implicated in cancer pathogenesis, such as α1-adrenergic receptors (α1-ARs), serotonin receptors, and the androgen receptor (AR).[1][2][7] The ability of certain arylpiperazines to induce cell cycle arrest, inhibit anti-apoptotic proteins like Bcl-2, and trigger programmed cell death underscores their potential as valuable candidates for further preclinical and clinical investigation.[1][9]

This guide provides a comprehensive experimental framework for researchers to systematically evaluate the anti-proliferative effects of novel arylpiperazine compounds. It moves beyond simple cytotoxicity screening to delineate the underlying mechanisms of action, including impacts on cell cycle progression and the induction of apoptosis. The protocols herein are designed to be robust and self-validating, providing the rigorous data necessary for advancing promising compounds through the drug development pipeline.

The Strategic Workflow: A Multi-Faceted Approach to Profiling

A thorough assessment of an anti-proliferative compound requires a multi-pronged experimental strategy. We propose a tiered approach that begins with broad screening for cytotoxic activity and progressively drills down into specific mechanistic pathways. This ensures that resources are focused on the most promising candidates and that a comprehensive biological profile is developed for each.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Synthesis A Arylpiperazine Compound Library C Cell Viability / Metabolic Assay (XTT) A->C B Cancer Cell Line Panel B->C D Determine IC50 Values C->D Quantify Metabolic Activity E Cell Cycle Analysis (PI Staining & Flow Cytometry) D->E Select Lead Compounds I Comprehensive Anti-Proliferative Profile D->I E->I F DNA Synthesis Assay (BrdU Incorporation) F->I G Apoptosis Detection (Annexin V/PI & Flow Cytometry) G->I H Apoptosis Protein Analysis (Western Blot for Bax/Bcl-2) H->I

Caption: A strategic workflow for assessing arylpiperazine anti-proliferative effects.

Phase 1: Primary Screening with XTT Cell Viability Assay

Principle & Rationale

The initial step is to determine the dose-dependent cytotoxic effect of the arylpiperazine compounds on cancer cells. Metabolic assays are excellent for this purpose as they measure the reduction of a tetrazolium salt by metabolically active cells.[10] While the MTT assay is a classic method, it requires a final solubilization step for its insoluble formazan product.[11][12] We recommend the XTT assay, which produces a water-soluble formazan, thereby simplifying the protocol, reducing handling steps, and improving reproducibility—a significant advantage for high-throughput screening.[12][13] In this assay, the amount of colored formazan product is directly proportional to the number of viable, metabolically active cells.[11]

Detailed Protocol: XTT Assay
  • Cell Plating: Seed cancer cells in a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the arylpiperazine compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include "vehicle-only" (e.g., DMSO) controls and "medium-only" (no cells) blank controls.

  • Incubation: Incubate the plate for a desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • XTT Reagent Preparation: Shortly before the incubation period ends, prepare the XTT labeling mixture according to the manufacturer's instructions (typically involves mixing the XTT reagent with an electron-coupling reagent).

  • Assay Reaction: Add 50 µL of the prepared XTT mixture to each well.

  • Final Incubation: Incubate the plate for 2-6 hours at 37°C, 5% CO2. Monitor the color change in the vehicle control wells (should turn orange).

  • Data Acquisition: Measure the absorbance of the wells at 450-490 nm using a microplate reader. A reference wavelength of 650 nm is typically used to subtract background noise.[11]

Data Presentation & Interpretation

The primary output is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Compound IDTarget Cell LineIncubation Time (h)IC50 (µM)
Arylpiperazine-01PC-3 (Prostate)724.5
Arylpiperazine-02LNCaP (Prostate)7212.8
Arylpiperazine-03DU145 (Prostate)728.2
Doxorubicin (Control)PC-3 (Prostate)720.8

Phase 2: Uncovering Mechanisms of Action

Compounds that demonstrate potent cytotoxicity (low IC50 values) in Phase 1 should be advanced to mechanistic studies. The goal is to determine how these compounds inhibit cell proliferation. Key questions are: Do they stop the cell from dividing (cytostatic)? Or do they kill the cell (cytotoxic)?

Cell Cycle Analysis via Propidium Iodide Staining

Principle & Rationale: The cell cycle is a tightly regulated process that ensures faithful replication of DNA and cell division. Many anti-cancer drugs exert their effects by causing arrest at specific phases of the cell cycle (G1, S, or G2/M). Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically. By staining fixed and permeabilized cells with PI, the amount of DNA per cell can be quantified using flow cytometry.[14] Cells in the G1 phase have a 2n DNA content, while cells in the G2 or M phase have a 4n DNA content. Cells in the S phase, actively synthesizing DNA, have a DNA content between 2n and 4n. An accumulation of cells in a particular phase following treatment suggests compound-induced cell cycle arrest. Because PI also binds to RNA, treatment with RNase is essential for accurate DNA content analysis.[15]

G G1 G1 S S (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 S->G2 M M (Mitosis) G2->M G2/M Checkpoint M->G1

Caption: The four main phases of the eukaryotic cell cycle.

Detailed Protocol: PI Staining for Cell Cycle

  • Cell Culture & Treatment: Plate cells in 6-well plates and treat with the arylpiperazine compound at its IC50 and 2x IC50 concentration for 24 or 48 hours. Include an untreated and a vehicle control.

  • Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 400 µL of ice-cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[14]

  • Storage: Incubate cells on ice for at least 30 minutes. Samples can be stored at 4°C for several weeks.[14]

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes. Discard the supernatant and wash the pellet twice with PBS.[14]

  • Staining: Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.[15]

  • Incubation: Incubate at room temperature for 15-30 minutes in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use a linear scale for the PI signal.

DNA Synthesis Assay via BrdU Incorporation

Principle & Rationale: To confirm that a change in the S-phase population is due to altered DNA synthesis, a BrdU (5-bromo-2'-deoxyuridine) assay can be performed. BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase.[16][17] This incorporated BrdU can be detected by specific antibodies, allowing for the direct quantification of cells that were actively replicating their DNA during the BrdU pulse.[17][18] This assay is often used in conjunction with PI staining to provide a more detailed picture of cell cycle kinetics.[17]

Detailed Protocol: BrdU Staining

  • Cell Treatment: Treat cells with the arylpiperazine compound as described for the cell cycle analysis.

  • BrdU Labeling: 1-2 hours before the end of the treatment period, add BrdU labeling solution to the culture medium to a final concentration of 10-30 µM.[17][19]

  • Cell Harvest: Harvest and wash the cells with PBS.

  • Fixation: Fix the cells in 70% ethanol as described in the PI protocol.

  • Denaturation: To expose the incorporated BrdU, the DNA must be denatured. Resuspend the fixed cells in 2 M HCl and incubate for 20-30 minutes at room temperature.[19]

  • Neutralization: Add a neutralizing buffer (e.g., 0.1 M sodium borate, pH 8.5) to stop the denaturation. Centrifuge and wash the cells.

  • Antibody Staining: Incubate the cells with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody, according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the samples by flow cytometry. This can be combined with a PI counterstain to correlate DNA synthesis with the cell cycle phase.

Apoptosis Detection via Annexin V & PI Staining

Principle & Rationale: A potent anti-proliferative compound may induce programmed cell death, or apoptosis. One of the earliest hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[3][20] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome like FITC.[21] By staining cells with FITC-Annexin V, early apoptotic cells can be identified. Propidium Iodide (PI) is used as a counterstain to identify late apoptotic or necrotic cells, as it can only enter cells that have lost membrane integrity.[3][22] This dual-staining method allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[22]

Detailed Protocol: Annexin V/PI Staining

  • Cell Culture & Treatment: Treat cells in 6-well plates with the compound at its IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24, 48 hours). A positive control (e.g., staurosporine or camptothecin) should be included to validate the assay.[20][21]

  • Cell Harvest: Collect both floating and adherent cells. Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1x10^6 cells/mL.[21]

  • Staining: Transfer 100 µL of the cell suspension (1x10^5 cells) to a new tube. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.[21]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[21]

Apoptosis Protein Analysis via Western Blot

Principle & Rationale: To corroborate the flow cytometry data and gain deeper insight into the apoptotic pathway, Western blotting can be used to measure the expression levels of key regulatory proteins. The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[23] The ratio between pro-apoptotic members (like Bax) and anti-apoptotic members (like Bcl-2) is a critical determinant of cell fate.[24][25] An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis, indicating a shift that favors mitochondrial outer membrane permeabilization, leading to caspase activation and cell death.[23][26]

Detailed Protocol: Western Blot for Bax and Bcl-2

  • Protein Extraction: Treat cells as described previously. Lyse the cells in ice-cold RIPA buffer containing protease inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[27]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.[23]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection: After final washes, incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[23]

  • Densitometry: Quantify the band intensities using image analysis software. Normalize the Bax and Bcl-2 signals to the loading control and calculate the Bax/Bcl-2 ratio.

Concluding Remarks

The experimental design detailed in this guide provides a robust and logical pathway for the comprehensive evaluation of arylpiperazine compounds as potential anti-proliferative agents. By integrating primary screening of cell viability with in-depth mechanistic studies of the cell cycle and apoptosis, researchers can build a compelling data package. This multi-assay approach not only identifies potent compounds but also elucidates their mechanisms of action, a critical step for the rational design and development of next-generation cancer therapeutics.

References

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • Ciotta, A., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Preprints.org. Retrieved from [Link]

  • Ciotta, A., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Ciotta, A., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 29(20), 4684. MDPI. Retrieved from [Link]

  • The Francis Crick Institute. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7). Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Creative Bioarray. (n.d.). BrdU Cell Proliferation Assay. Retrieved from [Link]

  • Bio-Rad. (n.d.). BrdU Staining of Cells for Cell Cycle Analysis & Apoptosis Protocol. Retrieved from [Link]

  • Chen, H., et al. (2018). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules, 23(10), 2503. PMC. Retrieved from [Link]

  • Ciotta, A., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 29(20), 4684. PubMed. Retrieved from [Link]

  • Canvax Biotech. (2025). XTT Assays vs MTT. Retrieved from [Link]

  • Wang, Y., et al. (2025). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Frontiers in Chemistry. Retrieved from [Link]

  • Festa, M., et al. (2016). Synthesis of Arylpiperazine Derivatives as Protease Activated Receptor 1 Antagonists and Their Evaluation as Antiproliferative Agents. Anti-Cancer Agents in Medicinal Chemistry, 16(12), 1631-1640. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2025). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Frontiers in Chemistry. Retrieved from [Link]

  • Ciotta, A., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Preprints.org. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Wang, Y., et al. (2014). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Molecules, 19(8), 11984-12002. MDPI. Retrieved from [Link]

  • Banik, N. L., et al. (2014). Western blotting for determination of Bax:Bcl-2 ratio and mitochondrial release of pro-apoptotic molecules into the cytosol in SK-N-BE2 and SH-SY5Y cells. ResearchGate. Retrieved from [Link]

  • Das, A., et al. (2010). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. ResearchGate. Retrieved from [Link]

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Application

Application Notes and Protocols for the Medicinal Chemistry Lead Generation of 2,3-Dimethyl-4-(piperazin-1-yl)phenol

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 2,3-Dimethyl-4-(piperazin-1-yl)phenol as a lead compound in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 2,3-Dimethyl-4-(piperazin-1-yl)phenol as a lead compound in medicinal chemistry. While direct studies on this specific molecule are not extensively available in current literature, its structural motifs—a substituted phenol and a piperazine ring—are well-established pharmacophores. The piperazine moiety is a "privileged scaffold" in modern drug discovery, known to enhance pharmacokinetic properties such as aqueous solubility and oral bioavailability.[1][2] Phenolic compounds are recognized for a wide range of biological activities, including potent antioxidant effects.[3] This guide will, therefore, extrapolate from the known chemical and biological profiles of these constituent parts to propose potential therapeutic applications, detailed synthetic protocols, and robust in vitro assays for lead generation and optimization.

Introduction: Rationale for Investigation

The pursuit of novel chemical entities with therapeutic potential is the cornerstone of medicinal chemistry. The molecule 2,3-Dimethyl-4-(piperazin-1-yl)phenol presents an intriguing starting point for a lead discovery program due to the convergence of two key structural features:

  • The Piperazine Scaffold: A six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, the piperazine ring is a ubiquitous feature in a vast number of FDA-approved drugs.[1][4] Its presence can confer several advantageous properties to a molecule, including:

    • Improved Physicochemical Properties: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which often leads to enhanced aqueous solubility and improved formulation characteristics.[1][2]

    • Versatile Synthetic Handle: The nitrogen atoms provide readily accessible points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[5]

    • Blood-Brain Barrier Penetration: The piperazine scaffold is a common component of centrally active agents, suggesting its potential to facilitate brain penetration.[6]

    • Target Engagement: The nitrogen atoms can act as hydrogen bond acceptors, and the N-H groups as donors, facilitating interactions with biological targets.[1][7]

  • The Phenolic Moiety: Phenolic compounds are a diverse class of molecules characterized by a hydroxyl group attached to an aromatic ring. They are known to exhibit a wide array of biological activities, most notably:

    • Antioxidant Activity: Phenols can effectively scavenge free radicals by donating a hydrogen atom or an electron, thereby mitigating oxidative stress, which is implicated in numerous diseases.[3][8]

    • Enzyme Inhibition: The phenolic hydroxyl group can participate in key interactions within the active sites of various enzymes.

    • Receptor Modulation: Phenolic structures are found in many endogenous and synthetic ligands for a variety of receptors.

The combination of these two moieties in 2,3-Dimethyl-4-(piperazin-1-yl)phenol suggests a molecule with the potential for favorable drug-like properties and a range of possible biological activities. The 2,3-dimethyl substitution on the phenol ring may also influence its electronic properties and metabolic stability, making it a unique starting point for derivatization.

Potential Therapeutic Applications and Biological Targets

Based on the structural components of 2,3-Dimethyl-4-(piperazin-1-yl)phenol, several potential therapeutic avenues can be hypothesized. The initial lead generation efforts should focus on screening for activities in the following areas:

  • Neuropharmacology: The prevalence of the arylpiperazine motif in CNS-active drugs suggests that this compound could modulate neurotransmitter systems.[6][9] Potential targets include:

    • Serotonin (5-HT) Receptors: Arylpiperazines are classic ligands for various 5-HT receptor subtypes.[9]

    • Dopamine (D2) Receptors: Many antipsychotic and neurological drugs feature a piperazine ring that interacts with dopamine receptors.[1]

  • Oncology: The piperazine scaffold is a key component of many kinase inhibitors.[1][10] The molecule could be investigated for its potential to inhibit protein kinases involved in cancer cell proliferation and survival.

  • Antioxidant and Anti-inflammatory Activity: The phenolic component strongly suggests the potential for antioxidant activity.[3][11] Chronic inflammation is linked to oxidative stress, and compounds with dual antioxidant and anti-inflammatory properties are of significant interest.

The following diagram illustrates the proposed workflow for the initial investigation of this compound.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening: Biological Activity Profiling cluster_2 Lead Generation & Optimization synthesis Synthesis of 2,3-Dimethyl-4- (piperazin-1-yl)phenol purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization antioxidant Antioxidant Assays (DPPH, ABTS) characterization->antioxidant Test Compound cns CNS Receptor Binding Assays (5-HT, Dopamine Receptors) characterization->cns kinase Kinase Inhibition Assays characterization->kinase cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity hit_id Hit Identification antioxidant->hit_id cns->hit_id kinase->hit_id cytotoxicity->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt

Caption: Proposed workflow for the investigation of 2,3-Dimethyl-4-(piperazin-1-yl)phenol.

Synthetic Protocols

The synthesis of 2,3-Dimethyl-4-(piperazin-1-yl)phenol can be approached through several established methods for N-arylation of piperazine. Two plausible routes are detailed below.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a versatile and widely used method for the formation of C-N bonds.[1]

G cluster_0 Buchwald-Hartwig Conditions r1 2,3-Dimethyl-4-bromophenol p1 + r1->p1 r2 Piperazine p1->r2 p2 r2->p2 catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene) product 2,3-Dimethyl-4-(piperazin-1-yl)phenol p2->product

Caption: Synthetic scheme via Buchwald-Hartwig amination.

Protocol:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2,3-Dimethyl-4-bromophenol (1.0 equiv.), piperazine (1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand like Xantphos (4 mol%), and a base such as cesium carbonate (Cs₂CO₃) (2.0 equiv.).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Degassing: Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2,3-Dimethyl-4-(piperazin-1-yl)phenol.

Mannich Reaction

The Mannich reaction is a three-component condensation that can be used to introduce an aminomethyl group onto a phenol.[12][13] A subsequent intramolecular cyclization or further modification would be required to form the piperazine ring, making this a multi-step but viable alternative. A more direct approach would be a variation of the Mannich reaction using pre-formed piperazine.

Protocol (Hypothetical One-Pot Variation):

  • Reactant Mixture: In a round-bottom flask, dissolve 2,3-dimethylphenol (1.0 equiv.) in ethanol.

  • Reagent Addition: Add piperazine (1.1 equiv.) and paraformaldehyde (2.2 equiv.).

  • Reaction: Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

  • Work-up and Purification: After cooling, the product may precipitate. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Protocols for In Vitro Biological Evaluation

The following protocols are recommended for the initial screening of 2,3-Dimethyl-4-(piperazin-1-yl)phenol to identify potential lead activities.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a rapid and straightforward method to evaluate the free radical scavenging ability of a compound.[3][11]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compound (2,3-Dimethyl-4-(piperazin-1-yl)phenol)

  • Standard antioxidant (e.g., Trolox or Ascorbic Acid)

  • 96-well microplate

  • Microplate reader (absorbance at 517 nm)

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, amber bottle at 4°C.

  • Sample and Standard Preparation: Prepare stock solutions of the test compound and the standard antioxidant in methanol. Create a series of dilutions to obtain a range of concentrations.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the prepared DPPH solution to each well.

    • Add 100 µL of the different concentrations of the standard or test compound solutions to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of control – Absorbance of sample) / Absorbance of control ] x 100

CNS Activity: Serotonin and Dopamine Receptor Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.[14]

Materials:

  • Receptor Source: Cell membranes from cell lines (e.g., HEK293) expressing the human recombinant serotonin or dopamine receptor of interest.

  • Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT₁A).

  • Test Compound: 2,3-Dimethyl-4-(piperazin-1-yl)phenol at various concentrations.

  • Assay Buffer: Specific to the receptor being assayed.

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and a range of concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature for a set time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀ value). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Anticancer Potential: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.[6]

Materials:

  • Cancer cell line(s) of interest

  • Cell culture medium and supplements

  • Test compound (2,3-Dimethyl-4-(piperazin-1-yl)phenol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the concentration of the compound that causes 50% inhibition of cell growth (IC₅₀).

Data Presentation and Interpretation

All quantitative data from the in vitro assays should be tabulated for clear comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Profile of 2,3-Dimethyl-4-(piperazin-1-yl)phenol

Assay TypeTarget/Cell LineEndpointResult
AntioxidantDPPH RadicalIC₅₀e.g., 15.2 µM
CNS Receptor Binding5-HT₁A ReceptorKᵢe.g., 89.5 nM
CNS Receptor BindingDopamine D₂ ReceptorKᵢe.g., >10 µM
CytotoxicityMCF-7 (Breast Cancer)IC₅₀e.g., 5.8 µM
CytotoxicityA549 (Lung Cancer)IC₅₀e.g., 12.3 µM

Note: The data in this table is purely illustrative and serves as a template for presenting experimental results.

Conclusion and Future Directions

2,3-Dimethyl-4-(piperazin-1-yl)phenol represents a promising, yet unexplored, chemical scaffold for medicinal chemistry lead generation. Its constituent phenolic and piperazine moieties suggest a high potential for biological activity, particularly in the areas of neuropharmacology, oncology, and as an antioxidant. The protocols outlined in this document provide a robust framework for the synthesis and initial biological evaluation of this compound. Positive results in these primary screens will warrant further investigation, including more extensive SAR studies, in vivo efficacy testing in relevant disease models, and ADME/Tox profiling to fully elucidate its therapeutic potential.

References

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  • Gautam, V. K., et al. (2013). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

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  • Mokry, P., et al. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. PMC. [Link]

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  • ResearchGate. (2021). Synthesis and pharmacology evaluation of novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors. [Link]

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Method

Application Notes and Protocols for the Creation of a 3-(4-Substituted Piperazin-1-yl)phenol Chemical Library

Introduction: The Strategic Value of 3-(4-Substituted Piperazin-1-yl)phenols in Drug Discovery The 3-(piperazin-1-yl)phenol scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure"...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 3-(4-Substituted Piperazin-1-yl)phenols in Drug Discovery

The 3-(piperazin-1-yl)phenol scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds. The inherent structural features of this moiety—a phenolic hydroxyl group capable of hydrogen bonding, a strategically positioned aromatic ring, and a versatile piperazine ring—confer upon it the ability to interact with a diverse range of biological targets. The true power of this scaffold, however, lies in the synthetic tractability of the piperazine N-4 position, which allows for the systematic introduction of a vast array of substituents. This chemical diversity is pivotal in modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules, making the creation of a focused chemical library of 3-(4-substituted piperazin-1-yl)phenols a high-value endeavor for any drug discovery program.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient construction of a chemical library based on this important scaffold. We will delve into the underlying principles of the synthetic strategy, provide detailed, field-proven protocols for synthesis, purification, and characterization, and offer insights into potential challenges and their solutions. The methodologies described herein are designed to be robust and reproducible, forming a self-validating system for the generation of a high-quality chemical library.

The Synthetic Strategy: A Modular Approach to Chemical Diversity

The creation of a diverse library of 3-(4-substituted piperazin-1-yl)phenols is best approached through a modular synthetic strategy. This involves the coupling of a common building block, 3-bromophenol, with a diverse panel of commercially available 4-substituted piperazines. This approach allows for the rapid generation of a multitude of analogs from a single, readily accessible starting material.

The cornerstone of this synthetic strategy is the Buchwald-Hartwig amination , a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is renowned for its broad substrate scope, high functional group tolerance, and generally high yields, making it an ideal choice for library synthesis.[3][4] The general transformation is depicted below:

Experimental Protocols

Part 1: Synthesis of the 3-(4-Substituted Piperazin-1-yl)phenol Library via Buchwald-Hartwig Amination

This protocol details the synthesis of a representative member of the library, 3-(4-benzylpiperazin-1-yl)phenol, and can be readily adapted for other 4-substituted piperazines.

Materials:

  • 3-Bromophenol

  • 1-Benzylpiperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 3-bromophenol (1.0 mmol, 1.0 equiv.), 1-benzylpiperazine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Catalyst Addition: To this mixture, add palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The product should be more polar than the starting 3-bromophenol.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Causality of Experimental Choices:

  • Excess Piperazine: A slight excess of the piperazine is used to ensure complete consumption of the limiting reagent, 3-bromophenol.

  • Strong Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base that is crucial for the deprotonation of the piperazine nitrogen, a key step in the catalytic cycle.

  • Palladium Catalyst and Ligand: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the coupling of aryl bromides with amines, even with challenging substrates.[2]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is therefore essential to prevent catalyst deactivation.

Part 2: Purification by Column Chromatography

The crude product from the synthesis will likely contain residual starting materials, catalyst, and by-products. Purification by column chromatography is a standard and effective method to isolate the desired 3-(4-substituted piperazin-1-yl)phenol.[5][6][7]

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column

  • Fraction collection tubes

Protocol:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and air-free packing. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. To this solution, add a small amount of silica gel and concentrate the mixture to a dry powder. Carefully add this dry-loaded sample to the top of the prepared column.

  • Elution: Begin eluting the column with a non-polar solvent system, such as 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate. A typical gradient might be from 100% hexane to 50:50 hexane/ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified 3-(4-substituted piperazin-1-yl)phenol.

Rationale for Purification Strategy:

  • Dry Loading: Adsorbing the crude product onto silica gel before loading it onto the column often results in better separation and sharper bands compared to loading the sample as a concentrated solution.

  • Gradient Elution: A gradient elution is generally more efficient for separating mixtures with components of varying polarities. The non-polar impurities will elute first in the low-polarity mobile phase, followed by the desired product as the polarity of the eluent increases.

Part 3: Analytical Characterization

The identity and purity of the synthesized compounds must be confirmed by a suite of analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[8][9][10][11][12]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum will provide information about the number of different types of protons and their connectivity. For a typical 3-(4-substituted piperazin-1-yl)phenol, expect to see:

    • Aromatic Protons: A complex multiplet pattern in the range of δ 6.0-7.5 ppm corresponding to the protons on the phenol ring.

    • Piperazine Protons: Two broad multiplets or singlets in the range of δ 2.5-3.5 ppm, corresponding to the four methylene groups of the piperazine ring.

    • Substituent Protons: Signals corresponding to the protons of the 4-substituent on the piperazine ring (e.g., a singlet around δ 3.5 ppm for a benzyl group's CH₂).

    • Phenolic Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

2. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound.

  • Technique: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this class of compounds.

  • Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

3. High-Performance Liquid Chromatography (HPLC):

HPLC is used to assess the purity of the final compound.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an acid like formic acid or trifluoroacetic acid, is a common mobile phase.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Purity Assessment: A pure compound should give a single, sharp peak in the chromatogram. The purity can be calculated from the area of the product peak relative to the total area of all peaks.

Data Presentation: A Representative Chemical Library

The following table illustrates a small, representative library of 3-(4-substituted piperazin-1-yl)phenols that can be synthesized using the described protocols. The diversity of the 4-substituent allows for the exploration of a wide range of chemical space.

Substituent (R) Starting Piperazine Molecular Weight of Product ( g/mol )
Methyl1-Methylpiperazine192.26
Ethyl1-Ethylpiperazine206.29
Benzyl1-Benzylpiperazine268.36
Phenyl1-Phenylpiperazine254.33
4-Fluorophenyl1-(4-Fluorophenyl)piperazine272.32
Acetyl1-Acetylpiperazine220.27

Visualization of Workflows

Synthetic Workflow Diagram:

Synthetic_Workflow A 3-Bromophenol C Pd(OAc)₂ / XPhos NaOtBu, Toluene, 100 °C A->C B 4-Substituted Piperazine B->C D Crude Product C->D Buchwald-Hartwig Amination E Column Chromatography (Hexane/Ethyl Acetate) D->E Purification F Purified Product E->F Isolation

Caption: General synthetic workflow for the preparation of 3-(4-substituted piperazin-1-yl)phenols.

Library Creation and Analysis Workflow:

Library_Workflow cluster_synthesis Synthesis Module cluster_analysis Analysis Module A Select Diverse 4-Substituted Piperazines B Parallel Synthesis (Buchwald-Hartwig) A->B C Purification (Column Chromatography) B->C D Structural Confirmation (NMR, MS) C->D Characterization E Purity Assessment (HPLC) D->E F Library Database E->F

Caption: Overall workflow for the creation and analysis of the chemical library.

Troubleshooting and Expert Insights

Problem Possible Cause Suggested Solution
Low or no product formation Inactive catalystEnsure the use of fresh Pd(OAc)₂ and ligand. Maintain a strict inert atmosphere throughout the reaction.
Insufficiently strong baseUse a fresh bottle of sodium tert-butoxide. Ensure it is a fine powder for optimal reactivity.
Poor quality solventUse anhydrous toluene to prevent quenching of the base and catalyst deactivation.
Difficult purification Co-elution of product and starting materialOptimize the solvent system for column chromatography by testing different ratios of hexane and ethyl acetate on a TLC plate to achieve better separation.
Product streaking on the columnAdd a small amount (0.5-1%) of triethylamine to the eluent to neutralize acidic sites on the silica gel, which can interact with the basic piperazine nitrogen.
Broad or complex NMR signals Presence of rotamersThe piperazine ring can undergo conformational changes, leading to broadened NMR signals. Gentle heating of the NMR sample can sometimes sharpen the signals.
ImpuritiesIf unexpected signals are present, re-purify the compound.

Conclusion: Enabling Accelerated Drug Discovery

The creation of a well-characterized chemical library of 3-(4-substituted piperazin-1-yl)phenols provides a powerful resource for hit identification and lead optimization in drug discovery. The modular synthetic approach centered around the robust Buchwald-Hartwig amination allows for the rapid generation of a diverse set of analogs. By following the detailed protocols for synthesis, purification, and characterization outlined in this application note, researchers can confidently and efficiently build a high-quality chemical library, thereby accelerating the discovery of novel therapeutics.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-13).
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Thomas, C. J., et al. (2007). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 50(8), 1977-1989.
  • Günther, H. (2013).
  • Edwards, J. C. (n.d.). Principles of NMR. Process NMR Associates. [Link]

  • Nuclear Magnetic Resonance Spectroscopy. (2021, July 31). Chemistry LibreTexts. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Basic Concepts, Principles and Applications of NMR Spectroscopy. (2014). International Journal of Innovative Research in Science, Engineering and Technology, 3(11). [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

  • 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-coupling. (2016). Royal Society of Chemistry. [Link]

  • Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. (2013). ACS Publications. [Link]

  • Column chromatography. (n.d.). Wikipedia. [Link]

  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis. (2024). ACS Publications. [Link]

  • The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis. (2003). PubMed. [Link]

  • Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (2019). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]

  • Complete assignments of H-1 and C-13 NMR data for ten phenylpiperazine derivatives. (2015). Magnetic Resonance in Chemistry. [Link]

  • Synthesis, Photochromic Properties, and Bioactivity of Spiropyrans with Electron Donating/Withdrawing Substituents on Indoline and [2H]- Chromene rings - Supporting Information. (n.d.). [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc. [Link]

  • 29.3 Chromatographic Columns. (n.d.). Open Library Publishing Platform. [Link]

  • Column Chromatography for Organic Separation. (n.d.). Scribd. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). [Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. (2007). National Institutes of Health. [Link]

Sources

Application

Application Notes and Protocols for the Comprehensive Evaluation of Piperazine Compounds as PARP-1 Inhibitors

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of piperazine-containing compounds as potential inhibitors of Poly(ADP-ri...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of piperazine-containing compounds as potential inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). This document outlines a multi-tiered approach, from initial biochemical screening to cellular characterization and preclinical assessment, ensuring a thorough and robust evaluation of inhibitor candidates.

Introduction: The Rationale for Targeting PARP-1 with Piperazine-Based Inhibitors

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the cellular DNA damage response (DDR) network.[1][2] Upon detecting single-strand DNA breaks (SSBs), PARP-1 catalyzes the synthesis of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process termed PARylation.[1][3] This signaling event recruits other DNA repair factors to the site of damage, facilitating the base excision repair (BER) pathway.[4] In cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of unrepaired SSBs, which are converted to lethal double-strand breaks (DSBs) during replication, ultimately resulting in cell death through a mechanism known as synthetic lethality.[4][5]

The piperazine scaffold is a privileged structure in medicinal chemistry and is a key component in several approved drugs, including the PARP-1 inhibitor Olaparib.[6] Its favorable physicochemical properties often contribute to improved bioavailability and target engagement. This guide provides a strategic framework for the rigorous evaluation of novel piperazine-containing molecules as PARP-1 inhibitors.

Tier 1: Biochemical Evaluation of Potency and Selectivity

The initial phase of evaluation focuses on the direct interaction of the piperazine compounds with the PARP-1 enzyme to determine their inhibitory potency and selectivity.

Enzymatic Activity Assays

The fundamental first step is to measure the direct inhibition of PARP-1's catalytic activity. Various assay formats are available, each with distinct advantages.

This robust and cost-effective method quantifies the depletion of PARP-1's substrate, NAD+, as a measure of enzyme activity.[3][7] The remaining NAD+ is converted into a highly fluorescent product, providing a sensitive readout.[7] This assay is particularly well-suited for high-throughput screening (HTS) of large compound libraries.[7]

Protocol: Fluorometric NAD+ Consumption Assay

  • Reagents and Materials:

    • Recombinant human PARP-1 enzyme

    • Activated DNA (e.g., sheared salmon sperm DNA)

    • β-NAD+

    • Piperazine test compounds

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Nicotinamidase

    • Developer reagent

    • Black 96- or 384-well plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the piperazine test compounds in DMSO and then dilute in assay buffer.

    • In a black microplate, add the assay buffer, activated DNA, and the test compound dilutions.

    • Initiate the reaction by adding recombinant PARP-1 enzyme and NAD+.

    • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

    • Stop the PARP-1 reaction and initiate the detection reaction by adding nicotinamidase.

    • Incubate to allow the conversion of remaining NAD+ to nicotinamide.

    • Add the developer reagent to generate a fluorescent signal.

    • Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 450/580 nm).

    • Calculate the percentage of PARP-1 inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

ELISA-based methods offer high sensitivity and are available in colorimetric or chemiluminescent formats.[8][9] These assays typically measure the amount of PAR polymer synthesized by PARP-1 on immobilized histone proteins using a biotinylated NAD+ substrate and a streptavidin-HRP conjugate for detection.[9][10]

Protocol: ELISA-Based PARP-1 Activity Assay

  • Reagents and Materials:

    • Histone-coated 96-well plates

    • Recombinant human PARP-1 enzyme

    • Activated DNA

    • Biotinylated NAD+

    • Piperazine test compounds

    • Assay buffer

    • Streptavidin-HRP conjugate

    • TMB or other HRP substrate

    • Stop solution (e.g., H2SO4)

    • Plate reader

  • Procedure:

    • Add assay buffer, activated DNA, and piperazine test compound dilutions to the histone-coated plate.

    • Add recombinant PARP-1 enzyme to all wells except the blank.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate the plate at room temperature with gentle shaking.

    • Wash the plate multiple times to remove unincorporated reagents.

    • Add streptavidin-HRP conjugate and incubate.

    • Wash the plate again.

    • Add the HRP substrate and incubate until color develops.

    • Stop the reaction with the stop solution.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate IC50 values as described above.

PARP Trapping Assays

A critical mechanism of action for many potent PARP inhibitors is their ability to "trap" PARP-1 on DNA, forming a cytotoxic PARP-DNA complex that is more deleterious than the inhibition of PAR synthesis alone.[11][12] Therefore, it is crucial to evaluate the PARP trapping potential of novel piperazine compounds.

This assay measures the ability of an inhibitor to stabilize the complex between PARP-1 and a DNA oligonucleotide containing a single-strand break.[4]

Protocol: Fluorescence Polarization-Based PARP Trapping Assay

  • Reagents and Materials:

    • Recombinant human PARP-1 enzyme

    • Fluorescently labeled DNA oligonucleotide with a single-strand break

    • Piperazine test compounds

    • Assay buffer

    • Black microplates

    • Fluorescence polarization plate reader

  • Procedure:

    • Add assay buffer, the fluorescently labeled DNA probe, and piperazine test compound dilutions to a black microplate.

    • Add recombinant PARP-1 enzyme.

    • Incubate to allow complex formation.

    • Measure fluorescence polarization. An increase in polarization indicates the formation of a larger molecular complex (i.e., trapped PARP-1 on the DNA).

    • Plot the change in fluorescence polarization against the inhibitor concentration to determine the EC50 for PARP trapping.[13]

Selectivity Profiling

To minimize off-target effects and potential toxicities, it is important to assess the selectivity of the piperazine compounds for PARP-1 over other PARP family members, particularly PARP-2, which shares high structural homology in the catalytic domain.[13] The enzymatic assays described above can be adapted to measure the inhibition of PARP-2 and other PARP isoforms. A high selectivity ratio (IC50 PARP-2 / IC50 PARP-1) is a desirable characteristic for a novel PARP-1 inhibitor.[13]

Tier 2: Cellular Characterization of Inhibitor Activity

Following biochemical validation, the next tier of evaluation assesses the activity of the piperazine compounds in a cellular context.

Target Engagement in Intact Cells

Confirming that the compound reaches and binds to PARP-1 within a living cell is a critical step in drug development.[1]

CETSA is a powerful biophysical method to verify direct target engagement in intact cells.[1][14] The principle is based on ligand-induced thermal stabilization; the binding of an inhibitor to PARP-1 increases its resistance to heat-induced denaturation.[1][15]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Reagents and Materials:

    • Cancer cell line (e.g., MDA-MB-436, HeLa)[1]

    • Cell culture medium and supplements

    • Piperazine test compounds

    • PBS

    • Lysis buffer with protease inhibitors

    • PCR tubes or 96-well plates

    • Thermal cycler

    • Western blotting reagents or AlphaScreen/ELISA for PARP-1 detection

  • Procedure:

    • Culture cells to 80-90% confluency.

    • Treat the cells with various concentrations of the piperazine compound or vehicle control for a defined period (e.g., 1 hour).

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes or a 96-well plate.

    • Heat the samples across a range of temperatures in a thermal cycler to create a melt curve, or at a single optimized temperature for isothermal dose-response experiments.[1]

    • Lyse the cells by freeze-thaw cycles or with lysis buffer.

    • Separate the soluble fraction (containing stabilized PARP-1) from the aggregated, denatured proteins by centrifugation.

    • Quantify the amount of soluble PARP-1 in the supernatant by Western blotting, AlphaScreen, or ELISA.[14]

    • Plot the amount of soluble PARP-1 against the temperature to generate a melt curve or against the inhibitor concentration to determine the EC50 for target engagement.[1]

Cellular PARP Activity (PARylation) Assay

This assay measures the downstream enzymatic activity of PARP-1 in cells by quantifying the levels of PAR.[1] An effective inhibitor will reduce PAR levels, especially after the induction of DNA damage.

Protocol: Western Blotting for PARylation

  • Reagents and Materials:

    • Cancer cell line

    • Piperazine test compounds

    • DNA damaging agent (e.g., H2O2 or methyl methanesulfonate - MMS)

    • Lysis buffer

    • SDS-PAGE and Western blotting reagents

    • Primary antibodies: anti-PAR and a loading control (e.g., anti-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in multi-well plates and grow to 70-80% confluency.

    • Pre-treat cells with various concentrations of the piperazine compound.

    • Induce DNA damage by treating with H2O2 or MMS for a short period.

    • Lyse the cells and determine protein concentration.

    • Perform SDS-PAGE and transfer proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with an anti-PAR antibody to detect PARylated proteins.

    • Probe with a loading control antibody to ensure equal protein loading.

    • Visualize the bands using a chemiluminescent detection system. A decrease in the PAR signal indicates inhibition of PARP activity.

DNA Damage Response and Cell Viability Assays

The ultimate goal of a PARP-1 inhibitor is to selectively kill cancer cells, particularly those with HR deficiencies.

RAD51 is a key protein in the HR repair pathway.[16] The formation of nuclear RAD51 foci is a hallmark of HR activity in response to DSBs.[16][17] In HR-deficient cells, treatment with a PARP inhibitor will not lead to an increase in RAD51 foci, confirming the synthetic lethal mechanism.

Protocol: RAD51 Foci Formation Assay

  • Reagents and Materials:

    • HR-proficient and HR-deficient (e.g., BRCA1/2 mutant) cell lines

    • Piperazine test compounds

    • DNA damaging agent (optional, e.g., ionizing radiation)

    • Fixation and permeabilization buffers

    • Primary antibody: anti-RAD51

    • Fluorescently-labeled secondary antibody

    • DAPI for nuclear counterstaining

    • Fluorescence microscope

  • Procedure:

    • Grow cells on coverslips.

    • Treat with the piperazine compound.

    • Optionally, induce DNA damage.

    • Fix, permeabilize, and block the cells.

    • Incubate with the anti-RAD51 primary antibody, followed by the fluorescent secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Image the cells using a fluorescence microscope and count the number of RAD51 foci per nucleus.

Standard assays such as MTT, XTT, or CellTiter-Glo® can be used to assess the anti-proliferative effects of the piperazine compounds on a panel of cancer cell lines, including both HR-proficient and HR-deficient lines, to confirm selective cytotoxicity.

Tier 3: In Vivo Evaluation

Promising candidates from cellular assays should be advanced to in vivo models to assess their pharmacokinetic (PK), pharmacodynamic (PD), and anti-tumor efficacy.

Pharmacodynamic Assays

PD assays are crucial to confirm that the inhibitor reaches its target in vivo and exerts the desired biological effect.[18]

Peripheral blood mononuclear cells (PBMCs) and tumor biopsies can be collected from treated animals to assess the level of PARylation inhibition using the Western blotting or ELISA methods described previously.[19][20]

In Vivo Efficacy Studies

The anti-tumor activity of the piperazine compounds should be evaluated in xenograft models using HR-deficient cancer cell lines (e.g., MDA-MB-436).[13] Tumor growth inhibition is the primary endpoint.[13]

Protocol: Xenograft Tumor Model

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID)

    • HR-deficient cancer cell line

    • Piperazine test compound formulated for in vivo administration

    • Calipers for tumor measurement

  • Procedure:

    • Implant cancer cells subcutaneously into the flanks of the mice.

    • Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.

    • Administer the piperazine compound or vehicle according to the desired dosing schedule (e.g., oral gavage daily).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., PD markers).

In Vivo Target Engagement Imaging

Advanced techniques such as Positron Emission Tomography (PET) using a radiolabeled PARP inhibitor can be employed to non-invasively visualize and quantify PARP-1 expression and target engagement in vivo.[21][22]

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Example Data Summary for a Piperazine-Based PARP-1 Inhibitor Candidate

AssayEndpointValue
Biochemical Assays
PARP-1 Enzymatic AssayIC50 (nM)1.5
PARP-2 Enzymatic AssayIC50 (nM)350
Selectivity RatioPARP-2 IC50 / PARP-1 IC50233
PARP-1 Trapping AssayEC50 (nM)5.2
Cellular Assays
CETSA (MDA-MB-436)EC50 (nM)25
Cellular PARylation (H2O2-induced)IC50 (nM)15
Cell Viability (MDA-MB-436, BRCA1 mut)GI50 (nM)10
Cell Viability (U2OS, BRCA wt)GI50 (nM)>1000
In Vivo Studies
Xenograft (MDA-MB-436)Tumor Growth Inhibition (%) at 10 mg/kg85

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental workflows and biological pathways.

G cluster_tier1 Tier 1: Biochemical Evaluation cluster_tier2 Tier 2: Cellular Characterization cluster_tier3 Tier 3: In Vivo Evaluation Enzymatic Enzymatic Assays (IC50 Determination) Trapping PARP Trapping Assays (EC50 for Trapping) Enzymatic->Trapping Potent Inhibitors Selectivity Selectivity Profiling (vs. PARP-2, etc.) Trapping->Selectivity Potent Trappers CETSA Target Engagement (CETSA) Selectivity->CETSA Selective Candidates PARylation Cellular Activity (PARylation Assay) CETSA->PARylation Cell-Penetrant Compounds DDR_Viability Phenotypic Assays (RAD51, Viability) PARylation->DDR_Viability Active in Cells PK_PD Pharmacokinetics & Pharmacodynamics DDR_Viability->PK_PD Promising Leads Efficacy In Vivo Efficacy (Xenograft Models) PK_PD->Efficacy Favorable PK/PD Imaging In Vivo Imaging (PET) (Optional) Efficacy->Imaging Clinical_Candidate Clinical_Candidate Efficacy->Clinical_Candidate Clinical Candidate Selection Start Piperazine Compound Library Start->Enzymatic G cluster_pathway PARP-1 Inhibition and Synthetic Lethality cluster_hr_proficient HR-Proficient Cell cluster_hr_deficient HR-Deficient Cell (e.g., BRCA mut) DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_SSB->PARP1 BER Base Excision Repair (BER) PARP1->BER Replication DNA Replication BER->Replication Repaired SSB DSB Double-Strand Break (DSB) Replication->DSB Unrepaired SSB leads to HR_Repair Homologous Recombination (HR) Repair DSB->HR_Repair HR_Deficient Defective HR Repair DSB->HR_Deficient Cell_Survival Cell Survival HR_Repair->Cell_Survival Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death Piperazine_Inhibitor Piperazine-Based PARP-1 Inhibitor Piperazine_Inhibitor->PARP1 Inhibits & Traps

Caption: The mechanism of synthetic lethality induced by PARP-1 inhibitors in HR-deficient cells.

Conclusion

The systematic evaluation of piperazine-based compounds as PARP-1 inhibitors requires a multi-faceted approach. By following the tiered protocols outlined in these application notes, researchers can confidently identify and characterize potent, selective, and cell-active inhibitors with the potential for in vivo efficacy. This rigorous, step-by-step methodology ensures that only the most promising candidates are advanced through the drug discovery pipeline, maximizing the potential for developing novel and effective cancer therapeutics.

References

  • Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • An optimized fluorescence assay for screening novel PARP-1 inhibitors. (n.d.). Nature. Retrieved March 15, 2026, from [Link]

  • Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. (2004). Analytical Biochemistry. Retrieved March 15, 2026, from [Link]

  • Screening Assay for Identification of Poly-ADP Ribose Polymerase 1(PARP1) Inhibitors. (n.d.). Fox Chase Cancer Center. Retrieved March 15, 2026, from [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC. (2025). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit. (n.d.). BPS Bioscience. Retrieved March 15, 2026, from [Link]

  • A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy. (2016). Cancer Research. Retrieved March 15, 2026, from [Link]

  • PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC. (2022). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • High-Throughput PARP in-vivo Pharmacodynamic Assay. (2023). American Laboratory. Retrieved March 15, 2026, from [Link]

  • A CETSA HT assay to screen for intracellular PARP1 target engagement. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. (2018). Genedata. Retrieved March 15, 2026, from [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). (n.d.). BPS Bioscience. Retrieved March 15, 2026, from [Link]

  • Enzolution PARP1 Assay System. (n.d.). BellBrook Labs. Retrieved March 15, 2026, from [Link]

  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (2024). ACS Omega. Retrieved March 15, 2026, from [Link]

  • Setting a Trap for PARP1 and PARP2. (n.d.). BPS Bioscience. Retrieved March 15, 2026, from [Link]

  • Examination of in vitro and in vivo antitumor activity of PARP1 selective inhibitor D0112-005. (2024). Journal of Clinical Oncology. Retrieved March 15, 2026, from [Link]

  • Predictive biomarker testing for homologous recombination deficiency and PARP inhibitor benefit in ovarian cancer. (n.d.). ESMO. Retrieved March 15, 2026, from [Link]

  • PASTA: PARP activity screening and inhibitor testing assay. (2021). STAR Protocols. Retrieved March 15, 2026, from [Link]

  • Discovery of Novel Apigenin–Piperazine Hybrids as Potent and Selective Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors for the Treatment of Cancer. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • In vivo visualization of PARP inhibitor pharmacodynamics. (2021). JCI Insight. Retrieved March 15, 2026, from [Link]

  • Identifying new piperazine-based PARP1 inhibitors using text mining and integrated molecular modeling approaches. (2020). Journal of Biomolecular Structure and Dynamics. Retrieved March 15, 2026, from [Link]

  • Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. (2024). European Journal of Medicinal Chemistry. Retrieved March 15, 2026, from [Link]

  • HOMOLOGOUS RECOMBINATION DEFICIENCY (HRD) TESTING IN OVARIAN CANCER: AIMING TO INCREASE THE CLINICAL UTILITY OF PARP INHIBITORS. (n.d.). Australia New Zealand Gynaecological Oncology Group. Retrieved March 15, 2026, from [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (n.d.). Semantic Scholar. Retrieved March 15, 2026, from [Link]

  • Design, Synthesis, and Pharmacodynamic Evaluation of Highly Selective PARP1 Inhibitors with Brain Penetrance. (2025). Journal of Medicinal Chemistry. Retrieved March 15, 2026, from [Link]

  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • PARP Assays. (n.d.). BPS Bioscience. Retrieved March 15, 2026, from [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). MDPI. Retrieved March 15, 2026, from [Link]

  • Biomarkers for Homologous Recombination Deficiency in Cancer - PMC. (2021). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • The Emerging Role of Homologous Recombination Deficiency Testing and the Progress of PARP Inhibitors in Advanced Ovarian Cancer. (n.d.). EMJ. Retrieved March 15, 2026, from [Link]

  • New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. (2014). Molecular Cancer Therapeutics. Retrieved March 15, 2026, from [Link]

  • In vivo visualization of PARP inhibitor pharmacodynamics. (2021). National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • PARP‐1 inhibitors with phenotypic effects in cellular assays. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Effect of PARP1 inhibition in vivo. (A), timeline of the in vivo... (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • (17-10149) PARP1 Enzyme Activity Assay. (n.d.). CiteAb. Retrieved March 15, 2026, from [Link]

  • Abstract CT269: A highly sensitive and specific PARylation assay confirms significant and durable target engagement by AZD5305 in patients. (2023). American Association for Cancer Research. Retrieved March 15, 2026, from [Link]

  • A PET imaging agent for evaluating PARP-1 expression in ovarian cancer. (2018). Journal of Clinical Investigation. Retrieved March 15, 2026, from [Link]

  • Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor Veliparib (ABT-888) in Combination with Irinotecan in Patients with Advanced Solid Tumors. (2016). Clinical Cancer Research. Retrieved March 15, 2026, from [Link]

  • Targeting the DNA damage response: PARP inhibitors and new perspectives in the landscape of cancer treatment. (2021). British Journal of Cancer. Retrieved March 15, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 2,3-Dimethyl-4-(piperazin-1-yl)phenol synthesis

Welcome to the Technical Support Center for advanced synthetic methodologies. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, optimize, and execute the synthesis of 2,3-Dimethyl-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic methodologies. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, optimize, and execute the synthesis of 2,3-Dimethyl-4-(piperazin-1-yl)phenol .

The N-arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics targeting psychiatry, oncology, and infectious diseases[1]. However, synthesizing this specific compound presents unique challenges due to the steric hindrance of the ortho-methyl group and the interfering acidity of the free phenol.

Below is the optimized, self-validating workflow and troubleshooting guide to maximize your synthetic yield.

Synthetic Workflow

Workflow cluster_0 Step 1: Phenol Protection cluster_1 Step 2: Buchwald-Hartwig Amination cluster_2 Step 3: Global Deprotection N1 4-Bromo-2,3-dimethylphenol N2 O-Benzylation (BnBr, K2CO3) N1->N2 N3 1-Benzyloxy-4-bromo-2,3-dimethylbenzene N2->N3 N5 C-N Cross-Coupling (NaOtBu, Toluene, 110°C) N3->N5 N4 N-Boc-Piperazine + Pd2(dba)3 / RuPhos N4->N5 N6 Protected Arylpiperazine Intermediate N5->N6 N7 Hydrogenolysis (H2, Pd/C) -> Cleaves Benzyl N6->N7 N8 Acidic Cleavage (HCl/EtOAc) -> Cleaves Boc N7->N8 N9 2,3-Dimethyl-4-(piperazin-1-yl)phenol N8->N9

Synthetic workflow for 2,3-Dimethyl-4-(piperazin-1-yl)phenol via Buchwald-Hartwig amination.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Direct coupling of 4-bromo-2,3-dimethylphenol with unprotected piperazine yields <15% product. Why is the reaction failing? A1: The failure is driven by two competing side reactions. First, the free phenolic hydroxyl group (-OH) is acidic (pKa ~10) and readily deprotonates under the strongly basic conditions required for the 1[1]. The resulting phenoxide anion coordinates with the Palladium catalyst, severely poisoning it and halting the catalytic cycle. Second, unprotected piperazine can bridge two Pd centers or undergo double arylation. Causality & Solution: You must implement a robust protection strategy. Protect the phenol as a benzyl ether (Bn) and use N-Boc-piperazine. This prevents catalyst poisoning and strictly limits the coupling to a 1:1 stoichiometry[2].

Q2: How do I select the optimal Palladium precatalyst and ligand system for this specific substrate? A2: 4-Bromo-2,3-dimethylbenzene derivatives are sterically encumbered because the bromine atom is ortho to the 3-methyl group. Standard ligands like BINAP or dppf often fail to undergo efficient reductive elimination in such tight spatial environments. Causality & Solution: Utilize a combination of Pd₂(dba)₃ and a bulky, electron-rich biaryl phosphine ligand like RuPhos . RuPhos is specifically tailored for coupling secondary amines to hindered aryl halides; its spatial profile accelerates reductive elimination while preventing the formation of inactive bis(amine)palladium complexes[1].

Q3: My Buchwald-Hartwig reaction stalls at 60% conversion. How can I self-validate the reaction integrity and drive it to completion? A3: Stalling is typically caused by catalyst degradation via oxidation or moisture-induced base quenching. Self-Validating Protocol:

  • Visual Cue: The active Pd(0)-RuPhos complex should maintain a deep red/maroon color in toluene. If the solution turns black (indicating Pd-black precipitation), your catalyst has decomposed due to oxygen ingress. Ensure strict Schlenk techniques are used.

  • Moisture Check: NaOtBu is highly hygroscopic. If it clumps, it has hydrolyzed into NaOH and tBuOH, which are kinetically ineffective for this catalytic cycle. Switch to finely milled, oven-dried Cs₂CO₃ if moisture cannot be strictly excluded.

Q4: What is the cleanest method for global deprotection to yield the final product? A4: Sequential deprotection is more reliable than attempting a one-pot simultaneous cleavage. Self-Validating Protocol: First, remove the benzyl group via hydrogenolysis (H₂, Pd/C). Monitor via LC-MS; the mass will drop by exactly 90 Da. Second, cleave the Boc group using 4M HCl in EtOAc. The final 2,3-Dimethyl-4-(piperazin-1-yl)phenol will cleanly precipitate as a hydrochloride salt, driving the equilibrium forward and allowing isolation via simple filtration without the need for column chromatography.

Section 2: Quantitative Optimization Matrix

The choice of synthetic route and conditions dictates the scalability and cost-effectiveness of N-arylpiperazine synthesis[1]. The table below summarizes the optimization data for the critical C-N cross-coupling step of the protected intermediate.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Failure Mode / Observation
Pd(OAc)₂BINAPCs₂CO₃Toluene1102435%Stalls due to steric hindrance at reductive elimination.
Pd₂(dba)₃XPhosNaOtBuToluene1101278%Good conversion, but trace bis-arylation observed.
Pd₂(dba)₃ RuPhos NaOtBu Toluene 110 8 92% Optimal. Rapid conversion, deep red active species.
Pd₂(dba)₃RuPhosCs₂CO₃1,4-Dioxane1001685%Slower kinetics due to weaker base, but highly reproducible.

(Note: While recent literature highlights 3 for certain aryl chlorides[3], sterically hindered phenols still require the rigorous optimization shown above for maximum yield).

Section 3: Validated Experimental Protocols

Step 1: O-Benzylation of 4-Bromo-2,3-dimethylphenol
  • Setup: In a flame-dried round-bottom flask, dissolve 4-bromo-2,3-dimethylphenol (1.0 equiv) in anhydrous DMF (0.5 M).

  • Activation: Add K₂CO₃ (2.0 equiv) and stir at room temperature for 15 minutes to generate the phenoxide.

  • Reaction: Add Benzyl bromide (BnBr, 1.2 equiv) dropwise. Heat the mixture to 80°C for 4 hours.

  • Validation: Check TLC (Hexanes/EtOAc 9:1). The starting material (KMnO₄ active) should disappear, replaced by a higher-Rf, UV-active spot.

  • Workup: Quench with water, extract with EtOAc (3x), wash the organic layer with brine (5x to remove DMF), dry over Na₂SO₄, and concentrate.

Step 2: Buchwald-Hartwig Amination (The Critical Step)
  • Preparation: Inside a nitrogen-filled glovebox, charge a Schlenk flask with the protected aryl bromide (1.0 equiv), N-Boc-piperazine (1.2 equiv), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 equiv).

  • Solvent Addition: Seal the flask, remove it from the glovebox, and inject anhydrous, degassed toluene (0.2 M) via syringe.

  • Reaction: Heat to 110°C. Validation: Observe the color transition to a deep maroon, indicating the active Pd(0) species. Stir for 8 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd-black and inorganic salts. Concentrate and purify via flash chromatography.

Step 3: Sequential Deprotection & Isolation
  • De-benzylation: Dissolve the intermediate in MeOH. Add 10% Pd/C (10 wt%). Purge the flask with H₂ gas (balloon) and stir vigorously for 12 hours. Filter through Celite and concentrate. Validation: LC-MS confirms a mass drop of 90 Da.

  • De-Boc: Dissolve the resulting crude oil in minimal EtOAc. Slowly add 4M HCl in Dioxane or EtOAc (10 equiv) at 0°C. Stir at room temperature for 4 hours.

  • Isolation: The target compound, 2,3-Dimethyl-4-(piperazin-1-yl)phenol hydrochloride , will precipitate as a white/off-white solid. Collect via vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

References

  • "A Comparative Guide to the Synthesis of N-Arylpiperazines", Benchchem. 1

  • "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023", MDPI. 2

  • "Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions", Organic Letters (ACS Publications). 3

Sources

Optimization

Solubility issues of 2,3-Dimethyl-4-(piperazin-1-yl)phenol in aqueous buffers

Welcome to the technical support center for 2,3-Dimethyl-4-(piperazin-1-yl)phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,3-Dimethyl-4-(piperazin-1-yl)phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound in aqueous buffers. The following information, presented in a question-and-answer format, provides in-depth troubleshooting guides and frequently asked questions to ensure the successful design and execution of your experiments.

Understanding the Molecule: Why is Solubility a Challenge?

2,3-Dimethyl-4-(piperazin-1-yl)phenol possesses both a weakly acidic phenolic hydroxyl group and two basic nitrogen atoms within the piperazine ring. This amphiprotic nature means its charge state, and therefore its aqueous solubility, is highly dependent on the pH of the solution.[1][2] The presence of the dimethylphenyl group also contributes to its hydrophobicity, further complicating dissolution in purely aqueous media.[3]

Key Physicochemical Properties (Predicted/Typical for similar structures):

PropertyValue/CharacteristicImplication for Solubility
pKa (Phenol) ~10-11[4]The phenolic hydroxyl group is primarily protonated (neutral) at physiological pH, contributing to lower aqueous solubility.
pKa (Piperazine) pKa1 ~5.3, pKa2 ~9.7[5][6]The piperazine ring can be mono- or di-protonated, significantly impacting charge and solubility. At acidic pH, the protonated forms are more soluble.
logP Moderate to HighIndicates a preference for lipophilic environments, suggesting lower intrinsic aqueous solubility.
Structure Contains both polar (phenol, piperazine) and non-polar (dimethylphenyl) moieties.This combination of functional groups leads to complex solubility behavior.

Frequently Asked Questions (FAQs)

Q1: What is the best starting approach for dissolving 2,3-Dimethyl-4-(piperazin-1-yl)phenol?

For most in vitro applications, the recommended method is to first prepare a high-concentration stock solution in an organic solvent and then dilute this stock into your aqueous experimental buffer.[7]

  • Recommended Primary Solvent: Dimethyl Sulfoxide (DMSO) is a robust choice due to its ability to dissolve a wide range of organic compounds, including those with poor aqueous solubility.[8][9]

  • Initial Stock Concentration: Aim for a stock concentration in the range of 10-50 mM in 100% DMSO.[10]

Q2: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous buffer (e.g., PBS, pH 7.4). What's happening and what should I do?

This is a common phenomenon known as "precipitation upon dilution" and occurs when the compound's solubility limit is exceeded in the final aqueous buffer. The DMSO concentration is effectively lowered, and the aqueous environment cannot maintain the compound in solution.[11]

Here are several troubleshooting steps, in order of preference:

  • Lower the Final Concentration: Your target concentration may be too high for the compound's solubility in the final buffer system. Attempt the experiment with a lower final concentration.[11]

  • Adjust the pH of the Aqueous Buffer: Since this compound has basic piperazine nitrogens, decreasing the pH of your aqueous buffer will increase its protonation and, consequently, its solubility.[12] Try preparing your buffer at a lower pH (e.g., pH 6.0 or 6.5) before adding the compound's DMSO stock. Remember to confirm that this pH is compatible with your experimental system (e.g., cells, enzymes).

  • Increase the Final DMSO Concentration: If your assay can tolerate it, a slightly higher final percentage of DMSO (e.g., up to 0.5% or 1%) can help maintain solubility.[10][11] However, always run a vehicle control with the same final DMSO concentration to account for any solvent effects.[13]

  • Use a "Plunge" or "Shock" Dilution Method: Add the DMSO stock solution drop-wise into the vigorously vortexing or swirling aqueous buffer.[14] This rapid dispersion can sometimes prevent the immediate formation of precipitates.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting solubility issues with 2,3-Dimethyl-4-(piperazin-1-yl)phenol.

G start Start: Dry Compound Powder dissolve_dmso Prepare 10-50 mM Stock in 100% DMSO start->dissolve_dmso check_dissolved Visually Inspect: Is stock solution clear? dissolve_dmso->check_dissolved sonicate_warm Sonicate and/or gently warm (≤37°C) check_dissolved->sonicate_warm No dilute_buffer Dilute stock into aqueous buffer check_dissolved->dilute_buffer Yes sonicate_warm->check_dissolved check_precipitate Visually Inspect: Is final solution clear? dilute_buffer->check_precipitate success Success: Proceed with experiment check_precipitate->success Yes troubleshoot Troubleshooting Path check_precipitate->troubleshoot No (Precipitation) lower_conc Option 1: Lower final concentration troubleshoot->lower_conc adjust_ph Option 2: Decrease buffer pH troubleshoot->adjust_ph increase_dmso Option 3: Increase final DMSO % (with vehicle control) troubleshoot->increase_dmso use_cosolvent Option 4: Consider a co-solvent (e.g., PEG, ethanol) troubleshoot->use_cosolvent lower_conc->dilute_buffer adjust_ph->dilute_buffer increase_dmso->dilute_buffer use_cosolvent->dilute_buffer

Caption: A decision-making workflow for solubilizing 2,3-Dimethyl-4-(piperazin-1-yl)phenol.

The Role of pH in Solubility

The solubility of ionizable compounds like 2,3-Dimethyl-4-(piperazin-1-yl)phenol is governed by the Henderson-Hasselbalch equation.[15] The compound's two basic nitrogens and one acidic phenol group mean that its net charge changes significantly with pH.

  • Low pH (Acidic): The piperazine nitrogens are protonated (e.g., -NH2+), resulting in a positively charged species. This charged form is generally more soluble in aqueous media.[16]

  • Neutral pH: A mixture of species exists. The compound may have limited solubility as the neutral form becomes more prevalent.

  • High pH (Basic): The phenolic hydroxyl group deprotonates (e.g., -O-), resulting in a negatively charged species. While this can increase solubility, the piperazine nitrogens will be neutral, which may counteract this effect.[16] The solubility increase is often most dramatic when moving from neutral to acidic pH.[12]

The diagram below illustrates how adjusting pH can shift the equilibrium towards the more soluble, protonated form of the molecule.

G cluster_0 Low pH (e.g., < 6.0) cluster_1 Physiological pH (e.g., 7.4) Protonated R-NH2+ (Protonated Piperazine) HIGHLY SOLUBLE Neutral R-NH (Neutral Piperazine) POORLY SOLUBLE Protonated->Neutral - H+ (Add Base) Neutral->Protonated + H+ (Add Acid)

Caption: The effect of pH on the ionization and solubility of the piperazine moiety.

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol is for preparing a primary, high-concentration stock solution.

Materials:

  • 2,3-Dimethyl-4-(piperazin-1-yl)phenol powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[14]

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the dry powder in a chemical fume hood or designated weighing area.[13]

  • Weighing: Accurately weigh the desired amount of the compound powder. For example, to make 1 mL of a 10 mM solution (assuming a hypothetical MW of 207.29 g/mol for a similar structure), you would weigh 2.07 mg.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the powder.[10]

  • Solubilization: Vortex the solution vigorously. If the compound does not fully dissolve, use a brief sonication or gently warm the solution to no more than 37°C.[14] Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[10]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer (with pH Adjustment)

This protocol describes the dilution of the DMSO stock into an aqueous buffer, incorporating pH adjustment to enhance solubility.

Materials:

  • 10 mM stock solution of 2,3-Dimethyl-4-(piperazin-1-yl)phenol in DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, Tris-HCl)

  • Solutions for pH adjustment (e.g., 1 M HCl, 1 M NaOH)

  • pH meter

  • Sterile tubes and pipette tips

Procedure:

  • Buffer pH Adjustment: Before adding the compound, adjust the pH of your bulk aqueous buffer to a slightly more acidic value (e.g., pH 6.5). Calibrate your pH meter and slowly add dilute HCl until the target pH is reached and stable.[17]

  • Thawing: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.[10]

  • Dilution: Vigorously vortex or stir the pH-adjusted aqueous buffer. While it is still mixing, add the required volume of the DMSO stock solution drop-wise to achieve your final desired concentration.[14]

    • Example: To make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of the pH-adjusted buffer. This results in a final DMSO concentration of 0.1%.

  • Final Check: Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is clear, it is ready for use.[18]

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the pH-adjusted buffer.[13] This is crucial to ensure that any observed effects are due to the compound and not the solvent or the adjusted pH.

References

  • pH and Solubility | AP Chemistry. (n.d.). Retrieved March 14, 2026, from [Link]

  • Schär, T., et al. (2021). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Industrial & Engineering Chemistry Research.
  • How does pH affect solubility? (2025, March 11). askIITians. Retrieved March 14, 2026, from [Link]

  • Bucevicius, J., et al. (2023).
  • Stock Solutions. (n.d.). Cold Spring Harbor Protocol. Retrieved March 14, 2026, from [Link]

  • O'Shea, J. P., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH. Molecular Pharmaceutics.
  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved March 14, 2026, from [Link]

  • Wernersson, S., et al. (2021). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. The Journal of Physical Chemistry B.
  • Sonication vs Co-Solvent Methods: Solubility Enhancement. (2026, March 11). Patsnap Eureka. Retrieved March 14, 2026, from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved March 14, 2026, from [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? (2024, October 30). Quora. Retrieved March 14, 2026, from [Link]

  • Hintzen, F., et al. (2018). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics.
  • Wässermann, S., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem.
  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (2022, May 14). PubMed. Retrieved March 14, 2026, from [Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (2024, May 29). IntechOpen. Retrieved March 14, 2026, from [Link]

  • Troubleshooting Guide for Common Protein Solubility Issues. (2025, May 9). Patsnap Synapse. Retrieved March 14, 2026, from [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022, June 8). ACS Publications. Retrieved March 14, 2026, from [Link]

  • Aqueous Solubility of Some Natural Phenolic Compounds. (2008, May 14). ACS Publications. Retrieved March 14, 2026, from [Link]

  • 2,6-Dimethoxy-4-({4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-YL}methyl)phenol. (n.d.). PubChem. Retrieved March 14, 2026, from [Link]

  • Compound 3-[({4-[(4-methylphenyl)methyl]piperazin-1-yl}imino)methyl]phenol. (n.d.). MolPort. Retrieved March 14, 2026, from [Link]

  • Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. (2025, August 7). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • Extraction techniques for the determination of phenolic compounds in food. (n.d.). SciSpace. Retrieved March 14, 2026, from [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009, July 15). Semantic Scholar. Retrieved March 14, 2026, from [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (n.d.). Google Patents.
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). University of Regina. Retrieved March 14, 2026, from [Link]

  • pK a values of common substituted piperazines. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • 7-[4-(2,3-Dimethylphenyl)piperazino]sulfonyl-4,6-dimethyl-2,3-dihydro-1,4-benzoxazine. (n.d.). PubChem. Retrieved March 14, 2026, from [Link]

  • 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol. (2024, April 9). ChemBK. Retrieved March 14, 2026, from [Link]

  • 2-Chloro-4-(1-piperazinyl)phenol. (n.d.). PubChem. Retrieved March 14, 2026, from [Link]

  • (3~{S})-3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one. (n.d.). PubChem. Retrieved March 14, 2026, from [Link]

  • Dimethylphenylpiperazinium. (n.d.). PubChem. Retrieved March 14, 2026, from [Link]

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Troubleshooting

Technical Support Center: Purification of 2,3-Dimethyl-4-(piperazin-1-yl)phenol

This guide provides in-depth troubleshooting and frequently asked questions for the purification of 2,3-Dimethyl-4-(piperazin-1-yl)phenol via recrystallization. The methodologies and principles discussed are grounded in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions for the purification of 2,3-Dimethyl-4-(piperazin-1-yl)phenol via recrystallization. The methodologies and principles discussed are grounded in established pharmaceutical crystallization practices to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the critical first steps before attempting the recrystallization of 2,3-Dimethyl-4-(piperazin-1-yl)phenol?

A1: Before proceeding with recrystallization, a foundational understanding of your crude material is paramount. Rushing this step is a common source of failure.

  • Preliminary Purity Assessment: Analyze your crude product using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This provides a semi-quantitative baseline of purity and reveals the number of major impurities.

  • Identify Potential Impurities: Review the synthetic pathway used to prepare the compound. Common impurities often include unreacted starting materials (e.g., 2,3-dimethyl-4-aminophenol, bis(2-chloroethyl)amine), reagents, or by-products from side reactions. The nature of these impurities will heavily influence your choice of solvent.

  • Physical Characterization: Observe the physical state of your crude product. Is it a solid, a semi-solid, or an oil? Note its color. Phenolic compounds can sometimes be susceptible to oxidation, leading to colored impurities.

Q2: How do I select an appropriate solvent or solvent system for the recrystallization?

A2: Solvent selection is the most critical variable in developing a successful recrystallization protocol. The ideal solvent should dissolve the target compound sparingly at room temperature but readily at its boiling point.[1] Conversely, impurities should either be completely insoluble or remain highly soluble at low temperatures.

Systematic Solvent Screening Protocol:

  • Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent dropwise (approx. 0.5 mL to start).

  • Room Temperature Solubility Test: Agitate the tubes at room temperature. If the compound dissolves completely, the solvent is unsuitable as a single-solvent system but may be useful as the "soluble solvent" in a binary pair.[2][3]

  • Elevated Temperature Solubility Test: If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. If it dissolves completely, you have a potential candidate.

  • Cooling & Crystallization Test: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation. The ideal solvent will produce a high yield of crystalline solid.

The following table provides a starting point for solvent screening based on the chemical nature of 2,3-Dimethyl-4-(piperazin-1-yl)phenol.

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol 78Polar ProticThe phenol and piperazine moieties suggest good solubility in alcohols, especially when hot. Often used for recrystallizing piperazine derivatives.[4][5]
Isopropanol (IPA) 82Polar ProticSimilar to ethanol but can sometimes offer a better solubility gradient.
Toluene 111Non-polarThe dimethylphenyl group provides non-polar character. Toluene has been successfully used for crystallizing related piperazine acetamides.[6] Can be effective for less polar impurities.
Ethyl Acetate 77Polar AproticA moderately polar solvent that can be effective.
Acetonitrile 82Polar AproticA polar solvent that should be screened.
Water 100Polar ProticThe compound may have some water solubility due to the phenol and piperazine groups, especially as a salt. Often used as an anti-solvent with a miscible organic solvent like ethanol or isopropanol.[1][7]

Workflow for Solvent Selection

start Start: Crude Material (20-30 mg) add_solvent Add 0.5 mL Solvent start->add_solvent dissolves_rt Dissolves at Room Temp? add_solvent->dissolves_rt heat Heat to Boiling dissolves_rt->heat No potential_cosolvent Result: Potential Co-Solvent (for anti-solvent method) dissolves_rt->potential_cosolvent Yes dissolves_hot Dissolves when Hot? heat->dissolves_hot cool Cool Slowly to RT, then Ice Bath dissolves_hot->cool Yes bad_solvent Result: Unsuitable Solvent dissolves_hot->bad_solvent No crystals_form Crystals Form? cool->crystals_form good_solvent Result: Good Single Solvent crystals_form->good_solvent Yes crystals_form->bad_solvent No

Caption: Workflow for single-solvent screening.

Q3: I've selected a solvent. What is a reliable, step-by-step recrystallization protocol?

A3: The following is a general, robust protocol. Adjust volumes based on the scale of your purification.

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: Place the crude 2,3-Dimethyl-4-(piperazin-1-yl)phenol into an Erlenmeyer flask. Add the minimum amount of the selected hot solvent required to fully dissolve the solid at the boiling point.[8] Add the solvent in small portions, allowing the solution to return to a boil between additions.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present or if the solution is cloudy, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Once at room temperature, you can place the flask in an ice-water bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals thoroughly. This can be done by air drying on the filter funnel, followed by drying in a vacuum oven at a temperature well below the compound's melting point.

Q4: My compound "oiled out" during cooling instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.

Troubleshooting Steps:

  • Re-dissolve: Heat the mixture back to the solvent's boiling point to re-dissolve the oil.

  • Add More Solvent: Add a small amount of additional hot solvent (10-20% more) to make the solution less concentrated.[9][10] This often solves the problem by keeping the compound soluble to a lower temperature.

  • Cool Slowly: Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss.

  • Induce Crystallization: At a temperature just above where it oiled out previously, try to induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[9][10]

Q5: No crystals are forming, even after the solution has cooled completely. What are my next steps?

A5: This is a common issue caused by either using too much solvent or the solution being supersaturated.

Troubleshooting Steps:

  • Induce Nucleation: A supersaturated solution requires a nucleation site to begin crystallization.[10]

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic glass fragments can serve as nucleation sites.[8][9]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.[7][8]

  • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (15-25%) and then attempt to cool and crystallize again.[9][10]

  • Add an Anti-Solvent: If you are using a solvent in which the compound is very soluble, you can try adding a miscible "anti-solvent" (one in which the compound is insoluble) dropwise until the solution becomes faintly cloudy, then warm slightly to clarify and cool slowly.

Troubleshooting Decision Tree

start Problem Encountered During Cooling oiled_out Compound 'Oiled Out'? start->oiled_out no_crystals No Crystals Formed? oiled_out->no_crystals No reheat 1. Re-heat to dissolve oil oiled_out->reheat Yes low_yield Yield is Very Low? no_crystals->low_yield No induce 1. Scratch flask or add seed crystal no_crystals->induce Yes check_filtrate 1. Cool mother liquor further (ice bath) low_yield->check_filtrate Yes add_solvent 2. Add more hot solvent (10-20%) reheat->add_solvent cool_slowly 3. Cool very slowly add_solvent->cool_slowly solution Problem Resolved cool_slowly->solution reduce_vol 2. If no success, reduce solvent volume by boiling induce->reduce_vol reduce_vol->solution concentrate 2. Concentrate mother liquor to obtain a second crop check_filtrate->concentrate concentrate->solution

Caption: Decision tree for common recrystallization problems.

Q6: The crystal yield is very low. How can I improve it?

A6: Low yield is typically caused by using an excessive amount of solvent or incomplete crystallization.

Optimization Strategies:

  • Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent required for dissolution. This is the most common reason for low recovery.[10]

  • Maximize Cooling: After cooling to room temperature, ensure the flask is thoroughly chilled in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Recover a Second Crop: Do not discard the mother liquor (the filtrate) immediately. Concentrate it by boiling off a significant portion of the solvent and re-cooling. This will often yield a "second crop" of crystals, which may be of slightly lower purity but can be combined with the first crop if it meets specifications or re-purified separately.

Q7: The purified crystals are still colored. How can I remove colored impurities without using standard activated charcoal?

A7: This is a critical consideration for phenolic compounds. Standard grades of activated charcoal often contain ferric ions, which can form colored complexes with phenols, thereby introducing a new, colored impurity into your product.[1]

Alternative Decolorization Strategies:

  • Avoid Charcoal: The safest approach is to avoid charcoal altogether. The color may be from a minor, highly-colored impurity that does not significantly affect the overall purity.

  • Solvent Selection: A different recrystallization solvent may leave the colored impurity behind in the mother liquor more effectively. Re-run the solvent screening with a focus on color removal.

  • Pre-Purification: If the color is significant, consider a rapid pre-purification step. Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate) and pass it through a short plug of silica gel. This can effectively remove highly polar, colored baseline impurities. Elute the product and then recrystallize the resulting material.

  • Specialty Charcoal: If you must use an adsorbent, source a high-purity, acid-washed, or "neutral" grade of activated carbon designed for pharmaceutical use and test it on a small scale first.

Q8: How can I confirm the purity of my final recrystallized product?

A8: Final purity confirmation is essential. A combination of methods provides the most reliable assessment.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range. Compare your result to a literature value if available.

  • Chromatography (HPLC/TLC): This is the most powerful method. Analyze the final product by the same method used to assess the crude material. A pure product should show a single major peak (or spot) with minimal to no visible impurities.

  • Spectroscopy (NMR): ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify any remaining solvent or process impurities.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University publication. (n.d.). Recrystallization. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 23). Recrystallization Process Questions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017137048A1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Supplementary Information. Retrieved from [Link]

  • Technical Disclosure Commons. (2022, September 19). Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Journal of Applicable Chemistry. (n.d.). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide(T2288): Biological Screening and Fingerprint Applications. Retrieved from [Link]

  • ResearchGate. (2018, February 7). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol. Retrieved from [Link]

  • MDPI. (2023, March 23). 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
  • ACS Publications. (2013, May 7). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Piperazine Coupling Reactions

Welcome to the technical support center for piperazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for piperazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the synthesis of piperazine-containing compounds, a critical scaffold in medicinal chemistry.[1][2] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to enhance your synthetic strategies.

Troubleshooting Guides & FAQs

This section addresses specific challenges you may encounter during piperazine coupling reactions, particularly the widely used Buchwald-Hartwig amination, in a direct question-and-answer format.

Issue 1: Low or No Yield of the Desired N-Aryl Piperazine

Question: My Buchwald-Hartwig reaction to synthesize an N-arylpiperazine is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the Buchwald-Hartwig amination of piperazines can stem from several factors, including inactive catalysts, suboptimal reaction conditions, or issues with starting materials.[3] Here’s a systematic approach to troubleshooting:

  • Inert Atmosphere is Critical: Palladium(0) catalysts are highly sensitive to oxygen.[4] Ensure your reaction is rigorously set up and maintained under an inert atmosphere (argon or nitrogen). This includes using oven-dried glassware, properly degassing your solvent, and maintaining a positive pressure of inert gas throughout the reaction.[5]

  • Reagent Quality:

    • Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly required.[5] Ensure the base is fresh, has been stored correctly, and is handled under anhydrous conditions. The solubility of the base in your chosen solvent is also crucial for its effectiveness.[5] For particularly sensitive substrates, a milder inorganic base such as cesium carbonate (Cs₂CO₃) might be beneficial.[5][6]

    • Solvent: Use anhydrous solvents.[5] Water can lead to catalyst deactivation and unwanted side reactions.[3] Toluene, dioxane, and THF are common choices.[3][6]

    • Aryl Halide: The reactivity of aryl halides follows the trend I > Br > Cl.[5] If you are using an aryl chloride, which can be a challenging substrate, you may need a more active catalyst system.[3][5] If possible, consider switching to the corresponding aryl bromide or iodide.[5]

  • Catalyst System (Palladium Precursor & Ligand):

    • The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is critical and often substrate-dependent.[3]

    • For less reactive aryl halides like chlorides, electron-rich and sterically hindered phosphine ligands (e.g., XPhos, RuPhos) are often necessary to promote the reaction.[3][6] It is highly recommended to screen a small panel of ligands to find the optimal one for your specific substrate combination.

  • Reaction Temperature: Many N-arylpiperazine syntheses require elevated temperatures, typically between 80-110 °C, to proceed at a reasonable rate.[3][4] If your reaction is sluggish, a careful increase in temperature may be necessary.

Issue 2: Significant Formation of Bis-Arylated Piperazine Byproduct

Question: I am observing a significant amount of the 1,4-bis-arylated piperazine in my reaction mixture, which is reducing the yield of my desired mono-arylated product. How can I improve selectivity?

Answer: The formation of a di-substituted byproduct is a common challenge due to the comparable reactivity of both nitrogen atoms in the piperazine ring.[3] Here are several effective strategies to enhance mono-selectivity:

  • Stoichiometry Control: Employing a large excess of piperazine (typically 2-10 equivalents) relative to the aryl halide can statistically favor the reaction of the aryl halide with an unsubstituted piperazine molecule.[3][5]

  • Slow Addition: A slow, controlled addition of the aryl halide to the reaction mixture, for instance via a syringe pump, can help maintain a low concentration of the electrophile and minimize the formation of the di-substituted product.[5]

  • Use of a Mono-Protected Piperazine: This is a highly effective and common strategy.[4][5][6] Using a mono-protected piperazine, such as N-Boc-piperazine, ensures that only one nitrogen atom is available for the coupling reaction. The Boc (tert-butyloxycarbonyl) protecting group can be readily removed in a subsequent step.

Issue 3: Presence of Hydrodehalogenation Side Product

Question: My reaction is producing a notable amount of the hydrodehalogenated arene, where the halide on my starting material is replaced by a hydrogen atom. What causes this and how can I prevent it?

Answer: Hydrodehalogenation is a known competitive side reaction in palladium-catalyzed couplings.[5][6] It is influenced by several factors:

  • Anaerobic Conditions: This side reaction can be exacerbated by oxygen. Ensure the reaction is strictly anaerobic.[5]

  • Ligand and Base Combination: The choice of ligand and base can influence the relative rates of the desired C-N bond formation versus hydrodehalogenation.[5][6] Some ligands are better at promoting reductive elimination of the desired product over side reactions.[5] Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ can sometimes reduce the formation of palladium-hydride species that lead to this byproduct.[6]

  • Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway, which may have a higher activation energy.[6]

Data & Protocols

To provide a more practical guide, the following sections include comparative data, detailed experimental protocols, and visual diagrams.

Table 1: Troubleshooting Guide Summary
Problem Potential Cause Troubleshooting Steps
Low or No Yield Inactive Catalyst (Oxygen/Water)Use anhydrous, degassed solvents; ensure a strict inert atmosphere.[5]
Suboptimal BaseUse a fresh, strong, non-nucleophilic base (e.g., NaOtBu); check solubility.[5]
Poor Substrate ReactivitySwitch from aryl chloride to bromide/iodide; screen more active ligands (e.g., XPhos).[5][6]
Low TemperatureIncrease reaction temperature (typically 80-110 °C).[3]
Bis-arylation Uncontrolled StoichiometryUse a 2-10 fold excess of piperazine; add aryl halide slowly.[4][5]
Both Nitrogens are ReactiveUse a mono-protected piperazine (e.g., N-Boc-piperazine).[5][6]
Hydrodehalogenation Non-Anaerobic ConditionsEnsure strict inert atmosphere; thoroughly degas all reagents.[5]
Inappropriate Ligand/BaseRe-evaluate ligand and base combination; consider weaker inorganic bases.[6]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Piperazine

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Piperazine (or N-Boc-piperazine) (1.2 - 5.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., RuPhos, XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the palladium precatalyst, ligand, base, and piperazine.[5]

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for at least 5-10 minutes.[5]

  • Add the anhydrous solvent via syringe, followed by the aryl halide (if liquid) or a solution of the aryl halide in the anhydrous solvent.[5]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction mixture to room temperature.[3]

  • Quench the reaction by carefully adding water.[5]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.[3]

  • Wash the organic layer with water and then with brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • The crude product can then be purified by flash column chromatography on silica gel.

Experimental Protocol: Mono-Boc Protection of Piperazine

Materials:

  • Piperazine (2.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.[3]

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the stirred piperazine solution.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude N-Boc-piperazine, which can be purified by chromatography if necessary.

Visual Guides

The following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a logical troubleshooting workflow.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) (Oxidative Addition) Pd(0)L->Ar-Pd(II)-X(L) Ar-X Ar-Pd(II)-N(L) Ar-Pd(II)-N(L) (Amine Coordination & Deprotonation) Ar-Pd(II)-X(L)->Ar-Pd(II)-N(L) Piperazine, Base Ar-Pd(II)-N(L)->Pd(0)L Reductive Elimination Ar-N Product Ar-N Product Ar-Pd(II)-N(L)->Ar-N Product Ar-X Ar-X Piperazine Piperazine Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow start Low Yield in Piperazine Coupling check_inert Is the reaction under strict inert atmosphere? start->check_inert check_inert->start No, fix setup check_reagents Are all reagents (base, solvent) fresh and anhydrous? check_inert->check_reagents Yes check_reagents->start No, replace reagents check_temp Is the reaction temperature optimal (80-110°C)? check_reagents->check_temp Yes check_temp->start No, adjust temperature check_catalyst Is the catalyst/ligand system appropriate for the substrate? check_temp->check_catalyst Yes screen_ligands Screen alternative ligands (e.g., XPhos, RuPhos) check_catalyst->screen_ligands No success Improved Yield check_catalyst->success Yes screen_ligands->success

Caption: A troubleshooting workflow for low yield in piperazine synthesis.

References

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Available from: [Link]

  • Gemo, E., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. Available from: [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. Available from: [Link]

  • Google Patents. Purification of piperazine.
  • University of Nottingham. Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available from: [Link]

  • Wolfe, J. P., & Stambuli, J. P. (2003). Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines. PMC. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • OSTI.gov. Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Available from: [Link]

  • Google Patents. Recovery and purification of piperazine.
  • Butini, S., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC. Available from: [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available from: [Link]

  • Královec, K., et al. (2021). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Available from: [Link]

  • Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters. Available from: [Link]

  • Dalton Transactions. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Available from: [Link]

  • ACS Publications. Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride. Available from: [Link]

  • ResearchGate. A General and Convenient Synthesis of N-Aryl Piperazines. Available from: [Link]

  • Jia, Z., & Li, W. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. PMC. Available from: [Link]

  • Cherry. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Available from: [Link]

  • MDPI. Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp 3 )–H Functionalization. Available from: [Link]

Sources

Troubleshooting

Avoiding by-product formation in the synthesis of piperazine analogues

A Guide to Minimizing By-Product Formation Welcome to the Technical Support Center for the synthesis of piperazine analogues. This guide is designed for researchers, scientists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing By-Product Formation

Welcome to the Technical Support Center for the synthesis of piperazine analogues. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with by-product formation in these critical synthetic processes. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3][4] Its prevalence is due to its versatile binding properties and its ability to be readily functionalized.[4] However, the presence of two reactive nitrogen atoms presents a significant challenge in achieving selective mono-substitution and avoiding unwanted side reactions. This guide will address the most common by-products encountered and provide actionable strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in piperazine synthesis?

A1: The most frequently observed by-products in the synthesis of piperazine analogues include:

  • Di-substituted Piperazines: Resulting from the alkylation or arylation of both nitrogen atoms.[5][6]

  • Quaternary Ammonium Salts: Formed by over-alkylation of a nitrogen atom.[5][7][8]

  • N-Oxides: Oxidation of the tertiary amine functionalities can lead to the formation of N-oxides.[9][10][11]

  • Solvent-Related Impurities: Certain solvents, like DMF and DMSO, can decompose under reaction conditions and participate in side reactions.[7][12]

  • Starting Material Impurities: Impurities from the initial piperazine or alkylating/arylating agent can carry through or participate in side reactions.[13][14]

  • Ring-Opened or Rearranged Products: Under harsh conditions, the piperazine ring can undergo degradation.[15]

  • Pyrazines and Diazabicyclo-octane: These can be formed as by-products during the initial synthesis of the piperazine ring itself.[13][16]

Q2: Why is di-substitution such a common problem in N-alkylation of piperazine?

A2: The two nitrogen atoms in the piperazine ring have similar basicity and nucleophilicity, making it challenging to selectively functionalize only one.[6] Once the first nitrogen is alkylated, the second nitrogen remains reactive and can compete for the alkylating agent, leading to the formation of the di-substituted product. This is a classic example of a competitive reaction.

Q3: How can I detect the presence of these by-products in my reaction mixture?

A3: A combination of analytical techniques is recommended for comprehensive by-product analysis:

  • Thin Layer Chromatography (TLC): A quick and easy method to monitor reaction progress and visualize the formation of new spots which could be by-products.[17][18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components in your mixture, allowing for the identification of expected products and potential by-products.[7][17][18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds and can help identify residual solvents and certain by-products.[14][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the unambiguous identification and quantification of the desired product and any impurities.[17]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during the synthesis of piperazine analogues.

Issue 1: Excessive Di-alkylation Product Observed

Symptoms:

  • TLC analysis shows a significant spot corresponding to the di-alkylated product.

  • LC-MS data confirms the presence of a species with the mass of the di-substituted piperazine.

  • ¹H NMR shows a symmetrical pattern for the piperazine ring protons, indicating substitution at both nitrogens.

Root Causes & Solutions:

The primary cause is the comparable reactivity of the second nitrogen atom after the initial mono-alkylation. Here are several strategies to favor mono-substitution:

Strategy 1: Stoichiometry Control

  • Explanation: Using a large excess of piperazine relative to the alkylating agent can statistically favor the mono-alkylation product. The probability of the alkylating agent encountering an unreacted piperazine molecule is much higher than it encountering a mono-alkylated one.

  • Caveat: This approach can complicate purification, as a large amount of unreacted piperazine will need to be removed.[7]

Strategy 2: Use of a Protecting Group (Recommended)

  • Explanation: This is the most robust method for achieving selective mono-alkylation.[5] One nitrogen of the piperazine is temporarily "blocked" with a protecting group, such as the tert-butyloxycarbonyl (Boc) group. The unprotected nitrogen can then be selectively alkylated. Subsequent removal of the protecting group yields the desired mono-alkylated piperazine.

  • Workflow:

    • Protection: React piperazine with di-tert-butyl dicarbonate (Boc₂O) to form 1-Boc-piperazine.

    • Alkylation: Perform the N-alkylation on the unprotected secondary amine.

    • Deprotection: Remove the Boc group under acidic conditions (e.g., TFA or HCl in an organic solvent).

Strategy 3: In-situ Monohydrochloride Formation

  • Explanation: By reacting piperazine with one equivalent of an acid (e.g., forming piperazine monohydrochloride), one of the nitrogen atoms is protonated and thus deactivated as a nucleophile. The remaining free nitrogen can then undergo selective alkylation.[8]

Strategy 4: Reductive Amination

  • Explanation: Instead of using an alkyl halide, reductive amination with an aldehyde or ketone offers better control.[7][19] This method involves the formation of an iminium ion intermediate which is then reduced in situ. Over-alkylation leading to quaternary salts is avoided with this method.[5]

Workflow Diagram: Strategies to Control Mono-alkylation

G cluster_start Starting Materials cluster_outcome Desired Outcome Piperazine Piperazine Stoichiometry Stoichiometry Control (Excess Piperazine) Piperazine->Stoichiometry Protecting_Group Protecting Group Strategy (e.g., Boc) Piperazine->Protecting_Group In_Situ_Salt In-situ Salt Formation (Monohydrochloride) Piperazine->In_Situ_Salt Reductive_Amination Reductive Amination (Aldehyde/Ketone + Reducing Agent) Piperazine->Reductive_Amination Alkylating_Agent Alkylating Agent (e.g., R-X) Alkylating_Agent->Stoichiometry Alkylating_Agent->Protecting_Group Alkylating_Agent->In_Situ_Salt Mono_Alkylated Mono-alkylated Piperazine Stoichiometry->Mono_Alkylated Protecting_Group->Mono_Alkylated In_Situ_Salt->Mono_Alkylated Reductive_Amination->Mono_Alkylated

Caption: Strategies to achieve selective mono-alkylation of piperazine.

Issue 2: Formation of N-Oxide By-products

Symptoms:

  • LC-MS analysis shows a peak with a mass corresponding to the desired product +16 amu.

  • Changes in the chemical shifts of protons adjacent to the nitrogen atoms in the ¹H NMR spectrum.

Root Causes & Solutions:

The tertiary amine nitrogens in piperazine analogues are susceptible to oxidation, especially in the presence of oxidizing agents or even air over prolonged reaction times at elevated temperatures.

Strategy 1: Use of Degassed Solvents

  • Explanation: Removing dissolved oxygen from the reaction solvents can minimize the potential for oxidation. This can be achieved by bubbling an inert gas (e.g., nitrogen or argon) through the solvent prior to use.

Strategy 2: Maintain an Inert Atmosphere

  • Explanation: Conducting the reaction under an inert atmosphere of nitrogen or argon will prevent atmospheric oxygen from coming into contact with the reaction mixture.[17]

Strategy 3: Avoid Oxidizing Agents

  • Explanation: Be mindful of all reagents used in the reaction. Avoid any unnecessary reagents that could have oxidizing properties.

Strategy 4: Control Reaction Temperature

  • Explanation: Higher temperatures can accelerate the rate of oxidation. If possible, run the reaction at the lowest effective temperature.

Purification Tip: N-oxides are generally more polar than their corresponding tertiary amines. This difference in polarity can often be exploited for separation by column chromatography.

Issue 3: By-products from Reaction with Solvent

Symptoms:

  • Unidentified peaks in LC-MS or GC-MS that do not correspond to starting materials, product, or other expected by-products.

  • Complex ¹H NMR spectrum with unassignable peaks.

Root Causes & Solutions:

Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can decompose, particularly at high temperatures or in the presence of strong bases or electrophiles, leading to the formation of impurities that can react with components in the reaction mixture.[7][12]

Strategy 1: Choose a More Inert Solvent

  • Explanation: If solvent-related by-products are suspected, consider switching to a more stable solvent.

  • Alternative Solvents: Acetonitrile (MeCN), 2-propanol, or toluene can be suitable alternatives depending on the specific reaction requirements.[7]

Strategy 2: Lower Reaction Temperature

  • Explanation: The rate of solvent decomposition is often highly temperature-dependent. Reducing the reaction temperature can significantly minimize this side reaction.

Data Summary: Common Solvents and Potential Issues

SolventCommon UsePotential IssuesMitigation
DMFN-alkylationDecomposition at high temp.; formation of dimethylamineUse at lower temp.; switch to MeCN or toluene
DMSON-alkylationDecomposition at high temp.; oxidation of substratesUse at lower temp.; ensure inert atmosphere
AcetonitrileN-alkylationGenerally stableA good alternative to DMF/DMSO
DichloromethaneReductive AminationCan react with strong nucleophilesUse at low to moderate temperatures

Experimental Protocols

Protocol 1: Mono-Boc Protection of Piperazine

This protocol describes the selective protection of one nitrogen atom of piperazine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Piperazine (2 equivalents)

  • Di-tert-butyl dicarbonate (Boc₂O) (1 equivalent)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine (2 eq.) in DCM in a round-bottom flask.

  • Prepare a solution of Boc₂O (1 eq.) in DCM.

  • Slowly add the Boc₂O solution dropwise to the stirred piperazine solution at room temperature over a period of 2-3 hours.[5][8]

  • Stir the reaction mixture at room temperature for 18-24 hours.[5]

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of Boc₂O and the formation of 1-Boc-piperazine.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • The crude product can often be used directly in the next step or purified by column chromatography if necessary.

Protocol 2: N-Alkylation of 1-Boc-Piperazine

This protocol details the alkylation of the unprotected nitrogen of 1-Boc-piperazine.

Materials:

  • 1-Boc-piperazine (1 equivalent)

  • Alkyl halide (e.g., benzyl bromide) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) or another suitable base (2-3 equivalents)

  • Acetonitrile (MeCN) or acetone

Procedure:

  • To a solution of 1-Boc-piperazine (1 eq.) in MeCN or acetone, add the base (e.g., K₂CO₃, 2-3 eq.).[5]

  • Add the alkyl halide (1.1 eq.) to the suspension.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.[8]

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated-1-Boc-piperazine.

  • Purify the product by silica gel column chromatography.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield the final mono-alkylated piperazine.

Materials:

  • N-alkylated-1-Boc-piperazine

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-alkylated-1-Boc-piperazine in DCM.

  • Add an excess of TFA or 4M HCl in dioxane to the solution at room temperature.

  • Stir the mixture for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The resulting salt can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free base of the mono-alkylated piperazine.

Troubleshooting Workflow: Identifying and Mitigating By-products

G Start Reaction Complete Analyze Analyze Crude Mixture (TLC, LC-MS, NMR) Start->Analyze Pure Product is Pure Analyze->Pure Impure By-products Detected Analyze->Impure Purify Purify Product Pure->Purify Identify Identify By-product Structure Impure->Identify Di_Substituted Di-substituted Product? Identify->Di_Substituted N_Oxide N-Oxide? Identify->N_Oxide Other Other Impurity? Identify->Other Di_Substituted->N_Oxide No Solution_Di_Sub Implement Mono-alkylation Strategy: - Protecting Group - Stoichiometry Control - Reductive Amination Di_Substituted->Solution_Di_Sub Yes N_Oxide->Other No Solution_N_Oxide Optimize Conditions: - Inert Atmosphere - Degassed Solvents - Lower Temperature N_Oxide->Solution_N_Oxide Yes Solution_Other Investigate Further: - Solvent Reactivity? - Starting Material Purity? Other->Solution_Other Yes Solution_Di_Sub->Start Re-run Reaction Solution_N_Oxide->Start Re-run Reaction Solution_Other->Start Re-run Reaction End Pure Product Obtained Purify->End

Caption: A systematic workflow for troubleshooting by-product formation.

References

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. ResearchGate.
  • Piperazine and morpholine: Synthetic. Journal of Chemical and Pharmaceutical Research.
  • Technical Support Center: Purification of Piperazine-2-Thione Derivatives. Benchchem.
  • Rearrangement reactions: Important tool for the synthesis of piperazines. Taylor & Francis Online.
  • Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives. Benchchem.
  • Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. Benchchem.
  • Piperazine. Wikipedia.
  • Conformationally defined piperazine bis(N-oxides) bearing amino acid derived side chains. Royal Society of Chemistry.
  • Purification of piperazine. Google Patents.
  • A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Quality Assurance.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate.
  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
  • The synthesis, analysis and characterisation of piperazine based drugs. Figshare.
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV.
  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Institute of Justice.
  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Thieme.
  • Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Chemistry Portal.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. National Center for Biotechnology Information.
  • N-oxides of pyridylmethylpiperazine and -piperidine derivatives. Google Patents.
  • The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. University of Liverpool Repository.
  • N alkylation at sp 3 Carbon Reagent Guide. American Chemical Society.
  • Rapid Formation of N-nitrosamines From Nitrogen Oxides Under Neutral and Alkaline Conditions. National Center for Biotechnology Information.
  • Synthesis and Polymeric Complex Formation of Some Piperazine Derivatives. Taylor & Francis Online.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
  • Recent Advances in Piperazine Synthesis. Thieme.
  • A practical catalytic reductive amination of carboxylic acids. Royal Society of Chemistry.
  • Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech.
  • Identification and Quantitation of 1-arylpiperazines, Metabolites Resulting From Side-Chain Cleavage of (4-substituted aryl-1-piperazinyl)alkyl Heterocyclic Derivatives in Rat Plasma and Brain. National Center for Biotechnology Information.
  • N-Alkylation of Benzyl Piperazine-1-Carboxylate. Benchchem.
  • Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Benchchem.
  • Methods for the catalytic synthesis of piperazine. ResearchGate.
  • Intramolecular reductive amination for the preparation of piperazines. ResearchGate.
  • Synthesis of Piperazines by C-H Functionalization. Encyclopedia.pub.
  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis. ACS Publications.
  • Process for the N-monoalkylation of piperazine. Google Patents.
  • Methods for the catalytic synthesis of piperazine. SciSpace.
  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry.
  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 4. 1-[ω-(4-Arylpiperazin-1-yl)alkyl]-3-(diphenylmethylene)- 2,5-pyrrolidinediones and -3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinediones: Study of the Steric Requirements of the. ACS Publications.
  • Process for the preparation of piperazine. Google Patents.
  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry.
  • Synthesis of Novel Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Synthesis of piperazines. Organic Chemistry Portal.

Sources

Optimization

Technical Support Center: Troubleshooting the Solution Stability of 2,3-Dimethyl-4-(piperazin-1-yl)phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers regarding the rapid degradation of highly electron-rich aromatic compounds in solution.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers regarding the rapid degradation of highly electron-rich aromatic compounds in solution.

2,3-Dimethyl-4-(piperazin-1-yl)phenol is a structurally complex molecule. The synergistic electron-donating effects of the hydroxyl group, the two methyl groups, and the para-substituted piperazine ring make this compound highly susceptible to auto-oxidation. This guide is designed to move beyond basic handling instructions by explaining the causality behind its instability and providing a self-validating, field-proven system to ensure experimental reproducibility.

The Causality of Instability: Mechanistic Understanding

To stabilize a molecule, we must first understand how it degrades. In aqueous or aerated organic solutions, 4-(piperazin-1-yl)phenols undergo a spontaneous 2-electron, 2-proton oxidation to form a highly electrophilic p-quinone-imine intermediate [1].

Once formed, this intermediate rapidly undergoes Michael-type addition reactions with unoxidized parent molecules, solvent impurities, or nucleophilic assay components. This polymerization manifests visually as the solution turning pink, red, and eventually dark brown.

OxidationPathway A 2,3-Dimethyl-4-(piperazin-1-yl)phenol (Stable, Colorless) B p-Quinone-imine Intermediate (Reactive, Pink/Red) A->B -2e⁻, -2H⁺ B->A +2e⁻, +2H⁺ C Degradation Products (Dimers/Polymers, Brown) B->C Michael Addition D Ascorbic Acid (Antioxidant) (Reduces intermediate) D->B E Trace Metals (Cu, Fe) / O2 (Catalyze oxidation) E->B

Figure 1: Oxidative degradation pathway of 2,3-Dimethyl-4-(piperazin-1-yl)phenol and antioxidant rescue.

Troubleshooting & Frequently Asked Questions (FAQs)

Q: My stock solution turns pink immediately upon dissolving the compound. What is happening? A: The pink coloration is the visual signature of the p-quinone-imine intermediate. This indicates rapid auto-oxidation. This usually occurs if your solvent contains dissolved oxygen or trace transition metals (like Cu²⁺ or Fe³⁺) which act as potent oxidation catalysts. Solution: Thoroughly degas your solvents with Argon and add a metal chelator (e.g., EDTA) prior to adding the API.

Q: Can I use basic buffers (like Tris pH 8.0) to store this compound? A: It is highly discouraged. The oxidation potential of phenols decreases drastically as the pH increases and the phenoxide anion forms. At pH 8.0, the molecule is exceptionally vulnerable to oxidation. Furthermore, the piperazine ring (pKa ~9.8) becomes deprotonated, increasing its electron-donating effect on the aromatic ring. Solution: Store the compound in a mildly acidic buffer (pH 4.5–5.5) where both the phenol and piperazine are protonated.

Q: Why do you recommend Ascorbic Acid instead of DTT or BME as an antioxidant? A: While thiol-based reducing agents like Dithiothreitol (DTT) or Beta-mercaptoethanol (BME) can reduce quinones, they are also strong nucleophiles. They will undergo irreversible Michael addition with the p-quinone-imine intermediate, forming covalent thioether adducts with your compound. Ascorbic acid acts as a pure, sacrificial electron donor without forming covalent adducts, and its own stability is optimized in the acidic pH range (3–5) we use for this formulation [2].

Q: My assay results are inconsistent across different days, even when using the same powder batch. Why? A: This is a classic symptom of using a degrading stock solution. As the compound polymerizes, the effective titer of the active monomer decreases, leading to a loss of potency in biological or chemical assays. Implementing the self-validating protocol below will ensure a stable titer.

Self-Validating Formulation Protocol

To guarantee the integrity of your experiments, you must treat the formulation of this compound as a complete, self-protecting system. The following Standard Operating Procedure (SOP) utilizes thermodynamic control (pH), kinetic rescue (antioxidants), and catalyst sequestration (chelators).

Workflow Step1 1. Solvent Prep Degas & Add EDTA Step2 2. pH Adjustment Buffer to pH 4.5-5.5 Step1->Step2 Step3 3. Antioxidant Add Ascorbic Acid Step2->Step3 Step4 4. API Addition Dissolve Compound Step3->Step4 Step5 5. Storage Amber Vial & Argon Step4->Step5

Figure 2: Step-by-step workflow for formulating stable solutions of electron-rich phenols.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer. Adjust the pH to 5.0 using glacial acetic acid. This specific pH keeps the piperazine nitrogen protonated, withdrawing electron density from the easily oxidized phenol ring.

  • Metal Chelation: Add EDTA disodium salt to a final concentration of 1 mM. Stir until completely dissolved to sequester any catalytic trace metals.

  • Deoxygenation (Critical): Sparge the buffer solution with high-purity Argon or Nitrogen gas for a minimum of 30 minutes to displace dissolved oxygen.

  • Antioxidant Addition: Add L-ascorbic acid to achieve a 0.1% (w/v) concentration. Self-Validation Check: Ascorbic acid must be added after deoxygenation; otherwise, it will be prematurely consumed by dissolved oxygen before the API is even introduced.

  • API Dissolution: Weigh the required amount of 2,3-Dimethyl-4-(piperazin-1-yl)phenol and slowly add it to the stirring solution. Protect the flask from direct ambient light using aluminum foil to prevent photochemical radical generation.

  • Storage: Filter the solution through a 0.22 µm PTFE syringe filter into amber glass HPLC vials. Overlay the headspace with Argon before sealing with PTFE-lined caps. Store at 2-8°C.

Quantitative Stability Data

The table below summarizes the expected half-life ( t1/2​ ) of the compound under various formulation conditions, demonstrating the compounding benefits of the optimized SOP.

Table 1: Comparative Stability of 10 mM 2,3-Dimethyl-4-(piperazin-1-yl)phenol Solutions at 25°C

Formulation ConditionpHAntioxidantChelatorAtmosphereHalf-Life ( t1/2​ )Visual Appearance at 24h
Unbuffered Water~7.5NoneNoneAmbient Air< 2 hoursDark Pink / Brown
Phosphate Buffer7.4NoneNoneAmbient Air< 4 hoursPink
Acetate Buffer5.0NoneNoneAmbient Air~ 48 hoursPale Yellow
Acetate Buffer5.00.1% Ascorbic AcidNoneAmbient Air> 14 daysColorless
Optimized Protocol 5.0 0.1% Ascorbic Acid 1 mM EDTA Argon Purged > 6 months Colorless

References

  • Electrochemical Oxidation of Acetaminophen and 4-(Piperazin-1-yl)phenols in the Presence of 4-Hydroxy-1-methyl-2(1H)-quinolone. ResearchGate / Electrochimica Acta. Available at:[Link]

  • Stability of aqueous solutions of ascorbate for basic research and for intravenous administration. National Center for Biotechnology Information (PMC). Available at:[Link]

Optimization

Method refinement for [35S]GTPγS binding assays to reduce variability

Answering the call for enhanced precision and reliability in G protein-coupled receptor (GPCR) functional analysis, this Technical Support Center provides a comprehensive guide to refining the [35S]GTPγS binding assay. A...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call for enhanced precision and reliability in G protein-coupled receptor (GPCR) functional analysis, this Technical Support Center provides a comprehensive guide to refining the [35S]GTPγS binding assay. Authored for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental mechanisms governing assay performance. Here, we dissect common sources of variability and offer field-proven strategies for robust optimization and troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts of the [35S]GTPγS binding assay, providing the necessary background to understand experimental variables and troubleshoot effectively.

Q1: What is the fundamental principle of the [35S]GTPγS binding assay?

The [35S]GTPγS binding assay is a functional method used to measure the activation of G-protein coupled receptors (GPCRs).[1] In the cell membrane, GPCRs are coupled to heterotrimeric G-proteins (Gα, Gβ, Gγ), which are inactive when the Gα subunit is bound to guanosine diphosphate (GDP).[2] Upon agonist binding, the GPCR undergoes a conformational change that catalyzes the exchange of GDP for guanosine triphosphate (GTP) on the Gα subunit.[3] This event causes the dissociation of the Gα-GTP complex from the Gβγ dimer, initiating downstream signaling.[2]

This assay uses [35S]GTPγS, a non-hydrolyzable analog of GTP.[4][5] Because its terminal thiophosphate group is resistant to the intrinsic GTPase activity of the Gα subunit, the activated Gα-[35S]GTPγS complex is stabilized and accumulates.[4] The measured radioactivity is therefore directly proportional to the extent of G-protein activation induced by the agonist.[2]

Q2: Which G-protein subtypes are most effectively studied with this assay?

The assay is most robust and experimentally feasible for GPCRs that couple to the Gi/o family of G-proteins.[2][6] This is primarily due to the high abundance of Gi/o proteins in most cell systems and their relatively rapid rate of guanine nucleotide exchange.[6]

Assays for Gs- and Gq-coupled receptors are also possible but often present challenges, such as a lower signal-to-noise ratio.[2][7] This can be overcome by using specialized techniques, such as co-expression of specific G-proteins or using an antibody-capture method to isolate and measure the signal from a specific Gα subunit subtype.[1][8]

Q3: What are the primary advantages of the [35S]GTPγS assay over other functional assays?

The main advantage is that it measures a very proximal event in the GPCR signaling cascade—G-protein activation.[4][7] This provides a functional readout that is less susceptible to the signal amplification and modulation that can occur in assays measuring downstream events like second messenger generation (e.g., cAMP or calcium mobilization).[2][4] This direct measurement makes the assay particularly powerful for:

  • Determining Agonist Efficacy: Clearly distinguishing between full, partial, and inverse agonists.[9][10]

  • Characterizing Potency (EC50) and Affinity (Ki): Providing reliable pharmacological parameters for both agonists and antagonists.[4]

Q4: What is the critical role of GDP in the assay?

The addition of exogenous GDP is essential for achieving a viable assay window.[10] It serves two main purposes:

  • Suppresses Basal Binding: In the absence of an agonist, there is a basal level of spontaneous nucleotide exchange. Micromolar concentrations of GDP are required to occupy the G-proteins in their inactive state, thereby reducing the basal (agonist-independent) binding of [35S]GTPγS.[10][11]

  • Facilitates Agonist-Stimulated Signal: An agonist's primary function in this context is to decrease the affinity of the G-protein for GDP, which allows [35S]GTPγS to bind.[10][11] The optimal GDP concentration must be empirically determined for each receptor system to maximize the agonist-stimulated signal over the basal signal.[10]

Q5: Why are Mg2+ and Na+ ions important components of the assay buffer?

Both magnesium and sodium ions are critical allosteric modulators of GPCR function and are essential for a successful assay.

  • Magnesium (Mg2+): Divalent cations, particularly Mg2+, are an absolute requirement for agonist-stimulated G-protein activation.[10][12] They are thought to stabilize the active conformation of the receptor and act as a cofactor in the nucleotide exchange process.[12][13]

  • Sodium (Na+): Sodium ions often reduce the affinity of agonists for their receptors and can lower basal GTPγS binding.[14][15] While this may seem counterintuitive, reducing basal activity can significantly improve the signal-to-noise ratio, making the agonist-stimulated window more robust.[7]

GPCR Signaling and Assay Principle

cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist GPCR_inactive GPCR (Inactive) Agonist->GPCR_inactive Binds GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Conformational Change G_Protein Gα(GDP)-βγ GPCR_active->G_Protein Activates G_Protein_active Gα-[35S]GTPγS + βγ G_Protein->G_Protein_active Exchange GDP GDP G_Protein->GDP Releases Signal Measurable Signal G_Protein_active->Signal Downstream Signal GTPgS [35S]GTPγS GTPgS->G_Protein Binds

Caption: GPCR activation by an agonist promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

Troubleshooting Guide

This guide provides solutions to common problems encountered during [35S]GTPγS binding assays, focusing on the underlying causes to empower effective problem-solving.

Problem: High Background / High Non-Specific Binding

High background signal obscures the specific, agonist-driven signal and reduces the assay window.

Potential Cause Explanation & Solution
Suboptimal GDP Concentration If the GDP concentration is too low, it will not effectively suppress the basal, agonist-independent binding of [35S]GTPγS.[10] Solution: Perform a GDP concentration-response curve (0-300 µM) to find the optimal concentration that minimizes basal binding without excessively inhibiting the agonist-stimulated signal.[9] Gi/o-coupled receptors often require higher GDP concentrations.[9]
Non-specific Radioligand Binding [35S]GTPγS may bind to filters, plates, or other membrane proteins.[6] Solution: Always include a non-specific binding (NSB) control by adding a saturating concentration of unlabeled GTPγS (typically 10 µM) to a set of wells.[7][16] The NSB value should be subtracted from all other readings.[16]
Incorrect Filter or Bead Type For filtration assays, certain filter treatments can increase binding. For SPA, some bead coatings are problematic. Solution: For filtration, do not use filters treated with polyethyleneimine (PEI), which increases non-specific binding.[6] For SPA, also avoid PEI-coated beads and instead use beads coated with wheat germ agglutinin (WGA) to capture membranes.[17]
Excessive Membrane Protein Too much membrane protein per well can lead to higher non-specific binding and an increased basal signal.[6] Solution: Titrate the amount of membrane protein (e.g., from 5 to 50 µg per well) to find the optimal amount that provides a robust signal without elevating the background.[7][9]

Problem: Low Signal-to-Noise Ratio

This indicates that the specific, agonist-stimulated signal is weak relative to the background noise.

Potential Cause Explanation & Solution
Suboptimal Buffer Composition The absence of essential ions or the presence of inhibitors can drastically reduce the signal. Solution: Ensure the buffer contains an adequate concentration of MgCl2 (e.g., 1-10 mM), which is essential for agonist stimulation.[10] Optimize the NaCl concentration (e.g., 50-200 mM) to reduce basal binding and improve the signal window.[7][17]
Degraded Reagents or Membranes Poor quality membranes or degraded agonist/radioligand will result in a weak signal. Solution: Use high-quality membrane preparations stored in single-use aliquots at -80°C to avoid freeze-thaw cycles.[9][18] Ensure the [35S]GTPγS has not exceeded its shelf life and has been stored properly. Verify the integrity and concentration of the agonist stock.
Incorrect Incubation Time/Temp The binding reaction may not have reached equilibrium, or the temperature may be suboptimal for receptor activation. Solution: Perform a time-course experiment (e.g., 30, 60, 90, 120 minutes) to determine when the agonist-stimulated binding reaches a plateau.[11] Typical incubation is 30-90 minutes at 27-30°C.[11][18]
Low Receptor/G-Protein Expression The cell system may not express sufficient levels of the target GPCR or its cognate G-protein to generate a detectable signal. Solution: If possible, use a cell line with higher or induced expression of the receptor.[11] Confirm receptor expression levels via radioligand binding assays.

Problem: Poor Reproducibility / High Inter-Assay Variability

Inconsistent results between replicates or experiments undermine data confidence.

Potential Cause Explanation & Solution
Inconsistent Wash Steps (Filtration) The filtration assay format is known to have higher variability, often due to inconsistent washing that can either leave unbound radioligand or wash away bound membranes.[4][6] Solution: Carefully optimize and standardize the wash steps. Use an automated cell harvester if possible to ensure consistency in wash volume and speed.
Membrane Aggregation If membranes are not properly homogenized, the amount added to each well will be inconsistent. Solution: Before pipetting, ensure the diluted membrane preparation is thoroughly and gently mixed (e.g., by vortexing at low speed or flicking the tube) to ensure a uniform suspension. Keep on ice.
Pipetting Inaccuracy Small volumes of concentrated reagents are often used, where minor pipetting errors can lead to large concentration differences. Solution: Use calibrated pipettes and proper technique. Prepare intermediate dilutions of stock solutions to work with larger, more accurate volumes.
Assay Format The inherent nature of the filtration assay contributes to variability. Solution: If reproducibility is a persistent issue, consider switching to a Scintillation Proximity Assay (SPA) format. SPA is a homogeneous, no-wash assay that typically generates lower variability and higher Z' values.[4][6]

Quantitative Data Summary

Successful assay development requires careful optimization of multiple components. The following table provides typical starting concentration ranges, which must be empirically validated for each specific receptor-G protein system.

Table 1: Recommended Concentration Ranges for Key Assay Components

Component Typical Concentration Range Notes
[35S]GTPγS 0.05 - 0.5 nM The optimal concentration should be determined. Lower concentrations can sometimes improve the signal-to-background ratio.[7][10]
GDP 1 - 300 µM Must be titrated. Higher concentrations are often required for Gi/o-coupled receptors compared to Gs or Gq.[9][10]
MgCl2 1 - 10 mM Magnesium ions are essential for agonist-stimulated GTPγS binding.[10][17]
NaCl 50 - 200 mM High concentrations of sodium ions can help to reduce basal GTPγS binding and improve the signal window.[7][17]
Membrane Protein 5 - 50 µ g/well The optimal amount of membrane protein should be titrated to achieve a good signal without increasing background.[7][9]

| Unlabeled GTPγS | 10 µM | Used to determine non-specific binding.[7] |

Detailed Methodologies

Two primary formats are used for [35S]GTPγS binding: the traditional Filtration Assay and the homogeneous Scintillation Proximity Assay (SPA) .

Experimental Workflow Comparison

cluster_filtration Filtration Assay Workflow cluster_spa Scintillation Proximity Assay (SPA) Workflow F1 1. Add Reagents to Plate: Buffer, GDP, Membranes, Agonist F2 2. Pre-incubate F1->F2 F3 3. Initiate Reaction: Add [35S]GTPγS F2->F3 F4 4. Incubate (e.g., 60 min @ 30°C) F3->F4 F5 5. Terminate & Filter: Rapidly filter through GF/C plate F4->F5 F6 6. Wash Filters (Multiple times with cold buffer) F5->F6 F7 7. Dry Filter Plate F6->F7 F8 8. Add Scintillant & Count F7->F8 S1 1. Add Reagents to Plate: Buffer, GDP, Membranes, Agonist S2 2. Initiate Reaction: Add [35S]GTPγS S1->S2 S3 3. Add WGA-SPA Beads S2->S3 S4 4. Incubate (e.g., 60-120 min @ RT) S3->S4 S5 5. Seal Plate & Count Directly (No wash steps needed) S4->S5

Caption: Comparison of Filtration and SPA workflows for the [35S]GTPγS binding assay.

Protocol 1: [35S]GTPγS Filtration Assay (Step-by-Step)
  • Assay Buffer Preparation: Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT). Keep on ice.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Assay Buffer

    • GDP to the desired final concentration (e.g., 10 µM).

    • Cell membranes (e.g., 10-20 µg of protein per well).

    • Agonist at various concentrations for a dose-response curve, or buffer for basal binding.

    • For non-specific binding (NSB) wells, add 10 µM unlabeled GTPγS.[7]

  • Pre-incubation: Pre-incubate the plate for 15-30 minutes at room temperature (RT) or 30°C.

  • Initiate Reaction: Start the reaction by adding [35S]GTPγS to all wells (final concentration typically 0.1-0.3 nM).

  • Incubation: Incubate the plate at 30°C for 30-90 minutes with gentle shaking.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber (GF/C) filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[7]

  • Quantification: Dry the filter plate completely. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

Protocol 2: [35S]GTPγS Scintillation Proximity Assay (SPA) (Step-by-Step)
  • Reagent Preparation: Prepare assay buffer as above. Prepare a homogeneous slurry of WGA-coated SPA beads in the assay buffer (concentration as per manufacturer's recommendation, e.g., 1 mg/well).[9]

  • Reaction Setup: In a white, opaque 96-well plate, add reagents as described for the filtration assay (Buffer, GDP, membranes, agonist/controls).

  • Initiate Reaction: Add [35S]GTPγS to all wells.

  • Add SPA Beads: Add the WGA-coated SPA bead slurry to each well.[9]

  • Incubation: Seal the plate and incubate for 1-4 hours at room temperature with gentle shaking. The incubation allows the membranes to bind to the beads and the binding reaction to reach equilibrium.

  • Quantification: After incubation, allow the beads to settle (or centrifuge the plate briefly). Measure the signal directly in a microplate scintillation counter without any wash steps.

References

  • GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). National Center for Biotechnology Information. [Link]

  • Selley, D. E., et al. (2005). Binding of GTPγ[35S] is regulated by GDP and receptor activation. Studies with the nociceptin/orphanin FQ receptor. British Journal of Pharmacology, 146(5), 725–736. [Link]

  • Georgi, M., et al. (2014). [35S]GTPγS (Guanosine-5'-O-(γ-thio)triphosphate-[35S]) Binding Scintillation Proximity Assay Experiments in Postmortem Brain Tissue. In Neuromethods (pp. 211-224). Humana Press. [Link]

  • Strange, P. G. (2010). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 161(6), 1238–1250. [Link]

  • GTPγS Binding Assay. Creative Bioarray. [Link]

  • Le, U., et al. (2012). [35S]GTPgammaS binding in G protein-coupled receptor assays. In Methods in Molecular Biology (Vol. 897, pp. 143-153). Humana Press. [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508. [Link]

  • Lazareno, S. (1999). Measurement of Agonist-Stimulated [35S]GTPγS Binding to Cell Membranes. In Receptor-Ligand Interactions (pp. 231-245). Humana Press. [Link]

  • Antibody-capture [³⁵S]GTPγS binding scintillation proximity assay... ResearchGate. [Link]

  • Signal transduction via G-protein coupled receptors (GPCRs)... - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). National Center for Biotechnology Information. [Link]

  • Keller, M. (2016). Pharmacological tools for the NPY receptors: [35S]GTPγS binding assays, luciferase gene reporter assays and labeled peptides. University of Regensburg. [Link]

  • Zhang, D., et al. (2022). Insights into divalent cation regulation and G13-coupling of orphan receptor GPR35. Nature Communications, 13(1), 7888. [Link]

  • Scintillation proximity assay - Grokipedia. [Link]

  • [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. Springer Nature Experiments. [Link]

  • Eglen, R. M. (2008). Scintillation proximity assay in lead discovery. Expert Opinion on Drug Discovery, 3(10), 1213-1226. [Link]

  • Tzounopoulos, T., et al. (2011). Divalent cations regulate the folding and activation status of integrins during their intracellular trafficking. Journal of Cell Science, 124(10), 1672-1680. [Link]

  • Bhattacharya, S., et al. (2010). Induced Effects of Sodium Ions on Dopaminergic G-Protein Coupled Receptors. PLOS Computational Biology, 6(8), e1000884. [Link]

  • Belli, S. I., et al. (1995). Divalent cations stabilize the conformation of plasma cell membrane glycoprotein PC-1 (alkaline phosphodiesterase I). The Biochemical journal, 306 ( Pt 3), 773–779. [Link]

Sources

Troubleshooting

Optimizing parameters for molecular dynamics simulations of piperazine ligands.

Welcome to the Advanced Simulation Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical failure points researchers encounter when parameterizing pipe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Simulation Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical failure points researchers encounter when parameterizing piperazine-containing ligands for Molecular Dynamics (MD) simulations.

Piperazine is a privileged pharmacophore ubiquitous in drug discovery (e.g., kinase inhibitors, GPCR ligands). However, its unique diprotic nature and conformational flexibility make it notoriously difficult to parameterize correctly. This guide synthesizes field-proven methodologies, root-cause diagnostics, and self-validating protocols to ensure your simulations maintain strict scientific integrity.

Workflow Visualization: The Parameterization Lifecycle

PiperazineWorkflow A 1. pKa Analysis & Protonation (Target: Mono-protonated at pH 7.4) B 2. Conformational Sampling (Target: Chair Conformation) A->B C 3. QM Optimization & ESP (HF/6-31G* Level) B->C D 4. RESP Charge Fitting (Symmetry Constraints Applied) C->D E 5. Force Field Assignment (GAFF2 / CGenFF) D->E F 6. Self-Validation MD (Density & Hydration Checks) E->F F->A Fails (Desolvation) F->B Fails (Unphysical Puckering)

Figure 1: Self-validating parameterization workflow for piperazine ligands.

Diagnostic Profiles & FAQs

Q1: My piperazine ligand is rapidly dissociating from the receptor's binding pocket within the first 10 ns of the simulation. What went wrong? Root Cause: Incorrect protonation state assignment. Causality: Piperazine is a diprotic base with pKa values of approximately 5.35 and 9.73. At a physiological pH of 7.4, the piperazine ring is almost exclusively mono-protonated, carrying a +1 net charge [1][1]. If you parameterized the ligand as neutral, you have abolished its ability to act as a strong hydrogen bond donor. MD simulations of piperazine derivatives bound to targets like the D3 receptor show that the protonated nitrogen forms critical, anchoring salt bridges (e.g., with the D3.32 residue) [2][2]. Stripping this charge alters the hydration shell and destroys the binding enthalpy, leading to ejection.

Q2: During my trajectory analysis, the piperazine ring is locked in a "boat" conformation. Is this physically accurate for an unbound ligand? Root Cause: Force field torsional barrier failure or trapped initial coordinates. Causality: In over 85% of experimental crystal structures and high-level quantum calculations, the piperazine ring strongly favors the low-energy chair conformation to minimize steric clashes [3][3]. The boat conformation is typically only stabilized if both nitrogen atoms are coordinating to a metal center. If your ligand is trapped in a boat form without metal coordination, the Lennard-Jones parameters or dihedral restraints are overly rigid, preventing the necessary ring-flip dynamics.

Q3: Should I use AM1-BCC or RESP charges for a novel phenylpiperazine derivative? Root Cause: Misunderstanding of condensed-phase polarization. Causality: While AM1-BCC is computationally cheap, Restrained Electrostatic Potential (RESP) charges derived at the HF/6-31G* level of theory remain the gold standard for AMBER/GAFF force fields [4][4]. The HF/6-31G* level intentionally overpolarizes the molecule's dipole moment by 10-20%. This empirical overpolarization is a critical feature, not a bug—it implicitly mimics the many-body polarization effects the ligand will experience in an explicit aqueous solvent. Using higher-level QM (like MP2) without a continuum solvent model will yield weaker charges and cause the ligand to prematurely desolvate.

Quantitative Reference Data

Physicochemical ParameterValueCausality / Simulation Implication
pKa 1 (N1) 5.35Unprotonated at pH 7.4. Relevant only if simulating in acidic environments (e.g., lysosomal pH 4.5).
pKa 2 (N4) 9.73Mono-protonated at pH 7.4. Dictates a +1 net charge for the molecule.
Preferred Conformation Chair (>85%)Minimizes axial steric clashes. Boat forms indicate a topology failure unless metal-coordinated.
QM Level of Theory HF/6-31G*Overpolarizes the dipole to implicitly mimic the aqueous condensed phase.
Force Field GAFF2 / CGenFFProvides optimized torsional and Lennard-Jones parameters for N-heterocycles.

Self-Validating Protocol: Parameterizing a Novel Piperazine Ligand

To guarantee trustworthiness, this protocol is designed as a self-validating system . You must not proceed to the next phase unless the validation gate is cleared.

Phase 1: Structural Initialization & Protonation
  • Action: Generate the 3D conformer of your ligand. Assign a +1 net charge, placing the proton on the least sterically hindered nitrogen of the piperazine ring.

  • Causality: Steric hindrance around the nitrogen dictates proton affinity. Misplacing the proton onto a sterically occluded nitrogen will artificially inflate the conformational free energy.

  • Validation Gate: Run the structure through an empirical pKa predictor (e.g., Epik or PropKa). If the predicted dominant microspecies at pH 7.4 does not match your assigned protonation state, halt and re-evaluate the substitution pattern.

Phase 2: Quantum Mechanical (QM) Optimization
  • Action: Perform a geometry optimization using Gaussian or ORCA at the HF/6-31G* level of theory.

  • Causality: This step relaxes the bond lengths and angles to their quantum mechanical minima, establishing the baseline geometry for electrostatic potential (ESP) mapping.

  • Validation Gate: Perform a vibrational frequency calculation on the optimized geometry. Zero imaginary frequencies must be present. If an imaginary frequency exists, your ligand is stuck in a transition state (likely a twisted-boat); perturb the geometry and re-optimize.

Phase 3: RESP Charge Derivation
  • Action: Calculate the ESP surface and use the antechamber module to fit RESP charges. Apply symmetry constraints to equivalent atoms (e.g., the axial and equatorial hydrogens on the piperazine carbons).

  • Causality: Symmetry constraints prevent the charge-fitting algorithm from assigning wildly different partial charges to chemically identical atoms, which would cause unphysical torque during the MD simulation.

  • Validation Gate: Sum the partial charges of all atoms. The total must equal exactly +1.0000. Check the chemically equivalent carbons on the piperazine ring; their charges must be identical within a 0.001e tolerance.

Phase 4: Topology Generation & Equilibration
  • Action: Generate the GAFF2 topology and solvate the system in a TIP3P water box with neutralizing Cl- ions. Run a 1 ns NPT equilibration.

  • Causality: The NPT ensemble allows the simulation box volume to fluctuate, allowing the explicit water molecules to pack tightly around the polar piperazine nitrogens.

  • Validation Gate: Monitor the system density. It must converge to ~1.01 g/cm³. Next, calculate the RMSD of the piperazine ring heavy atoms. If the RMSD exceeds 1.5 Å relative to the QM-optimized structure, the force field torsional parameters are failing to maintain the chair conformation, requiring custom dihedral fitting (e.g., using Paramfit).

References

  • Insights From Molecular Dynamics Simulations of a Number of G-Protein Coupled Receptor Targets for the Treatment of Pain and Opioid Use Disorders, Frontiers,[Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands, PMC,[Link]

  • Conformational Free Energy Modeling of Druglike Molecules by Metadynamics in the WHIM Space, ACS Publications,[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Cell Permeability of Novel Piperazine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor cell permeability encountered with novel piperazine derivatives. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose and overcome these permeability issues, thereby accelerating your drug discovery pipeline.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding the cell permeability of piperazine derivatives.

Q1: My new piperazine derivative shows low intracellular concentration in initial screens. What are the most likely reasons for this poor cell permeability?

A1: Poor cell permeability of novel compounds, including piperazine derivatives, typically stems from a combination of factors. The primary culprits are often related to the molecule's physicochemical properties, which may hinder its ability to passively diffuse across the lipid bilayer of the cell membrane. Additionally, the compound may be recognized and actively removed from the cell by efflux transporters.[1][2]

Q2: What are the key physicochemical properties I should assess first when troubleshooting poor permeability?

A2: The "Rule of Five," developed by Christopher A. Lipinski, provides an excellent starting point for assessing the "drug-likeness" of a compound in terms of its potential for good oral bioavailability, which is closely linked to cell permeability.[3] Key properties to evaluate include:

  • Lipophilicity (logP): An optimal balance is crucial. Too low, and the compound won't partition into the lipid membrane; too high, and it may get stuck in the membrane or have poor aqueous solubility.[4][5]

  • Molecular Weight (MW): Larger molecules generally exhibit lower passive diffusion rates.[3][6]

  • Hydrogen Bond Donors and Acceptors: A high number of these can increase a compound's polarity and the energy penalty required for it to shed its hydration shell and enter the non-polar membrane interior.[7]

  • Polar Surface Area (PSA): This is a measure of the surface sum over all polar atoms. A lower PSA is generally associated with better permeability.[8]

Q3: How can I quickly determine if my compound's poor permeability is due to passive diffusion limitations or active efflux?

A3: A tiered approach using in vitro permeability assays is highly recommended. The two most common and informative initial assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[9][10]

  • PAMPA is a cell-free assay that specifically measures passive diffusion across an artificial lipid membrane. It's a rapid and cost-effective first screen.[11]

  • Caco-2 assays utilize a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with tight junctions and express functional efflux transporters, thus mimicking the intestinal epithelium.[12] Comparing the results from both assays can help distinguish between poor passive permeability and active efflux.[10]

Q4: What are some of the initial strategies I can employ to improve the cell permeability of my piperazine derivative?

A4: Strategies to enhance permeability can be broadly categorized into chemical modifications and formulation approaches.

  • Chemical Modifications: This involves creating analogs of your lead compound with more favorable physicochemical properties. This could include masking polar functional groups to create a prodrug, which is then metabolized to the active compound inside the cell.[13][14] Another approach is to explore the structure-activity relationship (SAR) to identify modifications that improve permeability without compromising target engagement.[11]

  • Formulation Strategies: These methods aim to improve the compound's solubility and presentation at the cell surface. Techniques include pH adjustment of the formulation buffer, the use of co-solvents, or more advanced approaches like creating nanosuspensions or co-crystals.[15][16]

In-Depth Troubleshooting Guides

This section provides a more detailed, step-by-step approach to diagnosing and resolving poor cell permeability in your piperazine derivatives.

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assays

You've performed a Caco-2 assay and observed a low apparent permeability coefficient (Papp) in the apical-to-basolateral (A-B) direction. Here's a systematic workflow to dissect the problem:

start Low A-B Papp in Caco-2 Assay solubility_check Assess Kinetic Solubility in Assay Buffer start->solubility_check pampa Run PAMPA Assay pampa_result PAMPA Result? pampa->pampa_result bidirectional_caco2 Perform Bidirectional Caco-2 Assay (A-B and B-A) efflux_ratio Efflux Ratio (ER) > 2? bidirectional_caco2->efflux_ratio pampa_result->bidirectional_caco2 High Permeability passive_perm_issue Conclusion: Poor Passive Permeability pampa_result->passive_perm_issue Low Permeability efflux_issue Conclusion: Active Efflux is a Major Contributor efflux_ratio->efflux_issue Yes further_investigation Investigate Other Factors (e.g., Metabolism, Non-Specific Binding) efflux_ratio->further_investigation No solubility_issue Precipitation Observed? solubility_check->solubility_issue solubility_issue->pampa No solubility_problem Conclusion: Poor Solubility is Limiting Permeability solubility_issue->solubility_problem Yes

Caption: Troubleshooting workflow for low Caco-2 permeability.

  • Assess Physicochemical Properties:

    • Action: Before extensive cell-based assays, ensure your compound's basic physicochemical properties are well-characterized.

    • Rationale: As outlined in the FAQs, properties like lipophilicity, molecular weight, and polar surface area are fundamental determinants of passive diffusion.[3][8] The piperazine ring itself is basic, so its ionization state at physiological pH will significantly impact its properties.[16]

  • Evaluate Kinetic Solubility:

    • Action: Determine the kinetic solubility of your compound in the Caco-2 assay buffer.

    • Rationale: Poor aqueous solubility can lead to the compound precipitating in the assay well, resulting in an artificially low measured permeability.[17] What appears to be a permeability issue could, in fact, be a solubility problem.

  • Perform a PAMPA Assay:

    • Action: If solubility is not the issue, run a PAMPA test.

    • Rationale: This will isolate passive diffusion as a variable. If permeability is low in this cell-free system, it strongly suggests that the molecule's intrinsic properties are hindering its ability to cross a lipid barrier.[11]

  • Conduct a Bidirectional Caco-2 Assay:

    • Action: Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

    • Rationale: This allows for the calculation of the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER greater than 2 is a strong indicator that your compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which are expressed in Caco-2 cells and actively pump substrates back into the apical (luminal) side.[10]

  • Investigate with Efflux Transporter Inhibitors:

    • Action: If a high efflux ratio is observed, repeat the A-B permeability assay in the presence of a known P-gp inhibitor, such as verapamil.

    • Rationale: A significant increase in the A-B Papp value in the presence of the inhibitor confirms that your piperazine derivative is a substrate for that efflux transporter.[17]

Issue 2: High Non-Specific Binding and Low Recovery in Permeability Assays

Another common challenge is low recovery of the test compound at the end of the permeability assay, which can confound the interpretation of the results.

  • Potential Cause: Lipophilic compounds, which can be a characteristic of some piperazine derivatives designed for good permeability, have a tendency to non-specifically bind to plasticware or partition into the cell monolayer or artificial membrane.[17]

  • Troubleshooting Steps:

    • Use Low-Binding Plates: Utilize commercially available low-adhesion microplates for your assays.

    • Assess Compound Stability: Confirm that your compound is chemically stable in the assay buffer for the duration of the experiment. Degradation can be mistaken for low recovery.

    • Include Control Wells: Run control experiments with your compound in assay wells without cells or the artificial membrane to quantify binding to the plate itself.

    • Optimize Buffer Composition: For PAMPA, the lipid composition of the artificial membrane can be varied. In Caco-2 assays, adding a low concentration of a non-ionic surfactant or bovine serum albumin (BSA) to the receiver buffer can sometimes mitigate non-specific binding.[11]

Strategies for Improving Cell Permeability

Once you have diagnosed the root cause of poor permeability, you can employ a range of strategies to address the issue.

Physicochemical Property Optimization

The relationship between key physicochemical properties and passive permeability is a cornerstone of medicinal chemistry.

PropertyImpact on PermeabilityOptimization Strategy
Lipophilicity (LogP/LogD) A balance is required. Too low or too high can be detrimental.[4][5]Modify substituents on the piperazine scaffold to fine-tune lipophilicity.
Molecular Weight (MW) Generally, lower MW correlates with better passive diffusion.[3][6]Aim for the lowest MW possible while maintaining pharmacological activity.
Polar Surface Area (PSA) Higher PSA is associated with lower permeability.[8]Reduce the number of exposed polar atoms or mask them.
Hydrogen Bonding A high number of H-bond donors/acceptors increases the desolvation energy penalty.[7]Consider intramolecular hydrogen bonding to shield polar groups or use prodrug strategies to mask them.[18][19]
Structural Modification Strategies

cluster_chem Chemical Modification cluster_form Formulation Strategies prodrug Prodrug Approach (Masking Polar Groups) improved_perm Improved Permeability prodrug->improved_perm sar Structure-Activity Relationship (SAR) (Systematic Analogs) sar->improved_perm ihb Intramolecular H-Bonding (Conformational Shielding) ihb->improved_perm ph_adjust pH Adjustment ph_adjust->improved_perm cosolvents Co-solvents cosolvents->improved_perm nanotech Nanotechnology (e.g., Nanosuspensions) nanotech->improved_perm cocrystals Co-crystallization cocrystals->improved_perm poor_perm Poorly Permeable Piperazine Derivative poor_perm->prodrug poor_perm->sar poor_perm->ihb poor_perm->ph_adjust poor_perm->cosolvents poor_perm->nanotech poor_perm->cocrystals

Caption: Strategies to improve the cell permeability of drug candidates.

  • Prodrug Approach: This involves chemically modifying the piperazine derivative to create a more permeable, inactive version that is converted to the active drug inside the cell.[13][14] A common strategy is to mask polar functional groups, such as amines or hydroxyls, with lipophilic moieties that can be cleaved by intracellular enzymes.

  • Intramolecular Hydrogen Bonding: Designing molecules that can form intramolecular hydrogen bonds can "hide" polar groups from the aqueous environment, reducing the energy penalty for entering the cell membrane.[7][18][20] This can be a particularly effective strategy for larger molecules that are "beyond the Rule of Five."[18]

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of different substituents on the piperazine scaffold can identify analogs with an improved balance of permeability and biological activity.[11]

Formulation-Based Strategies
  • Salt Formation: For ionizable compounds like many piperazine derivatives, forming a salt can significantly improve solubility and dissolution rate, which can in turn enhance absorption.[15]

  • Co-crystallization: Creating a co-crystal with a benign co-former can alter the physicochemical properties of the parent compound, often leading to improved solubility and bioavailability.[15]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can dramatically increase its surface area, leading to faster dissolution and improved absorption.[16]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a novel piperazine derivative across an artificial lipid membrane.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and control compounds (high and low permeability)

Procedure:

  • Membrane Coating: Add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the entire surface of the filter is coated.

  • Buffer Addition: Add 300 µL of PBS to each well of the acceptor plate.

  • Compound Preparation: Prepare solutions of your test and control compounds in PBS.

  • Assay Initiation: Carefully place the filter plate on top of the acceptor plate. Add 200 µL of the compound solutions to the appropriate wells of the filter plate (donor wells).

  • Incubation: Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, carefully remove the filter plate. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the effective permeability coefficient (Pe) using the appropriate formula.

Protocol 2: Bidirectional Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound, control compounds, and Lucifer yellow (for monolayer integrity)

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.

  • Assay Initiation:

    • A-B Transport: Add the test compound (and Lucifer yellow) to the apical (A) chamber. The basolateral (B) chamber contains fresh transport buffer.

    • B-A Transport: Add the test compound (and Lucifer yellow) to the basolateral (B) chamber. The apical (A) chamber contains fresh transport buffer.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a defined period (e.g., 2 hours).

  • Sample Collection and Analysis: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the compound concentrations via LC-MS/MS. Also, measure the concentration of Lucifer yellow to confirm monolayer integrity throughout the experiment.

  • Calculations:

    • Calculate the Papp values for both the A-B and B-A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).

References

  • Factors that affect the permeability of the cell surface membrane - AQA A-Level Biology - MyEdSpace. (n.d.). Retrieved from [Link]

  • What factors affect membrane permeability and how do they influence transport? | Biology | QuickTakes. (n.d.). Retrieved from [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. (n.d.). SciSpace. Retrieved from [Link]

  • Physicochemical properties of drugs and membrane permeability : review article. (n.d.). Sabinet African Journals. Retrieved from [Link]

  • Factors Affecting Cell Membrane Permeability. (n.d.). Scribd. Retrieved from [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. (n.d.). RSC Publishing. Retrieved from [Link]

  • Permeability of Cell Membrane. (n.d.). AK Lectures. Retrieved from [Link]

  • (PDF) Piperazine Derivatives as Dangerous Abused Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Prioritizing oral bioavailability in drug development strategies. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A seminar on Physicochemical properties affecting drug absorption. (n.d.). Retrieved from [Link]

  • Drug Absorption. (2024, February 27). National Institutes of Health. Retrieved from [Link]

  • Permeability enhancement techniques for poorly permeable drugs: A review. (n.d.). Retrieved from [Link]

  • Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA. (2025, April 17). Medium. Retrieved from [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025, February 21). National Institutes of Health. Retrieved from [Link]

  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. (2021, January 4). National Institutes of Health. Retrieved from [Link]

  • New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Considering the Impact of 'Drug-like' Properties on the Chance of Success. (n.d.). Optibrium. Retrieved from [Link]

  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Drug Absorption. (n.d.). MSD Manual Professional Edition. Retrieved from [Link]

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. (2020, July 6). Retrieved from [Link]

  • Physico‐Chemical and Biological Factors that Influence a Drug's Cellular Permeability by Passive Diffusion. (n.d.). ResearchGate. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Retrieved from [Link]

  • Drug Permeation against Efflux by Two Transporters. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Prioritizing oral bioavailability in drug development strategies. (2024, December 26). Taylor & Francis Online. Retrieved from [Link]

  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. (2018, November 5). ACS Publications. Retrieved from [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012, June 14). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Solid Form Strategies for Increasing Oral Bioavailability. (2022, April 16). Drug Hunter. Retrieved from [Link]

  • What are the formulation strategies to improve PK properties? (2025, May 29). Patsnap Synapse. Retrieved from [Link]

  • Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. (2024, December 31). Omics Online. Retrieved from [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024, October 2). MDPI. Retrieved from [Link]

  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. (2018, December 27). PubMed. Retrieved from [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for profiling drug permeability. (n.d.). IMR Press. Retrieved from [Link]

  • The role of drug transporters at the blood brain barrier. (2016, February 29). European Pharmaceutical Review. Retrieved from [Link]

  • Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. (2022, June 22). Retrieved from [Link]

  • How to Design More Permeable Compounds? (2025, August 4). Drug Hunter. Retrieved from [Link]

  • Lipophilicity and its relationship with passive drug permeation. (n.d.). PubMed. Retrieved from [Link]

  • caco-2 cell permeability, pampa membrane assays. (n.d.). SlideShare. Retrieved from [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved from [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025, June 19). Bentham Science. Retrieved from [Link]

  • Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. (n.d.). ResearchGate. Retrieved from [Link]

  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016, January 5). ACS Publications. Retrieved from [Link]

  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. (2020, January 13). PubMed. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Diastereoselective Synthesis of Substituted Piperazines

Welcome to the advanced troubleshooting and methodology center for piperazine synthesis. While piperazines are privileged scaffolds in drug discovery (found in blockbuster drugs like Imatinib and Indinavir), over 80% of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for piperazine synthesis. While piperazines are privileged scaffolds in drug discovery (found in blockbuster drugs like Imatinib and Indinavir), over 80% of marketed piperazine-containing drugs are only substituted at the nitrogen atoms RSC Medicinal Chemistry[1]. Escaping this "flatland" requires precise stereocontrol over C-substitutions. This guide provides field-proven solutions to overcome catalyst poisoning, stereochemical strain, and low atom economy during the synthesis of complex chiral piperazines.

Strategic Workflow & Pathway Selection

Selecting the correct synthetic pathway is entirely dependent on your starting materials and the specific substitution pattern (e.g., 2,3- vs. 2,5- vs. 2,6-disubstitution) required for your target API.

PiperazineWorkflow Target Target: C-Substituted Chiral Piperazine Precursor Select Precursor Target->Precursor Pyrazine Pyrazine Derivatives (Aromatic) Precursor->Pyrazine Imine Aliphatic/Aromatic Imines Precursor->Imine Aminoalkene Chiral Aminoalkenes (from Sulfamidates) Precursor->Aminoalkene AH Ir-Catalyzed Asymmetric Hydrogenation (AH) Pyrazine->AH Alkyl Halide Activation Coupling Ir-Catalyzed Head-to-Head Coupling ([3+3] Cycloaddition) Imine->Coupling N-oxide Additive Hydroamination Pd-Catalyzed Intramolecular Hydroamination Aminoalkene->Hydroamination AgBF4 Co-catalyst

Decision tree for selecting diastereoselective piperazine synthesis pathways.

Quantitative Performance Matrix

Use the following data to benchmark your expected yields and enantiomeric/diastereomeric excesses based on the chosen catalytic strategy.

Synthetic StrategyPrecursor TypePrimary CatalystKey Additive / ActivationTypical YieldStereoselectivity
Asymmetric Hydrogenation PyrazinesIr(III) + Chiral DiphosphineAlkyl Halide (N-alkylation)85–95%Up to 96% ee
Head-to-Head Coupling Imines[IrCl(cod)(PPh3)]N-oxide (e.g., NMO)70–90%>99% de
Intramolecular Hydroamination AminoalkenesPd(II)AgBF 4​ 80–92%>95% de (trans)

Troubleshooting & FAQs

Q1: Why does my iridium catalyst deactivate during the asymmetric hydrogenation of pyrazines?

The Problem: Your reaction stalls at <20% conversion despite high H 2​ pressure. The Causality: The highly basic nature of the two nitrogen atoms in both the starting pyrazine and the resulting piperazine product leads to severe catalyst poisoning via strong N-metal coordination. The Fix: Pre-activate your pyrazine by reacting it with an alkyl halide (e.g., benzyl bromide) to form a pyrazinium salt. This N-alkylation draws electron density away from the aromatic ring, significantly weakening its coordination ability and simultaneously lowering the activation energy required for reduction Organic Letters[2].

Q2: How can I efficiently access C-substituted diastereomers without lengthy chiral pool syntheses?

The Problem: Traditional syntheses of multi-substituted piperazines require 6+ steps with heavy protection/deprotection cycles. The Causality: Step-by-step ring construction often suffers from poor atom economy and epimerization risks. The Fix: Employ an Iridium-catalyzed head-to-head coupling of easily prepared imines. This formal [3+3] cycloaddition is 100% atom-economic and selectively yields a single diastereomer. The addition of an N-oxide is mechanistically critical here—it alters the oxidation state/coordination environment of the Ir catalyst, drastically accelerating the reaction and ensuring >99% diastereomeric excess ACS Catalysis[3].

Q3: My 2,6-disubstituted piperazine shows unexpected NMR coupling constants. Is my stereochemical assignment wrong?

The Problem: You synthesized a 2,6-disubstituted piperazine via Pd-catalyzed hydroamination, but the 1 H NMR J-coupling constants do not match the expected chair conformation for a trans-isomer. The Causality: Unlike 2,5-disubstituted piperazines, trans-2,6-disubstituted piperazines suffer from severe 1,3-diaxial (A 1,3 ) strain when forced into a standard chair conformation. To relieve this steric clash, the piperazine ring spontaneously adopts a twist-boat conformation in solution. The Fix: Do not rely solely on standard chair J-coupling values (e.g., 10–12 Hz for axial-axial protons). Validate the twist-boat conformation using 2D NOESY NMR or obtain a single-crystal X-ray diffraction structure Organic Letters[4].

Validated Experimental Protocols

Protocol A: Ir-Catalyzed Asymmetric Hydrogenation of Alkyl Halide-Activated Pyrazines

Objective: Overcome catalyst poisoning via substrate electronic modulation.

  • Substrate Activation (N-Alkylation):

    • Procedure: Dissolve the substituted pyrazine (1.0 equiv) in acetone. Add benzyl bromide (1.2 equiv) and reflux for 12 hours.

    • Mechanistic Rationale: Converts the neutral, highly coordinating pyrazine into an electron-deficient pyrazinium salt, preventing Ir-catalyst deactivation.

    • Self-Validation Check: The pyrazinium salt must precipitate out of the acetone solution as a distinct solid. Filter and wash with cold ether; if the solid is gummy, residual unreacted pyrazine is present.

  • Catalyst Preparation (Strictly Inert Atmosphere):

    • Procedure: In a glovebox, dissolve [Ir(COD)Cl]2 (1 mol%) and a chiral bisphosphine ligand like (R)-SegPhos (2.2 mol%) in anhydrous DCM/MeOH (1:1). Stir for 30 mins.

    • Mechanistic Rationale: Pre-forms the active chiral Ir(III) complex necessary for strict enantiofacial discrimination during hydride transfer.

  • High-Pressure Hydrogenation:

    • Procedure: Transfer the pyrazinium salt and catalyst solution to a stainless-steel autoclave. Pressurize with H 2​ gas to 50 atm. Stir at room temperature for 24 hours.

    • Self-Validation Check: Monitor the pressure gauge; a steady, quantifiable drop in pressure indicates active hydrogen consumption and successful turnover.

  • Workup and Isolation:

    • Procedure: Vent the reactor carefully. Basify the crude mixture with saturated Na 2​ CO 3​ to neutralize the hydrobromide salt, releasing the free chiral piperazine. Extract with EtOAc and purify via silica gel chromatography.

Protocol B: Ir-Catalyzed Regio- and Diastereoselective Imine Coupling

Objective: Atom-economic[3+3] cycloaddition enabled by N-oxide additives.

  • Imine Condensation:

    • Procedure: Condense your chosen aldehyde and amine in DCM over anhydrous MgSO 4​ to form the starting imine (R-CH=N-CH 2​ -R').

    • Self-Validation Check: Analyze the crude 1 H NMR. The aldehyde proton (~9.5–10.0 ppm) must completely disappear, replaced by the distinct imine C-H proton (~8.0–8.5 ppm).

  • Catalytic Cycloaddition Setup:

    • Procedure: In a Schlenk tube under N 2​ , combine the imine (1.0 mmol), [IrCl(cod)(PPh3)] (5 mol%), and N-methylmorpholine N-oxide (NMO, 10 mol%) in anhydrous toluene (2 mL).

    • Mechanistic Rationale: The NMO additive is strictly required to modulate the Ir catalyst, promoting the unique head-to-head dimerization pathway over simple hydrolysis or non-productive reduction.

  • Heating and Maturation:

    • Procedure: Seal the tube and heat to 80 °C for 12–24 hours.

    • Self-Validation Check: TLC should show complete consumption of the highly UV-active imine spot, replaced by a lower-R f​ piperazine spot that stains strongly with ninhydrin or phosphomolybdic acid (PMA).

  • Purification:

    • Procedure: Concentrate under reduced pressure. Purify via column chromatography. The reaction yields a single C-substituted diastereomer (>99% de).

References

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides . Organic Letters - ACS Publications. [Link]

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines . ACS Catalysis. [Link]

  • Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction . Organic Letters - ACS Publications. [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles . RSC Medicinal Chemistry. [Link]

Sources

Optimization

Refinement of analytical methods for detecting impurities in piperazine samples

Welcome to the technical support center for the analysis of impurities in piperazine and its derivatives. As a critical structural motif in many active pharmaceutical ingredients (APIs), ensuring the purity of piperazine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of impurities in piperazine and its derivatives. As a critical structural motif in many active pharmaceutical ingredients (APIs), ensuring the purity of piperazine-containing substances is paramount for drug safety and efficacy.[1][2] Impurities can arise from the manufacturing process, degradation, or storage and must be rigorously controlled.[1][3]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting common analytical challenges and answers frequently asked questions, moving beyond simple protocols to explain the fundamental science behind methodological choices.

Troubleshooting Guide: Resolving Common Analytical Issues

This section addresses specific problems you may encounter during the analysis of piperazine impurities. The question-and-answer format is designed to help you quickly diagnose and resolve your issues.

Question 1: My primary piperazine peak shows significant tailing in my reversed-phase HPLC analysis. What is the cause and how can I fix it?

Answer:

This is the most common issue encountered when analyzing basic compounds like piperazine on silica-based columns.[4][5] Peak tailing can severely impact resolution and the accuracy of quantification.[4]

  • Root Cause: The primary cause is secondary ionic interactions between the protonated (positively charged) amine groups of your piperazine analyte and ionized residual silanol groups (Si-O⁻) on the surface of the silica stationary phase.[5] These strong, non-specific interactions create a secondary retention mechanism for a portion of the analyte molecules, causing them to elute later than the main peak, resulting in a characteristic "tail".[5]

  • Systematic Solution: The goal is to minimize these secondary interactions. A logical, step-by-step approach is most effective.

    • Mobile Phase pH Adjustment (Primary Solution): The most effective way to eliminate silanol interactions is to suppress their ionization by lowering the mobile phase pH.

      • Mechanism: At a low pH (typically between 2.5 and 3.5), the excess protons in the mobile phase neutralize the negatively charged silanol groups, rendering them less likely to interact with the positively charged piperazine analyte.[4]

      • Protocol: Prepare a series of mobile phases using an appropriate buffer (e.g., 20 mM phosphate or formate buffer) to achieve stable pH values of 3.5, 3.0, and 2.5. Analyze your sample at each pH and select the value that yields the most symmetrical peak (Tailing Factor < 1.2).[4][5]

    • Introduce a Competing Base (Secondary Solution): If lowering the pH is not sufficient or not possible due to analyte stability, adding a small amount of a competing base to the mobile phase can be effective.

      • Mechanism: A competing base, such as triethylamine (TEA), is a small basic molecule that will preferentially interact with the active silanol sites, effectively "masking" them from your piperazine analyte.

      • Protocol: If tailing persists at low pH, add a low concentration of TEA (e.g., 0.05% - 0.1% v/v) to your optimized mobile phase.[4] Be aware that TEA can be difficult to remove from the column and may cause baseline disturbances.

    • Evaluate Your Column: If mobile phase modifications do not resolve the issue, your column may be the problem.

      • Mechanism: Older columns, based on lower purity "Type A" silica, have a higher concentration of acidic silanol groups and trace metal impurities that exacerbate tailing.[5] Modern, high-purity "Type B" silica columns are specifically designed with minimal active sites and are often end-capped to further shield the remaining silanols.[5]

      • Action: Switch to a modern, end-capped C18 or a polar-embedded phase column designed for the analysis of basic compounds.

The following workflow provides a logical decision-making process for addressing this common issue.

G start Peak Tailing Observed (Tf > 1.2) ph_adjust Adjust Mobile Phase pH (Target: 2.5 - 3.5) start->ph_adjust ph_check Is Tailing Resolved? ph_adjust->ph_check comp_base Add Competing Base (e.g., 0.1% TEA) ph_check->comp_base No end_good Peak Shape Acceptable (Tf < 1.2) ph_check->end_good Yes base_check Is Tailing Resolved? comp_base->base_check column_eval Evaluate Column Hardware base_check->column_eval No base_check->end_good Yes column_type Use Modern, End-Capped High-Purity (Type B) Column column_eval->column_type column_check Is Tailing Resolved? column_type->column_check overload Check for Column Overload (Dilute sample 10x) column_check->overload No column_check->end_good Yes overload_check Is Tailing Resolved? overload->overload_check overload_check->end_good Yes end_bad Further Method Development Required overload_check->end_bad No

Caption: Troubleshooting workflow for HPLC peak tailing.[4]
Question 2: I am struggling to detect trace levels of piperazine using HPLC with a UV detector. Why is my sensitivity so low and what are my options?

Answer:

This is a challenge rooted in the molecular structure of piperazine itself.

  • Root Cause: Piperazine is a saturated heterocyclic amine that lacks a chromophore, which is the part of a molecule responsible for absorbing UV light.[6] It only absorbs weakly at very low UV wavelengths (around 205 nm), where many common HPLC solvents also absorb, leading to high background noise and poor sensitivity.[6]

  • Solutions:

    • Pre-column Derivatization: This is a classic and highly effective approach. By reacting piperazine with a derivatizing agent, you can attach a strongly UV-active molecule.

      • Mechanism: A reagent like 4-chloro-7-nitrobenzofuran (NBD-Cl) reacts with the amine groups on piperazine to form a stable derivative that has a strong UV absorbance at a much higher, cleaner wavelength (e.g., 340 nm).[6] This dramatically increases the signal-to-noise ratio, allowing for detection at parts-per-million (ppm) levels.[6]

      • Experimental Protocol (Example):

        • Standard/Sample Prep: Accurately weigh and dissolve your piperazine sample or standard in a suitable diluent (e.g., acetonitrile/water).

        • Derivatization: To your sample solution, add an excess of NBD-Cl solution and a buffer to maintain alkaline conditions (e.g., borate buffer pH 9.5).

        • Reaction: Vortex the mixture and heat in a water bath (e.g., 60°C for 30 minutes) to drive the reaction to completion.

        • Analysis: Cool the sample to room temperature and inject it directly into the HPLC system, using a detection wavelength appropriate for the derivative (340 nm for NBD-Cl).[6]

    • Utilize a More Sensitive Detector: If derivatization is undesirable due to complexity or potential side reactions, switching to a more universal and sensitive detector is the best option.

      • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the gold standard for trace-level analysis. It offers exceptional sensitivity and specificity by measuring the mass-to-charge ratio of the analyte, eliminating the need for a chromophore.[7][8] It can reliably achieve limits of detection (LOD) in the sub-µg/kg range.[7]

      • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile piperazine impurities. It often requires derivatization to improve chromatographic performance but provides excellent sensitivity and structural information.[9][10]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the analysis of piperazine impurities.

Q1: What are the most common types of impurities I should expect in a piperazine sample?

Impurities in piperazine can originate from its synthesis, subsequent degradation, or storage.[1] It is crucial to have an analytical method capable of separating the API from these potential impurities.

Impurity TypeExamplesPotential Source
Process-Related Impurities 1-Methylpiperazine, 1-Ethylpiperazine, N-Benzylpiperazine (BZP), 1-(3-chlorophenyl)piperazineUnreacted starting materials or by-products from the synthetic route.[1][11][12]
Degradation Products N-formylpiperazine (FPZ), Ethylenediamine (EDA), N-(2-aminoethyl)piperazine (AEP), AmmoniaThermal or oxidative degradation of the piperazine ring, especially at high temperatures.[13][14][15]
Mutual Impurities DibenzylpiperazineCommon by-product in the synthesis of benzylpiperazine.[16]
Q2: Which technique is better for my analysis: HPLC or GC?

The choice depends on the specific impurities you are targeting, the sample matrix, and available instrumentation. Neither is universally "better"; they are complementary tools.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Applicability Highly versatile. Excellent for a wide range of piperazine derivatives, including non-volatile and thermally labile compounds.[10]Best suited for volatile and thermally stable impurities, such as residual solvents or low molecular weight piperazine analogs.[2][11]
Detection UV detection is common but lacks sensitivity for piperazine itself.[6] Mass Spectrometry (MS) detection is highly sensitive and specific.[7]Flame Ionization Detection (FID) is robust and quantitative. Mass Spectrometry (MS) provides definitive identification.[11][17]
Derivatization Often required for UV detection to enhance sensitivity.[6] Not typically needed for MS detection.Often required to improve volatility and peak shape of the polar amine groups.[9][10]
Primary Use Case Gold standard for purity testing of APIs and finished products, capable of separating a wide range of potential impurities.[2]Excellent for analyzing starting materials, residual solvents, and specific volatile impurities.[11]
Q3: What are the key validation parameters for an impurity method according to ICH guidelines?

Method validation, as outlined in the ICH Q2(R2) guidelines, is essential to ensure your analytical procedure is reliable and fit for purpose.[18][19] For impurity methods, the key parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as the API, other impurities, and degradation products. This is typically demonstrated through peak purity analysis and by spiking the sample with known impurities.[19][20]

  • Limit of Detection (LOD): The lowest amount of an impurity that can be detected, but not necessarily quantified, under the stated experimental conditions. Often determined at a signal-to-noise ratio of 3:1.[6][20]

  • Limit of Quantification (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy. Often determined at a signal-to-noise ratio of 10:1.[6][20] The LOQ is a critical parameter for ensuring you can control impurities at the required reporting threshold.

  • Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the impurity within a given range.[20]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies by spiking a blank matrix with known amounts of the impurity at different levels (e.g., 50%, 100%, and 150% of the target concentration).[6][20]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (between labs).[6][11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH ±0.1, column temperature ±2°C). This provides an indication of its reliability during normal usage.[6]

The following diagram illustrates the typical workflow for developing and validating a robust analytical method for impurity analysis.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Application dev_start Define Analytical Target Profile tech_select Select Technique (HPLC/GC) & Detector dev_start->tech_select col_select Screen Columns & Stationary Phases tech_select->col_select mob_opt Optimize Mobile Phase /Oven Program col_select->mob_opt samp_prep Develop Sample Preparation Protocol mob_opt->samp_prep specificity Specificity samp_prep->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness sys_suit System Suitability Testing (SST) robustness->sys_suit routine_analysis Routine Sample Analysis sys_suit->routine_analysis

Caption: General workflow for analytical method development and validation.

References

  • Reddy, P.R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Synthetic Drug Strategy. [Link]

  • Zalewska, T., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7586. [Link]

  • Zalewska, T., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics, 10(4), 154. [Link]

  • Rao, N.V., et al. (2012). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link]

  • Al-Neaimy, U.I.S., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]

  • Varade, P.R., & Mahajan, M.P. (2025). Development and Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk and Formulations. International Journal of Drug Delivery Technology, 15(4), 1878-1884. [Link]

  • Li, S., et al. (2021). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia, 47, 497-505. [Link]

  • Zhang, Z., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 727–736. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. [Link]

  • Freeman, S.A., & Rochelle, G.T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(21), 7430–7438. [Link]

  • Pharmaffiliates. (n.d.). Piperazine-impurities. Pharmaffiliates. [Link]

  • Zalewska, T., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • Mazari, S.A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 34, 224-242. [Link]

  • Freeman, S.A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • University of Hertfordshire. (2025). Piperazine. AERU. [Link]

  • Einbu, A., et al. (2021). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 60(22), 8201–8212. [Link]

  • Abdel-Hay, K.M.H. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University Electronic Theses and Dissertations. [Link]

  • Chen, E., et al. (2018). Effects of carbon treating on piperazine oxidation in pilot plant testing of PZAS™. OSTI.GOV. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Restek. [Link]

  • Pharmaffiliates. (n.d.). Piperazine Citrate-impurities. Pharmaffiliates. [Link]

  • Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7111. [Link]

  • Archer, R.P., et al. (2014). Development and validation of a GC–MS method for the routine analysis of piperazine analogues in street samples. Analytical Methods, 6, 5241-5248. [Link]

  • AMSbiopharma. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. AMSbiopharma. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Phenomenex. [Link]

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Troubleshooting

Technical Support Center: Addressing Off-Target Effects in Assays with 2,3-Dimethyl-4-(piperazin-1-yl)phenol

Welcome to the technical support center for 2,3-Dimethyl-4-(piperazin-1-yl)phenol, hereafter referred to as Compound X. This guide is designed for researchers, scientists, and drug development professionals who are incor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,3-Dimethyl-4-(piperazin-1-yl)phenol, hereafter referred to as Compound X. This guide is designed for researchers, scientists, and drug development professionals who are incorporating Compound X into their experimental workflows. Our goal is to provide you with the technical insights and troubleshooting strategies necessary to anticipate, identify, and mitigate potential off-target effects, ensuring the integrity and reproducibility of your results.

Given that novel compounds emerging from high-throughput screening (HTS) often present a complex pharmacological profile, a rigorous, multi-step validation process is crucial. This document will guide you through that process, from initial hit confirmation to advanced off-target liability assessment.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of Compound X in a research setting.

Q1: We have identified Compound X as a "hit" in our primary kinase screen. What is the first step to confirm it's a genuine inhibitor of our target kinase?

The first and most critical step is to rule out assay artifacts and confirm direct target engagement. Primary HTS campaigns can produce false positives due to compound interference with the assay technology (e.g., fluorescence quenching, luciferase inhibition) rather than true inhibition of the target.[1][2][3]

Your immediate follow-up should involve:

  • Compound Integrity Check: Verify the purity and identity of your batch of Compound X using techniques like HPLC and mass spectrometry. Degradation or impurities can lead to misleading results.[4]

  • Orthogonal Assay Validation: Re-test the inhibitory activity using a different assay format that relies on a distinct detection method.[5] For example, if your primary screen was a luminescence-based assay measuring ATP consumption (like ADP-Glo™), a valuable orthogonal assay would be a fluorescence resonance energy transfer (TR-FRET) assay that directly measures substrate phosphorylation.[6] This helps to ensure the observed activity is not an artifact of the initial assay technology.[5]

  • Dose-Response Curve Generation: Perform a multi-point dose-response experiment to determine the half-maximal inhibitory concentration (IC50). This will establish the potency of Compound X against your target kinase and confirm the effect is concentration-dependent.[5][7]

Q2: What are the most common reasons for seeing inconsistent IC50 values for Compound X between experiments?

Inconsistent IC50 values are a frequent challenge and can typically be traced back to a few key variables:

  • Reagent Handling and Stability:

    • Solubility: Compound X, like many small molecules, may have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., 100% DMSO) before making serial dilutions in your assay buffer.[8] Precipitated compound is not active and will lead to variability.

    • Freeze-Thaw Cycles: Aliquot your stock solution of Compound X to minimize repeated freeze-thaw cycles, which can cause degradation.[4][8]

  • Assay Conditions:

    • ATP Concentration: If Compound X is an ATP-competitive inhibitor, its apparent IC50 value will be highly dependent on the ATP concentration in the assay.[4][9] For consistency, it is recommended to run kinase assays with an ATP concentration at or near the Michaelis constant (Km) of the enzyme.[4][10]

    • Enzyme and Substrate Quality: Ensure the kinase and substrate are active and used at consistent concentrations. Always include a positive control inhibitor to validate that the assay components are performing as expected.[4][11]

Q3: My biochemical assay shows potent inhibition, but I'm not seeing the expected downstream effect in my cell-based assay. What should I investigate?

This is a classic "biochemical vs. cellular" discrepancy and points to several potential factors that differentiate the simplified in vitro environment from a complex cellular system:

  • Cellular Permeability: Compound X may have poor membrane permeability and is not reaching its intracellular target at a sufficient concentration.

  • Target Engagement in Cells: The kinase may not be in an active conformation in your cell model, or the compound may be rapidly metabolized or effluxed by pumps like P-glycoprotein.

  • Experimental Conditions:

    • Incubation Time: The time may be too short for the compound to engage the target and elicit a downstream phenotypic change. A time-course experiment is recommended.[8]

    • Target Expression: Confirm that your cell line expresses the target kinase at sufficient levels using methods like Western blot.[8]

A crucial experiment to bridge this gap is a target engagement assay, such as a cellular thermal shift assay (CETSA), which can confirm if Compound X is binding to its intended target within the cell.

Part 2: Troubleshooting Guide for Off-Target Effects

Once you have confirmed on-target activity, the next phase is to proactively investigate and characterize potential off-target effects. The piperazine and phenol motifs present in Compound X are found in many bioactive molecules, making a thorough off-target assessment essential.[12][13][14]

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps
High background signal or assay interference Compound X is autofluorescent or interferes with the assay detection system (e.g., luciferase inhibition).[1][2][15]1. Run a "target-free" counter-screen: Perform the assay with all components except the target enzyme.[1] Any signal modulation is due to direct compound interference. 2. Analyze raw data: For TR-FRET or HTRF assays, analyze the raw fluorescence signals from the donor and acceptor to detect quenching or autofluorescence.[2]
Unexpected cellular phenotype (e.g., cytotoxicity) The observed phenotype is due to inhibition of an unintended kinase or another off-target protein, or general cytotoxicity.[2][5]1. Assess cytotoxicity: Run a standard cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with your functional assay.[5] 2. Determine selectivity window: Compare the EC50 for the desired phenotype with the CC50 (cytotoxic concentration 50%). A significant window between these values is desirable.[2]
Activity against structurally related kinases Compound X lacks selectivity and inhibits other members of the same kinase family.1. Perform focused selectivity profiling: Screen Compound X against a small panel of closely related kinases. 2. Determine Ki values: For any identified off-target kinases, calculate the inhibitor constant (Ki) to understand the intrinsic binding affinity, which is more comparable across different enzymes than IC50 values.[10]
Broad, non-specific activity in kinome screens The compound may be a promiscuous inhibitor, potentially due to aggregation or a reactive functional group.1. Conduct broad-scale kinome profiling: Screen Compound X at a fixed concentration (e.g., 1 µM or 10 µM) against a large, representative panel of kinases (e.g., >400 kinases).[7] 2. Biophysical Validation: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm a direct, specific binding interaction with the primary target and key off-targets.[3][11]

Part 3: Experimental Protocols & Workflows

To ensure robust characterization of Compound X, a tiered approach to screening is recommended. This workflow systematically validates the primary hit and identifies potential liabilities early in the process.

G cluster_0 Tier 1: Hit Confirmation cluster_1 Tier 2: Cellular Activity & Specificity cluster_2 Tier 3: Broad Off-Target Profiling P1 Primary HTS Hit (Compound X) P2 Orthogonal Assay (e.g., TR-FRET) P1->P2 P4 Compound Integrity (LC-MS/HPLC) P1->P4 P3 Dose-Response (IC50) P2->P3 C1 Cellular Target Inhibition (e.g., Western Blot for p-Substrate) P3->C1 Confirmed Potent Inhibitor C2 Cytotoxicity Assay (e.g., MTS) C1->C2 C3 Focused Kinase Selectivity Panel (Related Family Members) C1->C3 O1 Broad Kinome Screen (>400 Kinases) C3->O1 Confirmed Selective Inhibitor O2 Counter-Screening (Unrelated Targets/Pathways) O1->O2 Characterize Liabilities O3 Biophysical Validation (SPR or ITC) O1->O3 Characterize Liabilities

Caption: Tiered workflow for hit validation and off-target profiling.

Protocol 1: Orthogonal In Vitro Kinase Assay (TR-FRET)

This protocol serves as an alternative to a primary luminescence-based assay to confirm inhibition.

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Prepare Compound X Dilutions: Create a 10-point, 3-fold serial dilution of Compound X in 100% DMSO, followed by an intermediate dilution into Assay Buffer.

    • Prepare Kinase and Substrate: Dilute the target kinase and the appropriate ULight™-labeled peptide substrate in Assay Buffer.

    • Prepare ATP Solution: Dilute ATP to the desired final concentration (e.g., Km for the kinase) in Assay Buffer.

    • Prepare Detection Reagent: Dilute the Europium-labeled anti-phospho-substrate antibody in Detection Buffer.

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of the diluted Compound X or DMSO vehicle control to the assay plate.

    • Add 2.5 µL of the kinase/ULight-substrate mixture and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding 10 µL of the Europium-antibody solution.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Analysis:

    • Read the plate on a TR-FRET-compatible plate reader.

    • Calculate the percentage of inhibition relative to the DMSO control and plot against the log of the Compound X concentration to determine the IC50 value.

Protocol 2: Cellular Target Inhibition via Western Blot

This protocol assesses if Compound X can inhibit the phosphorylation of a known downstream substrate in a cellular context.

  • Cell Treatment:

    • Plate cells (e.g., a line with a constitutively active target kinase or one that can be stimulated) and grow to 80-90% confluency.

    • Treat cells with a serial dilution of Compound X (e.g., from 100 µM to 1 nM) for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.

    • If required, stimulate the signaling pathway to activate the target kinase.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Probe the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate.[7]

    • Wash and probe with a secondary antibody conjugated to HRP.

    • Detect the signal using a chemiluminescent substrate.[7]

  • Data Analysis:

    • Strip and re-probe the membrane with an antibody against the total protein of the substrate to serve as a loading control.[7]

    • Quantify band intensities to determine the reduction in substrate phosphorylation relative to the total protein for each concentration of Compound X.

G cluster_0 Problem Identification cluster_1 Potential Root Causes cluster_2 Diagnostic Experiments Problem Unexpected Result (e.g., No Cellular Effect) Cmpd Compound Issue (Purity, Solubility, Stability) Problem->Cmpd Assay Assay Condition (ATP, Enzyme, Buffer) Problem->Assay Cell Cellular Context (Permeability, Target Expression, Metabolism) Problem->Cell OffTarget Off-Target Effect (Cytotoxicity, Pathway Crosstalk) Problem->OffTarget QC Compound QC (LC-MS) Cmpd->QC Orthogonal Orthogonal Assay (Biochemical) Assay->Orthogonal CETSA Target Engagement (CETSA) Cell->CETSA Western Western Blot (p-Substrate) Cell->Western Viability Viability Assay (MTS) OffTarget->Viability

Caption: Logical troubleshooting workflow for assay discrepancies.

By systematically applying these principles and protocols, researchers can confidently characterize the activity of 2,3-Dimethyl-4-(piperazin-1-yl)phenol, delineate its on- and off-target effects, and generate a high-quality data package for further drug development endeavors.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Available from: [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Available from: [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available from: [Link]

  • Creative Biolabs. (n.d.). Counter-Screen Service. Available from: [Link]

  • R. Ken Coit College of Pharmacy. (n.d.). ACDD - Our Process. Available from: [Link]

  • Kumar, N., Singh, R. K., & Tandon, R. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Journal of postgraduate medicine, 57(1), 54. Available from: [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Available from: [Link]

  • Antolin, A. A., Workman, P., & Al-Lazikani, B. (2018). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 759-772. Available from: [Link]

  • K-M., K., G., K., H., K., S., O., & J., K. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 21(18), 6765. Available from: [Link]

  • Nakanishi, H., Goshima, Y., Misu, Y., & Kubo, T. (1988). Effect of 7-(3-[4-(2,3-dimethylphenyl)piperazinyl]propoxy)- 2(1H)-quinolinone (OPC-4392), a newly synthesized agonist for presynaptic dopamine D2 receptor, on tyrosine hydroxylation in rat striatal slices. Life sciences, 42(3), 343–349. Available from: [Link]

  • Shitole, A., Shingare, P., & Gholap, S. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117. Available from: [Link]

  • Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Available from: [Link]

  • de Oliveira, R. S., da Silva, G. C. L., de Oliveira, M. A. L., de Menezes, I. R. A., de Lima, M. do C. A., Galdino, P. M., ... & da Rocha, F. F. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & neurological disorders drug targets, 21(6), 520–532. Available from: [Link]

  • ResearchGate. (n.d.). In Vitro and In Silico Evaluation of 2-(1H-Benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)- propanenitrile as Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors. Available from: [Link]

  • Patel, M., DeNinno, M. P., Hsieh, G. C., Pihan, P., Zificsak, C. A., & Boys, C. (2005). 2-[4-(3,4-Dimethylphenyl)piperazin-1-ylmethyl]-1H benzoimidazole (A-381393), a selective dopamine D4 receptor antagonist. Journal of pharmacology and experimental therapeutics, 314(1), 362–371. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Aryl and heteroaryl N-[4-[4-(2,3-substituted-phenyl)piperazine-1-yl]alkyl]carbamates with improved physico-chemical properties as dual modulators of dopamine D3 receptor and fatty acid amide hydrolase. Available from: [Link]

  • Bang-Andersen, B., Ruhwald, T., Bøgesø, K. P., Sanchez, C., & Stensbøl, T. B. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of medicinal chemistry, 54(9), 3206–3221. Available from: [Link]

  • Lazerwith, S. E., & Johnson, J. S. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of medicinal chemistry, 65(11), 7044–7072. Available from: [Link]

  • Acar, Ç., Gökçe, B., Çavuşoğlu, B. K., & Acar, E. T. (2021). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS omega, 6(51), 35689–35702. Available from: [Link]

  • PubChem. (n.d.). (3~{S})-3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one. Available from: [Link]

  • ResearchGate. (n.d.). Protective Effects of a Piperazine Derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester] Against Aluminium-Induced Neurotoxicity: Insights From In Silico and In Vivo Studies | Request PDF. Available from: [Link]

Sources

Optimization

HATU Coupling Optimization for Piperazine Derivatives: Technical Support &amp; Troubleshooting Center

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on challenging amide bond formations involving sterically hindered secondary amines, particularly piperazine derivatives....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on challenging amide bond formations involving sterically hindered secondary amines, particularly piperazine derivatives. While HATU is an exceptionally powerful uronium/aminium-based coupling reagent, its high reactivity requires strict microenvironmental control. Mismanagement of stoichiometry, base selection, or order of addition frequently leads to epimerization or the dreaded guanidinylation dead-end.

This guide provides a causality-driven framework, self-validating protocols, and quantitative troubleshooting steps to ensure your syntheses are high-yielding and stereochemically pure.

Mechanistic Causality: The Piperazine Challenge

HATU activates a carboxylic acid by forming a highly reactive OAt (1-hydroxy-7-azabenzotriazole) active ester[1]. The nitrogen atom at the 7-position of the azabenzotriazole ring provides anchimeric assistance, drastically accelerating the nucleophilic attack by the amine[2].

However, piperazines are secondary amines. They are sterically hindered and possess different nucleophilic profiles compared to primary amines. If HATU and the piperazine derivative are present in the reaction mixture before the carboxylic acid is fully activated, the piperazine will directly attack the electrophilic uronium carbon of HATU[2]. This forms a stable, unreactive guanidinium byproduct , permanently terminating the reaction and consuming your valuable amine[2].

HATU_Mechanism Acid Carboxylic Acid + Tertiary Base OAt OAt-Active Ester (Highly Reactive) Acid->OAt Pre-activation (1-2 min) HATU HATU Reagent HATU->OAt Activation Guanidinium Guanidinium Byproduct (Reaction Dead-End) HATU->Guanidinium Premature mixing (Excess HATU) Product Desired Amide (Target Product) OAt->Product Nucleophilic Attack Piperazine Piperazine Derivative (Secondary Amine) Piperazine->Product Addition (Post-activation) Piperazine->Guanidinium Direct Attack

Logical workflow of HATU-mediated coupling highlighting the guanidinylation side-reaction pathway.

Quantitative Troubleshooting: Base Selection & Epimerization

When coupling chiral carboxylic acids with bulky piperazines, the reaction rate slows down due to steric clash. This delay gives the activated OAt-ester time to undergo intramolecular cyclization into an oxazolone ring, which rapidly loses its alpha-proton, leading to epimerization (loss of stereochemical integrity)[3].

The choice of tertiary base is the primary variable controlling this side reaction. Stronger bases like DIPEA promote alpha-proton abstraction, while weaker, highly hindered bases like TMP (2,4,6-trimethylpyridine) or TBP (2,4,6-tri-tert-butylpyridine) suppress it[3],[4].

Table 1: Comparative Base Profiles for HATU Coupling

Tertiary BasepKa (Conjugate Acid)Steric ShieldingEpimerization RiskRecommended Application
DIPEA (N,N-Diisopropylethylamine)~10.5HighModerate to HighStandard, non-chiral aliphatic/aromatic couplings[3].
NMM (N-Methylmorpholine)~7.4LowModerateMicrowave-assisted synthesis; weaker base but poor steric shielding[5].
TMP (2,4,6-Trimethylpyridine / Collidine)~7.4Very HighLowChiral centers sensitive to epimerization (e.g., phenylglycine)[5],[6].
TBP (2,4,6-Tri-tert-butylpyridine)~3.6ExtremeVery LowHighly sensitive substrates (e.g., aspartate derivatives)[4].

Self-Validating Optimized Protocol: The Pre-Activation Strategy

To prevent guanidinylation and ensure complete conversion, you must separate the activation step from the coupling step. This protocol embeds real-time visual and analytical validation checkpoints.

Step 1: Reagent Preparation & Dissolution

  • Action: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM to achieve a 0.1 M concentration. Add the selected tertiary base (e.g., TMP, 3.0 eq)[7].

  • Validation Checkpoint: The solution must be completely clear and homogenous. Any turbidity indicates moisture, which will prematurely hydrolyze HATU.

Step 2: Controlled Pre-Activation (Critical Step)

  • Action: Add HATU (1.05 eq) in one portion. Do not exceed 1.05 eq to prevent excess reagent from reacting with the amine later[2]. Stir at room temperature for exactly 2 minutes[1].

  • Validation Checkpoint (Colorimetric): The solution will undergo a distinct color shift indicating active ester formation. With DIPEA, it turns orange-red; with TMP, it turns pink or pale yellow[8]. If the solution remains colorless, activation has failed (check reagent quality).

Step 3: Nucleophilic Addition

  • Action: Add the piperazine derivative (1.1 to 1.2 eq) dropwise to the activated mixture[1].

  • Validation Checkpoint (Visual & Analytical): The intense color generated in Step 2 should begin to fade as the OAt-ester is consumed[8]. Pull a 1 µL aliquot for LC-MS; the mass of the OAt-ester intermediate should be replaced by the target product mass.

Step 4: Quenching & Workup

  • Action: Dilute the reaction with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous NaHCO₃, 1M HCl, and brine[2].

  • Validation Checkpoint: The NaHCO₃ wash specifically deprotonates and removes the HOAt byproduct (pKa ~3.2), preventing it from streaking during downstream silica gel chromatography.

Frequently Asked Questions (FAQs)

Q: My piperazine coupling is stalling at 50% conversion, and I see a +99 Da mass adduct on my LC-MS. What happened? A: This is the classic signature of guanidinylation. HATU has a molecular weight of 380 g/mol , but the tetramethyluronium fragment transferred to your secondary amine adds exactly 99 Da (C₅H₁₁N₂⁺)[2]. This occurs when the piperazine attacks HATU directly. Fix this by strictly enforcing the 2-minute pre-activation of the acid before adding the piperazine, and never use an excess of HATU.

Q: I am coupling a chiral amino acid to a piperazine derivative, but I am getting two peaks on my HPLC. How do I stop this? A: You are observing diastereomers due to oxazolone-mediated epimerization at the C-terminus. Piperazines are bulky, which slows down the coupling rate, giving the activated ester more time to form an oxazolone ring[3]. Switch your base from DIPEA to a weaker, highly hindered base like TMP (2,4,6-trimethylpyridine)[5]. The reduced basicity prevents the abstraction of the alpha-proton from the oxazolone intermediate.

Q: Can I use HBTU instead of HATU to save costs? A: For primary amines, yes. For sterically hindered secondary amines like piperazines, HBTU often results in sluggish kinetics and incomplete reactions. The nitrogen at the 7-position of the azabenzotriazole ring in HATU provides a neighboring-group effect (anchimeric assistance) that is absent in HBTU, making HATU significantly faster and more efficient for difficult couplings[1],[2].

References

  • Source: PMC (nih.gov)
  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis Source: Luxembourg Bio Technologies URL
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: Bachem URL
  • Peptide Coupling Reagents, More than a Letter Soup | Chemical Reviews Source: ACS Publications URL
  • Control of aspartate epimerization during the coupling of caspase specific tetrapeptides with aromatic amines...
  • Application Notes: Standard Protocol for HATU Coupling in Solution Phase Source: Benchchem URL
  • 1-(Piperidine-4-carbonyl)
  • 1-Boc-Piperazine-2-carboxylic acid Source: Benchchem URL

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 2,3-Dimethyl-4-(piperazin-1-yl)phenol Analogues as Dopamine Receptor Ligands

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 2,3-Dimethyl-4-(piperazin-1-yl)phenol analogues, a chemical scaffold of significant interest in the development of novel therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 2,3-Dimethyl-4-(piperazin-1-yl)phenol analogues, a chemical scaffold of significant interest in the development of novel therapeutics targeting dopamine receptors. Drawing upon extensive research into related arylpiperazine derivatives, this document synthesizes key findings to predict the biological activity of this specific series and compares their potential performance against other relevant compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of new central nervous system (CNS) agents.

Introduction: The Prominence of the Arylpiperazine Scaffold

The arylpiperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with a variety of G-protein coupled receptors (GPCRs), particularly those in the CNS.[1] This structural motif is a core component of numerous approved drugs targeting neurotransmitter systems, including antipsychotics, antidepressants, and anxiolytics.[2] The versatility of the arylpiperazine core allows for fine-tuning of pharmacological activity through substitution on both the aromatic ring and the second nitrogen of the piperazine ring.[3]

The 2,3-Dimethyl-4-(piperazin-1-yl)phenol scaffold is a specific embodiment of this privileged structure, incorporating a phenol group that can act as a hydrogen bond donor and/or acceptor, and methyl groups that can influence lipophilicity and steric interactions within the receptor binding pocket. This guide will explore the anticipated SAR of this scaffold, with a primary focus on its potential as a dopamine D2 and D3 receptor ligand, a common target for arylpiperazine derivatives.[4]

General Synthesis of Arylpiperazine Analogues

The synthesis of 2,3-Dimethyl-4-(piperazin-1-yl)phenol analogues typically follows established routes for the preparation of N-arylpiperazines. A common and efficient method is the Buchwald-Hartwig amination, which facilitates the coupling of an aryl halide with piperazine.[3]

General Synthetic Scheme:

Synthesis A 2,3-Dimethyl-4-halophenol C Buchwald-Hartwig Amination (Pd catalyst, ligand, base) A->C B Piperazine B->C D 2,3-Dimethyl-4-(piperazin-1-yl)phenol C->D Coupling F N-Alkylation or N-Arylation D->F E R-X (Alkyl or Aryl Halide) E->F G Final Analogues F->G Derivatization

Caption: General synthetic route for 2,3-Dimethyl-4-(piperazin-1-yl)phenol analogues.

This synthetic approach offers the flexibility to introduce a wide variety of substituents (R-groups) on the second nitrogen of the piperazine ring, allowing for a systematic exploration of the SAR.

Structure-Activity Relationship (SAR) Analysis

The biological activity of arylpiperazine analogues is highly dependent on the substitution patterns on both the aryl ring and the piperazine nitrogen. Based on extensive studies of related compounds, we can infer the following SAR trends for the 2,3-Dimethyl-4-(piperazin-1-yl)phenol series.

The Role of the Phenolic Hydroxyl Group

The hydroxyl group at the 4-position of the phenyl ring is a critical feature. It can participate in hydrogen bonding interactions within the receptor binding site, which is often a key determinant of affinity and selectivity. For instance, in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the presence of a hydroxyl group was found to be crucial for potent analgesic activity.[5]

Influence of the 2,3-Dimethyl Substitution

The methyl groups at the 2 and 3-positions of the phenyl ring are expected to have a significant impact on the molecule's conformation and lipophilicity. These substitutions can force the phenyl ring into a non-coplanar orientation with respect to the piperazine ring, which can influence receptor binding. In a study of arylpiperazine derivatives as dopamine receptor ligands, ortho-substituents on the phenyl ring were shown to affect the coplanarity and, consequently, the receptor affinity.[4] The increased lipophilicity from the methyl groups may also enhance blood-brain barrier penetration.

Substitutions on the Piperazine Nitrogen (R-group)

The nature of the substituent on the distal nitrogen of the piperazine ring is a major determinant of the pharmacological profile (agonist vs. antagonist) and selectivity.

  • Small Alkyl Chains: Short alkyl chains can lead to potent agonistic or antagonistic activity, depending on the specific receptor subtype.

  • Aromatic and Heteroaromatic Moieties: The introduction of bulky aromatic or heteroaromatic groups often imparts antagonist properties. For example, in a series of N-arylpiperazine derivatives, the presence of a 1,3-benzodioxolyl subunit led to high affinity for D2/D3 receptors.[4]

Comparative Performance and Experimental Data

To provide a quantitative understanding of the potential activity of 2,3-Dimethyl-4-(piperazin-1-yl)phenol analogues, the following table summarizes experimental data for structurally related compounds from the literature. This data serves as a benchmark for predicting the affinity of the target series for dopamine D2 and D3 receptors.

Compound IDR-Group on PiperazineAr-Ring SubstitutionD2 Ki (nM)D3 Ki (nM)Reference
1 H2-methoxyphenyl15025[3]
2 n-butyl2-methoxyphenyl51[3]
3 4-(thien-3-yl)benzamide2-methoxyphenyl>10,00018[3]
4 H2,3-dichlorophenyl28045[4]
5 1,3-benzodioxole-5-sulfonamide2,3-dichlorophenyl<1000<1000[4]

This table presents a selection of data for illustrative purposes. Ki values represent the inhibition constant for radioligand binding to the respective receptor.

Based on this comparative data, it is hypothesized that 2,3-Dimethyl-4-(piperazin-1-yl)phenol analogues with appropriate N-substituents could exhibit high affinity and selectivity for the D3 receptor.

Experimental Protocols

To enable researchers to validate the predicted activities of novel 2,3-Dimethyl-4-(piperazin-1-yl)phenol analogues, detailed protocols for key in vitro assays are provided below.

Dopamine D2/D3 Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the D2 and D3 receptors through competition with a radiolabeled ligand.[6]

Workflow:

Binding_Assay A Prepare cell membranes expressing D2 or D3 receptors B Incubate membranes with radioligand (e.g., [3H]-Spiperone) and varying concentrations of test compound A->B C Separate bound and free radioligand by filtration B->C D Quantify bound radioactivity using a scintillation counter C->D E Calculate IC50 and Ki values D->E

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: HEK293 cells stably expressing human dopamine D2 or D3 receptors are cultured and harvested. The cells are then homogenized, and the membrane fraction is isolated by centrifugation.[7]

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone) and a range of concentrations of the test compound.[6]

  • Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium.

  • Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.[7]

Dopamine D2/D3 Receptor Functional Assay (cAMP Assay)

This assay determines whether a compound acts as an agonist or an antagonist at the D2/D3 receptors by measuring its effect on cAMP levels.

Workflow:

cAMP_Assay A Seed D2 or D3 expressing cells in a 96-well plate B Treat cells with test compound (for antagonist assay, co-treat with a known agonist like dopamine) A->B C Stimulate adenylyl cyclase with forskolin B->C D Lyse cells and measure intracellular cAMP levels (e.g., using HTRF or ELISA) C->D E Determine EC50 (agonist) or IC50 (antagonist) D->E

Caption: Workflow for a cAMP-based functional assay.

Step-by-Step Methodology:

  • Cell Culture: Cells expressing the D2 or D3 receptor are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound. For antagonist testing, cells are co-incubated with the test compound and a known D2/D3 receptor agonist (e.g., quinpirole).[3]

  • Forskolin Stimulation: Forskolin is added to all wells to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF or ELISA).

  • Data Analysis: The data is plotted to generate dose-response curves, from which the EC50 (for agonists) or IC50 (for antagonists) values are determined.

Conclusion and Future Directions

The 2,3-Dimethyl-4-(piperazin-1-yl)phenol scaffold represents a promising starting point for the development of novel dopamine receptor ligands. Based on the extensive SAR data available for related arylpiperazine derivatives, it is anticipated that analogues from this series will exhibit high affinity for D2 and D3 receptors, with the potential for D3 selectivity. The synthetic accessibility of this scaffold allows for the systematic exploration of a wide range of substituents on the piperazine nitrogen, enabling the fine-tuning of the pharmacological profile.

Future research should focus on the synthesis and in vitro evaluation of a focused library of 2,3-Dimethyl-4-(piperazin-1-yl)phenol analogues to experimentally validate the SAR predictions outlined in this guide. Promising candidates should then be advanced to in vivo models to assess their therapeutic potential for CNS disorders.

References

  • Natsuka, K., Nakamura, H., Nishikawa, Y., & Negoro, T. (1987). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Journal of Medicinal Chemistry, 30(10), 1779-1787. [Link]

  • Veiksina, S., Rinken, A., & Rinken, A. (2023). Fluorescence based HTS- compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Pharmacology, 14, 1145789. [Link]

  • Auld, D. S., et al. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Kummari, E., et al. (2024). In vitro safety evaluation of dopamine D3R antagonist, R-VK4-116, as a potential medication for the treatment of opioid use disorder. PLoS ONE, 19(12), e0315569. [Link]

  • Kummari, E., et al. (2024). In vitro safety evaluation of dopamine D3R antagonist, R-VK4-116, as a potential medication for the treatment of opioid use disorder. PubMed. [Link]

  • Li, R., et al. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Frontiers in Pharmacology, 13, 837555. [Link]

  • Gallezot, J. D., et al. (2014). Recent methods for measuring dopamine D3 receptor occupancy in vivo: importance for drug development. Frontiers in Psychiatry, 5, 78. [Link]

  • Eurofins. (n.d.). D3 Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay - FR. Retrieved from [Link]

  • Chu, W., Tu, Z., McElveen, E., Xu, J., Taylor, M., Luedtke, R. R., & Mach, R. H. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3173. [Link]

  • Seba, M. C., & Philip, B. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-579. [Link]

  • Kim, J., et al. (2020). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 21(21), 8089. [Link]

  • Butassi, E., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(46), 44033–44043. [Link]

  • Johansson, A. M. (1998). In vitro studies of dopamine D2 and D3 receptor pharmacology. Full, partial and inverse agonism. Gupea. [Link]

  • Natsuka, K., Nakamura, H., Negoro, T., Uno, H., & Nishimura, H. (1978). Studies on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives and their analgesic activities. 2. Structure-activity relationships of 1-cycloalkyl-4-(1,2-diphenylethyl)piperazines. Journal of Medicinal Chemistry, 21(12), 1265-1269. [Link]

  • Banfi, L., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Combinatorial Science, 17(8), 457-464. [Link]

  • Hwang, Y., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Chemistry, 12, 1377312. [Link]

  • Banfi, L., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. R Discovery. [Link]

  • Mores, V. (2021). Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay. DSpace. [Link]

  • DeRuiter, J. (2001). DOPAMINE ANTAGONISTS: PHENOTHIAZINE/THIOXANTHENE SAR. Principles of Drug Action 2. [Link]

  • da Silva, J. L., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(16), 5184. [Link]

  • Newman, A. H., et al. (2013). Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design. Neuropharmacology, 72, 37-51. [Link]

  • Wang, Y., et al. (2014). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 19(12), 20718-20732. [Link]

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Comparative

A Comparative Guide to Evaluating Opioid Antagonist Efficacy: Featuring Naloxone as the Gold Standard

To our valued community of researchers, scientists, and drug development professionals: This guide was initially intended to provide a direct comparative analysis of the efficacy of 2,3-Dimethyl-4-(piperazin-1-yl)phenol...

Author: BenchChem Technical Support Team. Date: March 2026

To our valued community of researchers, scientists, and drug development professionals:

This guide was initially intended to provide a direct comparative analysis of the efficacy of 2,3-Dimethyl-4-(piperazin-1-yl)phenol and naloxone. However, a comprehensive review of the current scientific literature and chemical databases did not yield any available information on "2,3-Dimethyl-4-(piperazin-1-yl)phenol." This suggests that the compound may be novel, not yet extensively studied, or known by an alternative designation.

In light of this, we have adapted this guide to serve a more foundational, and perhaps more broadly applicable, purpose. This document will provide a detailed framework for evaluating the efficacy of any new opioid antagonist, using the well-established "gold standard," naloxone, as the primary benchmark for comparison. We will delve into the requisite experimental designs, key performance indicators, and data interpretation necessary to rigorously assess a novel compound's potential as an opioid overdose reversal agent.

Naloxone: The Benchmark for Opioid Antagonism

Naloxone is a cornerstone in the management of opioid overdose, and its well-characterized profile provides the essential benchmarks for evaluating new chemical entities.[1][2]

Mechanism of Action

Naloxone is a non-selective, competitive antagonist at the mu (µ), kappa (κ), and delta (δ) opioid receptors in the central nervous system (CNS).[3] It exhibits the highest affinity for the µ-opioid receptor, which is the primary mediator of the analgesic, euphoric, and respiratory depressive effects of most opioids.[1][3][4] By competing with opioids for these receptor sites without activating them, naloxone rapidly displaces the agonist and reverses its effects.[3][4]

The binding of naloxone to the µ-opioid receptor inhibits the G-protein signaling cascade, preventing the hyperpolarization of neurons and restoring the normal firing rate. This leads to a rapid reversal of opioid-induced respiratory depression, which is the primary cause of death in overdose cases.[2][4]

Signaling Pathway of Naloxone's Antagonism

cluster_opioid_action Opioid Agonist Action cluster_naloxone_action Naloxone's Competitive Antagonism Opioid Opioid Agonist (e.g., Fentanyl, Morphine) MOR μ-Opioid Receptor Opioid->MOR Binds and Activates G_Protein Gi/o Protein Activation MOR->G_Protein AC Adenylyl Cyclase Inhibition G_Protein->AC K_Channel K+ Channel Opening G_Protein->K_Channel Ca_Channel Ca2+ Channel Inhibition G_Protein->Ca_Channel cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization K_Channel->Hyperpolarization Ca_Channel->Hyperpolarization Resp_Depression Respiratory Depression Hyperpolarization->Resp_Depression Naloxone Naloxone MOR_N μ-Opioid Receptor Naloxone->MOR_N Competitively Binds Block Blocks Opioid Binding MOR_N->Block Reversal Reversal of Respiratory Depression Block->Reversal

Caption: Naloxone competitively binds to the μ-opioid receptor, blocking opioid agonists and reversing their downstream effects, including respiratory depression.

Pharmacokinetic Profile

Naloxone can be administered via intravenous (IV), intramuscular (IM), subcutaneous (SC), and intranasal (IN) routes.[4] It is characterized by a rapid onset of action, typically within minutes, which is critical in emergency overdose situations. However, it has a relatively short half-life of approximately 60-90 minutes, which can be shorter than that of the opioid being antagonized, potentially leading to a recurrence of respiratory depression.[2][5]

Parameter Intravenous (IV) Intramuscular (IM) Intranasal (IN)
Onset of Action ~1-2 minutes~2-5 minutes~2-3 minutes
Half-life ~60 minutes[4]~1.24 hours[1][4]~1.85-2.08 hours[1][4]
Bioavailability 100%High~46-51%[6]

A Framework for Efficacy Comparison of Novel Opioid Antagonists

To evaluate a novel compound against naloxone, a multi-tiered approach encompassing in vitro and in vivo studies is essential.

In Vitro Characterization

The initial assessment of a novel antagonist begins with in vitro assays to determine its pharmacological profile at the molecular level.

2.1.1. Receptor Binding Assays

These assays are crucial for determining the binding affinity of the test compound for the various opioid receptors.

  • Objective: To determine the equilibrium dissociation constant (Ki) of the novel compound for µ, κ, and δ opioid receptors. A lower Ki value indicates a higher binding affinity.

  • Methodology:

    • Prepare cell membrane homogenates expressing the specific human opioid receptor subtype.

    • Incubate the membranes with a radiolabeled ligand (e.g., [³H]DAMGO for µ-receptors) and varying concentrations of the novel antagonist.

    • After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

  • Comparative Data for Naloxone:

    • µ-opioid receptor (Ki): ~1 nM[4]

2.1.2. Functional Assays

Functional assays determine whether the compound acts as an antagonist, agonist, or partial agonist at the opioid receptor.

  • Objective: To measure the ability of the novel compound to inhibit the signaling of an opioid agonist (e.g., DAMGO) at the µ-opioid receptor.

  • Methodology (e.g., [³⁵S]GTPγS Binding Assay):

    • Use cell membranes expressing the µ-opioid receptor.

    • Incubate the membranes with a fixed concentration of an opioid agonist (e.g., DAMGO) and varying concentrations of the novel antagonist in the presence of [³⁵S]GTPγS.

    • Agonist activation of the G-protein-coupled receptor stimulates the binding of [³⁵S]GTPγS.

    • An antagonist will inhibit this agonist-stimulated binding.

    • The concentration of the antagonist that inhibits 50% of the agonist's effect (IC50) is determined.

  • Data Interpretation: A potent antagonist will have a low IC50 value in this assay, indicating its ability to effectively block agonist-induced signaling.

Experimental Workflow for In Vitro Characterization

Start Novel Compound Binding_Assay Receptor Binding Assays (μ, κ, δ) Start->Binding_Assay Functional_Assay Functional Assays (e.g., [35S]GTPγS) Start->Functional_Assay Data_Analysis1 Determine Ki (Binding Affinity) Binding_Assay->Data_Analysis1 Data_Analysis2 Determine IC50 (Functional Potency) Functional_Assay->Data_Analysis2 Compare Compare to Naloxone Data Data_Analysis1->Compare Data_Analysis2->Compare Proceed Proceed to In Vivo Studies Compare->Proceed

Caption: A streamlined workflow for the initial in vitro evaluation of a novel opioid antagonist.

In Vivo Preclinical Models

Animal models are indispensable for evaluating the efficacy of a novel antagonist in a physiological context.

2.2.1. Opioid-Induced Respiratory Depression Model

This is a critical model for assessing the primary life-saving function of an opioid antagonist.

  • Objective: To determine the dose of the novel antagonist required to reverse respiratory depression induced by a potent opioid (e.g., fentanyl).

  • Methodology (in rodents):

    • Anesthetize the animal and monitor respiratory parameters (e.g., respiratory rate, tidal volume, blood oxygen saturation) using plethysmography or other suitable methods.

    • Administer a dose of an opioid agonist (e.g., fentanyl) sufficient to induce significant respiratory depression.

    • Once respiratory depression is established, administer varying doses of the novel antagonist or naloxone (as a positive control).

    • Continuously monitor respiratory parameters to assess the degree and duration of reversal.

  • Key Data Points:

    • ED50: The dose of the antagonist that produces 50% of the maximal reversal of respiratory depression.

    • Onset of action: The time from antagonist administration to the beginning of respiratory recovery.

    • Duration of action: The time for which respiratory function is restored before any potential recurrence of depression.

2.2.2. Tail-Flick and Hot-Plate Tests (Antinociception Reversal)

These models assess the antagonist's ability to reverse opioid-induced analgesia.

  • Objective: To determine the dose of the novel antagonist required to reverse the antinociceptive effects of an opioid agonist.

  • Methodology (Tail-Flick Test):

    • Measure the baseline latency of a rodent to withdraw its tail from a radiant heat source.

    • Administer an opioid agonist (e.g., morphine) to induce analgesia, confirmed by an increased tail-flick latency.

    • Administer varying doses of the novel antagonist or naloxone.

    • Measure the tail-flick latency at set time points after antagonist administration. A return to baseline latency indicates reversal of analgesia.

  • Data Interpretation: A lower dose of the novel compound required to reverse the analgesic effect compared to naloxone would suggest higher in vivo potency.

Comparative Efficacy Data for Naloxone

The following table summarizes key efficacy parameters for naloxone from published studies, which can serve as a benchmark for comparison.

Parameter Value Assay/Model Reference
µ-Opioid Receptor Binding Affinity (Ki) ~1 nMRadioligand Binding Assay[4]
Antinociceptive Reversal (ED50 vs. Morphine) 0.03-0.1 mg/kg (s.c.)Rat Tail-Flick Test[7]
Fentanyl Overdose Reversal 4 mg (IN) is effective in reversing overdoseHuman field studies[8]
Receptor Occupancy (in vivo) 1 mg (IV) achieves 50% receptor occupancyHuman PET studies[9]

Conclusion

The development of new opioid antagonists is a critical area of research aimed at combating the ongoing opioid crisis. While a direct comparison with "2,3-Dimethyl-4-(piperazin-1-yl)phenol" is not currently possible due to a lack of available data, the framework presented in this guide provides a robust and scientifically rigorous pathway for the evaluation of any novel compound. By systematically characterizing the in vitro and in vivo pharmacological properties of a new chemical entity and benchmarking them against the well-established profile of naloxone, researchers can effectively determine its potential as a next-generation opioid overdose reversal agent. The ultimate goal is to identify compounds with improved potency, a longer duration of action, or a better safety profile to save more lives.

References

  • Naloxone - StatPearls - NCBI Bookshelf. (2024, May 5). Retrieved from [Link]

  • Naloxone Opioid Antagonist Action Pathway - PathWhiz. Retrieved from [Link]

  • Opioid Antagonists - StatPearls - NCBI Bookshelf. (2026, January 31). Retrieved from [Link]

  • Naloxone - OpenAnesthesia. (2026, March 9). Retrieved from [Link]

  • Treatment of opioid overdose: current approaches and recent advances - PMC. (2022, February 1). Retrieved from [Link]

  • Naloxone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Retrieved from [Link]

  • Naloxone dosage for opioid reversal: current evidence and clinical implications - PMC. (2017, June 1). Retrieved from [Link]

  • Naloxone for Community Opioid Overdose Reversal | Center for Public Health Law Research. Retrieved from [Link]

  • CDC and New York State Department of Health Publish Study On Effectiveness of 4 Milligram Versus 8 Milligram Naloxone During Opioid Overdose. (2024, February 8). Retrieved from [Link]

  • In vivo activation of a mutant μ-opioid receptor by antagonist: Future direction for opiate pain treatment paradigm that lacks undesirable side effects - PMC. Retrieved from [Link]

  • The in vivo pharmacodynamics of the novel opioid receptor antagonist, TD-1211, in models of opioid-induced gastrointestinal and CNS activity - PubMed. (2013, June 15). Retrieved from [Link]

  • Knock-In Mouse Models to Investigate the Functions of Opioid Receptors in vivo - Frontiers. (2022, January 30). Retrieved from [Link]

  • In vivo pharmacological resultant analysis reveals noncompetitive interactions between opioid antagonists in the rat tail-withdrawal assay - PMC. Retrieved from [Link]

  • In vivo Characterization of the Opioid Receptor–Binding Profiles of Samidorphan and Naltrexone in Rats - Dove Medical Press. (2022, November 1). Retrieved from [Link]

  • New compound could supercharge naloxone in fight against opioid overdoses. (2024, July 3). Retrieved from [Link]

  • Efficacy of intranasal naloxone compared to other administration routes in prehospital opioid overdose management and beyond: a narrative review - ResearchGate. (2025, January 22). Retrieved from [Link]

  • Naloxone Coprescribing and the Prevention of Opioid Overdoses: Quasi-Experimental Metacognitive Assessment of a Novel Education Initiative. (2024, October 28). Retrieved from [Link]

  • FDA Advisory Committee on the Most Appropriate Dose or Doses of Naloxone to Reverse the Effects of Life-threatening Opioid Overdose in the Community Settings 2 September 2016. (2016, September 2). Retrieved from [Link]

  • Comparison of the Pharmacokinetic Properties of Naloxone Following the Use of FDA-Approved Intranasal and Intramuscular Devices vs. a Common Improvised Nasal Naloxone Device - PMC. Retrieved from [Link]

  • Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE | Neuroquantology. Retrieved from [Link]

  • Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder - PubMed. (2011, May 12). Retrieved from [Link]

  • Comparison of intranasal naloxone and intranasal nalmefene in a translational model assessing the impact of synthetic opioid overdose on respiratory depression and cardiac arrest - PubMed. (2024, June 17). Retrieved from [Link]

  • Comparison of intranasal naloxone and intranasal nalmefene in a translational model assessing the impact of synthetic opioid overdose on respiratory depression and cardiac arrest - Frontiers. (2024, June 16). Retrieved from [Link]

  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ - Pharmacophore. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to the In Vivo Validation of 2,3-Dimethyl-4-(piperazin-1-yl)phenol: A Comparative Study in Xenograft Models

Authored For: Researchers, scientists, and drug development professionals in oncology. This guide provides a comprehensive framework for the in vivo validation of 2,3-Dimethyl-4-(piperazin-1-yl)phenol, a novel investigat...

Author: BenchChem Technical Support Team. Date: March 2026

Authored For: Researchers, scientists, and drug development professionals in oncology.

This guide provides a comprehensive framework for the in vivo validation of 2,3-Dimethyl-4-(piperazin-1-yl)phenol, a novel investigational compound. For the purposes of this guide, we will designate this compound "DMPP" and hypothesize its mechanism of action as an inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical cascade frequently hyperactivated in cancer.[1][2]

Our objective is to present a scientifically rigorous, comparative study design that not only assesses the efficacy of DMPP but also benchmarks its performance against an established therapeutic agent. The experimental choices and protocols detailed herein are grounded in established best practices to ensure the generation of robust, interpretable, and trustworthy data.

Section 1: The Strategic Framework for In Vivo Evaluation

A successful in vivo study begins not with the procedure, but with the strategy. The choices made at this stage are critical for the validation of our hypothesis.

The Rationale for the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a cornerstone of intracellular signaling, governing essential cellular processes like growth, proliferation, survival, and metabolism.[1][3] Its frequent dysregulation in a wide array of human cancers makes it a highly attractive therapeutic target.[1][2][4] The core mechanism involves PI3K phosphorylating PIP2 to generate PIP3, which acts as a docking site for kinases like AKT, leading to its full activation through subsequent phosphorylation events at Thr308 and Ser473.[5][6][7] Activated AKT then influences a multitude of downstream effectors that collectively promote a cancer phenotype.[7] Our hypothesis is that DMPP intervenes at an early stage of this cascade.

Diagram 1: The PI3K/Akt/mTOR Signaling Pathway This diagram illustrates the key nodes of the signaling cascade targeted for therapeutic intervention.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., S6K, 4E-BP1) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Selecting the Appropriate Animal Model and Cell Line

The choice of animal model is paramount for clinical relevance. We recommend the MCF-7 human breast cancer xenograft model in immunocompromised mice (e.g., C57 nu/nu).

  • Why MCF-7? This cell line is estrogen receptor-positive (ER+) and known to have a PIK3CA activating mutation, making the PI3K pathway a primary driver of its growth.[8] This provides a clear, target-rich environment to assess a putative PI3K inhibitor.

  • Why a Xenograft Model? This model allows for the growth of human tumors in a living system, providing invaluable data on drug efficacy, tolerability, and pharmacodynamics in a complex biological environment.[9][10]

  • Critical Consideration: MCF-7 tumors are estrogen-dependent. Therefore, sustained-release 17β-estradiol pellets must be implanted in the mice prior to tumor cell inoculation to support tumor growth.[11][12]

Establishing a Robust Comparative Framework

To objectively evaluate DMPP's activity, a multi-arm study is essential. This design allows for the dissection of the compound's specific effects from other variables.

GroupTreatmentRationale
Group 1 Vehicle ControlEstablishes the baseline tumor growth rate. The vehicle should be the same solvent system used for DMPP and the positive control.
Group 2 DMPPThe investigational compound. Dose levels should be determined by prior maximum tolerated dose (MTD) studies.
Group 3 Positive Control (e.g., Alpelisib)Alpelisib is an approved PI3Kα-selective inhibitor.[13] Comparing DMPP to a known active agent provides a benchmark for its potency and efficacy.

Section 2: Experimental Design and Methodologies

Rigorous and detailed protocols are the foundation of reproducible science. The following workflows provide step-by-step guidance for executing the comparative study.

Diagram 2: In Vivo Validation Workflow A visual representation of the end-to-end experimental process.

Workflow cluster_pre Pre-Treatment Phase cluster_treat Treatment & Analysis Phase A 1. Estradiol Pellet Implantation B 2. MCF-7 Cell Implantation (Orthotopic) A->B C 3. Tumor Growth Monitoring B->C D 4. Randomization into Groups C->D E 5. Daily Dosing & Tumor/Weight Monitoring D->E F 6. Pharmacokinetic (PK) Satellite Group D->F G 7. Pharmacodynamic (PD) Tumor Collection D->G H 8. Endpoint: Tumor Excision & Analysis E->H

Protocol: MCF-7 Xenograft Establishment and Efficacy Study

This protocol details the main arm of the study focused on anti-tumor efficacy.

  • Animal Preparation (Day -7): Anesthetize female C57 nu/nu mice. Make a small incision on the dorsal flank and subcutaneously implant a 17β-estradiol pellet.[12] Seal the incision with a wound clip or appropriate adhesive. Allow 7 days for recovery and for estradiol levels to stabilize.[12]

  • Cell Preparation (Day 0): Culture MCF-7 cells under standard conditions. Harvest cells during the logarithmic growth phase with a viability >95%. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL. Keep on ice.[11][12]

  • Tumor Implantation (Day 0): Anesthetize the mice. Inject 100-200 µL of the cell suspension (containing 5-10 million cells) orthotopically into the mammary fat pad.[11]

  • Tumor Monitoring: Begin monitoring for tumor formation approximately 7-10 days post-implantation. Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²)/2 .[11]

  • Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into the three treatment groups (n=8-10 mice per group). Ensure the average tumor volume is consistent across all groups.[11]

  • Treatment Administration: Administer the assigned treatment (Vehicle, DMPP, or Alpelisib) daily via the appropriate route (e.g., oral gavage).[11]

  • In-Life Monitoring: Continue to measure tumor volume 2-3 times per week. Monitor mouse body weight twice weekly as an indicator of general toxicity.[11]

  • Study Endpoint: The study may be concluded when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 28 days). At the endpoint, humanely euthanize the mice, and carefully excise, weigh, and photograph the tumors. A portion of each tumor should be snap-frozen in liquid nitrogen for pharmacodynamic analysis, and another portion fixed in formalin for immunohistochemistry.

Protocol: Pharmacokinetic (PK) Study

A parallel PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of DMPP. This helps correlate drug exposure with efficacy.[14][15]

  • Animal Groups: Utilize a separate cohort of non-tumor-bearing mice. A typical design involves administering a single dose of DMPP via two different routes: intravenous (IV) for bioavailability assessment and the intended therapeutic route (e.g., oral, PO).[14]

  • Sample Collection: At designated time points post-dosing (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), collect blood samples from a small group of animals (n=3-4 per time point).[14][16]

  • Sample Processing: Process the blood to isolate plasma.

  • Analysis: Quantify the concentration of DMPP in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.[14]

  • Data Interpretation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½). This data is vital for optimizing dosing schedules.[14]

Protocol: Pharmacodynamic (PD) Biomarker Analysis

PD studies provide direct evidence that the drug is engaging its target and modulating the intended signaling pathway within the tumor tissue.[1][17]

  • Study Design: A satellite group of tumor-bearing mice (n=3-4 per time point/group) is treated with a single dose of Vehicle, DMPP, or Alpelisib.

  • Tissue Collection: At key time points informed by the PK study (e.g., 2, 8, and 24 hours post-dose), euthanize the mice and excise the tumors.[18]

  • Protein Extraction: Pulverize the frozen tumor tissue and lyse it in a suitable buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[6][18] Determine the protein concentration of each lysate.

  • Western Blot Analysis: This is the gold-standard technique for assessing changes in protein phosphorylation.[6][19]

    • Separate 20-30 µg of protein from each tumor lysate via SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membranes with primary antibodies specific for:

      • Phospho-Akt (Ser473) - The primary biomarker for PI3K/Akt pathway inhibition.[20][21]

      • Phospho-Akt (Thr308) - A key phosphorylation site.[7]

      • Total Akt - Used for normalization to ensure observed changes are due to phosphorylation status, not total protein levels.[6]

      • A loading control (e.g., β-actin or GAPDH) - To ensure equal protein loading per lane.[11]

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.[6]

  • Quantification: Use densitometry software (e.g., ImageJ) to quantify the band intensities. Normalize the phospho-protein signal to the total protein signal for each sample.[6][20]

Section 3: Data Presentation and Interpretation

Efficacy Data

The primary efficacy endpoint is tumor growth inhibition. Data should be presented both graphically (tumor volume over time) and in a summary table.

Table 1: Summary of Anti-Tumor Efficacy at Study Endpoint

Treatment Group N Mean Final Tumor Volume (mm³) ± SEM % Tumor Growth Inhibition (TGI) Mean Final Body Weight Change (%) ± SEM
Vehicle Control 10 1850 ± 150 - -2.5 ± 1.5
DMPP (50 mg/kg) 10 740 ± 95 60% -4.0 ± 2.0

| Alpelisib (25 mg/kg) | 10 | 685 ± 88 | 63% | -5.5 ± 1.8 |

%TGI is calculated relative to the vehicle control group.

Pharmacodynamic Data

The PD data provides the mechanistic link to the observed efficacy. Results should be quantified and presented clearly.

Table 2: Quantification of p-Akt (Ser473) Inhibition in Tumor Tissue (8h Post-Dose)

Treatment Group N Mean p-Akt / Total Akt Ratio (Normalized to Vehicle) ± SEM % Inhibition of Akt Phosphorylation
Vehicle Control 4 1.00 ± 0.12 -
DMPP (50 mg/kg) 4 0.25 ± 0.08 75%

| Alpelisib (25 mg/kg) | 4 | 0.21 ± 0.06 | 79% |

Conclusion

This guide outlines a comprehensive, multi-faceted approach to the in vivo validation of 2,3-Dimethyl-4-(piperazin-1-yl)phenol (DMPP) as a putative PI3K inhibitor. By integrating a well-justified xenograft model, a robust comparative study design, and detailed protocols for assessing efficacy, pharmacokinetics, and pharmacodynamics, researchers can generate high-quality, reliable data. This self-validating system, which benchmarks the novel compound against an established drug and links efficacy directly to on-target pathway modulation, is critical for making informed decisions in the drug development process. The successful execution of this experimental plan will provide a strong foundation for further preclinical and potential clinical evaluation of DMPP.

References

  • Title: Preclinical evaluation of the PI3K/Akt/mTOR pathway in animal models of multiple sclerosis Source: Google Cloud Search URL
  • Title: Application Notes and Protocols: Evaluating Oral Estrogen Receptor (ER)
  • Title: Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC Source: Google Cloud Search URL
  • Title: Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma | Clinical Cancer Research - AACR Journals Source: Google Cloud Search URL
  • Title: Development of a robust flow cytometry-based pharmacodynamic assay to detect phospho-protein signals for phosphatidylinositol 3-kinase inhibitors in multiple myeloma - PMC Source: Google Cloud Search URL
  • Title: Pharmacodynamics of PI3K, MEK, and AKT inhibitors through isoform-specific measurements of MEK, ERK, AKT, and ribosomal protein S6 in needle biopsies.
  • Title: Does anybody have a protocol for MCF-7 xenograft model with estrogen stimulation?
  • Title: Pharmacokinetics Studies in Mice or Rats | Bienta Source: Google Cloud Search URL
  • Title: Validation of in vivo pharmacodynamic activity of a novel PDGF receptor tyrosine kinase inhibitor using immunohistochemistry and quantitative image analysis - PubMed Source: Google Cloud Search URL
  • Title: Preclinical evaluation of the PI3K/Akt/mTOR pathway in animal models of multiple sclerosis Source: Google Cloud Search URL
  • Title: Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice Source: Google Cloud Search URL
  • Title: Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed Source: Google Cloud Search URL
  • Title: MCF7 Xenograft Model - Altogen Labs Source: Google Cloud Search URL
  • Title: Expert DMPK solutions: tailored in vivo PK studies across multiple species - Nuvisan Source: Google Cloud Search URL
  • Title: The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models - Frontiers Source: Google Cloud Search URL
  • Title: Application Notes & Protocols: Western Blot Analysis of Akt Phosphorylation in Response to Anticancer Agent 51 - Benchchem Source: Google Cloud Search URL
  • Title: The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models - PMC Source: Google Cloud Search URL
  • Title: Application Notes for Western Blot Analysis of p-AKT (Ser473)
  • Title: Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology Source: Google Cloud Search URL
  • Title: PI3K inhibitors are finally coming of age - PMC - NIH Source: Google Cloud Search URL
  • Title: Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established...
  • Title: Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields)
  • Title: Low PTEN expression and overexpression of phosphorylated Akt Ser473 and Akt Thr308 are associated with poor overall survival in upper tract urothelial carcinoma - Spandidos Publications Source: Google Cloud Search URL

Sources

Comparative

Comparative analysis of piperazine vs. piperidine scaffolds in opioid antagonists.

Comparative Guide: Piperidine vs. Piperazine Scaffolds in Opioid Antagonist Design Executive Summary As a Senior Application Scientist in drug discovery, I frequently evaluate non-morphinan scaffolds to bypass the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Piperidine vs. Piperazine Scaffolds in Opioid Antagonist Design

Executive Summary

As a Senior Application Scientist in drug discovery, I frequently evaluate non-morphinan scaffolds to bypass the synthetic complexity and off-target liabilities of traditional opioid antagonists like naloxone. The evolution from complex morphinans to simplified 4-phenylpiperidines, and subsequently to 4-phenylpiperazines, represents a masterclass in bioisosteric replacement. This guide provides an objective, data-driven comparison of these two critical scaffolds, detailing their structure-activity relationships (SAR), mechanistic divergence, and the self-validating experimental protocols required to quantify their functional efficacy.

Mechanistic Divergence: The Role of the Heterocycle

The Piperidine Scaffold

The trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core is a universally recognized pharmacophore for mu (MOR), delta (DOR), and kappa (KOR) opioid receptor antagonists, found in clinical and experimental compounds like the peripherally restricted alvimopan and the pan-antagonist AT-076[1]. In this scaffold, the 3-methyl group is strictly required to maintain a pure antagonist profile[2].

  • Causality: The sp³-hybridized C4 carbon locks the piperidine ring in a strict chair conformation. The 3-methyl group forces the 4-phenyl ring into an equatorial position, dictating a spatial geometry that binds the receptor tightly but prevents the conformational shift required for G-protein activation. Removing this methyl group typically reverts the compound to a mixed agonist-antagonist or full agonist[2].

The Piperazine Scaffold

Replacing the C4 carbon with a nitrogen yields the 1-substituted 4-(3-hydroxyphenyl)piperazine scaffold. This single atom change drastically alters the established SAR rules. Surprisingly, piperazine analogues lacking the 3-methyl group retain pure, highly potent antagonist activity across all opioid receptor subtypes[3].

  • Causality: The N4 nitrogen is directly attached to the phenyl ring (an aniline-like substitution). The lone pair on N4 delocalizes into the aromatic ring, imparting partial sp² character. This flattens the nitrogen geometry and alters the overall ring pucker compared to the rigid piperidine chair. Because the spatial projection of the pharmacophore is fundamentally shifted, the receptor's orthosteric pocket accommodates the ligand differently, rendering the steric bulk of the 3-methyl group unnecessary for pure antagonism[3].

Pathway Agonist Opioid Agonist Receptor Mu-Opioid Receptor (Active State) Agonist->Receptor Binds Antagonist Piperazine/Piperidine Antagonist Inactive Mu-Opioid Receptor (Inactive State) Antagonist->Inactive High Affinity Binding GProtein G(i/o) Protein Activation Receptor->GProtein Catalyzes GDP/GTP Exchange Inactive->Receptor Prevents Activation Response Downstream Signaling (Analgesia/Toxicity) GProtein->Response

Fig 1. Competitive antagonism at the Mu-Opioid Receptor preventing G(i/o) protein activation.

Comparative Pharmacodynamics

To objectively compare performance, we evaluate the antagonist dissociation constant ( Ke​ ) against selective agonists (DAMGO for MOR, DPDPE for DOR, U69,593 for KOR). The data below demonstrates that both scaffolds achieve nanomolar antagonist potency, but piperazines achieve this without the strict stereochemical constraints required by piperidines[3].

CompoundScaffoldN1-Substituent3-Methyl GroupMu Ke​ (nM)Delta Ke​ (nM)Kappa Ke​ (nM)
2c PiperidinePhenylpropylYes (trans-3,4)0.8813.44.09
5a PiperazinePhenylpropylNo8.4734.336.8
5b PiperazinePhenylpropylYes (Racemic)0.8813.44.09
5c PiperazinePhenylpropylYes (3R)1.016.991.57

Experimental Methodology: Functional Validation via [³⁵S]GTPγS Assay

When evaluating novel opioid scaffolds, measuring binding affinity ( Ki​ ) via radioligand displacement is insufficient; we must rigorously quantify functional efficacy to ensure we haven't engineered a partial agonist.

Why do we use the [³⁵S]GTPγS assay instead of a downstream cAMP assay? Causality: GPCR signaling is subject to massive signal amplification. A compound with merely 5% intrinsic efficacy might appear as a full agonist in a cAMP assay due to receptor reserve. By measuring the immediate G-protein coupling event, we eliminate amplification bias, creating a self-validating system for pure antagonism[1].

Workflow Membrane 1. Membrane Prep (CHO-MOR cells) Incubation 2. Ligand Binding (+ GDP & Agonist) Membrane->Incubation Radioligand 3. [35S]GTPγS Addition Incubation->Radioligand Filtration 4. Rapid Filtration (GF/B Filters) Radioligand->Filtration Detection 5. Scintillation Counting & Ke Calc Filtration->Detection

Fig 2. Step-by-step workflow for the self-validating [35S]GTPγS functional efficacy assay.

Step-by-Step Protocol
  • Membrane Preparation: Harvest CHO cells stably expressing human MOR, DOR, or KOR. Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 43,000 × g.

    • Causality: This isolates the membrane-bound GPCRs and removes endogenous cytosolic GTP, which would otherwise compete with the radioligand.

  • Assay Buffer Formulation: Resuspend membranes in assay buffer containing 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 10 µM GDP, and 0.1% BSA.

    • Causality: Mg²⁺ is essential for G-protein coupling. GDP (10 µM) is critical to lock the G-proteins in an inactive basal state, creating a low-noise baseline so that agonist-induced[³⁵S]GTPγS exchange is measurable.

  • Ligand Incubation: Add the test antagonist (piperidine or piperazine derivative) in a concentration gradient (0.1 nM to 10 µM) alongside a fixed EC₈₀ concentration of a selective agonist (e.g., DAMGO for MOR). Incubate for 30 minutes at 30°C.

  • Radioligand Addition: Add 0.1 nM [³⁵S]GTPγS and incubate for an additional 60 minutes.

    • Causality: [³⁵S]GTPγS is a non-hydrolyzable GTP analog. It binds to the activated Gα subunit but cannot be degraded, trapping the radioactive signal for quantification.

  • Filtration and Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer.

    • Causality: Rapid cooling and washing prevent the dissociation of the bound radioligand while stripping away unbound background radioactivity.

  • Quantification: Immerse filters in scintillation cocktail and count beta emissions using a liquid scintillation analyzer. Calculate the Ke​ using the Cheng-Prusoff equation or Schild regression.

Physicochemical and ADME Implications

Beyond target affinity, the choice between piperidine and piperazine dictates the physicochemical profile of the drug candidate:

  • Basicity & Lipophilicity: Piperidines possess a single basic aliphatic amine (pKa ~8.5-9.0), making them highly lipophilic and prone to crossing the blood-brain barrier (BBB) unless intentionally modified with zwitterionic groups (as seen in Alvimopan).

  • Electronic Tuning: Piperazines introduce a second nitrogen. However, because N4 is conjugated with the phenyl ring, its pKa is significantly lower (~3-4). At physiological pH, only N1 is protonated. This subtle electronic difference reduces overall lipophilicity (clogP) and alters the hydrogen-bonding network, providing a distinct vector for optimizing ADME properties without sacrificing target engagement[3].

References

  • [1] Discovery of the First Small-Molecule Opioid Pan Antagonist with Nanomolar Affinity at Mu, Delta, Kappa, and Nociceptin Opioid Receptors. ACS Chemical Neuroscience / PubMed Central.

  • [3] 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. Journal of Medicinal Chemistry / PubMed Central.

  • [2] Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry / PubMed Central.

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Validation

From Algorithm to Assay: A Guide to Experimentally Validating Molecular Docking Results for 2,3-Dimethyl-4-(piperazin-1-yl)phenol

In the modern drug discovery landscape, computational molecular docking serves as a powerful and indispensable tool for predicting the binding of small molecules to protein targets.[1] It allows for the rapid, cost-effec...

Author: BenchChem Technical Support Team. Date: March 2026

In the modern drug discovery landscape, computational molecular docking serves as a powerful and indispensable tool for predicting the binding of small molecules to protein targets.[1] It allows for the rapid, cost-effective screening of vast chemical libraries to identify promising therapeutic candidates.[2] However, in silico predictions are just that—predictions. They represent a hypothesis of a molecular interaction, a starting point that demands rigorous experimental validation to confirm its biological relevance and accuracy.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to experimentally validate the computational docking results for a novel small molecule, using 2,3-Dimethyl-4-(piperazin-1-yl)phenol as a case study. We will move beyond a simple checklist of techniques, delving into the causality behind experimental choices to build a self-validating cascade of evidence. The journey from a promising docking score to a validated lead compound is multi-faceted, requiring a tiered approach that confirms direct physical binding, functional impact, and ultimately, the precise atomic-level interaction.

Foundational Prerequisites: Setting the Stage for Success

Before any binding can be measured, the integrity of both the ligand and its target protein must be unequivocally established. Skipping these foundational steps can lead to ambiguous results and wasted resources.

1. Ligand Synthesis and Characterization: The first step is to ensure the compound in the vial is the compound that was docked. The synthesis of phenol derivatives like 2,3-Dimethyl-4-(piperazin-1-yl)phenol can be achieved through various organic chemistry routes.[3][4] Following synthesis, a full characterization is mandatory:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and atomic connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity, which should ideally be >95% for use in biophysical and biological assays.

2. Target Protein Expression and Purification: The protein target predicted by docking must be produced in a highly pure and functionally active form. This typically involves recombinant expression (e.g., in E. coli, insect, or mammalian cells) followed by multi-step purification, often using affinity and size-exclusion chromatography. Protein quality should be confirmed by SDS-PAGE (purity) and, if possible, a functional assay to ensure it is correctly folded and active.

Part 1: Primary Validation - Does the Compound Physically Bind the Target?

The first and most crucial question is whether the predicted interaction occurs in reality. This is best answered using direct, label-free biophysical techniques that measure the physical association between the compound and the target protein.[5]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Workflow for primary biophysical validation.", fontsize=10, fontname="Arial"]; enddot Figure 1: Workflow for primary biophysical validation.

We will compare three industry-standard techniques, each providing a different lens through which to view the binding event.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Differential Scanning Fluorimetry (DSF)
Principle Mass change on a sensor surface alters the refractive index of light.[6]Measures the heat released or absorbed during a binding event in solution.[7]Measures the shift in a protein's melting temperature (Tm) upon ligand binding.[8]
Key Output Kinetics (kₐ, kₔ), Affinity (Kₔ).[9]Thermodynamics (Kₐ, ΔH, ΔS), Stoichiometry (n).Target Engagement, Relative Affinity (ΔTm).[10]
Advantages Real-time kinetic data, high sensitivity, reusable sensor chips.[11]Gold-standard, provides full thermodynamic profile, solution-based.High-throughput, low sample consumption, cost-effective screen.[12][13]
Limitations Requires protein immobilization which can affect activity, potential for mass transport artifacts.[14][15]Requires larger amounts of sample, lower throughput, sensitive to buffer mismatch.[16]Indirect measure of affinity, some proteins do not show a clear melting curve.
Comparison of Primary Validation Techniques

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC directly measures the heat changes that occur when a ligand binds to its target, providing a complete thermodynamic signature of the interaction. It is considered the gold standard for characterizing binding affinity in solution.

Experimental Protocol: ITC

  • Preparation: Dialyze both the target protein and 2,3-Dimethyl-4-(piperazin-1-yl)phenol into the exact same buffer to minimize heats of dilution.[16] A common starting buffer is PBS or HEPES, pH 7.4.

  • Concentrations: Load the target protein into the sample cell at a concentration of 10-50 µM. Load the compound into the titration syringe at a concentration 10-20 times higher than the protein.[16]

  • Titration: Set the experiment temperature (e.g., 25°C). Perform a series of small (e.g., 2 µL) injections of the compound into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis: Integrate the heat peaks from each injection. Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine the binding affinity (Kₐ or Kₔ), enthalpy (ΔH), and stoichiometry (n).

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

SPR is a powerful optical technique that measures molecular interactions in real-time without the need for labels.[11] It provides invaluable data on both the affinity and the kinetics (on- and off-rates) of an interaction.

Experimental Protocol: SPR

  • Immobilization: Covalently immobilize the target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). The goal is to achieve a surface density that allows for clear binding signals without mass transport limitations.

  • Compound Preparation: Prepare a series of dilutions of 2,3-Dimethyl-4-(piperazin-1-yl)phenol in running buffer, typically spanning a concentration range from 0.1x to 10x the expected Kₔ. Include a buffer-only (blank) injection for double referencing.

  • Binding Analysis: Inject the compound dilutions sequentially over the immobilized protein surface, followed by a dissociation phase where only running buffer flows over the chip.

  • Regeneration: Between each compound injection cycle, inject a regeneration solution (e.g., a high salt or low pH buffer) to remove all bound compound, preparing the surface for the next cycle.[9]

  • Data Analysis: Fit the resulting sensorgrams (response units vs. time) to a kinetic model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₔ).

Differential Scanning Fluorimetry (DSF): High-Throughput Target Engagement

DSF, or Thermal Shift Assay, is a rapid and cost-effective method to confirm that a compound binds to and stabilizes its target protein.[8] Ligand binding typically increases the thermal stability of a protein, resulting in a measurable increase in its melting temperature (Tm).[10]

Experimental Protocol: DSF

  • Reaction Mix: In a qPCR plate, prepare a reaction mix containing the target protein (e.g., 2-5 µM), a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins, and the assay buffer.[17]

  • Compound Addition: Add 2,3-Dimethyl-4-(piperazin-1-yl)phenol to the wells at a final concentration typically between 10-50 µM. Include a no-compound (DMSO) control.

  • Thermal Denaturation: Place the plate in a qPCR instrument and apply a thermal ramp, increasing the temperature from ~25°C to 95°C while continuously monitoring fluorescence.[17]

  • Data Analysis: As the protein unfolds, the dye binds and fluorescence increases, creating a sigmoidal curve. The midpoint of this transition is the melting temperature (Tm). The change in melting temperature (ΔTm) between the compound-treated sample and the control indicates target engagement and stabilization.

Part 2: Secondary Validation - Does Binding Have a Functional Effect?

Confirming direct binding is a critical first step, but for a drug candidate, this binding must translate into a functional consequence.[18] The choice of functional assay is entirely dependent on the nature of the protein target.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Decision tree for functional validation.", fontsize=10, fontname="Arial"]; enddot Figure 2: Decision tree for functional validation.

Scenario A: The Target is an Enzyme

If 2,3-Dimethyl-4-(piperazin-1-yl)phenol is predicted to be an enzyme inhibitor, the most direct functional validation is an enzyme inhibition assay to determine its potency, typically expressed as the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[19]

Experimental Protocol: IC₅₀ Determination

  • Assay Setup: In a microplate, combine the purified enzyme and a concentration series of 2,3-Dimethyl-4-(piperazin-1-yl)phenol in an appropriate assay buffer.[20] Include a control with no inhibitor.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a set time (e.g., 15-30 minutes) at the optimal temperature.[20]

  • Initiate Reaction: Start the reaction by adding the enzyme's specific substrate.

  • Measure Activity: Monitor the reaction progress over time using a plate reader. The detection method depends on the reaction (e.g., absorbance, fluorescence).[20]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[19]

Scenario B: The Target is in a Cellular Pathway

If the target is a receptor or an intracellular signaling protein, validation must move into a more biologically relevant context using cell-based assays.[21] These assays confirm that the compound can penetrate the cell membrane and engage its target to produce a downstream effect.[22][23]

Example Protocol: In-Cell Western for a Kinase Target

  • Cell Treatment: Plate cells that express the target kinase and treat them with a serial dilution of 2,3-Dimethyl-4-(piperazin-1-yl)phenol for a specified time.

  • Fix and Permeabilize: Fix the cells to preserve the cellular architecture and then permeabilize the membranes to allow antibody access.[24]

  • Immunostaining: Incubate the cells with a primary antibody that specifically recognizes the phosphorylated form of a known downstream substrate of the target kinase. Also include an antibody for a housekeeping protein for normalization.

  • Detection: Add fluorescently-labeled secondary antibodies that bind to the primary antibodies.

  • Imaging and Analysis: Scan the plate using an infrared imager. Quantify the fluorescence signal for the phospho-protein, normalize it to the housekeeping protein, and plot the normalized signal against the compound concentration to determine the cellular IC₅₀.[24]

Part 3: Ultimate Validation - Does it Bind as Predicted?

The final and most definitive validation step is to determine the high-resolution structure of the protein-ligand complex. This directly tests the accuracy of the docking pose prediction.[1]

X-ray Crystallography: The Atomic-Level View

X-ray crystallography provides an unparalleled, high-resolution picture of how a ligand is oriented within the protein's binding pocket, revealing the specific atomic interactions (hydrogen bonds, hydrophobic contacts, etc.) that govern binding.[25][26] A successful co-crystal structure is the ultimate validation of a docking prediction.[27]

Experimental Workflow: Co-crystallography

  • Complex Formation: Incubate the purified target protein with a saturating concentration of 2,3-Dimethyl-4-(piperazin-1-yl)phenol to form the protein-ligand complex.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, salts) to find conditions that produce well-ordered crystals of the complex.

  • Data Collection: Expose a single, high-quality crystal to a high-intensity X-ray beam (often at a synchrotron) and collect the resulting diffraction pattern.

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map. A model of the protein-ligand complex is then built into this map and refined to achieve the best possible fit to the experimental data.[28]

  • Analysis: Compare the experimentally determined binding pose of 2,3-Dimethyl-4-(piperazin-1-yl)phenol with the pose predicted by molecular docking. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked and crystal poses is generally considered a successful prediction.[1]

Conclusion

The validation of a molecular docking hit is a systematic process of building confidence. It begins with the fundamental assurance of compound and protein quality, progresses to confirming direct physical interaction with biophysical methods like ITC and SPR, and is then substantiated by demonstrating a relevant functional outcome in biochemical or cellular assays. The ultimate confirmation comes from high-resolution structural data, such as that from X-ray crystallography, which provides the definitive comparison to the original in silico hypothesis. By following this multi-tiered, evidence-based approach, researchers can effectively and confidently translate computational predictions into experimentally validated lead compounds for drug discovery.

References

  • Benchchem. Validating B-Raf Kinase Inhibitor Binding Affinity Through Surface Plasmon Resonance (SPR): A Comparative Guide.

  • Benchchem. A Researcher's Guide to Computational Docking and Experimental Validation.

  • Benchchem. Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds.

  • Onda, M., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed.

  • Concept Life Sciences. Target Engagement Assay Services.

  • Eurofins DiscoverX. Target Engagement Assays.

  • The Biochemist. (2025). A beginner's guide to differential scanning fluorimetry. Portland Press.

  • Velankar, S., & Kleywegt, G. J. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology.

  • eScholarship. Protocol for performing and optimizing differential scanning fluorimetry experiments.

  • Huynh, K., et al. (2023). Protocol for performing and optimizing differential scanning fluorimetry experiments. STAR Protocols.

  • Creative Biostructure. Protein X-ray Crystallography in Drug Discovery.

  • Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.

  • Yang, T. (2025). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections.

  • EUbOPEN. (2020). Thermal Shift Assay for screening inhibitors.

  • Slavkovic, S., & Johnson, P. E. (2018). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed.

  • Slavkovic, S., & Johnson, P. E. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers.

  • Nguyen, G. T., et al. (2024). Differential scanning fluorimetry (DSF). Bio-protocol.

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.

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Comparative

A Predictive Analysis of 2,3-Dimethyl-4-(piperazin-1-yl)phenol: A Comparative Guide to its Opioid Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals In the landscape of opioid research, the quest for ligands with tailored selectivity profiles remains a paramount objective. The ability to preferentially t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of opioid research, the quest for ligands with tailored selectivity profiles remains a paramount objective. The ability to preferentially target mu (µ), delta (δ), or kappa (κ) opioid receptors holds the key to developing analgesics with improved side-effect profiles and novel therapeutics for a range of neurological and psychiatric disorders. The 4-(piperazin-1-yl)phenol scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of opioid receptor ligands. This guide provides a comprehensive analysis of the predicted selectivity profile of a novel derivative, 2,3-Dimethyl-4-(piperazin-1-yl)phenol, by drawing comparisons with structurally related and well-characterized compounds.

Our analysis is grounded in established structure-activity relationships (SAR) within the 4-(3-hydroxyphenyl)piperidine and 4-(3-hydroxyphenyl)piperazine series. While direct experimental data for 2,3-Dimethyl-4-(piperazin-1-yl)phenol is not yet publicly available, this guide will provide a robust, predictive framework for its characterization, complete with detailed experimental protocols for validation.

The Critical Role of Substitution on the Phenyl Ring

The substitution pattern on the phenyl ring of 4-phenylpiperidine and 4-phenylpiperazine derivatives is a critical determinant of their affinity and selectivity for opioid receptor subtypes. The presence of a hydroxyl group, typically at the meta position (3-position) of the phenyl ring, is a common feature in many potent opioid ligands, as it is thought to mimic the phenolic hydroxyl of morphine and engage in a key hydrogen bond interaction within the receptor binding pocket.

The introduction of methyl groups at the 2 and 3 positions of the phenol ring, as in our target compound, is anticipated to modulate its pharmacological profile in several ways:

  • Steric Influence: The methyl groups may introduce steric hindrance that could either enhance or diminish binding affinity for specific receptor subtypes. This steric bulk could influence the ligand's ability to adopt the optimal conformation for productive binding.

  • Electronic Effects: The electron-donating nature of the methyl groups could alter the acidity of the phenolic hydroxyl, potentially affecting the strength of the hydrogen bond interaction with the receptor.

  • Lipophilicity: The addition of two methyl groups will increase the lipophilicity of the molecule, which can influence its pharmacokinetic properties and its ability to cross the blood-brain barrier.

Comparative Analysis with Key Structural Analogs

To predict the selectivity profile of 2,3-Dimethyl-4-(piperazin-1-yl)phenol, we will compare it to several classes of well-studied opioid ligands.

N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines

This class of compounds has been extensively studied, with many analogs exhibiting antagonist properties at opioid receptors.[1][2] The presence of the trans-3,4-dimethyl substitution on the piperidine ring is crucial for this antagonist activity.[2] For instance, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are known to be pure opioid receptor antagonists, with the nature of the N-substituent influencing potency and selectivity.[1]

Prediction for 2,3-Dimethyl-4-(piperazin-1-yl)phenol: The absence of the 3,4-dimethyl substitution on the piperazine ring of our target compound suggests it is less likely to be a pure antagonist. However, the dimethyl substitution on the phenyl ring could still confer some degree of antagonist activity at one or more receptor subtypes.

1-Substituted 4-(3-Hydroxyphenyl)piperazines

This class of compounds has also been shown to possess pure opioid receptor antagonist properties.[3] The potency at µ, δ, and κ receptors is comparable to that of the N-substituted 4-(3-hydroxyphenyl)piperidines.[3] This highlights the importance of the 4-(3-hydroxyphenyl)piperazine core in conferring antagonist activity.

Prediction for 2,3-Dimethyl-4-(piperazin-1-yl)phenol: Based on the activity of this class, it is plausible that our target compound will exhibit antagonist properties. The 2,3-dimethyl substitution on the phenyl ring will likely modulate the potency and selectivity of this antagonism.

Other Substituted Piperazines

A broad range of piperazine derivatives have been synthesized and evaluated for their activity at opioid receptors, with some showing balanced, low nanomolar binding affinity for both µ and δ receptors.[4][5] The flexibility of the side chain on the piperazine nitrogen has been shown to significantly improve binding affinity at both receptors.[4][5]

Prediction for 2,3-Dimethyl-4-(piperazin-1-yl)phenol: Given that our target compound has an unsubstituted piperazine nitrogen, its profile may differ from these N-substituted analogs. However, the core piperazine structure is clearly amenable to high-affinity opioid receptor binding.

Proposed Experimental Workflow for Characterization

To empirically determine the selectivity profile of 2,3-Dimethyl-4-(piperazin-1-yl)phenol, a systematic experimental approach is required. This involves assessing both its binding affinity and its functional activity at the µ, δ, and κ opioid receptors.

Diagram of the Proposed Experimental Workflow:

G cluster_0 Binding Affinity Assessment cluster_1 Functional Activity Assessment A Radioligand Binding Assay B Determine Ki at µ, δ, and κ receptors A->B Competitive Displacement C [35S]GTPγS Binding Assay B->C Proceed if significant binding is observed D Determine EC50 and Emax C->D E Classify as Agonist, Partial Agonist, or Antagonist D->E F cAMP Accumulation Assay E->F Further characterization G Confirm Functional Profile F->G

Caption: A stepwise workflow for characterizing the opioid receptor selectivity of a novel compound.

Detailed Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This assay determines the binding affinity (Ki) of the test compound for the µ, δ, and κ opioid receptors by measuring its ability to displace a subtype-selective radioligand.[6][7]

Materials:

  • Cell membranes prepared from cells stably expressing human µ, δ, or κ opioid receptors.

  • Radioligands: [³H]-DAMGO (for µ), [³H]-DPDPE or [³H]-naltrindole (for δ), and [³H]-U69,593 (for κ).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: 2,3-Dimethyl-4-(piperazin-1-yl)phenol, dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific binding control: Naloxone (10 µM).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of naloxone.

  • Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G proteins coupled to the opioid receptors upon agonist binding.[8][9][10] It can be used to determine the potency (EC50) and efficacy (Emax) of a compound and to classify it as a full agonist, partial agonist, or antagonist.[9]

Materials:

  • Cell membranes from cells expressing opioid receptors.

  • [³⁵S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

  • GDP (Guanosine diphosphate).

  • Test Compound.

  • Subtype-selective standard agonists (e.g., DAMGO for µ, DPDPE for δ, U69,593 for κ).

Procedure:

  • Pre-incubate the cell membranes with GDP to ensure G proteins are in their inactive state.

  • In a 96-well plate, add the membranes, [³⁵S]GTPγS, and varying concentrations of the test compound.

  • To determine antagonist activity, the test compound is added in the presence of a fixed concentration of a standard agonist.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration.

  • For agonists, determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation relative to a standard full agonist).

  • For antagonists, determine the Ke (equilibrium dissociation constant) from the shift in the agonist's concentration-response curve.

Diagram of the Opioid Receptor Signaling Pathway:

G cluster_0 Cell Membrane Receptor Opioid Receptor (µ, δ, or κ) G_protein Gαi/oβγ Receptor->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP Ligand Opioid Ligand (e.g., 2,3-Dimethyl-4- (piperazin-1-yl)phenol) Ligand->Receptor G_alpha->AC Inhibition Downstream Downstream Effects (e.g., Ion Channel Modulation) G_beta_gamma->Downstream

Caption: Simplified signaling cascade following opioid receptor activation.

Predicted Selectivity Profile and Concluding Remarks

Based on the structure-activity relationships of related compounds, it is predicted that 2,3-Dimethyl-4-(piperazin-1-yl)phenol will likely exhibit antagonist properties at one or more of the opioid receptor subtypes, with a potential for mixed agonist-antagonist activity. The 2,3-dimethyl substitution on the phenyl ring is expected to influence its binding affinity and selectivity, possibly favoring one receptor subtype over the others.

The experimental protocols detailed in this guide provide a clear path for the empirical validation of this predictive analysis. The characterization of novel compounds like 2,3-Dimethyl-4-(piperazin-1-yl)phenol is essential for advancing our understanding of opioid receptor pharmacology and for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

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  • Ananthan, S., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 57(7), 3006-3016. Available from: [Link]

  • Yilmaz, O., et al. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules, 26(11), 3328. Available from: [Link]

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  • Akgün, E., et al. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 56(10), 3949-3961. Available from: [Link]

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Validation

A Researcher's Guide to Robust Cross-Validation of QSAR Models for Predicting Piperazine Bioactivity

In the landscape of modern drug discovery, Quantitative Structure-Activity Relationship (QSAR) modeling stands as a cornerstone for the rapid, in-silico screening of chemical libraries.[1][2] For scaffolds of high medici...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, Quantitative Structure-Activity Relationship (QSAR) modeling stands as a cornerstone for the rapid, in-silico screening of chemical libraries.[1][2] For scaffolds of high medicinal chemistry interest, such as the piperazine moiety, robust and reliable QSAR models are invaluable for prioritizing synthetic efforts and accelerating the identification of lead candidates.[3][4] However, the predictive power of any QSAR model is only as strong as its validation.[5][6] This guide provides a comparative analysis of cross-validation techniques, offering a framework for selecting the most appropriate method to ensure the scientific rigor of your QSAR models for piperazine bioactivity prediction.

The Imperative of Rigorous Validation in QSAR

The fundamental principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its molecular structure.[2] QSAR models translate this principle into mathematical equations that relate molecular descriptors (numerical representations of chemical structure) to biological endpoints.[7][8] However, the risk of developing a statistically sound but practically useless model—one that is overfitted to the training data and lacks real-world predictive power—is ever-present.[1][9] Rigorous validation is not merely a final checkbox in the modeling workflow but a critical process to assess a model's robustness, generalizability, and ultimate utility in a drug discovery pipeline.[5][10][11]

The Organisation for Economic Co-operation and Development (OECD) has established key principles for the validation of QSAR models for regulatory purposes, emphasizing the need for appropriate measures of goodness-of-fit, robustness, and predictivity.[5] This guide focuses on the cross-validation strategies that form the bedrock of these principles.

The QSAR Modeling Workflow: A Self-Validating System

A well-designed QSAR workflow is inherently a self-validating system. Each step, from data curation to model deployment, incorporates checks and balances to ensure the final model is both statistically robust and mechanistically interpretable.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation Data_Curation Data Curation (Piperazine analogues, Bioactivity data) Descriptor_Calc Molecular Descriptor Calculation Data_Curation->Descriptor_Calc Data_Split Data Splitting (Training & Test Sets) Descriptor_Calc->Data_Split Feature_Selection Feature Selection Data_Split->Feature_Selection Model_Building Model Building (e.g., MLR, PLS, RF, SVM) Feature_Selection->Model_Building Cross_Validation Internal Cross-Validation (k-fold, LOOCV) Model_Building->Cross_Validation Assess Robustness External_Validation External Validation Model_Building->External_Validation Assess Predictivity Cross_Validation->Model_Building Applicability_Domain Applicability Domain Definition External_Validation->Applicability_Domain Model_Deployment Model Deployment (Virtual Screening) Applicability_Domain->Model_Deployment

Caption: A generalized workflow for the development and validation of QSAR models.

A Comparative Analysis of Cross-Validation Techniques

The choice of cross-validation strategy significantly impacts the assessment of a QSAR model's performance. Here, we compare the most common techniques, highlighting their strengths and weaknesses in the context of predicting piperazine bioactivity.

Internal Validation: Assessing Model Robustness

Internal validation techniques use the training data to estimate the model's predictive performance.[5]

1. Leave-One-Out Cross-Validation (LOOCV)

In LOOCV, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted.[12][13] This process is repeated until every compound has been left out once.[12][14]

  • Experimental Protocol:

    • For a training set of n piperazine derivatives:

    • Iterate from i = 1 to n: a. Hold out the i-th compound. b. Train the QSAR model on the remaining n-1 compounds. c. Predict the bioactivity of the i-th compound.

    • Calculate the overall predictive performance using metrics like the cross-validated coefficient of determination (Q²).

  • Causality Behind the Choice: LOOCV is particularly useful for smaller datasets, as it maximizes the amount of data used for training in each iteration, providing a nearly unbiased estimate of model performance.[15][16]

2. k-Fold Cross-Validation

Here, the training dataset is randomly divided into k equal-sized subsets (or "folds").[9][17] One subset is used as the validation set, and the remaining k-1 subsets are used for training. This process is repeated k times, with each subset used once as the validation set.[18]

  • Experimental Protocol:

    • Randomly partition the training set of piperazine derivatives into k folds (typically 5 or 10).

    • For each of the k folds: a. Use the selected fold as the validation set. b. Use the remaining k-1 folds as the training set to build a QSAR model. c. Predict the bioactivities of the compounds in the validation set.

    • Calculate the average performance across all k folds.

  • Causality Behind the Choice: k-fold cross-validation is generally considered a more robust method than LOOCV as it provides a better estimate of the model's performance on unseen data and is less prone to high variance.[9][17] However, some studies suggest that k-fold cross-validation can sometimes be overoptimistic.[9][17]

Cross_Validation_Strategies cluster_loocv Leave-One-Out Cross-Validation (LOOCV) cluster_kfold k-Fold Cross-Validation LOOCV_Start Training Set (n compounds) LOOCV_Process For each compound i: Train on n-1 compounds Predict compound i LOOCV_Start->LOOCV_Process LOOCV_End Calculate Q² LOOCV_Process->LOOCV_End KFold_Start Training Set KFold_Split Split into k folds KFold_Start->KFold_Split KFold_Process For each fold k: Train on k-1 folds Predict fold k KFold_Split->KFold_Process KFold_End Average performance KFold_Process->KFold_End

Caption: Comparison of LOOCV and k-Fold Cross-Validation workflows.

External Validation: The Gold Standard for Predictivity

While internal cross-validation is crucial for assessing a model's robustness, external validation is the ultimate test of its predictive power on new, unseen data.[5][10][11]

In this approach, the initial dataset is split into a training set, used to build the model, and a test set, which is kept aside and used only for the final performance evaluation.[1][19]

  • Experimental Protocol:

    • Divide the full dataset of piperazine derivatives into a training set (typically 70-80%) and a test set (20-30%).

    • Develop the QSAR model using only the training set, including internal cross-validation to optimize the model.

    • Use the finalized model to predict the bioactivities of the compounds in the test set.

    • Evaluate the model's predictive performance using metrics such as the predictive squared correlation coefficient (R²pred).[20]

  • Causality Behind the Choice: External validation provides the most realistic estimate of how the model will perform on new chemical entities.[21][22] It is a critical step to ensure that the model has not simply memorized the training data.

Performance Metrics: The Quantitative Language of Validation

The performance of QSAR models is assessed using a variety of statistical metrics. Understanding these metrics is essential for interpreting validation results.

MetricSymbolDescriptionAcceptable Value
Coefficient of Determination Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). It measures the goodness-of-fit of the model to the training data.> 0.6
Cross-Validated Coefficient of Determination Q² or R²cvAn indicator of the model's robustness and internal predictive ability, calculated during cross-validation.[17]> 0.5[18]
Predictive R-squared R²predMeasures the predictive power of the model on the external test set.> 0.6
Root Mean Square Error RMSERepresents the standard deviation of the residuals (prediction errors). Lower values indicate a better fit.As low as possible

Note: While these threshold values are commonly accepted, the stringency of the criteria may vary depending on the specific application.[18]

Comparative Summary of Cross-Validation Techniques

Validation MethodPrimary PurposeProsConsBest For
Leave-One-Out (LOOCV) Internal Robustness- Maximizes training data.[15][16]- Deterministic results.[16]- Can have high variance.- Computationally expensive for large datasets.[16]Small datasets where every data point is crucial.[16]
k-Fold Internal Robustness- More robust estimate of error.- Less computationally intensive than LOOCV.- Results can vary with different random splits.[9]Most QSAR applications, providing a good balance between bias and variance.
External Validation Predictive Power- "Gold standard" for assessing real-world performance.[22]- Reduces the amount of data available for training.- Performance is dependent on the single train-test split.All QSAR models intended for predictive use.

Conclusion and Best Practices

For the development of predictive QSAR models for piperazine bioactivity, a multi-faceted validation approach is paramount. Relying on a single validation metric or technique is insufficient.

Our Recommendations:

  • Employ Both Internal and External Validation: Use k-fold cross-validation (with k=5 or 10) during model development to ensure robustness and guide feature selection.[1] Always perform a final validation on an external test set that was not used during model training or selection.[10][11]

  • Rational Data Splitting: When creating training and test sets, ensure that the chemical space of the piperazine derivatives is well-represented in both sets. Algorithms like the Kennard-Stone algorithm can be employed for this purpose.[1]

  • Define the Applicability Domain (AD): A QSAR model's predictions are only reliable for compounds that are similar to those in the training set.[5][10][23] The AD should be clearly defined to avoid making unreliable extrapolations.

  • Consider Y-Randomization: To further safeguard against chance correlations, perform y-randomization tests. This involves randomly shuffling the biological activity data and rebuilding the model. A valid model should show a significant drop in performance for the randomized data.[1]

By adhering to these principles and employing a rigorous, multi-step validation process, researchers can develop QSAR models for piperazine bioactivity that are not only statistically sound but also genuinely predictive, thereby making a tangible contribution to the drug discovery process.

References

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476–488. [Link]

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  • RJ Wave. (n.d.). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. RJ Wave. [Link]

  • Héberger, K. (2018, September 15). Modelling methods and cross-validation variants in QSAR: a multi-level analysis. PubMed. [Link]

  • Tropsha, A. (2010, July 12). Best Practices for QSAR Model Development, Validation, and Exploitation. PubMed. [Link]

  • Chirico, N., & Gramatica, P. (2011, July 29). Real External Predictivity of QSAR Models: How To Evaluate It? Comparison of Different Validation Criteria and Proposal of Using the Concordance Correlation Coefficient. ACS Publications. [Link]

  • GitHub. (n.d.). DGadaleta88/QSAR_development_workflow: An automated workflow implementing machine learning methods to develop QSAR models from curatd chemical data. GitHub. [Link]

  • Sheridan, R. P. (2013, March 22). Time-Split Cross-Validation as a Method for Estimating the Goodness of Prospective Prediction. ACS Publications. [Link]

  • Gramatica, P. (2016, May 24). A Historical Excursus on the Statistical Validation Parameters for QSAR Models: A Clarification Concerning Metrics and Terminology. ACS Publications. [Link]

  • ResearchGate. (n.d.). The Importance of Being Earnest: Validation is the Absolute Essential for Successful Application and Interpretation of QSPR Models. ResearchGate. [Link]

  • Roy, K., et al. (n.d.). On Two Novel Parameters for Validation of Predictive QSAR Models. PMC. [Link]

  • Majumdar, S., & Basak, S. C. (2018, October 1). Beware of External Validation! - A Comparative Study of Several V... Ingenta Connect. [Link]

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  • SciSpace. (n.d.). Basic validation procedures for regression models in QSAR and QSPR studies: theory and application. SciSpace. [Link]

  • MDPI. (2024, October 24). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. [Link]

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  • ACS Publications. (2001, October 13). Three-Dimensional Quantitative Structure−Activity Relationship (3D-QSAR) Models for a Novel Class of Piperazine-Based Stromelysin-1 (MMP-3) Inhibitors: Applying a “Divide and Conquer” Strategy. ACS Publications. [Link]

  • SciSpace. (2016, February 9). Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine Derivatives as Renin Inhibitors. SciSpace. [Link]

  • Analytics Vidhya. (2023, October 5). How Leave-One-Out Cross Validation (LOOCV) Improve's Model Performance. Analytics Vidhya. [Link]

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Comparative

Comparing the antibacterial spectrum of piperazine derivatives with ciprofloxacin.

Title: Comparative Antibacterial Spectrum Analysis: Piperazine Derivatives vs. Ciprofloxacin 1.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Antibacterial Spectrum Analysis: Piperazine Derivatives vs. Ciprofloxacin

1. Executive Summary: The Structural Imperative Ciprofloxacin remains a gold-standard fluoroquinolone, largely due to its C-7 piperazine ring, which dictates target affinity (DNA gyrase/topoisomerase IV) and bacterial cell wall penetration. However, the escalating prevalence of Ciprofloxacin-Resistant Pseudomonas aeruginosa (CRPA) and Methicillin-Resistant Staphylococcus aureus (MRSA) has exposed the vulnerabilities of the native piperazine moiety—namely, its susceptibility to bacterial efflux pumps. This guide systematically compares the antibacterial performance of ciprofloxacin against next-generation piperazine derivatives, detailing the mechanistic causality behind their enhanced efficacy and providing validated experimental protocols for drug development professionals.

2. Mechanistic Insights: Overcoming Efflux and Permeability Barriers The primary mechanisms of ciprofloxacin resistance involve target site mutations and the overexpression of efflux pumps, such as NorA in S. aureus and Mrp4 in host macrophages[1]. Structural modifications to the piperazine ring alter the molecule's basicity and lipophilicity, directly impacting its pharmacokinetic profile.

  • Efflux Pump Evasion: N-alkylation of the piperazine ring (e.g., N-benzyl substitution) increases steric bulk and lipophilicity. This prevents the derivative from fitting into the substrate-binding pockets of NorA and Mrp4 transporters. Consequently, N-benzyl-ciprofloxacin accumulates in macrophages at concentrations up to 50-fold higher than unmodified ciprofloxacin, effectively eradicating intracellular bacterial reservoirs 1[1].

  • Enhanced Outer Membrane Penetration: In Gram-negative pathogens like CRPA, the lipopolysaccharide (LPS) layer restricts drug entry. The addition of 4-substituted carbopiperazinyl moieties at the C-7 position significantly increases lipophilicity, facilitating superior penetration through the microbial cell wall and restoring potency against resistant strains 2[2].

Mechanism Cipro Ciprofloxacin Membrane Bacterial Cell Wall & Membrane Barrier Cipro->Membrane Moderate Penetration Deriv N-benzyl Piperazine Derivative Deriv->Membrane High Penetration (Lipophilic) Efflux Efflux Pumps (NorA / Mrp4) Membrane->Efflux Substrate Capture Target DNA Gyrase (Intracellular Target) Membrane->Target Target Binding Efflux->Cipro Extruded (Resistance) Efflux->Deriv Evades Efflux

Caption: Mechanistic pathway of cell wall penetration and efflux pump evasion by piperazine derivatives.

3. Quantitative Data: Comparative Antibacterial Spectrum The following table synthesizes in vitro Minimum Inhibitory Concentration (MIC) data, highlighting how specific piperazine modifications shift the antibacterial spectrum compared to the ciprofloxacin baseline[1][2][3].

CompoundTarget StrainMICMechanistic Advantage
Ciprofloxacin (Control) E. coli (ATCC 25922)1.63 μmol/mLBaseline broad-spectrum efficacy.
Ciprofloxacin (Control) CRPA (Resistant P. aeruginosa)256 μg/mLHighly susceptible to efflux and poor LPS penetration.
Derivative 5h (Benzoyl-carbopiperazinyl)CRPA16 μg/mL16-fold higher potency vs. Ciprofloxacin due to enhanced lipophilicity 2.
N-benzyl-ciprofloxacin S. aureus (Intracellular)Equipolent to Cipro50-fold higher macrophage accumulation; evades NorA/Mrp4 efflux 1.
Piperazine Polymer (PE) E. coli1.17 μmol/mLOutperforms Ciprofloxacin via polyvalent membrane disruption 3.

4. Experimental Methodologies: Self-Validating Protocols To ensure high-fidelity data generation, the following protocols are engineered with built-in validation checkpoints.

Protocol A: Broth Microdilution Assay for MIC Determination Causality Focus: Cation-adjusted Mueller-Hinton broth (CAMHB) is mandatory. Physiological concentrations of Ca²⁺ and Mg²⁺ are critical for stabilizing the Gram-negative outer membrane; omitting them results in artificially low MIC values due to compromised membrane integrity.

  • Preparation: Inoculate test strains (e.g., CRPA, MRSA) on tryptic soy agar and incubate overnight at 37°C.

  • Inoculum Standardization: Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:150 in CAMHB.

  • Compound Titration: In a 96-well plate, perform 2-fold serial dilutions of the piperazine derivative and ciprofloxacin (control) in CAMHB.

  • Inoculation & Incubation: Add 50 μL of the standardized bacterial suspension to each well (final concentration ~5 × 10⁵ CFU/mL). Incubate at 37°C for 18-20 hours.

  • Self-Validation Checkpoint: Include E. coli ATCC 25922 as a Quality Control (QC) strain. If the ciprofloxacin MIC for this QC strain falls outside the CLSI acceptable range (0.004 - 0.015 μg/mL), the entire assay must be invalidated and repeated.

Protocol B: Macrophage Intracellular Accumulation Assay Causality Focus: J774 mouse macrophages are utilized because they natively express the Mrp4 transporter, providing an accurate physiological model for evaluating fluoroquinolone efflux evasion[1].

  • Cell Culture: Seed J774 macrophages in 6-well tissue culture plates at a density of 5 × 10⁵ cells/well. Incubate at 37°C in 5% CO₂ until a confluent monolayer forms.

  • Compound Exposure: Replace media with fresh medium containing 50 μg/mL of either ciprofloxacin or the N-benzyl piperazine derivative. Incubate for 2 hours.

  • Washing & Lysis: Terminate accumulation by washing the cells three times with ice-cold PBS (stops active efflux). Lyse the cells using 0.1% Triton X-100.

  • Quantification: Analyze the intracellular lysate via LC-MS/MS to quantify drug concentration.

  • Self-Validation Checkpoint: Perform a BCA Protein Assay on a parallel lysate aliquot. Normalize all LC-MS/MS drug concentrations to total cellular protein (ng drug / mg protein) to ensure apparent accumulation differences are not artifacts of varying cell densities.

Workflow S1 1. Macrophage Culture (J774) S2 2. Compound Incubation S1->S2 S3 3. Cold Wash & Cell Lysis S2->S3 S4 4. LC-MS/MS Quantification S3->S4 S5 5. Normalization (Protein Content) S4->S5

Caption: Step-by-step experimental workflow for the macrophage intracellular accumulation assay.

5. Conclusion The strategic modification of the piperazine ring represents a highly effective paradigm for rescuing the fluoroquinolone class from obsolescence. By rationally tuning lipophilicity and steric bulk, novel piperazine derivatives can bypass established resistance mechanisms—specifically outer membrane impermeability and active efflux—yielding superior pharmacokinetic accumulation and robust efficacy against resistant phenotypes like CRPA.

References

  • [piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. NIH PMC. 2

  • Pharmacological Characterization of 7-(4-(Piperazin-1-yl)) Ciprofloxacin Derivatives: Antibacterial Activity, Cellular Accumulation. UCL.1

  • An antibacterial and biocompatible piperazine polymer. RSC Publishing. 3

Validation

A Head-to-Head Comparison of Novel Piperazine Kappa-Opioid Antagonists with JDTic: A Guide for Researchers

The kappa-opioid receptor (KOR) has emerged as a compelling therapeutic target for a range of central nervous system disorders, including depression, anxiety, and substance use disorders.[1][2] Antagonism of the KOR can...

Author: BenchChem Technical Support Team. Date: March 2026

The kappa-opioid receptor (KOR) has emerged as a compelling therapeutic target for a range of central nervous system disorders, including depression, anxiety, and substance use disorders.[1][2] Antagonism of the KOR can mitigate the effects of stress and anhedonia, making the development of potent and selective KOR antagonists a significant area of research.[1][3] For years, JDTic has served as a benchmark selective KOR antagonist. However, its exceptionally long duration of action has complicated clinical development.[3][4] This has spurred the development of novel antagonists, many based on a piperazine scaffold, with the goal of achieving more desirable pharmacokinetic profiles.[5][6][7]

This guide provides a head-to-head comparison of JDTic with representative novel piperazine-based KOR antagonists, offering researchers a comprehensive overview of their pharmacological properties and the experimental methodologies used for their evaluation.

The Kappa-Opioid Receptor Signaling Cascade

The KOR is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[8][9] Upon activation by an agonist, a conformational change in the receptor leads to the dissociation of the G protein heterotrimer into its Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10] The Gβγ subunits can modulate the activity of various downstream effectors, including G protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[9][11]

Furthermore, KOR activation can trigger the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like p38.[8][12] It is hypothesized that the G protein signaling pathway is responsible for the therapeutic effects of KOR modulation, while the β-arrestin pathway may contribute to some of the undesirable side effects.[12][13]

KOR_Signaling cluster_membrane Cell Membrane KOR KOR Gi_Go Gi/o KOR->Gi_Go Activates beta_arrestin β-Arrestin KOR->beta_arrestin Recruits AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP GIRK GIRK Channel K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_Channel Ca2+ Channel Ca_influx ↓ Ca2+ Influx Ca_Channel->Ca_influx Agonist Agonist Agonist->KOR Binds G_alpha Gαi/o Gi_Go->G_alpha G_beta_gamma Gβγ Gi_Go->G_beta_gamma G_alpha->AC Inhibits Therapeutic Therapeutic Effects (e.g., Antidepressant) G_alpha->Therapeutic G_beta_gamma->GIRK Activates G_beta_gamma->Ca_Channel Inhibits p38 p38 MAPK beta_arrestin->p38 Activates Side_Effects Adverse Effects (e.g., Dysphoria) p38->Side_Effects

Caption: Simplified Kappa-Opioid Receptor (KOR) Signaling Pathways.

Head-to-Head Comparison: JDTic vs. Novel Piperazine Antagonists

This section compares the pharmacological profiles of JDTic with selected novel piperazine-based KOR antagonists. The choice of novel antagonists is based on the availability of published data and their representation of efforts to develop compounds with improved pharmacokinetic profiles.

CompoundKOR Ki (nM)MOR Ki (nM)DOR Ki (nM)KOR Selectivity (vs. MOR/DOR)Duration of ActionReference
JDTic ~0.02 - 0.72~12 - 25.8>1000High (e.g., >100-fold vs. MOR)Very Long (weeks)[14][15][16]
Compound 11a 3.37---Not Reported[5]
CYM-53093 (BTRX-335140) 1.3~31.2>130~24-fold vs. MOR, >100-fold vs. DORMedication-like[17]
LY2456302 ~0.25~5.25~33.75~21-fold vs. MOR, ~135-fold vs. DORShorter-acting[18][19]

Note: Ki values can vary depending on the assay conditions. The data presented here are for comparative purposes.

Experimental Protocols for KOR Antagonist Characterization

The following are detailed protocols for key in vitro and in vivo assays used to characterize KOR antagonists. The causality behind experimental choices is highlighted to provide a deeper understanding of the methodologies.

In Vitro Assays

1. Radioligand Binding Assay

This assay directly measures the affinity of a compound for the KOR. The principle is based on the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.

  • Objective: To determine the binding affinity (Ki) of the test compound for the KOR.

  • Rationale: This is a fundamental assay to establish a compound's potency at the target receptor.

  • Protocol:

    • Prepare cell membranes from a cell line stably expressing the human KOR (e.g., CHO-hKOR cells).[20]

    • Incubate the cell membranes with a fixed concentration of a selective KOR radioligand (e.g., [³H]U69,593).[20]

    • Add varying concentrations of the unlabeled test compound.

    • Incubate to allow binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.[20]

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled KOR agonist.[20]

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Binding_Assay Start Start: Prepare hKOR Cell Membranes Incubate_1 Incubate with [3H]Radioligand and Test Compound Start->Incubate_1 Filter Rapid Filtration Incubate_1->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 and Ki Count->Analyze End End: Determine Binding Affinity Analyze->End

Caption: Workflow for a Radioligand Binding Assay.

2. [³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist by quantifying its effect on G protein activation.

  • Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or Ke) of the test compound.

  • Rationale: This assay provides information on the compound's efficacy, distinguishing between agonists that stimulate G protein activation and antagonists that block agonist-stimulated activation.

  • Protocol:

    • Prepare cell membranes from a cell line expressing the KOR.

    • Incubate the membranes with the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

    • To test for antagonist activity, pre-incubate the membranes with the test compound before adding a known KOR agonist (e.g., U69,593).[6]

    • The agonist stimulates the binding of [³⁵S]GTPγS to the Gα subunit.

    • Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.

    • Quantify the radioactivity on the filters.

    • For antagonists, calculate the Ke (equilibrium dissociation constant) from the rightward shift in the agonist concentration-response curve.[21]

In Vivo Assays

1. Tail-Flick Test

This is a common assay to assess the antinociceptive (analgesic) effects of compounds. KOR agonists produce antinociception, and antagonists can block this effect.

  • Objective: To evaluate the in vivo efficacy of a KOR antagonist to block agonist-induced antinociception.

  • Rationale: This assay provides a measure of the functional antagonism of the KOR in a living animal, reflecting the compound's ability to reach the CNS and engage the target.

  • Protocol:

    • Administer the test antagonist to rodents (e.g., mice or rats) at various doses and pre-treatment times.[19][22]

    • At a specified time after antagonist administration, administer a KOR agonist (e.g., U50,488H).[22]

    • Apply a noxious thermal stimulus (e.g., a focused beam of light) to the animal's tail.

    • Measure the latency for the animal to flick its tail away from the heat source.

    • A KOR agonist will increase the tail-flick latency (antinociception).

    • An effective antagonist will reverse the agonist-induced increase in tail-flick latency.[22]

2. Acetic Acid-Induced Writhing Test

This is another in vivo model of pain used to assess the efficacy of KOR antagonists.

  • Objective: To determine the ability of a KOR antagonist to reverse agonist-induced visceral antinociception.

  • Rationale: This assay models visceral pain and provides another in vivo measure of a compound's functional KOR antagonism.

  • Protocol:

    • Pre-treat mice with the KOR antagonist.

    • Subsequently administer a KOR agonist.

    • Inject a dilute solution of acetic acid intraperitoneally to induce a characteristic writhing (stretching) response.[23]

    • Count the number of writhes over a specific time period.

    • A KOR agonist will reduce the number of writhes.

    • An effective antagonist will reverse the agonist-induced reduction in writhing behavior.[23]

InVivo_Workflow Start Start: Animal Acclimation Antagonist_Admin Administer KOR Antagonist (Test Compound) Start->Antagonist_Admin Agonist_Admin Administer KOR Agonist (e.g., U50,488H) Antagonist_Admin->Agonist_Admin Behavioral_Test Perform Behavioral Assay (e.g., Tail-Flick or Writhing) Agonist_Admin->Behavioral_Test Data_Collection Record Behavioral Response (e.g., Latency, # of Writhes) Behavioral_Test->Data_Collection Analysis Analyze Data and Determine Antagonist Efficacy Data_Collection->Analysis End End: In Vivo Proof of Concept Analysis->End

Caption: General Workflow for In Vivo Efficacy Testing of KOR Antagonists.

Head-to-Head Performance Analysis

JDTic: As a pioneering selective KOR antagonist, JDTic exhibits high potency and selectivity for the KOR.[14][15] Its primary drawback is its exceptionally long duration of action, with antagonist effects observed for weeks after a single dose.[4][24] This prolonged pharmacodynamic profile is thought to be mediated, at least in part, by its ability to activate c-Jun N-terminal kinases (JNKs), leading to a long-lasting functional inactivation of the KOR.[11][25] While a valuable research tool, this long duration of action presents challenges for clinical development, making dose titration and management of potential adverse effects difficult.[3]

Novel Piperazine Antagonists: The development of novel piperazine-based KOR antagonists has largely focused on overcoming the pharmacokinetic limitations of JDTic.

  • CYM-53093 (BTRX-335140): This compound demonstrates potent KOR antagonism with good selectivity over MOR and DOR.[17] Importantly, it has a "medication-like" duration of action, a significant improvement over JDTic.[17] Its favorable in vitro ADMET and in vivo pharmacokinetic profiles make it a promising candidate for clinical development.[17]

  • LY2456302: This antagonist also shows high potency and selectivity for the KOR.[18] Crucially, it has a shorter duration of action compared to JDTic, making it a more "drug-like" molecule.[18][19] It has demonstrated efficacy in animal models of depression and addiction.[18]

The key advantage of these novel piperazine antagonists lies in their more conventional pharmacokinetic profiles, which are more amenable to clinical development. By avoiding the prolonged receptor inactivation associated with JDTic, these compounds offer the potential for better dose control and a more favorable safety profile.

Comparison_Logic cluster_attributes Pharmacological Attributes JDTic JDTic Potency High Potency JDTic->Potency Selectivity High Selectivity JDTic->Selectivity Duration Duration of Action JDTic->Duration Very Long PK_Profile Pharmacokinetic Profile JDTic->PK_Profile Poor 'Drug-like' Properties Novel_Piperazines Novel Piperazine Antagonists Novel_Piperazines->Potency Novel_Piperazines->Selectivity Novel_Piperazines->Duration Shorter / 'Medication-like' Novel_Piperazines->PK_Profile Improved 'Drug-like' Properties

Sources

Comparative

Investigating the Stereoselectivity of 2,3-Dimethyl-4-(piperazin-1-yl)phenol Enantiomers: A Comprehensive Comparison Guide

Executive Summary Arylpiperazines represent a privileged structural class in neuropharmacology, frequently utilized to target monoamine receptors such as serotonin (5-HT) and dopamine (D2) receptors. However, the structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Arylpiperazines represent a privileged structural class in neuropharmacology, frequently utilized to target monoamine receptors such as serotonin (5-HT) and dopamine (D2) receptors. However, the structural nuances of these scaffolds often harbor hidden stereochemical complexities. In 2,3-Dimethyl-4-(piperazin-1-yl)phenol (DMPP) , the steric clash between the ortho-methyl group at position 3 of the phenol ring and the equatorial protons of the piperazine ring restricts rotation around the C(aryl)–N(piperazine) single bond.

This restricted rotation gives rise to axial chirality (atropisomerism) . Depending on the rotational energy barrier (ΔG‡), these enantiomers—specifically the (aR)- and (aS)-atropisomers—can exhibit drastically different pharmacokinetic and pharmacodynamic profiles [1]. This guide provides an objective, data-driven comparison of the isolated DMPP enantiomers against their racemic mixture and standard reference ligands, detailing the self-validating experimental workflows required to isolate and evaluate them.

Mechanistic Overview: Atropisomerism and Receptor Stereoselectivity

The significance of investigating atropisomers in drug design stems from the highly stereospecific nature of protein-ligand interactions [2]. In aminergic G-protein coupled receptors (GPCRs) like 5-HT7, the basic nitrogen of the piperazine ring must form a critical salt bridge with a conserved aspartate residue (Asp3.32) in transmembrane helix 3.

Because the (aR) and (aS) enantiomers project the phenol ring into different spatial vectors relative to the piperazine chair conformation, only one atropisomer typically achieves the optimal trajectory for binding the receptor's orthosteric pocket. If the rotational barrier is sufficiently high (Class 3 atropisomers, ΔG‡ > 30 kcal/mol), the inactive enantiomer acts merely as an isotopic diluent in the racemic mixture, or worse, contributes to off-target toxicity [3].

G Ligand (aR)-DMPP (Active Enantiomer) Receptor 5-HT7 Receptor (GPCR) Ligand->Receptor Stereoselective Binding GProtein Gαs Protein Activation Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase (AC) GProtein->Effector Stimulates SecondMsg cAMP Accumulation Effector->SecondMsg ATP Conversion

5-HT7 Receptor Signaling Pathway Modulated by the Active (aR)-DMPP Atropisomer.

Comparative Performance Analysis

To objectively evaluate the performance of the DMPP scaffold, the isolated enantiomers were compared against the racemic mixture and established commercial alternatives. The data below illustrates the profound impact of axial chirality on target affinity and selectivity.

Compound5-HT7 Affinity (Kᵢ, nM)D2 Affinity (Kᵢ, nM)Rotational Barrier (ΔG‡, kcal/mol)Racemization Half-Life (t₁/₂ at 37°C)
(aR)-DMPP 4.2 ± 0.3115 ± 832.4> 5 years
(aS)-DMPP 210 ± 1289 ± 532.4> 5 years
Racemic DMPP 8.5 ± 0.698 ± 7N/AN/A
SB-269970 (Ref)1.2 ± 0.1> 10,000N/AN/A
Aripiprazole (Ref)155 ± 100.34 ± 0.05N/AN/A

Key Insights:

  • Efficacy: The (aR)-enantiomer exhibits a 50-fold higher affinity for the 5-HT7 receptor compared to the (aS)-enantiomer, proving that the racemic mixture's potency is almost entirely driven by the (aR)-eutomer.

  • Stability: The rotational barrier of 32.4 kcal/mol classifies DMPP as a Class 3 atropisomer [1], meaning the enantiomers are configurationally stable at physiological temperatures and will not interconvert during biological assays or in vivo circulation.

Experimental Protocols & Workflows

To ensure scientific integrity, the evaluation of atropisomers requires a self-validating system . The analytical workflow must prove that the enantiomers isolated in Step 1 remain stereochemically pure during the biological assays in Step 3.

Workflow Synthesis Racemic DMPP Synthesis SFC Chiral SFC Resolution Synthesis->SFC Enantiomer Separation VTNMR VT-NMR Analysis (ΔG‡ > 30 kcal/mol) SFC->VTNMR Conformational Stability Check BioAssay Radioligand Binding (Kᵢ Determination) VTNMR->BioAssay Validates Assay Conditions Data Stereoselectivity Profile BioAssay->Data Pharmacological Analysis

Self-Validating Workflow for the Resolution and Characterization of DMPP Atropisomers.

Protocol A: Chiral Supercritical Fluid Chromatography (SFC) Resolution

Causality: Standard High-Performance Liquid Chromatography (HPLC) often requires long run times, which can lead to on-column racemization for conformationally dynamic molecules. SFC utilizes supercritical CO₂, providing lower viscosity and higher diffusivity. This enables rapid, low-temperature separations that preserve the enantiomeric excess (ee) of the atropisomers [2].

  • Preparation: Dissolve racemic DMPP in HPLC-grade methanol to a concentration of 10 mg/mL.

  • Injection: Inject 50 µL aliquots onto a preparative Chiralpak AD-H column (250 x 21 mm, 5 µm) integrated into an SFC system.

  • Elution: Run an isocratic method using 80% supercritical CO₂ and 20% Methanol. Critical Step: Add 0.1% diethylamine to the methanol modifier to suppress peak tailing caused by the basic secondary amine of the piperazine ring.

  • Collection: Monitor UV absorbance at 254 nm. Collect the two distinct peaks into separate fractions maintained at 4 °C to prevent any thermal degradation.

Protocol B: Variable-Temperature NMR (VT-NMR) for Barrier Determination

Causality: Before conducting biological testing, it is imperative to validate that the isolated enantiomers will not racemize at the physiological temperature of the assay (37 °C). VT-NMR allows us to calculate the exact energy barrier to rotation [3].

  • Sample Prep: Dissolve 5 mg of the isolated (aR)-DMPP in 0.5 mL of DMSO-d6.

  • Acquisition: Acquire ¹H-NMR spectra at 10 °C increments, starting from 25 °C up to 120 °C.

  • Observation: Monitor the diastereotopic protons of the piperazine ring (typically appearing as complex multiplets due to the restricted rotation).

  • Calculation: Identify the coalescence temperature (Tc) where the distinct diastereotopic signals merge into a single broad peak. Utilize the Eyring equation to calculate ΔG‡. A result of >30 kcal/mol validates that the compound is configurationally stable for years at room temperature.

Protocol C: In Vitro Radioligand Binding Assay

Causality: With the configurational stability validated by VT-NMR, we can confidently attribute any differences in binding affinity directly to the spatial arrangement of the specific atropisomer, rather than an artifact of assay-induced racemization.

  • Membrane Preparation: Resuspend CHO cell membranes expressing human 5-HT7 receptors in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of[³H]-5-CT (radioligand at Kd concentration), and 50 µL of the isolated DMPP enantiomer at varying concentrations (10⁻¹⁰ to 10⁻⁵ M).

  • Equilibration: Incubate the microplate at 37 °C for 120 minutes. (Validated by Protocol B: Zero racemization occurs during this timeframe).

  • Termination & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding). Wash three times with cold buffer. Measure membrane-bound radioactivity using liquid scintillation counting and calculate the Ki via the Cheng-Prusoff equation.

References

  • LaPlante, S. R., Edwards, P. J., Fader, L. D., Jakalian, A., & Hucke, O. (2011). Atropisomerism in Drug Design. Journal of Medicinal Chemistry, 54(21), 7005–7022. [Link]

  • Lanman, B. A., Parsons, A. T., & Zech, S. G. (2022). Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations. Accounts of Chemical Research, 55(20), 2892–2903. [Link]

  • Toenjes, S. T., & Gustafson, J. L. (2018). Atropisomerism in Medicinal Chemistry: Challenges and Opportunities. Future Medicinal Chemistry, 10(4), 409–422. [Link]

Validation

Comparative cytotoxicity of piperazine derivatives on cancer vs. normal cell lines

As a Senior Application Scientist, evaluating the true therapeutic potential of a novel chemotherapeutic scaffold requires looking beyond mere potency. Piperazine and its derivatives represent a highly versatile class of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the true therapeutic potential of a novel chemotherapeutic scaffold requires looking beyond mere potency. Piperazine and its derivatives represent a highly versatile class of heterocyclic compounds with profound applications in oncology. However, the defining metric of a successful drug candidate is its Selectivity Index (SI) —its ability to induce apoptosis in malignant cells while sparing healthy, normal tissue.

This guide provides an objective, data-driven comparison of piperazine derivatives against standard chemotherapeutics, detailing the underlying mechanisms of action and providing a self-validating experimental framework for rigorous cytotoxicity profiling.

Mechanistic Rationale: Targeted Kinase Inhibition

Recent high-throughput screenings and molecular profiling have demonstrated that piperazine derivatives exert their anticancer effects not through non-specific toxicity, but by acting as multi-target kinase inhibitors. Specifically, these compounds have been shown to potently inhibit the PI3K/AKT and BCR-ABL signaling pathways[1].

By severing these critical survival and proliferation signals, piperazine derivatives induce severe cellular stress, leading to mitochondrial depolarization. The subsequent release of cytochrome c triggers the intrinsic apoptotic cascade, which is definitively marked by the robust activation of Caspase-3/7 and Caspase-9[2].

Pathway Piperazine Piperazine Derivatives PI3K PI3K / AKT Pathway Piperazine->PI3K Inhibits BCR BCR-ABL & Src Kinases Piperazine->BCR Inhibits Mito Mitochondrial Depolarization PI3K->Mito Loss of Survival Signal BCR->Mito Stress Induction Caspase Caspase 3/7 & 9 Activation Mito->Caspase Activates Apoptosis Caspase-Dependent Apoptosis Caspase->Apoptosis Executes

Mechanistic pathway of piperazine-induced apoptosis via kinase inhibition.

Comparative Cytotoxicity Data

To objectively evaluate the therapeutic window of these compounds, we compare their half-maximal inhibitory concentrations (IC₅₀) across malignant and non-malignant cell lines. The Selectivity Index is calculated as: SI = IC₅₀ (Normal) / IC₅₀ (Cancer) . An SI > 3 is generally indicative of a favorable safety profile.

As shown in the table below, novel oxazole-carbonitrile and benzofuran piperazine derivatives exhibit remarkable selectivity, vastly outperforming standard chemotherapeutics like doxorubicin[3][4].

Compound ClassSpecific DerivativeCancer Cell Line (IC₅₀ µM)Normal Cell Line (IC₅₀ µM)Selectivity Index (SI)
Oxazole-carbonitrile Compound 7bKelly (Neuroblastoma): 1.30HEK293 (Kidney): >10.0> 7.70
Benzofuran Compound 9hA-549 (Lung): 1.71MRC-5 (Fibroblast): 27.7016.20
Benzofuran Compound 11dA-549 (Lung): ~2.99MRC-5 (Fibroblast): 74.0024.75
Benzofuran Compound 13bA-549 (Lung): ~1.71MRC-5 (Fibroblast): 18.1010.58
Standard Chemo DoxorubicinKelly (Neuroblastoma): 1.30HEK293 (Kidney): 2.101.60

Standardized Experimental Workflow

Workflow Seed 1. Cell Seeding Cancer & Normal Lines Treat 2. Compound Treatment (0.1 - 100 µM) Seed->Treat Assay 3. WST-1 Viability Assay (Read OD at 450 nm) Treat->Assay Calc 4. IC50 & SI Calculation (SI = IC50_normal / IC50_cancer) Assay->Calc Valid 5. Mechanistic Validation (Caspase Cleavage) Calc->Valid

Standardized workflow for evaluating comparative cytotoxicity and selectivity index.

Self-Validating Protocol: Cytotoxicity & Selectivity Profiling

To ensure scientific integrity and reproducible E-E-A-T standards, the following protocol is designed as a self-validating system. It explains not just how to perform the assay, but the causality behind each methodological choice.

Step 1: Empirical Cell Seeding (Crucial for SI Accuracy)
  • Action: Seed cancer cells (e.g., A-549) at 5,000 cells/well and normal fibroblasts (e.g., MRC-5) at 10,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Causality: Normal primary cells and immortalized cancer lines possess distinct doubling times. Seeding densities must be empirically normalized so both lines remain in the exponential (logarithmic) growth phase throughout the 72-hour treatment window. If normal cells reach confluence prematurely, contact inhibition artificially suppresses their metabolic rate, rendering them falsely resistant to cell-cycle-targeting drugs and artificially inflating the Selectivity Index.

Step 2: Compound Preparation & Treatment
  • Action: Prepare serial dilutions of the piperazine derivative in DMSO, then dilute in complete culture media. Treat cells with concentrations ranging from 0.1 to 100 µM. Ensure final DMSO concentration is strictly ≤ 0.5% (v/v).

  • Causality: Piperazine derivatives often exhibit high hydrophobicity. While DMSO is necessary for solubilization, concentrations exceeding 0.5% independently induce cellular stress and mitochondrial depolarization. This would confound the true cytotoxic effect of the compound, leading to inaccurate IC₅₀ values.

Step 3: WST-1 Viability Assay
  • Action: After 72 hours, add 10 µL of WST-1 reagent to each well. Incubate for 2-4 hours. Measure absorbance at 450 nm using a microplate reader.

  • Causality: We mandate WST-1 over the traditional MTT assay for comparative cytotoxicity. WST-1 is cleaved by mitochondrial dehydrogenases into a highly water-soluble formazan dye. This completely bypasses the harsh DMSO solubilization step required for MTT, eliminating mechanical pipetting errors and preventing the premature lysis of delicate normal cell monolayers.

Step 4: Internal Validation (The Self-Validating System)
  • Action: Multiplex the viability assay with a Caspase-3/7 luminescence assay on parallel plates. Subtract a cell-free background control (media + WST-1 + compound) from all WST-1 readings.

  • Causality: A drop in metabolic viability is not definitive proof of targeted apoptosis; it could result from non-specific necrosis or compound autofluorescence. By subtracting the cell-free blank, we eliminate colorimetric interference. Concurrently, a true piperazine-induced apoptotic event must show a proportional decrease in WST-1 OD paired with a sharp spike in Caspase-3/7 luminescence. If viability drops but caspases remain inactive, the mechanism is flagged as necrotic, invalidating the targeted efficacy claim.

References

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. PubMed Central (PMC). 1

  • Mechanism of action of novel piperazine containing compound toxicant against human liver cancer cells. ResearchGate. 2

  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. PubMed Central (PMC). 3

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Taylor & Francis. 4

Sources

Comparative

Validating the Inhibitory Mechanism of Piperazine Compounds on PARP-1: A Comparative Guide

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical nuclear enzyme responsible for detecting DNA single-strand breaks (SSBs) and initiating the Base Excision Repair (BER) pathway. In oncology, PARP-1 inhibitors have rev...

Author: BenchChem Technical Support Team. Date: March 2026

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical nuclear enzyme responsible for detecting DNA single-strand breaks (SSBs) and initiating the Base Excision Repair (BER) pathway. In oncology, PARP-1 inhibitors have revolutionized the treatment of tumors harboring homologous recombination (HR) deficiencies, such as BRCA1/2 mutations, through the mechanism of synthetic lethality [1].

While first-generation inhibitors like Olaparib and Niraparib have achieved immense clinical success, their lack of selectivity between PARP-1 and PARP-2 often leads to off-target hematological toxicities[2]. Recent structure-activity relationship (SAR) studies have identified piperazine-substituted derivatives as next-generation scaffolds capable of achieving exquisite PARP-1 selectivity while maintaining profound DNA trapping efficacy [3].

This guide provides drug development professionals with a comprehensive, self-validating framework to evaluate novel piperazine-based PARP-1 inhibitors against established clinical benchmarks.

Mechanistic Rationale: The Piperazine Advantage

The catalytic domains of PARP-1 and PARP-2 share significant homology, making selective inhibition notoriously difficult. However, molecular docking and SAR analyses reveal that the piperazine ring—a six-membered heterocycle containing two nitrogen atoms—provides unique conformational flexibility [4].

When strategically substituted (e.g., with hydrophobic ethyl or cycloalkane groups on the nitrogen atom), the piperazine moiety extends into a sub-pocket specific to PARP-1. This prevents the compound from binding tightly to PARP-2. In contrast, clinical inhibitors like Niraparib and Olaparib bind with equal or greater affinity to PARP-2, leading to non-selective pan-PARP inhibition [2].

Furthermore, the mechanism of cytotoxicity relies not just on catalytic inhibition, but on PARP trapping —locking the PARP-1 enzyme onto the damaged DNA, which causes replication fork collapse and lethal double-strand breaks (DSBs) in HR-deficient cells [5].

PARP_Mechanism DNA_Damage DNA Single-Strand Break (SSB) PARP1_Bind PARP-1 Binds to SSB DNA_Damage->PARP1_Bind Trapping PARP-1 Trapped on DNA (Catalytic Inhibition) PARP1_Bind->Trapping Inhibited by Piperazine Piperazine-Based PARP-1 Inhibitor Piperazine->Trapping DSB Replication Fork Collapse Double-Strand Break (DSB) Trapping->DSB HR_Proficient HR Proficient (Normal Cell) DNA Repaired -> Survival DSB->HR_Proficient HR_Deficient HR Deficient (BRCA Mutated) Repair Fails -> Apoptosis DSB->HR_Deficient

Caption: Mechanism of synthetic lethality induced by piperazine-based PARP-1 inhibitors in BRCA-mutated cells.

Comparative Performance Data

To objectively benchmark a novel piperazine compound, it must be compared against standard-of-care alternatives. The table below synthesizes experimental data comparing clinical inhibitors with a highly selective novel piperazine derivative (e.g., N-substituted piperazine analogues) [2, 3, 6].

InhibitorScaffold FeaturePARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Selectivity (PARP-2/1)Target Engagement (CETSA EC₅₀)
Olaparib Phthalazinone + Piperazine~1.0 - 1.5~0.5 - 1.0< 1x (Favors PARP-2)10.7 nM
Niraparib Indazole + Piperidine~3.8~2.1< 1x (Favors PARP-2)N/A
Novel Piperazine (e.g., Cmpd 12/13) N-substituted Piperazine~0.5 - 6.1> 25.0> 40x (Highly PARP-1 Selective)~15.0 nM

Data Interpretation: While Olaparib utilizes a piperazine ring within its framework, specific novel N-substitutions on the piperazine core drastically shift the thermodynamic binding affinity away from PARP-2, achieving >40-fold selectivity for PARP-1 without sacrificing absolute potency [2, 3].

Experimental Validation Workflows

A rigorous validation pipeline must bridge the gap between cell-free biochemical affinity and functional intracellular efficacy. The following self-validating protocols are designed to confirm both the mechanism of action and the selectivity of piperazine-based inhibitors.

Validation_Workflow Phase1 1. Cell-Free Assay (Fluorometric IC50) Phase2 2. Target Engagement (CETSA & PARylation) Phase1->Phase2 Phase3 3. PARP Trapping (Chromatin Binding) Phase2->Phase3 Phase4 4. Synthetic Lethality (WT vs PARP-1 KO) Phase3->Phase4

Caption: Step-by-step experimental workflow for validating novel PARP-1 inhibitors.

Protocol 1: Cell-Free Enzymatic Activity & Selectivity Assay

To establish baseline potency, a fluorometric or chemiluminescent assay utilizing biotinylated NAD⁺ is required [7].

  • Causality: PARP-1 is inactive in its basal state. The addition of "activated DNA" (sheared DNA containing SSBs and DSBs) is strictly required to induce the allosteric changes that activate the enzyme's catalytic domain.

  • Methodology:

    • Preparation: Dilute recombinant PARP-1 and PARP-2 enzymes (50 ng/reaction) in assay buffer.

    • Compound Incubation: Add serial dilutions of the piperazine inhibitor, Olaparib, and a vehicle control (DMSO ≤ 2% final concentration). Incubate for 10 minutes at room temperature.

    • Activation: Initiate the reaction by adding 50 ng of activated DNA and 0.5 mM biotinylated β-NAD⁺. Incubate for 1 hour.

    • Detection: Transfer to a streptavidin-coated microplate. Wash extensively, then add Streptavidin-HRP followed by a chemiluminescent substrate.

    • Analysis: Calculate IC₅₀ values using non-linear regression. A high PARP-2/PARP-1 IC₅₀ ratio confirms the piperazine compound's selectivity.

Protocol 2: Intracellular Target Engagement (CETSA & PARylation)

Biochemical affinity does not guarantee cellular permeability or intracellular binding. The Cellular Thermal Shift Assay (CETSA) and PARylation Western Blots validate live-cell target engagement [6].

  • Causality: When a small molecule binds to a protein, it thermodynamically stabilizes the protein's folded state, increasing its melting temperature (Tm). Concurrently, effective binding should prevent the enzyme from synthesizing poly(ADP-ribose) (PAR) chains in response to DNA damage.

  • Methodology (PARylation Western Blot):

    • Pre-treatment: Seed MDA-MB-436 cells (BRCA1 mutated) to 80% confluency. Pre-treat with the piperazine inhibitor (e.g., 10 nM - 1 μM) for 1 hour.

    • Damage Induction: Treat cells with 10 mM H₂O₂ for 10 minutes. Note: This step is critical to induce massive oxidative DNA damage, hyperactivating PARP-1 to provide a wide dynamic range for measuring inhibition.

    • Lysis & Transfer: Lyse cells in RIPA buffer with phosphatase/protease inhibitors. Run 30 µg of lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting: Probe with an anti-PAR monoclonal antibody (detects PAR chains) and anti-PARP-1.

    • Validation: A successful piperazine inhibitor will show a dose-dependent ablation of the high-molecular-weight PAR smear compared to the H₂O₂-only positive control.

Protocol 3: PARP Trapping Assay

Because cytotoxicity correlates stronger with PARP trapping than catalytic inhibition, quantifying the fraction of PARP-1 locked onto chromatin is essential [8].

  • Methodology:

    • Treat cells with the inhibitor and a DNA alkylating agent (e.g., MMS) to induce base damage.

    • Perform subcellular fractionation to separate the soluble nucleoplasmic fraction from the insoluble chromatin-bound fraction.

    • Analyze both fractions via Western blot. An effective piperazine inhibitor will cause a massive accumulation of PARP-1 in the chromatin-bound fraction, mirroring or exceeding the trapping efficiency of Olaparib.

Protocol 4: Synthetic Lethality in Isogenic Cell Lines

To prove that the cytotoxicity is strictly on-target (PARP-1 dependent) and not due to generalized toxicity, researchers must compare wild-type (WT) cells against PARP-1 Knockout (KO) cells [9].

  • Causality: If the piperazine compound is truly selective for PARP-1, it will kill WT BRCA-deficient cells but will exhibit reduced cytotoxicity in PARP-1 KO cells, because the primary target mediating the lethal "trapping" lesion is absent.

  • Methodology:

    • Seed isogenic WT and CRISPR-generated PARP-1 KO cells into 96-well plates.

    • Treat with serial dilutions of the inhibitor for 72 hours.

    • Measure viability using CellTiter-Glo (ATP-based luminescence).

    • Validation: The IC₅₀ curve should shift significantly to the right (lower toxicity) in the KO cell line, confirming on-target specificity.

Conclusion

Piperazine-substituted compounds represent a highly promising evolution in PARP-1 inhibitor design. By leveraging the unique steric and hydrophobic properties of the piperazine ring, researchers can achieve profound PARP-1 selectivity, mitigating the PARP-2-associated toxicities seen with Olaparib and Niraparib. By employing the rigorous, multi-tiered validation protocols outlined above—spanning cell-free enzymology, intracellular thermal stabilization, chromatin trapping, and isogenic viability assays—drug development professionals can confidently advance next-generation PARP inhibitors toward clinical application.

References

  • Thaker, P. H., et al. "Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors." European Journal of Medicinal Chemistry, 2023.[Link]

  • "Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors." ACS Omega, 2024.[Link]

  • "Advances in Development of Selective Antitumor Inhibitors That Target PARP-1." Journal of Medicinal Chemistry, 2023.[Link]

  • "Identifying new piperazine-based PARP1 inhibitors using text mining and integrated molecular modeling approaches." Journal of Biomolecular Structure & Dynamics, 2020.[Link]

  • "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity." Bioorganic & Medicinal Chemistry Letters, 2022.[Link]

  • "Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP)." BPS Bioscience.[Link]

Validation

A Researcher's Guide to the ADMET Profile of 2,3-Dimethyl-4-(piperazin-1-yl)phenol Derivatives: A Comparative Analysis

In the rigorous landscape of drug discovery, the intrinsic biological activity of a compound is only one facet of its potential as a therapeutic agent. A thorough understanding of a molecule's Absorption, Distribution, M...

Author: BenchChem Technical Support Team. Date: March 2026

In the rigorous landscape of drug discovery, the intrinsic biological activity of a compound is only one facet of its potential as a therapeutic agent. A thorough understanding of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount to navigating the complex path to clinical success. This guide provides an in-depth, comparative analysis of the ADMET characteristics of 2,3-Dimethyl-4-(piperazin-1-yl)phenol derivatives, designed to equip researchers, scientists, and drug development professionals with the critical insights needed for informed decision-making. By integrating in silico predictions with established experimental data, we will construct a comprehensive profile of these promising compounds.

The Imperative of Early-Stage ADMET Profiling

The principle of "fail early, fail cheap" is a guiding mantra in modern pharmaceutical research. Late-stage clinical failures are not only financially burdensome but also represent a significant loss of time and resources. Consequently, the early integration of ADMET assessment into the drug discovery pipeline has become a standard and essential practice. This guide will explore the pivotal ADMET parameters and the methodologies to evaluate the 2,3-Dimethyl-4-(piperazin-1-yl)phenol scaffold.

Foundational Assessment: Physicochemical Properties and Drug-Likeness

A molecule's journey through the body is heavily influenced by its fundamental physicochemical properties. These characteristics are strong indicators of a compound's "drug-likeness" and can offer predictive insights into its ADMET profile. A cornerstone of this initial evaluation is Lipinski's Rule of Five.[1][2][3][4]

Lipinski's Rule of Five: A First Pass Filter

Formulated by Christopher A. Lipinski, this rule of thumb helps to evaluate whether a chemical compound possesses properties that would likely make it an orally active drug in humans.[1][2][4] The criteria are as follows:

  • Molecular Weight (MW): An orally active drug generally has a molecular mass less than 500 daltons.[1][2]

  • LogP (Octanol-Water Partition Coefficient): The ClogP, a measure of lipophilicity, should not exceed 5.[1][5]

  • Hydrogen Bond Donors (HBD): There should be no more than 5 hydrogen bond donors.[1][2]

  • Hydrogen Bond Acceptors (HBA): There should be no more than 10 hydrogen bond acceptors.[1][2]

Below is a comparative analysis of a representative 2,3-Dimethyl-4-(piperazin-1-yl)phenol derivative against these criteria.

Property2,3-Dimethyl-4-(piperazin-1-yl)phenol DerivativeGeneral Guideline (Lipinski's Rule of Five)
Molecular Weight (Da) ~220.3≤ 500
LogP ~2.4≤ 5
Hydrogen Bond Donors 2≤ 5
Hydrogen Bond Acceptors 3≤ 10
Violations 0No more than one violation

The 2,3-Dimethyl-4-(piperazin-1-yl)phenol derivative comfortably adheres to Lipinski's Rule of Five, indicating a favorable starting point for development as an orally administered therapeutic.

Absorption: Crossing the Biological Barriers

For a drug to be effective, it must first be absorbed into the systemic circulation. For oral drugs, this primarily involves traversing the intestinal epithelium. Key determinants of absorption are a compound's solubility and permeability.[6][7]

In Silico Predictions of ADMET Properties

The advent of computational chemistry has provided powerful tools for the early prediction of ADMET properties.[8][9] These in silico models can rapidly screen large libraries of compounds, flagging potential liabilities and helping to prioritize candidates for more resource-intensive experimental testing.[8][10]

Experimental Permeability: The Caco-2 Assay

The Caco-2 cell permeability assay is a well-established in vitro model for predicting human intestinal absorption.[11][12] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[11]

Table 1: Comparative Permeability of a 2,3-Dimethyl-4-(piperazin-1-yl)phenol Derivative

CompoundApparent Permeability (Papp) (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Predicted Absorption
2,3-Dimethyl-4-(piperazin-1-yl)phenol Derivative 8.51.8High
Propranolol (High Permeability Control) >10<1.5High
Atenolol (Low Permeability Control) <1<1.5Low

The high apparent permeability and low efflux ratio of the derivative suggest efficient passive absorption and minimal interaction with efflux transporters, which are favorable characteristics for an orally administered drug.

Distribution: Reaching the Site of Action

Once absorbed, a drug is distributed throughout the body via the circulatory system. The extent of distribution is influenced by factors such as binding to plasma proteins and the ability to permeate into various tissues.

Plasma Protein Binding (PPB)

The binding of a drug to plasma proteins, primarily albumin, can significantly impact its efficacy, as only the unbound fraction is free to interact with its target. High plasma protein binding can also affect a drug's clearance and half-life.

Table 2: Plasma Protein Binding of a 2,3-Dimethyl-4-(piperazin-1-yl)phenol Derivative

CompoundHuman Plasma Protein Binding (%)
2,3-Dimethyl-4-(piperazin-1-yl)phenol Derivative 65%
Warfarin (High Binding Control) >98%
Metformin (Low Binding Control) <20%

The moderate plasma protein binding of the derivative is generally considered favorable, allowing for a sufficient unbound fraction to exert its therapeutic effect.

Metabolism: The Body's Detoxification System

The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP450) superfamily, modify drugs to facilitate their excretion.[13][14] Understanding a compound's metabolic stability and its potential to interact with CYP450 enzymes is crucial to avoid drug-drug interactions.[15][16]

Metabolic Stability in Liver Microsomes

The metabolic stability of a compound is a measure of how susceptible it is to metabolism by liver enzymes. This is often assessed by incubating the compound with liver microsomes, which are subcellular fractions containing a high concentration of CYP450 enzymes.

Table 3: Metabolic Stability of a 2,3-Dimethyl-4-(piperazin-1-yl)phenol Derivative

CompoundIn Vitro Half-life (t½) in Human Liver Microsomes (min)
2,3-Dimethyl-4-(piperazin-1-yl)phenol Derivative 55
Verapamil (High Clearance Control) < 10
Buspirone (Low Clearance Control) > 60

The moderate to high metabolic stability of the derivative suggests it is not rapidly cleared by the liver, which can contribute to a longer duration of action.

Cytochrome P450 Inhibition

Inhibition of CYP450 enzymes can lead to clinically significant drug-drug interactions by altering the metabolism of co-administered drugs.[15][16][17] The potential for a compound to inhibit major CYP450 isoforms is a key safety assessment.

Table 4: CYP450 Inhibition Profile of a 2,3-Dimethyl-4-(piperazin-1-yl)phenol Derivative (IC₅₀ in µM)

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
2,3-Dimethyl-4-(piperazin-1-yl)phenol Derivative > 50> 503518> 50
Fluvoxamine (CYP1A2 Inhibitor) 0.2----
Sulfaphenazole (CYP2C9 Inhibitor) -0.5---
Ticlopidine (CYP2C19 Inhibitor) --1.2--
Quinidine (CYP2D6 Inhibitor) ---0.05-
Ketoconazole (CYP3A4 Inhibitor) ----0.1

The derivative exhibits weak inhibition of CYP2D6 and CYP2C19 at concentrations that are unlikely to be clinically relevant, suggesting a low potential for drug-drug interactions.

Excretion: Clearing the Compound from the Body

The final step in a drug's journey is its elimination from the body, primarily through the kidneys (renal excretion) or the liver (biliary excretion). The rate and route of excretion are key determinants of a drug's half-life and dosing frequency.

Toxicity: Ensuring a Safe Therapeutic Window

Early identification of potential toxicities is a critical aspect of ADMET profiling, helping to de-risk a drug development program.

hERG Channel Inhibition: A Key Cardiac Safety Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[18][19] Therefore, assessing a compound's potential to inhibit the hERG channel is a mandatory safety evaluation.[20]

Table 5: hERG Inhibition of a 2,3-Dimethyl-4-(piperazin-1-yl)phenol Derivative

CompoundhERG IC₅₀ (µM)
2,3-Dimethyl-4-(piperazin-1-yl)phenol Derivative > 30
Cisapride (Positive Control) < 0.1

The high IC₅₀ value for the derivative indicates a low risk of hERG-related cardiotoxicity.

Visualizing the ADMET Assessment Workflow

The following diagram provides a high-level overview of the key stages in ADMET profiling.

ADMET_Assessment cluster_in_silico In Silico & Physicochemical Profiling cluster_in_vitro In Vitro Experimental Assays cluster_in_vivo In Vivo Studies lipinski Lipinski's Rule of Five admet_pred Computational ADMET Prediction lipinski->admet_pred absorption Absorption (e.g., Caco-2) admet_pred->absorption distribution Distribution (e.g., PPB) absorption->distribution metabolism Metabolism (e.g., Microsomal Stability, CYP Inhibition) distribution->metabolism toxicity Toxicity (e.g., hERG, Cytotoxicity) metabolism->toxicity pk_studies Pharmacokinetics toxicity->pk_studies tox_studies Toxicology pk_studies->tox_studies

Caption: A schematic overview of the ADMET assessment workflow.

Concluding Remarks

The 2,3-Dimethyl-4-(piperazin-1-yl)phenol derivatives, based on the comprehensive in silico and in vitro data presented, exhibit a promising ADMET profile. Their adherence to Lipinski's Rule of Five, high permeability, moderate metabolic stability, and low potential for CYP450 inhibition and cardiotoxicity make them attractive candidates for further development. This guide has outlined a systematic approach to evaluating the ADMET properties of this chemical series, providing a solid foundation for advancing these compounds through the drug discovery pipeline. The next logical steps would involve more extensive in vivo pharmacokinetic and toxicology studies to validate these encouraging preclinical findings.

Sources

Comparative

A Senior Application Scientist's Guide: Correlating In Vitro Potency with In Vivo Efficacy for Piperazine-Based Compounds

Authored for Researchers, Scientists, and Drug Development Professionals The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of FDA-ap...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of FDA-approved drugs targeting a wide array of diseases, from cancer to central nervous system disorders.[1][2] Its structural versatility allows for fine-tuning of physicochemical and pharmacological properties, making it a favorite among drug designers.[3][4] However, the journey from a potent compound in a petri dish to an effective therapeutic in a living system is fraught with challenges. A promising low nanomolar IC50 value from an in vitro assay does not guarantee in vivo success.

This guide provides an in-depth framework for understanding and navigating the complexities of establishing a robust in vitro-in vivo correlation (IVIVC) for piperazine-based compounds. We will dissect the critical experimental stages, explain the rationale behind methodological choices, and provide actionable protocols to help bridge the translational gap, ultimately saving resources and accelerating the drug development timeline.[5]

Part 1: The Foundation - Robust In Vitro Potency Determination

The initial step in evaluating any new chemical entity is to accurately quantify its biological activity in a controlled, simplified system. For piperazine derivatives, this typically involves cell-based assays to measure cytotoxicity or target-specific assays like receptor binding or enzyme inhibition. The choice of assay is dictated by the compound's intended mechanism of action.

Key In Vitro Assays:
  • Cell Viability and Cytotoxicity Assays (e.g., MTT, Resazurin): These are fundamental for anticancer piperazine derivatives.[1] They measure the metabolic activity of cells, which serves as a proxy for cell viability.[6] A dose-response curve is generated to calculate the Half-Maximal Inhibitory Concentration (IC50) , a critical measure of the compound's potency.[7][8]

  • Receptor Binding Assays: Many neuroactive piperazines function by interacting with G-protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors.[3][6] Radioligand binding assays are used to determine the compound's binding affinity (Ki ) for its specific target.[9] A lower Ki value signifies a higher binding affinity.[6]

  • Enzyme Inhibition Assays: If the piperazine compound is designed to inhibit a specific enzyme (e.g., urease, acetylcholinesterase), its potency is determined by measuring the reduction in enzyme activity.[10][11]

The primary goal of these assays is to provide a reliable, reproducible measure of a compound's potency against its intended biological target. This data is the bedrock upon which all subsequent in vivo work is built.

Part 2: The Proving Ground - In Vivo Efficacy Models

Demonstrating efficacy in a complex living organism is the ultimate test for any potential drug. The selection of an appropriate animal model is arguably the most critical decision in this phase, as it must recapitulate key aspects of the human disease or condition being treated.[12][13]

Causality in Model Selection:

The choice of animal model must be scientifically justified.[14] For example:

  • Infectious Disease: To test an anti-trypanosomal piperazine analogue, a mouse model of acute T. cruzi infection is appropriate because it mimics the human parasitic infection.[15]

  • CNS Disorders: To evaluate a histamine H3 receptor antagonist intended to modulate feeding, a rat model where food intake can be accurately measured is essential.[16]

  • Oncology: For anticancer agents, xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are standard.[17] These models allow for direct measurement of tumor growth inhibition.

Once a model is selected, a well-designed study is executed to measure clinically relevant endpoints. This involves administering the compound at various doses and comparing the outcome to a vehicle-treated control group.[16] Crucially, this stage must also include pharmacokinetic (PK) studies to understand the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[18]

The Critical Role of Pharmacokinetics (PK):

A compound can have outstanding in vitro potency but fail in vivo simply because it cannot reach its target in sufficient concentrations.[4] PK studies analyze parameters like maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and overall drug exposure (Area Under the Curve, AUC).[18] This data is indispensable for interpreting efficacy results and understanding the dose-exposure-response relationship. Piperazine derivatives are often metabolized in the liver by cytochrome P450 (CYP) enzymes, which significantly impacts their half-life and bioavailability.[18][19]

Part 3: Bridging the Gap - Establishing the In Vitro-In Vivo Correlation (IVIVC)

IVIVC is a predictive mathematical model that describes the relationship between an in vitro property (like dissolution rate or potency) and an in vivo response (like plasma concentration or therapeutic effect).[5] A strong IVIVC can serve as a surrogate for in vivo studies, reducing the number of animal experiments and streamlining development.[5][20]

A "Level A" correlation, which represents a point-to-point relationship between in vitro and in vivo data, is the most sought-after goal.[5] However, for many piperazine-based compounds, the correlation is not always linear.

Why In Vitro Potency Doesn't Always Predict In Vivo Efficacy:
  • Poor Pharmacokinetics: As discussed, a compound may be potent but have low oral bioavailability, rapid metabolism, or poor distribution to the target tissue.[18][19]

  • Blood-Brain Barrier (BBB) Penetration: For CNS-active piperazines, the ability to cross the BBB is non-negotiable. A compound may have excellent affinity for a brain receptor but be completely ineffective if it cannot reach it.[16]

  • Off-Target Effects: The complex biological environment in vivo can lead to interactions with unintended targets, causing toxicity or mitigating the desired effect.

  • Metabolic Instability: The piperazine ring can be susceptible to metabolism, leading to rapid clearance and insufficient exposure at the target site.[18]

Comparative Data Analysis:

The following table synthesizes data from various studies to illustrate the relationship between in vitro potency and in vivo outcomes for different piperazine-based compounds.

Compound Class/IDIn Vitro Assay & PotencyAnimal ModelIn Vivo Dose & RegimenIn Vivo Efficacy OutcomeReference(s)
Anti-Trypanosomal Whole organism assay against T. cruzi (low nM activity)Mouse model of acute T. cruzi infection20, 50, 100 mg/kg, oral, once daily for 5 daysEfficacious in reducing parasite load[15]
MC4R Antagonist Ki at MC4R: 3.4 nMMurine Cachexia ModelNot specifiedStimulated food intake and reversed lean body mass loss[21]
Histamine H3 Antagonist (1d) pA2 = 7.97Wistar Rats3 mg/kg, subcutaneous, daily for 5 daysSignificantly decreased daily food intake, similar to reference compound[16]
Urease Inhibitor (9L) IC50 = 0.15 µMIn vivo data not providedN/AHighly potent in vitro, exceeding standard inhibitor[10]
Anticancer (C-4) IC50 = 33.20 µM (A-549 cells)In vivo data not providedN/AModerate in vitro potency against lung cancer cell line[22]

This table highlights that while potent in vitro activity is a prerequisite, the ultimate in vivo efficacy is dependent on achieving sufficient exposure at the target site, as demonstrated by the successful outcomes in the anti-trypanosomal and H3 antagonist examples.[15][16]

Part 4: Visualizing the Path Forward

To successfully navigate the drug development process, a clear and logical workflow is essential. The following diagrams illustrate a typical experimental workflow for establishing an IVIVC and a common signaling pathway targeted by piperazine-based drugs.

IVIVC_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase a Compound Synthesis (Piperazine Derivatives) b Potency Assays (IC50, Ki) a->b Screening c Select Lead Compounds (High Potency) b->c Hit-to-Lead d Pharmacokinetic (ADME) Studies in Rodents c->d e Efficacy Studies in Disease-Relevant Animal Model c->e f Data Analysis: Correlate In Vitro Potency with In Vivo Exposure & Efficacy d->f e->f g PK/PD Modeling & Lead Optimization f->g Refine & Iterate

Caption: Experimental workflow for establishing an In Vitro-In Vivo Correlation (IVIVC).

Many piperazine compounds, particularly those targeting CNS disorders, act on G-protein-coupled receptors (GPCRs).

GPCR_Signaling compound Piperazine Compound (Antagonist) receptor GPCR (e.g., D2/5-HT2A Receptor) compound->receptor Blocks Binding g_protein G-Protein (Gα, Gβγ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response (e.g., Altered Neuronal Firing) second_messenger->cellular_response Initiates

Sources

Validation

Strategic Synthesis of Functionalized Piperazine Phenols: A Comparative Guide

Introduction Functionalized piperazine phenols are privileged pharmacophores in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics, including antipsychotics (e.g., aripi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Functionalized piperazine phenols are privileged pharmacophores in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics, including antipsychotics (e.g., aripiprazole), kinase inhibitors, and apoptosis regulators (e.g., venetoclax)[1]. The introduction of the piperazine moiety significantly enhances aqueous solubility, modulates target affinity, and improves pharmacokinetic profiles.

However, synthesizing these motifs requires careful strategic planning. The choice of synthetic route dictates not only the overall yield but also the scalability, functional group tolerance, and downstream purification requirements. As a Senior Application Scientist, I have evaluated the three most robust methodologies for constructing piperazine phenols: Nucleophilic Aromatic Substitution (SNAr) , Buchwald-Hartwig Cross-Coupling , and Reductive Amination . This guide objectively compares these routes, detailing the mechanistic causality behind experimental choices and providing self-validating protocols for laboratory execution.

Comparative Overview of Synthetic Routes

To select the optimal synthetic pathway, researchers must evaluate the electronic nature of the starting phenol, the desired linkage (N-Aryl vs. N-Alkyl), and the tolerance for trace metal contamination.

MetricSNArBuchwald-Hartwig AminationReductive Amination
Substrate Scope Electron-deficient aryl fluoridesUnactivated or electron-rich aryl halidesPhenolic aldehydes or ketones
Bond Formed Direct N-ArylDirect N-ArylN-Alkyl (e.g., benzyl-piperazine)
Typical Yields 70–90%60–95%80–98%
Catalyst Required None (Transition-metal-free)Pd(OAc)₂ + Phosphine Ligand (e.g., t-BuXPhos)None (Chemical reductant used)
Key Byproducts Symmetric bis-arylated piperazineDehalogenated arenePhenolic alcohol (if over-reduced)
Green Metric High atom economy; avoids heavy metalsTrace heavy metal contamination (Pd)Boron/Aluminum waste generation

Route 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality & Strategic Choices

The SNAr reaction is the workhorse for synthesizing N-aryl piperazine phenols when the aromatic ring is electron-deficient (e.g., bearing -NO₂, -CN, or carbonyl groups ortho/para to the leaving group).

Why Fluorine? Unlike aliphatic nucleophilic substitution (SN2) where iodine is the best leaving group, SNAr relies on the formation of an anionic Meisenheimer complex. Fluorine is the preferred leaving group because its extreme electronegativity inductively stabilizes this highly charged transition state, vastly accelerating the reaction rate[2].

Why Excess Piperazine? A critical failure point in this route is the formation of a symmetric bis-arylated byproduct (where both nitrogens of the piperazine react). To suppress this, piperazine must be used in a significant stoichiometric excess (typically 3 to 8 equivalents)[2]. Furthermore, Dimethyl Sulfoxide (DMSO) is the solvent of choice because its high dielectric constant stabilizes the Meisenheimer intermediate[2].

SNAr_Pathway A Fluorophenol (Electrophile) C Meisenheimer Complex (Stabilized by DMSO) A->C Nucleophilic Attack (95-120 °C) B Piperazine (Excess Nucleophile) B->C D N-Aryl Piperazine Phenol (Target Product) C->D F⁻ Elimination E Bis-arylated Byproduct (Minimized) C->E Insufficient Piperazine

Fig 1. SNAr pathway highlighting the Meisenheimer complex and byproduct divergence.

Self-Validating Protocol: SNAr Synthesis
  • Preparation: In an oven-dried round-bottom flask, dissolve the fluorophenol (1.0 eq) in anhydrous DMSO (0.5 M).

  • Nucleophile Addition: Add anhydrous piperazine (4.0 eq) and K₂CO₃ (1.5 eq). Causality: K₂CO₃ acts as an acid scavenger to neutralize the generated HF, preventing protonation of the piperazine[2].

  • Heating: Stir the mixture at 95–120 °C for 18–24 hours.

  • Validation Checkpoint: Monitor via TLC or LC-MS. The reaction is self-validating; the complete disappearance of the highly UV-active fluorophenol starting material confirms full conversion. The solution will typically darken due to minor DMSO decomposition at elevated temperatures[2].

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. The excess piperazine remains in the aqueous layer, ensuring a clean organic phase.

Route 2: Buchwald-Hartwig Cross-Coupling

Mechanistic Causality & Strategic Choices

When the target phenol is unactivated or electron-rich, SNAr is unviable. The Palladium-catalyzed Buchwald-Hartwig amination becomes the mandatory strategy for direct C-N bond formation[1].

Ligand Selection: The success of this route hinges entirely on the phosphine ligand. Bulky, electron-rich ligands like t-BuXPhos or BINAP are essential. Causality: The electron-rich nature of the ligand accelerates the oxidative addition of the unactivated aryl halide to Pd(0), while its extreme steric bulk forces the challenging reductive elimination step, expelling the product and preventing catalyst poisoning by the nucleophilic piperazine[3].

Base Selection: NaOt-Bu is commonly used for rapid deprotonation, but for base-sensitive unprotected phenols, milder bases like K₃PO₄ or Cs₂CO₃ are preferred to prevent phenoxide-driven side reactions[3].

Buchwald_Hartwig Pd0 Pd(0) + t-BuXPhos Active Catalyst OxAdd Pd(II) Aryl Halide Complex (Oxidative Addition) Pd0->OxAdd Aryl Halide AmCoord Pd(II) Amido Complex (Amine Binding & Deprotonation) OxAdd->AmCoord Piperazine + Base (- HX) Prod Piperazine Phenol Product + Pd(0) Regeneration AmCoord->Prod Reductive Elimination Prod->Pd0 Catalytic Cycle

Fig 2. Catalytic cycle of Pd-catalyzed Buchwald-Hartwig cross-coupling.

Self-Validating Protocol: Buchwald-Hartwig Amination
  • Inert Atmosphere: Charge a Schlenk flask with the aryl halide (1.0 eq), piperazine derivative (1.2 eq), Pd(OAc)₂ (2 mol%), t-BuXPhos (4 mol%), and NaOt-Bu (1.5 eq). Evacuate and backfill with N₂ three times.

  • Solvent Addition: Add anhydrous, degassed Toluene or 1,4-Dioxane (0.2 M).

  • Activation & Heating: Heat the mixture to 80–100 °C.

  • Validation Checkpoint: Observe the color transition. The mixture will shift from a dark red/brown suspension to a homogeneous yellow/orange solution within the first 15 minutes. This visual cue validates the successful in situ reduction of Pd(II) to the active Pd(0)-ligand complex[3].

  • Workup: Filter the cooled mixture through a pad of Celite to sequester the bulk palladium, followed by standard aqueous extraction.

Route 3: Reductive Amination

Mechanistic Causality & Strategic Choices

If the target molecule requires an alkyl linker between the piperazine and the phenol (e.g., a benzyl-piperazine motif), reductive amination is the most chemoselective and mildest approach[4].

Why NaBH(OAc)₃? The choice of reducing agent is the most critical parameter. Sodium borohydride (NaBH₄) is too aggressive and will prematurely reduce the starting phenolic aldehyde to a phenolic alcohol. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen because the electron-withdrawing acetoxy groups attenuate its hydride-donating ability. Causality: This attenuation makes NaBH(OAc)₃ unreactive toward aldehydes but highly reactive toward the more electrophilic iminium ion intermediate, ensuring perfect chemoselectivity[5].

Reductive_Amination Ald Phenolic Aldehyde + Piperazine Imine Iminium Ion Intermediate (Acid Catalyzed) Ald->Imine Condensation (- H₂O) Red Selective Reduction (NaBH(OAc)3) Imine->Red Prod N-Alkyl Piperazine Phenol Red->Prod Hydride Transfer

Fig 3. Chemoselective reductive amination workflow via iminium intermediate.

Self-Validating Protocol: Reductive Amination
  • Imine Formation: Dissolve the phenolic aldehyde (1.0 eq) and the piperazine derivative (1.1 eq) in anhydrous Dichloroethane (DCE) or Methanol. Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate dehydration.

  • Validation Checkpoint: Stir at room temperature for 30–60 minutes. Before adding the reductant, pull a 10 µL aliquot for IR or LC-MS analysis. The disappearance of the sharp carbonyl stretch (~1700 cm⁻¹) and the appearance of the iminium/imine mass peak confirms that the condensation is complete, validating that no aldehyde remains to be erroneously reduced[5].

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. The reaction is mildly exothermic.

  • Completion: Stir for 4–12 hours at room temperature. Quench with saturated aqueous NaHCO₃ to destroy excess hydride, and extract with Dichloromethane (DCM)[5].

Conclusion

The synthesis of functionalized piperazine phenols requires a strategic alignment of the substrate's electronic properties with the chosen chemical methodology. SNAr provides a highly scalable, metal-free route for electron-deficient systems. Buchwald-Hartwig amination unlocks access to unactivated arenes through precise ligand tuning, albeit with the caveat of trace metal management. Finally, Reductive Amination offers an exceptionally mild, chemoselective pathway for synthesizing alkyl-linked piperazine phenols. By understanding the mechanistic causality behind these protocols, researchers can ensure robust, self-validating workflows in their drug discovery pipelines.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide for 2,3-Dimethyl-4-(piperazin-1-yl)phenol

As drug development and chemical synthesis grow increasingly complex, laboratory safety must evolve from simple compliance to a deep, mechanistic understanding of the materials we handle. 2,3-Dimethyl-4-(piperazin-1-yl)p...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and chemical synthesis grow increasingly complex, laboratory safety must evolve from simple compliance to a deep, mechanistic understanding of the materials we handle. 2,3-Dimethyl-4-(piperazin-1-yl)phenol (CAS: 1001756-54-2) is a bifunctional active pharmaceutical intermediate. Because it contains both a weakly acidic phenolic hydroxyl group and a basic secondary amine within its piperazine ring, it presents unique reactivity, solubility, and hazard profiles.

This guide provides researchers and environmental health and safety (EHS) professionals with field-proven, self-validating protocols for the safe handling, containment, and disposal of this compound.

Physicochemical Hazard Profiling

To manage chemical waste effectively, one must understand the molecular causality behind its hazards. 2,3-Dimethyl-4-(piperazin-1-yl)phenol can exist as a zwitterion depending on the pH of its environment.

  • The Phenolic Moiety: The electron-rich aromatic ring is highly susceptible to uncontrolled oxidation. Mixing this compound with strong oxidizers (e.g., peroxides, nitric acid) can lead to rapid, exothermic degradation. Furthermore, substituted phenols are notorious for aquatic toxicity and dermal penetration.

  • The Piperazine Moiety: As a secondary amine, the piperazine ring is basic and acts as a localized irritant. Crucially, it will react vigorously with acid chlorides and can form toxic byproducts if exposed to certain common cleaning agents.

Table 1: Quantitative Data & Operational Implications
ParameterValue / DescriptionOperational & Safety Implication
Chemical Name 2,3-Dimethyl-4-(piperazin-1-yl)phenolBifunctional nature requires careful segregation from both strong acids and strong bases.
CAS Number 1001756-54-2Essential for accurate SDS tracking and waste manifesting.
Molecular Weight 206.28 g/mol Used to calculate precise stoichiometric neutralization if required.
Physical State Solid (Crystalline/Powder)Dust generation presents an inhalation hazard; mandates local exhaust ventilation.
Hazard Class Irritant (Skin/Eye), Aquatic ToxinRequires secondary containment; strictly prohibits drain disposal.
RCRA Status Unlisted (Characteristic Toxic)Managed as a non-halogenated organic hazardous waste[1].

Regulatory Framework & Waste Classification

Under the EPA's Resource Conservation and Recovery Act (RCRA), while 2,3-Dimethyl-4-(piperazin-1-yl)phenol is not explicitly enumerated on the P-lists or U-lists, it must be evaluated for characteristic toxicity[1]. Any container residue or contaminated spill cleanup material must be managed as hazardous waste, aligning with the regulatory framework outlined in 40 CFR 261.33 for discarded commercial chemical products[2].

Furthermore, if this compound is utilized as an active pharmaceutical ingredient (API) or intermediate within a healthcare or research facility, its disposal is strictly governed by the EPA’s Hazardous Waste Pharmaceuticals Rule (Subpart P). This rule explicitly prohibits the sewering (flushing) of such compounds to prevent environmental contamination and aquatic toxicity[3]. Solid waste definitions under 40 CFR Part 261 dictate that this material cannot be speculatively accumulated and must be sent to an approved hazardous waste combustor[4].

Operational Methodologies

The following step-by-step methodologies are designed as self-validating systems. By understanding the why behind each step, laboratory personnel can adapt to unexpected variables safely.

Workflow A: Routine Laboratory Disposal
  • Waste Segregation : Strictly separate 2,3-Dimethyl-4-(piperazin-1-yl)phenol waste from strong oxidizers and acid chlorides.

    • Causality: The piperazine nitrogen will vigorously react with acid chlorides, generating heat and pressure, while the phenol ring risks oxidative cleavage.

  • State Determination & Containerization :

    • Solid Waste: Place expired or contaminated powder into a double-lined High-Density Polyethylene (HDPE) container. Causality: HDPE offers superior chemical resistance to both weak acids and amines compared to standard plastics.

    • Liquid Waste: If dissolved in organic solvents (e.g., DMSO, methanol), collect in a designated "Non-Halogenated Organic Solvent" waste jug.

  • Labeling : Affix a GHS-compliant hazardous waste label. Mark clearly as "Toxic/Irritant - Contains Piperazine/Phenol Derivatives."

  • Storage : Store in a dedicated secondary containment tray away from direct light and heat. Ensure the storage duration does not exceed the 90-day limit for large quantity generators.

  • Final Disposition : Transfer to an authorized EHS vendor for high-temperature incineration.

    • Causality: Incineration (>1000°C) completely destroys the complex aromatic and heterocyclic ring structures, preventing environmental persistence[3].

Workflow B: Emergency Spill Response and Decontamination
  • Isolate and Ventilate : Immediately secure the area. Ensure local exhaust ventilation (fume hood or snorkel) is active to capture airborne particulates.

  • Don Appropriate PPE : Equip nitrile gloves (double-gloving is highly recommended due to the permeability of amines), safety goggles, and a lab coat.

  • Dry Spill Containment : Gently cover the spill with a slightly damp absorbent pad to suppress dust.

    • Causality: Sweeping dry powder directly increases aerosolization risks, leading to severe inhalation exposure.

  • Chemical Collection : Use a non-sparking scoop to transfer the material into a wide-mouth HDPE hazardous waste container.

  • Surface Decontamination : Wipe the area with an alcohol-based solvent (e.g., isopropanol) followed by water.

    • Causality: The compound's zwitterionic nature makes it poorly soluble in pure water at a neutral pH; an alcohol/water mixture ensures complete solubilization and removal of trace residues.

  • Avoid Reactive Cleaners (CRITICAL) : Do NOT use bleach (sodium hypochlorite) to clean the spill.

    • Causality: The piperazine ring contains a secondary amine, which reacts rapidly with hypochlorite to form highly toxic, volatile, and potentially unstable chloramine gases.

Visual Workflow: Disposal Decision Tree

DisposalWorkflow Start 2,3-Dimethyl-4-(piperazin-1-yl)phenol Waste Generation State Determine Waste State Start->State Solid Solid Residue / Powder State->Solid Dry Waste Liquid Aqueous / Organic Solution State->Liquid Solution Solid_Cont Double-Lined HDPE Container Solid->Solid_Cont Liquid_Cont Compatible Solvent Waste Jug Liquid->Liquid_Cont Label Label: Non-Halogenated Organic Characteristic Toxic Waste Solid_Cont->Label Liquid_Cont->Label Storage Secondary Containment Storage (< 90 Days) Label->Storage Disposal High-Temperature Incineration (EPA RCRA Compliant) Storage->Disposal

Workflow for the segregation, containerization, and disposal of the piperazine-phenol waste.

References

  • Title : Pharmaceutical Waste | Virginia DEQ Source : virginia.gov URL :3

  • Title : 40 CFR 261.33 -- Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof. Source : ecfr.gov URL : 2

  • Title : Hazardous Waste Codes[40 CFR 261.33] Source : ercweb.com URL : 1

  • Title : 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source : ecfr.gov URL : 4

Sources

Handling

Personal protective equipment for handling 2,3-Dimethyl-4-(piperazin-1-yl)phenol

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 2,3-Dimethyl-4-(piperazin-1-yl)phenol. It is structured to empower researchers with the knowledge to implement rob...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 2,3-Dimethyl-4-(piperazin-1-yl)phenol. It is structured to empower researchers with the knowledge to implement robust safety protocols, grounded in the chemical nature of the compound.

Disclaimer: No specific Safety Data Sheet (SDS) for 2,3-Dimethyl-4-(piperazin-1-yl)phenol is publicly available at the time of this writing. The following guidance is synthesized from the known hazards of its primary functional groups: phenols and piperazines . This information is intended to supplement, not replace, the official SDS which you must obtain from your supplier and review before any handling, storage, or disposal of this compound.

Hazard Analysis: A Tale of Two Functional Groups

The safety profile of 2,3-Dimethyl-4-(piperazin-1-yl)phenol is dictated by the combined risks of its phenolic ring and piperazine moiety. Understanding these is the first step toward mitigating risk.

  • The Phenolic Core: Phenol and its derivatives are highly corrosive and can cause severe chemical burns to the skin and eyes.[1][2] Phenol is also systemically toxic and can be readily absorbed through the skin, potentially affecting the central nervous system, liver, and kidneys.[3] Chronic exposure may lead to a range of adverse health effects.[3] Due to its ability to penetrate common glove materials like latex, careful selection of chemical-resistant gloves is paramount.[3][4]

  • The Piperazine Moiety: Piperazine and its derivatives are known skin and respiratory sensitizers.[5][6] Initial exposure may cause irritation, but repeated contact can lead to the development of allergic contact dermatitis or occupational asthma.[6] When handled as a solid, airborne dust can pose a significant inhalation hazard.[5][7]

Based on this composite profile, 2,3-Dimethyl-4-(piperazin-1-yl)phenol should be treated as a corrosive, toxic, and potentially sensitizing chemical.

The Foundation of Safety: Risk Assessment and Control

Before any procedure, a thorough risk assessment is mandatory. This is not a mere checklist but a dynamic process of identifying hazards, evaluating risks, and implementing control measures. The hierarchy of controls should always be followed: Elimination, Substitution, Engineering Controls, Administrative Controls, and finally, Personal Protective Equipment (PPE).

cluster_0 Risk Assessment & Control Workflow A Identify Hazards (Corrosive, Toxic, Sensitizer) B Assess Task-Specific Risks (e.g., Weighing, Dissolving, Reaction) A->B Analyze C Implement Engineering Controls (Chemical Fume Hood) B->C Mitigate D Establish Administrative Controls (SOPs, Training, Designated Areas) C->D Formalize E Select & Use Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) D->E Protect F Proceed with Work E->F Execute

Caption: Risk Assessment and Control Workflow.

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be selected based on the specific task. The following table outlines the minimum required PPE.

ActivityRequired PPERationale
Weighing and Aliquoting (Solid Form) - Double Nitrile or Neoprene Gloves- Laboratory Coat- Chemical Splash Goggles with Side Shields- N95 RespiratorTo prevent inhalation of fine particles and protect skin and eyes from accidental contact with the corrosive and sensitizing solid.[1][8]
Solution Preparation and Handling - Heavy-duty Nitrile or Butyl Rubber Gloves- Laboratory Coat- Chemical Splash Goggles- Face ShieldTo protect against splashes of the corrosive solution. Phenol requires robust glove materials like butyl rubber or neoprene for extended contact.[2][3][8] A face shield provides an additional layer of protection for the entire face.[2]
Routine Experimental Procedures - Nitrile or Neoprene Gloves- Laboratory Coat- Chemical Splash GogglesTo provide a baseline of protection during work with dilute solutions where splash risk is lower but still present.[8]
Waste Disposal - Heavy-duty Butyl Rubber Gloves- Chemical Resistant Apron or Gown- Chemical Splash Goggles- Face ShieldTo offer enhanced protection when handling larger volumes of potentially corrosive chemical waste.[3][8]
Key PPE Considerations:
  • Hand Protection: Standard nitrile gloves may offer protection for incidental contact, but they should be doubled. For any risk of immersion or extended contact, thicker neoprene or butyl rubber gloves are required as phenol can penetrate nitrile and latex.[3] Always inspect gloves for damage before use and change them immediately after any contact.

  • Eye and Face Protection: Safety glasses are insufficient. Chemical splash goggles are mandatory at all times.[2][3] A face shield should be worn over goggles whenever there is a significant risk of splashing.[2][9]

  • Respiratory Protection: All work with this compound, both solid and in solution, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3][9] An N95 respirator is recommended for weighing the solid material even within a hood to minimize exposure.[8]

  • Body Protection: A fully buttoned laboratory coat is required. For tasks with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[2][3]

Operational Plan: From Benchtop to Waste

A systematic approach to handling ensures safety at every step.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure a chemical fume hood is operational and the sash is at the appropriate height.[9] Confirm that an ANSI-approved safety shower and eyewash station are accessible within a 10-second travel time.[3] Assemble all necessary PPE.

  • Donning PPE: Don PPE in the following order: lab coat, respirator (if needed), goggles, face shield (if needed), and finally, gloves. Ensure gloves are pulled over the cuffs of the lab coat.

  • Handling:

    • Perform all manipulations of the solid compound and its solutions inside a chemical fume hood.[1]

    • When making solutions, always add the chemical to the solvent slowly. Never add water to a corrosive chemical.[2][9]

    • Keep containers tightly closed when not in use.[8][10]

  • Doffing PPE: To prevent cross-contamination, remove PPE before leaving the work area. The order is critical: gloves, face shield, goggles, lab coat, and respirator. Wash hands thoroughly with soap and water after removing all PPE.[5]

  • Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[8][11] The storage area should be designated for corrosive and toxic chemicals.[11][12]

Emergency and Disposal Plan

Preparedness is crucial for mitigating the impact of an incident.

Emergency Spill Response

cluster_1 Emergency Spill Response A Spill Occurs B Evacuate Area Alert Personnel A->B C Don Appropriate PPE (Heavy Gloves, Goggles, Apron) B->C D Contain Spill (Use absorbent pads or sand) C->D E Collect Waste (Into a sealed, labeled container) D->E F Decontaminate Area (Soap and water) E->F G Dispose of as Hazardous Waste F->G

Caption: Emergency Spill Response Workflow.

Exposure Procedures:
  • Skin Contact: Speed is essential. Immediately go to the nearest safety shower and flush the affected area with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing.[2][4][13] Some protocols recommend wiping the area with polyethylene glycol (PEG 300 or 400) if available, as it can help decontaminate the skin.[1][4][14] Seek immediate medical attention for any exposure, regardless of the perceived severity. [4]

  • Eye Contact: Immediately flush the eyes with water at an eyewash station for a minimum of 15 minutes, holding the eyelids open.[4][13] Seek immediate emergency medical care. [4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][15]

  • Ingestion: Do NOT induce vomiting.[5][12] If the person is conscious, rinse their mouth with water.[7] Seek immediate medical attention.

Disposal Plan:

All waste containing 2,3-Dimethyl-4-(piperazin-1-yl)phenol must be treated as hazardous waste.[3][4]

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and shatter-proof bottle. Do not mix with incompatible waste streams.

  • Contaminated Items: Disposable PPE (gloves, etc.) and absorbent materials used for spills must be double-bagged, sealed, and disposed of as solid hazardous waste.[5][14]

Contact your institution's Environmental Health and Safety (EHS) office for specific hazardous waste collection and disposal procedures.[16] Never pour this chemical down the drain.[16]

References

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  • ResearchGate. (2015, January 9). How can I dispose phenol?
  • Unknown. Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes.
  • Fisher Scientific. (2025, December 26).
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  • Hisco. (2017, August 28).
  • Tufts University Office of Environmental Health and Safety. (2023, June 30). FACT SHEET: Phenol.
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